2-Ethylhexyl phosphate (mixed isomers)
Description
The exact mass of the compound 2-Ethylhexyl dihydrogen phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethylhexyl phosphate (mixed isomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylhexyl phosphate (mixed isomers) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
12645-31-7 |
|---|---|
Molecular Formula |
C8H21O5P |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
2-ethylhexan-1-ol;phosphoric acid |
InChI |
InChI=1S/C8H18O.H3O4P/c1-3-5-6-8(4-2)7-9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
FZQYZMODYSBPES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)([O-])[O-] |
Other CAS No. |
12645-31-7 |
physical_description |
Liquid; Liquid, Other Solid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Foreword: The Imperative for Purity in Advanced Chemical Separations
An In-Depth Technical Guide to the Synthesis and Purification of High-Purity Di(2-Ethylhexyl) Phosphoric Acid (D2EHPA)
Di(2-ethylhexyl) phosphoric acid, commonly abbreviated as D2EHPA or HDEHP, is a cornerstone organophosphorus compound in the field of hydrometallurgy and chemical separations. With the chemical formula (C₈H₁₇O)₂PO₂H, this acidic extractant is indispensable for the solvent extraction of a vast array of metal ions, most notably uranium, vanadium, and rare-earth elements (REEs).[1][2] Its efficacy stems from its ability to form stable, organo-soluble complexes with metal cations, facilitating their transfer from an aqueous phase to an organic one.[2][3]
However, the performance of D2EHPA in these high-stakes applications is critically dependent on its purity. Commercial-grade D2EHPA often contains a cocktail of impurities—including its mono-ester counterpart (M2EHPA), unreacted alcohols, neutral esters like tri(2-ethylhexyl) phosphate (T2EHP), and various polyphosphate species.[4][5] These contaminants are not inert bystanders; they actively interfere with extraction equilibria, alter phase separation dynamics, and can synergistically or antagonistically affect the target separation, leading to process inefficiencies and compromised product quality.[4] This guide, therefore, provides a comprehensive overview of the synthesis, purification, and analytical validation of D2EHPA, designed for researchers and professionals who require a reagent of the highest fidelity for their work.
Synthetic Pathways to D2EHPA: A Tale of Two Precursors
The industrial production of D2EHPA primarily relies on two main synthetic routes, differentiated by their phosphorus-containing starting material: phosphorus pentoxide (P₄O₁₀) or a phosphorus halide, typically phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).
The Phosphorus Pentoxide Route: Direct Esterification
The most common industrial method involves the direct reaction of phosphorus pentoxide with 2-ethylhexanol.[1][2] This process, while straightforward, inherently produces a mixture of phosphate esters due to the multiple reactive sites on the P₄O₁₀ molecule.
The reaction proceeds in stages:
-
Phosphorus pentoxide reacts with 2-ethylhexanol to form a pyrophosphate intermediate.
-
This intermediate further reacts with additional 2-ethylhexanol to yield a mixture of di(2-ethylhexyl) phosphoric acid (D2EHPA), mono(2-ethylhexyl) phosphoric acid (M2EHPA), and other phosphate esters.[1]
The primary challenge of this route is not the synthesis itself but the subsequent, often complex, purification required to isolate the desired di-ester from the mono- and tri-substituted byproducts.
Caption: Synthesis of D2EHPA via the Phosphorus Pentoxide route.
The Phosphorus Trichloride Route: A Controlled, Multi-Step Approach
An alternative pathway offers greater control over the final product distribution, proceeding through a phosphite intermediate. This three-step process is favored when higher initial purity is desired.[6]
-
Phosphite Formation: Phosphorus trichloride (PCl₃) is reacted with 2-ethylhexanol. Critically, the stoichiometry must be carefully controlled (a molar ratio of 3 moles of alcohol to 1 mole of PCl₃) to produce an intermediate, tri-(2-ethylhexyl) phosphite, which is rapidly dealkylated by the evolved hydrochloric acid (HCl) to form bis-(2-ethylhexyl) hydrogen phosphite (BEHHP).[6]
-
Chlorination: The BEHHP is then chlorinated to produce di-(2-ethylhexyl) phosphorochloridate (DEHPC).
-
Hydrolysis: Finally, the DEHPC is hydrolyzed with water to yield the final D2EHPA product. The amount of water used must be controlled to prevent a side reaction where HCl dealkylates the D2EHPA to the undesirable M2EHPA.[6]
A similar process utilizing phosphorus oxychloride (POCl₃) as the starting material is also employed.[7]
Caption: Controlled synthesis of D2EHPA via the Phosphorus Trichloride route.
The Anatomy of Impurity: Characterizing Contaminants in D2EHPA
Achieving high purity requires a thorough understanding of the potential contaminants. The choice of purification strategy is dictated by the nature of the impurities present in the crude product.
| Impurity | Chemical Name | Formula | Impact on Solvent Extraction Processes |
| M2EHPA | Mono(2-ethylhexyl) phosphoric acid | (C₈H₁₇O)PO(OH)₂ | High aqueous solubility can lead to reagent loss and cause phase separation issues (emulsions). Acts as a strong extractant, altering selectivity.[4] |
| T2EHP | Tri(2-ethylhexyl) phosphate | (C₈H₁₇O)₃PO | A neutral ester that acts as a diluent, reducing the effective concentration of D2EHPA. Can sometimes have synergistic effects.[5][8] |
| Pyrophosphates | Alkylpoly- and pyrophosphates | Varies | Often strong metal extractants that can be difficult to strip, interfering with the overall process chemistry.[4][5] |
| 2-Ethylhexanol | 2-Ethylhexanol | C₈H₁₈O | Unreacted starting material; acts as a modifier that can alter phase behavior and extraction efficiency.[5] |
| Metal Ions | e.g., Ferric Iron (Fe³⁺) | Fe³⁺ | Can form stable complexes with D2EHPA, consuming the reagent and introducing contamination into the final product.[4][9] |
Protocols for Achieving >99% Purity: A Multi-Pronged Approach
No single technique is sufficient to remove the diverse range of impurities from crude D2EHPA. A multi-step purification sequence is mandatory.
Pre-Treatment: Hydrolysis of Polyphosphates
The first step in purification addresses the most troublesome impurities: poly- and pyrophosphates. These compounds can be hydrolyzed to their simpler, more manageable mono- and di-ester components.
Protocol:
-
Combine the crude D2EHPA with a 2 M solution of hydrochloric acid (HCl).
-
Heat the two-phase system to reflux for a minimum of 2 hours with vigorous stirring. The boiling of the aqueous acid phase should be sufficient to ensure adequate mixing.[4]
-
This acid hydrolysis step cleaves the P-O-P bonds in polyphosphate species.[4]
The Copper Salt Precipitation Method
This elegant method leverages the insolubility of the copper(II) salt of D2EHPA to separate it from more soluble impurities.[10] It is particularly effective for removing M2EHPA and neutral, non-acidic contaminants.[9]
Protocol:
-
Dissolve the impure D2EHPA in a suitable organic solvent such as diethyl ether or benzene.[9]
-
Prepare freshly precipitated copper hydroxide. This can be done by adding an aqueous solution of copper sulfate (CuSO₄) to the organic phase, followed by the incremental addition of sodium hydroxide (NaOH) while stirring vigorously.[9]
-
The copper hydroxide reacts in situ with D2EHPA to form the copper(II) di(2-ethylhexyl)phosphate salt, which precipitates from the solution. The addition of a solvent like acetone can be used to further decrease the salt's solubility.[9][11]
-
Separate the precipitated copper salt by filtration and wash it thoroughly with a clean solvent to remove entrained impurities.
-
Resuspend the purified copper salt in a fresh organic solvent and contact it with a dilute mineral acid (e.g., 2 M HCl or HNO₃). This strips the copper ion back into the aqueous phase, regenerating the high-purity D2EHPA in the organic phase.[9][11]
-
Separate the organic phase, wash with deionized water, and remove the solvent under vacuum to yield the purified product.
Caption: Purification workflow using the Copper Salt Precipitation method.
The Oak Ridge National Laboratory (ORNL) Solvent Extraction Method
A highly effective and scalable procedure developed at ORNL provides a robust pathway to D2EHPA with purity exceeding 99.8%.[4] This method systematically removes different classes of impurities through a series of liquid-liquid extraction steps.
Protocol:
-
Saponification: The hydrolyzed crude D2EHPA is neutralized with a stoichiometric amount of 3.5% (w/v) sodium hydroxide (NaOH) solution. This converts the acidic D2EHPA and M2EHPA into their water-soluble sodium salts.[4]
-
Neutral Impurity Extraction: The viscous aqueous solution of sodium di(2-ethylhexyl)phosphate is continuously extracted with a non-polar solvent, such as petroleum ether, for 24 hours. This step removes neutral impurities like T2EHP and unreacted 2-ethylhexanol, which preferentially partition into the organic phase.[4]
-
Re-acidification: The purified aqueous sodium salt solution is acidified with concentrated HCl. This regenerates the water-insoluble D2EHPA, which separates out. The D2EHPA is then dissolved in fresh petroleum ether.[4]
-
M2EHPA Removal: The petroleum ether solution containing D2EHPA is washed five or more times with ethylene glycol. The more polar M2EHPA preferentially partitions into the ethylene glycol phase, leaving the highly pure D2EHPA in the petroleum ether.[4]
-
Final Polishing: The D2EHPA/petroleum ether solution is washed sequentially with 6 M HCl and deionized water. It is then treated with activated carbon to remove colored impurities and anhydrous sodium sulfate to remove residual water.[4]
-
Solvent Removal: The solution is filtered, and the petroleum ether is evaporated under vacuum to yield the final, water-white, high-purity D2EHPA product.[4]
Analytical Validation: The Self-Validating System
Rigorous analytical testing is essential to validate the purity of the final product. A combination of techniques should be employed to provide a complete profile of the material.
| Analytical Technique | Principle & Application | Key Parameters / Observations |
| Potentiometric Titration | A primary method for quantifying acidic components. D2EHPA has one titratable proton, while M2EHPA has two with different pKa values. Titration with a standardized base (e.g., KOH or NaOH) in a solvent like aqueous ethanol or acetone produces a curve with distinct inflection points.[4][5][12] | The volume of titrant to the first inflection point corresponds to the total moles of D2EHPA + M2EHPA. The volume between the first and second points corresponds only to the moles of M2EHPA, allowing for differential quantification.[4][13] For a pure sample, only a single, sharp inflection is observed.[14] |
| FT-IR Spectroscopy | Provides structural confirmation by identifying characteristic functional group vibrations. | Characteristic peaks for D2EHPA include: P=O stretch (~1222-1230 cm⁻¹), P-O-C stretch (~1035 cm⁻¹), and a broad O-H stretch from the hydrogen-bonded dimer (~2300 cm⁻¹).[15][16][17][18] The absence of peaks corresponding to impurities is indicative of high purity. |
| NMR Spectroscopy | ¹H and ³¹P NMR spectroscopy can be used for structural elucidation and to identify and quantify impurities containing phosphorus or unique proton environments.[5][19] | Comparison of signal integrations against a known standard allows for quantitative analysis of D2EHPA and impurities. |
| Near-Infrared (NIR) Spectroscopy | A rapid, non-destructive technique for quantitative determination of D2EHPA concentration in organic solvents, useful for process monitoring.[20] | Requires the development of a robust calibration model using partial least-squares (PLS) regression against samples of known concentration.[20] |
Conclusion: The Foundation of Reliable Separations
The synthesis of high-purity di(2-ethylhexyl) phosphoric acid is a multi-faceted endeavor that extends far beyond a simple chemical reaction. It requires a deliberate choice of synthetic route to minimize byproduct formation, followed by a systematic and chemically rational purification strategy to eliminate residual contaminants. The copper salt precipitation and the comprehensive ORNL solvent extraction methods represent two of the most effective pathways to achieving purities greater than 99%. The ultimate success of any application relying on D2EHPA, from the recovery of critical rare-earth elements to the purification of nuclear materials, is built upon the foundation of this analytical and procedural rigor. Only through such a self-validating system of synthesis, purification, and analysis can researchers and engineers trust that their separation processes will perform with the intended efficiency and selectivity.
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Napier, R. P., et al. (1987). Process for the preparation of dialkyl phosphoric acid. European Patent EP0193853A2. [Link]
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ResearchGate. FT-IR spectra of the (A) pure D2EHPA liquid & the Synthesized EEPBs and.... [Link]
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The Chemical Architecture and Extraction Dynamics of 2-Ethylhexyl Phosphate Isomers: A Technical Guide
Executive Summary
The 2-ethylhexyl phosphate family comprises a critical class of organophosphorus compounds widely utilized in hydrometallurgy, nuclear fuel reprocessing, and materials science. Depending on the degree of esterification of the central phosphoric acid core, these isomers—Mono-(2-ethylhexyl) phosphoric acid (H2MEHP) , Di-(2-ethylhexyl) phosphoric acid (D2EHPA) , and Tris-(2-ethylhexyl) phosphate (TEHP) —exhibit drastically different physicochemical behaviors[1][2].
For drug development professionals and separation scientists, understanding the structural nuances, acid dissociation constants (pKa), and dimerization kinetics of these isomers is paramount. This whitepaper synthesizes the fundamental chemical properties of 2-ethylhexyl phosphate isomers and provides field-proven, self-validating protocols for their purification and application in liquid-liquid extraction.
Structural and Physicochemical Profiling
The degree of 2-ethylhexyl substitution directly dictates the hydrophobicity, acidity, and coordinating ability of the molecule.
-
Mono-(2-ethylhexyl) phosphoric acid (H2MEHP): As a monoalkyl ester, H2MEHP possesses two acidic protons. It is a stronger acid than its dialkyl counterpart (pKa ~ 2.1–2.3) and exhibits higher aqueous solubility[3][4]. In solvent extraction, it acts as a powerful cation exchanger but often suffers from poor selectivity and a tendency to form intractable polymeric emulsions (third phases) with transition metals[5].
-
Di-(2-ethylhexyl) phosphoric acid (D2EHPA / HDEHP): The undisputed workhorse of the group. D2EHPA contains a single acidic proton (pKa ~ 1.47) and is highly lipophilic[6][7]. It is the primary extractant used in the "Dapex procedure" for uranium and rare earth element (REE) recovery[1].
-
Tris-(2-ethylhexyl) phosphate (TEHP): A fully esterified, neutral molecule. Lacking acidic protons, TEHP cannot function as an ion exchanger. Instead, it operates via a solvating mechanism. It is highly viscous, exceptionally hydrophobic, and widely used as a plasticizer, flame retardant, and supported liquid membrane in microextraction systems[2][8].
Table 1: Comparative Physicochemical Properties
| Property | Mono-(2-ethylhexyl) phosphoric acid (H2MEHP) | Di-(2-ethylhexyl) phosphoric acid (D2EHPA) | Tris-(2-ethylhexyl) phosphate (TEHP) |
| CAS Number | 1070-03-7[3] | 298-07-7 | 78-42-2[9] |
| Molecular Weight | 210.21 g/mol [3] | 322.43 g/mol [1] | 434.64 g/mol [2] |
| LogP (Octanol/Water) | 1.60[3] | 2.67 - 2.88[7][10] | 8.90[9] |
| pKa | ~ 2.1 - 2.3[4] | 1.47 - 2.79[7][11] | N/A (Neutral) |
| Density (at 20-25°C) | ~ 1.02 g/mL | 0.965 - 0.976 g/mL[1] | 0.926 g/mL[9] |
| Primary Extraction Mode | Cation Exchange | Cation Exchange | Solvation / Carrier[8] |
Mechanistic Insights: Dimerization and Metal Extraction Dynamics
The efficacy of D2EHPA in solvent extraction is intrinsically linked to its structural thermodynamics in non-polar diluents (e.g., kerosene, hexane).
The Causality of Dimerization
In non-polar environments lacking competing hydrogen-bond donors or acceptors, D2EHPA minimizes its free energy by forming stable, hydrogen-bonded dimers ( H2A2 )[1][12]. The phosphoryl oxygen ( P=O ) of one molecule acts as a hydrogen bond acceptor for the hydroxyl group ( P−OH ) of another. This dimerization creates a highly hydrophobic outer shell with a pre-organized, negatively charged inner cavity upon deprotonation, ideal for encapsulating multivalent metal cations.
The Ion-Exchange Mechanism
The extraction of a metal cation ( Mn+ ) by D2EHPA is an equilibrium-driven ion-exchange process governed by the aqueous pH:
M(aq)n++n(H2A2)(org)⇌M(HA2)n(org)+nH(aq)+
The pH Dependency: Because the pKa of D2EHPA is approximately 1.47, the molecule remains largely undissociated at highly acidic pH levels (< 1.5)[7][11].
-
Extraction: Raising the pH (e.g., pH 2.5) neutralizes the released protons, shifting the equilibrium to the right and driving the metal into the organic phase[13].
-
Stripping: Conversely, contacting the loaded organic phase with a highly concentrated acid (e.g., 1 M HCl) floods the system with protons, shifting the equilibrium to the left, thereby releasing the metal back into the aqueous phase and regenerating the D2EHPA dimer[13].
Dimerization and ion-exchange mechanism of D2EHPA in solvent extraction.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Purification of D2EHPA via Copper(II) Precipitation
Commercial D2EHPA is synthesized via the reaction of phosphorus pentoxide with 2-ethylhexanol, which inevitably produces a mixture of mono-, di-, and trisubstituted phosphates[1]. H2MEHP contamination drastically alters extraction kinetics and promotes third-phase (emulsion) formation[11]. This protocol isolates pure D2EHPA using differential copper coordination.
Step-by-Step Methodology:
-
Preparation: Dissolve 50 g of commercial D2EHPA (containing H2MEHP impurities) in 500 mL of a non-polar solvent (e.g., toluene or hexane).
-
Copper Contact: Vigorously mix the organic phase with an equal volume of 0.5 M aqueous Copper(II) sulfate ( CuSO4 ) solution for 60 minutes.
-
Phase Segregation: Allow the phases to separate.
-
Causality: D2EHPA forms a highly lipophilic Cu(DEHP)2 complex that remains soluble in the organic phase. H2MEHP forms a rigid, polymeric copper complex that precipitates as a solid at the aqueous-organic interface.
-
-
Filtration: Filter the biphasic mixture through a coarse glass frit to remove the solid H2MEHP-copper polymer.
-
Acid Stripping (Self-Validation): Contact the deep blue organic filtrate with 2 M HCl in a separatory funnel. The organic phase will turn colorless as the Cu(II) is stripped into the aqueous phase. Repeat until the aqueous strip solution tests negative for copper (via ammonia colorimetric test).
-
Recovery: Wash the organic phase with deionized water until the pH is neutral, then evaporate the solvent under reduced pressure to yield >98% pure D2EHPA.
Workflow for the separation of mono- and di-isomers using Cu(II) precipitation.
Protocol 2: Liquid-Liquid Extraction of Indium(III) using D2EHPA
This protocol outlines the recovery of Indium—a critical component in LCD waste—validating the pH-dependent extraction mechanics[13].
Step-by-Step Methodology:
-
Organic Phase Preparation: Prepare a 0.1 M solution of purified D2EHPA in kerosene.
-
Aqueous Feed Preparation: Prepare an aqueous solution containing In3+ (e.g., 100 mg/L) in a sulfate matrix. Adjust the pH strictly to 1.5 using dilute H2SO4 or NaOH .
-
Equilibration: Combine equal volumes (O:A ratio = 1:1) of the organic and aqueous phases in a separation funnel. Agitate mechanically at 1500 rpm for 15 minutes at 293 K[13].
-
Phase Separation: Allow 10 minutes for phase disengagement. Collect the aqueous raffinate.
-
Mass Balance Validation: Analyze the aqueous raffinate using ICP-OES. Calculate the extraction efficiency ( E% ). To ensure no metal is lost to third-phase precipitation, strip the organic phase with 1 M HCl and analyze the strip liquor. The sum of Indium in the raffinate and strip liquor must equal the initial feed concentration.
Conclusion
The 2-ethylhexyl phosphate isomers demonstrate how minor structural variations—specifically the number of esterified alkyl chains—can fundamentally alter a molecule's thermodynamic behavior, acidity, and industrial utility. While TEHP serves as a robust, neutral plasticizer and membrane solvent, the precise pKa and dimerization kinetics of D2EHPA make it an irreplaceable tool in modern hydrometallurgy and critical metal recovery.
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An In-depth Technical Guide to the Toxicological Profile of Tris(2-ethylhexyl) Phosphate (TEHP)
This guide provides a comprehensive toxicological profile of Tris(2-ethylhexyl) phosphate (TEHP), a widely used plasticizer and flame retardant. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the potential health and environmental effects of this compound.
Introduction and Applications
Tris(2-ethylhexyl) phosphate, also known as trioctyl phosphate (TOP), is an organophosphate compound with the chemical formula C24H51O4P.[1] It is a colorless to pale yellow, odorless, and viscous liquid.[1] TEHP's primary applications stem from its properties as a plasticizer and flame retardant.[2] It is frequently used in the manufacturing of polyvinyl chloride (PVC), synthetic rubbers, and cellulose-based polymers to enhance flexibility, durability, and resistance to low temperatures.[3] Its flame-retardant properties make it a valuable component in hydraulic fluids, lubricants, and coatings. Additionally, TEHP is utilized as a solvent in various industrial processes, including the production of hydrogen peroxide and as a carrier for pigments and dyes.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of TEHP is fundamental to assessing its toxicological and environmental behavior.
| Property | Value | Source |
| CAS Number | 78-42-2 | [6][7] |
| Molecular Formula | C24H51O4P | [1][6] |
| Molecular Weight | 434.63 g/mol | [6][8] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~370°C (decomposes) | [1] |
| Melting Point | -70°C | [9] |
| Vapor Pressure | 2.1 mmHg (20°C) | [6] |
| Water Solubility | Insoluble | [9][10] |
| Log Kow | 4.23 | [11] |
| Density | 0.920 – 0.926 g/cm³ at 20°C | [3] |
These properties, particularly its low water solubility and high octanol-water partition coefficient (Log Kow), suggest a potential for bioaccumulation in organisms and partitioning to soil and sediment in the environment.[10][11]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The route of exposure significantly influences the absorption of TEHP. Occupational exposure can occur through inhalation and dermal contact, while the general population may be exposed through the ingestion of contaminated food and water or dermal contact with products containing TEHP.[12]
Once absorbed, the lipophilic nature of TEHP facilitates its distribution to various tissues. While specific data on TEHP's metabolism is limited, organophosphate esters are generally metabolized through hydrolysis by esterases or oxidation by cytochrome P450 enzymes. The resulting metabolites are typically more water-soluble, facilitating their excretion.
Toxicological Endpoints
Acute Toxicity
TEHP exhibits low acute toxicity. However, it is considered a hazardous substance and can be harmful by inhalation and irritating to the eyes and skin.[10] Repeated or prolonged skin contact may lead to dryness and cracking.[10]
Carcinogenicity
Long-term studies in animal models have provided some evidence of the carcinogenic potential of TEHP. A 103-week gavage study in B6C3F1 mice showed an increase in hepatocellular carcinomas in females.[12] In male F344/N rats, the same study duration revealed increases in adrenal pheochromocytomas and thyroid follicular cell tumors.[12] Notably, a rare malignant mixed salivary gland tumor was observed in high-dose male rats.[12] No cancer epidemiology studies in humans have been identified.[12]
Genotoxicity
The genotoxicity of TEHP has been evaluated in various assays. Further research is needed to fully elucidate its potential to cause genetic damage.
Reproductive and Developmental Toxicity
Concerns have been raised about the potential endocrine-disrupting properties of TEHP.[13] Endocrine disruptors can interfere with hormonal systems, potentially leading to developmental and reproductive abnormalities.[13] Studies have indicated that TEHP may have adverse effects on aquatic organisms, including reproductive inhibition in crustaceans.[11]
Neurotoxicity
While organophosphate compounds are often associated with neurotoxicity, specific data on the neurotoxic effects of TEHP are not as well-established as for some other organophosphates.
Environmental Fate and Ecotoxicology
TEHP's low water solubility and high Log Kow indicate that if released into the environment, it will predominantly partition to soil and sediment.[10][11] It is considered persistent in the environment and has a high bioaccumulation factor.[4]
Ecotoxicity Data
| Organism | Test | Endpoint | Value | Source |
| Daphnia magna (Crustacean) | 48-hour Acute | EC50 (swimming inhibition) | 130 µg/L | [11] |
| Pimephales promelas (Fathead Minnow) | 96-hour Acute | LC50 | >130 µg/L | [11] |
| Daphnia magna (Crustacean) | 21-day Chronic | NOEC (reproductive inhibition) | 1,000 µg/L | [11] |
The predicted no-effect concentration (PNEC) for aquatic organisms has been estimated to be 1.3 µg/L, based on acute toxicity data.[11] Current environmental levels in some regions, such as the Baltic Sea, have been reported to exceed these threshold values, indicating a potential risk to aquatic ecosystems.[13]
Experimental Protocols
Assessment of Acute Dermal Toxicity (OECD 402)
This protocol is a standard method for evaluating the acute toxic effects of a substance applied to the skin.
Methodology:
-
Animal Selection: Healthy young adult rats (200-300g) are used.
-
Dose Preparation: The test substance (TEHP) is prepared at the desired concentration.
-
Application: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals. A dose of 2000 mg/kg body weight is applied to a small area (approximately 10% of the total body surface area).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Diagram of Experimental Workflow:
Caption: Workflow for OECD 402 Acute Dermal Toxicity Study.
Risk Assessment and Regulatory Status
TEHP is subject to regulatory evaluation in various regions due to its potential environmental and health risks. For instance, it is registered under the EU's REACH legislation, and its environmental risks have been assessed by agencies such as the Australian Industrial Chemicals Introduction Scheme (AICIS).[13] The potential for TEHP to be an endocrine disruptor is an area of ongoing investigation and regulatory interest.[13]
Conclusion
Tris(2-ethylhexyl) phosphate is a commercially important chemical with a complex toxicological profile. While it exhibits low acute toxicity, there are concerns regarding its potential carcinogenicity and endocrine-disrupting effects. Its persistence and bioaccumulation potential in the environment necessitate careful management of its use and disposal to minimize risks to ecosystems and human health. Further research is warranted to fully characterize its long-term health effects and to develop safer alternatives where feasible.
References
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Tris(2-ethylhexyl) phosphate - Wikipedia. [Link]
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Tris(2-Ethylhexyl) Phosphate - OEHHA. [Link]
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TRIS(2-ETHYLHEXYL)PHOSPHATE - Ataman Kimya. [Link]
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TRIS(2-ETHYLHEXYL)PHOSPHATE - Ataman Kimya. [Link]
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Tris(2-ethylhexyl) phosphate (TEHP) | Endocrine Disruptor List. [Link]
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Tris(2-ethylhexyl) phosphate | C24H51O4P | CID 6537 - PubChem. [Link]
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Tris(2-ethylhexyl)phosphate 1, 25 mL - MP Biomedicals. [Link]
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Tris(2-ethylhexyl) phosphate Chemical Substances Control Law Reference No.: 2-2000 (Trialkyl [C=1. [Link]
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2-Ethylhexyl phosphates - Draft evaluation statement - 15 April 2024 - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
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Tris(2-ethylhexyl) phosphate (TEHP) - HELCOM. [Link].pdf)
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Environmental Fate and Degradation of D2EHPA: A Comprehensive Technical Guide
As a Senior Application Scientist specializing in environmental chemistry and hydrometallurgical extractants, I frequently encounter the challenge of managing the end-of-life fate of complex organophosphates. Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is an extensively utilized extractant in solvent extraction processes and a critical carrier in polymer inclusion membranes[1]. However, its robust chemical stability—the very trait that makes it industrially valuable—poses significant challenges for environmental degradation.
This whitepaper synthesizes the physicochemical profiling, degradation mechanisms, and self-validating analytical protocols required to accurately assess the environmental fate of D2EHPA.
Physicochemical Profiling & Environmental Partitioning
Understanding the environmental trajectory of D2EHPA requires a deep dive into its physicochemical parameters. The molecule's behavior is a tug-of-war between its highly polar phosphate head and its bulky, lipophilic 2-ethylhexyl tails.
With an estimated pKa of 1.47, D2EHPA exists predominantly in its anionic form under typical environmental pH conditions[2]. While this ionization theoretically enhances aqueous solubility, the compound exhibits an estimated soil organic carbon-water partitioning coefficient (Koc) of 1.7 × 10⁴[2]. Causality in the field: This high Koc dictates that once D2EHPA enters an aquatic system, it will not remain dissolved in the water column; rather, it will rapidly and strongly adsorb to suspended particulate matter and sediment matrices, rendering it highly immobile in soil[2].
Table 1: Key Physicochemical and Environmental Fate Parameters
| Parameter | Value | Environmental Implication | Reference |
| Molecular Weight | 322.42 g/mol | Bulky, sterically hindered structure retards enzymatic cleavage. | [2],[3] |
| pKa | 1.47 | Exists primarily as an anion at environmental pH, preventing volatilization from water. | [2] |
| Vapor Pressure | 4.7 × 10⁻⁸ mm Hg (25 °C) | Exists solely in the particulate phase in the ambient atmosphere. | [2] |
| Soil Adsorption (Koc) | 1.7 × 10⁴ | Highly immobile in soil; strongly partitions to sediment matrices. | [2] |
| Bioconcentration (BCF) | 1.0 – 6.0 (Carp) | Low bioaccumulation potential due to ionization preventing lipid partitioning. | [2] |
| Biodegradability | 0–17% BOD (28 days) | Highly recalcitrant in aquatic environments under standard MITI testing. | [2] |
Mechanistic Pathways of Degradation
The degradation of D2EHPA is notoriously slow, governed by specific abiotic and biotic limitations.
Atmospheric Photodegradation
Because of its extremely low vapor pressure, any D2EHPA that enters the atmosphere will partition into the particulate phase[2]. Here, it is not susceptible to direct photolysis by sunlight (as it lacks chromophores that absorb at >290 nm), but it does undergo indirect photodegradation via hydroxyl radical attack. Atmospheric models estimate a half-life of approximately 5.9 hours at a concentration of 5 × 10⁵ hydroxyl radicals per cm³[2].
Aqueous Hydrolysis
From a structural standpoint, the ester linkages in D2EHPA are theoretically susceptible to hydrolytic cleavage. However, the branched 2-ethylhexyl chains provide massive steric hindrance, shielding the phosphorus center from nucleophilic attack by water. For context, the structurally simpler analog, dimethyl phosphoric acid, exhibits a hydrolysis half-life of 2.4 days at 100 °C in neutral solutions[3]. Increasing the carbon chain length, as seen in D2EHPA, significantly retards this rate, meaning abiotic hydrolysis at ambient environmental temperatures is negligible[2],[3].
Microbial Biodegradation
Biologically, D2EHPA is highly recalcitrant. The lack of specific microbial esterases capable of bypassing the steric hindrance of the branched alkyl chains limits primary degradation. In standardized Japanese MITI tests, D2EHPA reached only 0–17% of its theoretical Biological Oxygen Demand (BOD) over a 4-week period, confirming that it does not biodegrade rapidly in aquatic environments[2].
Fig 1: Environmental partitioning and degradation pathways of D2EHPA across primary matrices.
Experimental Protocol: Assessing D2EHPA Biodegradation
To rigorously evaluate the biological degradation of D2EHPA, a modified MITI respirometric workflow is employed[2]. As an application scientist, I design this protocol as a self-validating system : it uses differential oxygen uptake and mass balance to unequivocally distinguish true biotic mineralization from abiotic losses (like irreversible sorption).
System Causality and Design
-
Inoculum Standardization: Activated sludge is standardized to exactly 30 mg/L suspended solids[2]. Causality: This specific concentration provides a robust, diverse microbial consortium without overwhelming the system. Too much biomass would lead to rapid non-specific substrate adsorption, falsely mimicking biodegradation.
-
Substrate Spiking: D2EHPA is introduced at a high concentration of 100 mg/L[2]. Causality: This ensures that oxygen depletion (BOD) is strictly a function of the test compound's mineralization, rising clearly above the background endogenous respiration of the sludge.
Step-by-Step Methodology
Step 1: Preparation of the Test Matrix Harvest mixed liquor from a domestic wastewater treatment plant. Wash and resuspend the sludge in a mineral nutrient medium (pH 7.4) to achieve the target 30 mg/L concentration[2].
Step 2: Establishment of Self-Validating Controls Set up the following parallel closed-system respirometer flasks:
-
Test Flask: 30 mg/L sludge + 100 mg/L D2EHPA[2].
-
Abiotic Control: Autoclaved sludge (sterilized) + 100 mg/L D2EHPA. Causality: Quantifies abiotic losses, ensuring that any drop in parent compound concentration isn't just spontaneous hydrolysis or physical binding to dead biomass.
-
Toxicity Control: 30 mg/L sludge + 100 mg/L D2EHPA + 100 mg/L Sodium Acetate. Causality: Validates that the low degradation of D2EHPA (0-17% BOD)[2] is due to its structural recalcitrance, not because it exerts acute antimicrobial toxicity that kills the sludge.
Step 3: Continuous Respirometric Monitoring Incubate all flasks at 25 °C in the dark for 28 days. Continuously monitor BOD via pressure drop in the headspace as evolved CO2 is absorbed by a soda-lime trap.
Step 4: Endpoint Mass Balance (LC-MS/MS) On Day 28, extract the remaining aqueous phase and biomass using a methanol/acetonitrile solvent mixture. Quantify residual D2EHPA via LC-MS/MS. Causality: Comparing the BOD curve to the physical disappearance of the parent compound confirms whether the observed 0–17% degradation[2] represents mere partial cleavage (primary degradation) or complete mineralization.
Fig 2: Self-validating 28-day respirometric workflow for D2EHPA biodegradation assessment.
Ecotoxicology and Bioconcentration Potential
Despite its extreme environmental persistence and recalcitrance to degradation, D2EHPA presents a surprisingly low risk for bioaccumulation. In a 6-week exposure study utilizing carp, the measured Bioconcentration Factor (BCF) ranged from only 1.0 to 6.0[2].
From a toxicological standpoint, this is a direct result of its pKa (1.47)[2]. Because the molecule is almost entirely ionized at physiological pH, it cannot easily partition into the neutral lipid compartments of aquatic organisms. The anionic charge facilitates rapid renal or branchial excretion, preventing the biomagnification typically associated with long-chain, persistent organic pollutants.
References
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Bis(2-ethylhexyl) phosphate - Echemi Source: echemi.com URL:2
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Recent Developments in Polymer Inclusion Membranes: Advances in Selectivity, Structural Integrity, Environmental Applications and Sustainable Fabrication - PMC Source: nih.gov URL:1
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Bis(2-ethylhexyl) phosphate | C16H35O4P | CID 9275 - PubChem Source: nih.gov URL:3
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- 3. Bis(2-ethylhexyl) phosphate | C16H35O4P | CID 9275 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tris(2-ethylhexyl) Phosphate (TEHP): Dual-Phase Flame Retardation Mechanisms and Toxicological Implications for Polymeric Materials
Executive Summary
Tris(2-ethylhexyl) phosphate (TEHP) is a high-production-volume organophosphorus compound extensively utilized as a flame retardant and plasticizer in flexible polyvinyl chloride (PVC), natural rubber, and polyurethane matrices[1][2]. While its primary utility lies in polymer science and fire safety, the migration of TEHP from polymeric medical devices, pharmaceutical packaging, and laboratory tubing necessitates rigorous toxicological profiling by drug development professionals[3][4]. This whitepaper synthesizes the dual-phase flame retardant mechanism of TEHP, details the self-validating experimental protocols used to quantify its efficacy, and explores its cyto-genotoxic pathways to provide a comprehensive guide for researchers and safety assessors.
Introduction: The Intersection of Polymer Science and Biocompatibility
TEHP (EINECS 246-889-0) functions primarily to inhibit or delay the combustion of materials, thereby reducing the risk of fire ignition and propagation[1]. Unlike legacy halogenated flame retardants that release highly toxic and corrosive by-products during combustion, phosphate-based flame retardants like TEHP offer a more sustainable, halogen-free alternative[2][5]. However, because TEHP is an additive rather than a reactive plasticizer, it is prone to leaching into surrounding environments or biological fluids. For drug development professionals and toxicologists, understanding both how TEHP alters the thermal degradation of polymers and how it interacts with human cellular pathways is critical for evaluating the biocompatibility of medical-grade polymers[4][6].
Core Mechanism of Action: Flame Retardation
The flame retardant efficacy of TEHP is not driven by a singular reaction but by a synergistic, dual-action mechanism operating simultaneously in the condensed (solid) and gas phases during a fire[1].
2.1 Condensed-Phase Mechanism (Solid State)
In the condensed phase, TEHP alters the thermal degradation pathway of the host polymer to prevent the release of flammable volatiles[1].
-
Acid Generation: Upon exposure to elevated temperatures, TEHP undergoes endothermic thermal decomposition to yield phosphoric acid and polyphosphoric acid[1][5].
-
Dehydration and Cross-linking: These acidic species act as potent dehydrating agents. They strip water from the polymer matrix and catalyze extensive cross-linking[1].
-
Char Formation: This cross-linking promotes the rapid formation of a stable, carbonaceous char layer on the polymer's surface[1][5]. This char layer acts as a physical and thermal insulator, shielding the underlying unburned material from the heat flux and physically blocking the escape of combustible gases[1].
2.2 Gas-Phase Mechanism (Vapor State)
Simultaneously, a portion of the TEHP volatilizes into the flame zone, where it interrupts the self-sustaining chemical chain reactions of combustion[1].
-
Radical Release: The thermal decomposition of TEHP in the gas phase releases highly reactive phosphorus-containing radicals, predominantly the phosphoryl radical (PO•)[1][5].
-
Radical Scavenging: High-energy hydrogen (H•) and hydroxyl (OH•) radicals are the primary drivers of flame propagation. The PO• radicals act as scavengers, reacting with and neutralizing these critical H• and OH• species[1][5].
-
Combustion Inhibition: By converting highly reactive radicals into stable, less reactive molecules, the exothermic chain reaction is quenched, leading to a reduction in flame intensity and eventual extinguishment[1].
Dual-phase flame retardant mechanism of TEHP in solid and gas phases.
Experimental Protocols: Validating Flame Retardant Efficacy
To ensure scientific integrity, the evaluation of TEHP requires self-validating protocols that correlate microscopic thermal kinetics with macroscopic fire behavior.
Protocol 3.1: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)
Purpose: To elucidate the thermal decomposition kinetics, char yield, and endothermic transitions of TEHP-treated polymers[1].
-
Sample Preparation: Cryogenically mill the TEHP-treated polymer into fine particles to ensure uniform heat distribution. Weigh exactly 5.0 ± 0.1 mg of the sample into an alumina crucible.
-
Atmosphere Control: Purge the TGA/DSC furnace with high-purity nitrogen gas at a flow rate of 50 mL/min to prevent premature oxidative degradation and isolate thermal decomposition[1].
-
Thermal Ramping: Heat the sample from ambient temperature (25°C) to 800°C at a constant heating rate of 10°C/min.
-
Data Acquisition: Continuously record mass loss (TGA) and heat flow (DSC).
-
Causality & Insight: The onset temperature of mass loss correlates with TEHP decomposition and phosphoric acid release. An endothermic peak in the DSC trace confirms the heat-absorbing nature of the decomposition (cooling effect), while the residual mass at 800°C quantifies the condensed-phase char yield[1][5].
Protocol 3.2: Cone Calorimetry for Flammability Profiling
Purpose: To simulate real-world fire conditions and measure critical flammability parameters such as Heat Release Rate (HRR) and Time to Ignition (TTI)[1].
-
Sample Formatting: Prepare standardized polymer plaques measuring 100 mm × 100 mm × 3 mm.
-
Irradiation: Place the sample horizontally in the cone calorimeter and expose it to a constant external heat flux (typically 35 kW/m² or 50 kW/m²).
-
Measurement: Utilize an oxygen consumption calorimeter to continuously monitor the exhaust gas for O2 depletion, CO/CO2 production, and smoke generation[1].
-
Causality & Insight: A reduction in Peak HRR (pHRR) in TEHP-treated samples directly validates the gas-phase radical scavenging efficiency. Conversely, a prolonged TTI and reduced mass loss rate confirm the protective insulation provided by the condensed-phase char layer[1].
Toxicological Profile: Implications for Drug Development
For pharmaceutical scientists, the migration of TEHP from medical tubing or packaging into biological systems presents significant toxicological challenges. Recent transcriptomic and cyto-genotoxic evaluations have classified TEHP as an endocrine disruptor and a putative hepatocarcinogen[3][4][6].
4.1 Hepatotoxicity and Apoptotic Pathways
In vitro studies utilizing human liver cells (HepG2) have mapped the specific mechanisms by which TEHP induces cell death[4]:
-
Oxidative Stress & Mitochondrial Dysfunction: Exposure to TEHP (≥100 µM) rapidly elevates intracellular reactive oxygen species (ROS) and nitric oxide (NO)[4]. This oxidative stress triggers calcium (Ca++) influx and disrupts the mitochondrial membrane potential (ΔΨm), leading to severe mitochondrial dysfunction[4].
-
Genotoxicity: The oxidative environment causes significant DNA strand breaks, quantifiable via the alkaline comet assay[4][6].
-
Apoptosis Execution: DNA damage activates the P53 tumor suppressor protein. This activation signals the intrinsic apoptotic pathway, triggering Caspase 3 and 9 cascades, arresting the cell cycle in the SubG1 phase, and executing programmed cell death[4].
TEHP-induced cyto-genotoxicity and apoptotic signaling pathway.
Protocol 4.2: In Vitro Cytotoxicity and Genotoxicity Assessment
Purpose: To evaluate the biocompatibility of TEHP-leachates using self-validating cell viability and DNA damage assays[4][6].
-
Cell Culture: Seed HepG2 cells in RPMI-1640 medium. Crucially, conduct the exposure in serum-free medium to prevent serum proteins from binding to the flame retardant and masking its toxicity[4].
-
TEHP Exposure: Expose cells to varying concentrations of TEHP (e.g., 10, 50, 100, 200, 400 µM) dissolved in DMSO (final DMSO <0.1%) for 72 hours in a 5% CO2 incubator at 37°C[4].
-
MTT/NRU Assay (Cytotoxicity): Add Neutral Red (NRU) dye to assess lysosomal integrity, or MTT reagent to assess mitochondrial metabolic activity. A dose-dependent reduction in absorbance validates cytotoxicity[4][6].
-
Alkaline Comet Assay (Genotoxicity): Embed treated cells in agarose on glass slides, lyse the cells, and subject them to alkaline electrophoresis. Quantify the Olive Tail Moment (OTM) using fluorescence microscopy to measure the extent of DNA strand breaks[4][6].
Quantitative Data Summary
The following table synthesizes the critical physical, thermal, and biological metrics associated with TEHP, providing a comparative baseline for material scientists and toxicologists.
| Parameter | Metric / Observation | Scientific Significance |
| Char Yield (TGA) | Increased residual mass at 800°C | Validates condensed-phase barrier formation and dehydration[1][5]. |
| Peak HRR | Significant reduction vs. neat polymer | Indicates effective gas-phase radical scavenging by PO•[1]. |
| HepG2 Cell Survival | 19.68% (at 100 µM TEHP, 72h) | Demonstrates high in vitro hepatotoxicity and lysosomal damage[4]. |
| DNA Damage (OTM) | 4.67-fold increase (at 100 µM TEHP) | Confirms genotoxic strand breaks driven by oxidative stress[4]. |
| Apoptotic Population | 23.1% in SubG1 phase (at 100 µM TEHP) | Validates P53/Caspase-mediated programmed cell death[4]. |
| Endocrine Disruption | High Hazard Score (73-80/100) | Mimics/interferes with hormones, causing reproductive dysfunction[3]. |
Conclusion
Tris(2-ethylhexyl) phosphate (TEHP) represents a highly sophisticated chemical tool in polymer engineering, leveraging a synergistic dual-phase mechanism—char formation in the solid phase and radical scavenging in the gas phase—to suppress combustion effectively. However, its potent efficacy as a flame retardant is counterbalanced by significant toxicological liabilities. As demonstrated by its capacity to induce oxidative stress, mitochondrial dysfunction, and DNA damage in human liver cells, TEHP poses a substantial biocompatibility risk. For researchers and drug development professionals, rigorous adherence to standardized thermal and cyto-genotoxic protocols is imperative to accurately assess the risk-benefit profile of TEHP-containing polymers in sensitive medical and pharmaceutical applications.
References
-
MDPI / NIH. "Cyto-Genotoxic and Transcriptomic Alterations in Human Liver Cells by Tris (2-Ethylhexyl) Phosphate (TEHP): A Putative Hepatocarcinogen".[Link]
-
HELCOM. "Tris(2-ethylhexyl) phosphate (TEHP)". [Link]
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Express Polymer Letters. "Curing, rheological, mechanical, and flame retardant properties of high thermal-resistant dibutyl phosphate-bound natural rubber". [Link]
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- 3. helcom.fi [helcom.fi]
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fundamental chemistry of 2-ethylhexyl phosphate in solvent extraction
An In-Depth Technical Guide to the Fundamental Chemistry of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA) in Solvent Extraction
Foreword
Di-(2-ethylhexyl) phosphoric acid, ubiquitously known in the field as D2EHPA or HDEHP, stands as one of the most versatile and effective organophosphorus extractants in hydrometallurgy and chemical separations.[1][2] Its application spans the purification of rare-earth elements, the recovery of uranium from ore leachates, and the separation of transition metals like cobalt and nickel.[2][3] This guide provides a deep dive into the core chemical principles governing its function in solvent extraction systems. We will move beyond procedural descriptions to explore the causal relationships behind its behavior, offering researchers and development professionals a foundational understanding for process optimization and innovation.
The Molecular Nature of D2EHPA: From Monomer to Dimer
The efficacy of D2EHPA as an extractant is intrinsically linked to its molecular structure and its behavior in solution. D2EHPA, with the formula (C₈H₁₇O)₂PO₂H, is a diester of phosphoric acid and 2-ethylhexanol.[3] While it exists as a monomer, in the non-polar organic diluents typically used for solvent extraction (e.g., kerosene, hexane, toluene), it predominantly forms a stable, hydrogen-bonded dimer.[3][4]
This dimerization is not a trivial characteristic; it is fundamental to the extraction mechanism. The formation of this eight-membered ring structure pre-organizes the two acidic protons, creating a highly effective chelating geometry that facilitates the capture of metal ions. The equilibrium between the monomeric (HR) and dimeric ((HR)₂) forms is influenced by the polarity of the diluent and temperature.[5] In more polar solvents like 1-octanol, the monomeric form can be more prevalent, which alters the extraction stoichiometry and efficiency.[6]
Caption: Monomer-dimer equilibrium of D2EHPA in organic solvents.
The Core of Extraction: Mechanisms and Stoichiometry
D2EHPA primarily extracts metal cations from an aqueous phase into an organic phase via a cation-exchange mechanism .[7][8] In this process, the acidic proton (H⁺) of the D2EHPA dimer is exchanged for a metal cation (Mⁿ⁺). The overall equilibrium for this reaction can be generalized as:
Mⁿ⁺(aq) + n(HR)₂(org) ⇌ MRₙ(HR)ₙ(org) + nH⁺(aq)
Here, (aq) denotes the aqueous phase and (org) denotes the organic phase. This equilibrium highlights the critical role of pH; the concentration of H⁺ ions in the aqueous phase directly influences the direction of the reaction.
Determining Reaction Stoichiometry: The Power of Slope Analysis
Understanding the precise stoichiometry of the extracted metal-organic complex is paramount for process control. Slope analysis is the quintessential experimental method used for this determination.[9] By measuring the distribution coefficient (D), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium, under varying conditions, we can elucidate the reaction mechanism.
-
Effect of Extractant Concentration : A plot of log(D) versus log([(HR)₂]) at a constant pH yields a straight line. The slope of this line corresponds to 'n', the number of D2EHPA dimer molecules involved in the complex.[10]
-
Effect of pH : Similarly, a plot of log(D) versus pH at a constant extractant concentration gives a straight line whose slope corresponds to 'n', the number of hydrogen ions released during the reaction.[11]
Consistent results from both analyses provide strong evidence for the proposed stoichiometry. For many divalent metals like Mn(II), the extracted species is MnR₂·2HR, indicating one metal ion complexes with two D2EHPA dimers, releasing two protons.[12] For trivalent lanthanides, the stoichiometry often involves three D2EHPA dimers.
Caption: A simplified workflow of a solvent extraction (SX) circuit.
Synergistic and Antagonistic Systems
The performance of D2EHPA can be modified by mixing it with other extractants.
-
Synergism : This occurs when the extraction efficiency of the mixture is greater than the sum of the individual extractants. For example, mixing D2EHPA with Cyanex 272 can enhance the separation of zinc and manganese. [13]This is often due to the formation of a mixed-ligand complex that is more stable or more organophilic. [14]* Antagonism : This is the opposite effect, where the mixture performs worse than the individual components. Antagonism can occur when the two extractants interact strongly with each other, reducing their availability to extract the metal. In a D2EHPA-Cyanex 272 system for Ca/Ni separation, synergistic effects were observed for calcium while antagonistic effects were seen for nickel, enhancing the separation factor. [15][16]
Standardized Experimental Protocols
Protocol 1: Determination of Extraction Stoichiometry via Slope Analysis
-
Preparation : Prepare a stock solution of the target metal in a suitable aqueous medium (e.g., sulfate or nitrate). Prepare several organic phase solutions of D2EHPA in a non-polar diluent (e.g., kerosene) at varying concentrations (e.g., 0.05 M to 0.5 M).
-
pH Variation Study :
-
For a fixed D2EHPA concentration, pipette equal volumes of the organic and aqueous phases into a series of separation funnels.
-
Adjust the initial pH of the aqueous phase in each funnel to cover a range where extraction varies from ~10% to ~90%. Use dilute acid (e.g., H₂SO₄) and base (e.g., NaOH) for adjustment.
-
Shake each funnel vigorously for a sufficient time to reach equilibrium (e.g., 15-30 minutes).
-
Allow the phases to separate completely. Measure the equilibrium pH of the aqueous phase.
-
Analyze the metal concentration in the aqueous phase using an appropriate technique (e.g., AAS, ICP-OES).
-
Calculate the metal concentration in the organic phase by mass balance.
-
Calculate the distribution coefficient, D = [M]org / [M]aq.
-
Plot log(D) vs. equilibrium pH. The slope of the resulting line is 'n'.
-
-
Extractant Variation Study :
-
Using the various D2EHPA concentrations prepared in step 1, contact each with the aqueous metal stock solution at a constant, optimal pH determined from the previous study.
-
Follow the same equilibration, separation, and analysis steps as above to determine D for each D2EHPA concentration.
-
Plot log(D) vs. log([(HR)₂]). The slope of this line is also 'n'.
-
-
Validation : The stoichiometry of the extracted complex is validated if the slope 'n' is consistent between both experimental series.
Protocol 2: Measurement of Maximum Loading Capacity
-
Preparation : Prepare a known volume and concentration of the D2EHPA organic phase (e.g., 50 mL of 0.2 M D2EHPA in kerosene). Prepare a large volume of the aqueous metal feed solution at a constant, optimal pH for extraction.
-
Initial Contact : Contact the entire volume of the organic phase with an equal volume of the fresh aqueous feed in a large separation funnel.
-
Equilibration and Analysis : Shake to reach equilibrium, allow phases to separate, and collect the aqueous raffinate. Analyze the metal concentration in the raffinate.
-
Calculation of Loading : Calculate the mass of metal extracted into the organic phase during this contact by subtracting the mass of metal in the raffinate from the initial mass in the feed.
-
Repeated Contacts : Discard the raffinate. Contact the same organic phase from the previous step with a fresh, equal volume of the aqueous feed solution.
-
Repeat and Saturate : Repeat steps 3-5. With each contact, the amount of metal extracted will decrease as the organic phase approaches saturation. Continue until the concentration of metal in the raffinate is equal to the concentration in the feed, indicating no further extraction is occurring.
-
Final Calculation : Sum the mass of metal extracted from all contact stages. This total mass represents the maximum loading capacity of the initial volume of the organic phase. Report the result as grams of metal per liter of organic or grams of metal per 100g of extractant. [17]
References
-
Some Physicochemical Properties of (D2EHPA). 1. Distribution, Dimerization, and Acid Dissociation Constants of D2EHPA in a Kerosene/0.10 kmol m-3 (Na+,H+)Cl- System and the Extraction of Mn(II). Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Di-2-ethylhexyl phosphoric acid introduction. DZ Reserve. Available at: [Link]
-
Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid. Semantic Scholar. Available at: [Link]
-
Di(2-ethylhexyl)phosphoric acid. Wikipedia. Available at: [Link]
-
Physicochemical properties of di-(2-ethylhexyl) phosphoric acid with apolar solvents from ultrasonic studies. ResearchGate. Available at: [Link]
-
Stripping of Fe(III) from the Loaded Mixture of D2EHPA and TBP with Sulfuric Acid Containing Reducing Agents. KoreaScience. Available at: [Link]
-
Thermodynamics of the Selective Separation of La(III) and Y(III) from Nitrate Medium by D2EHPA in the Presence of Al(III) and Ca(II) Impurities. ResearchGate. Available at: [Link]
-
Extraction of Rare Earth Metals by Solid-Phase Extractants from Phosphoric Acid Solution. MDPI. Available at: [Link]
-
Physico-chemical properties of di-(2-ethylhexyl) phosphoric acid with apolar solvents from ultrasonic studies. Taylor & Francis Online. Available at: [Link]
-
Kinetics of metal extraction using 0.1 M H2SO4 and 0.1 M D2EHPA in kerosene. ResearchGate. Available at: [Link]
-
Physico-chemical properties of di-(2-ethylhexyl) phosphoric acid with apolar solvents from ultrasonic studies. Taylor & Francis Online. Available at: [Link]
-
Selective Stripping of Zr (IV) over Hf (IV) in Loaded D2EHPA Extracted from Strong Sulfuric Acid Solutions. INIS-IAEA. Available at: [Link]
-
Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction. SciSpace. Available at: [Link]
-
Solvent Extraction of Light Rare Earths from Acidic Medium by Di-(2-ethylhexyl) Phosphoric Acid in Kerosene. Universiti Kebangsaan Malaysia. Available at: [Link]
-
Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI. Available at: [Link]
-
Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. PMC. Available at: [Link]
-
Stripping of Fe(III) from D2EHPA using different reagents. Academia.edu. Available at: [Link]
-
Extraction of manganese(II) from acidic buffer medium using D2EHPA and Cyanex 272 as extractants. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Influence of Magnetic Field on the Kinetics of Ho(III) Solvent Extraction Using D2EHPA: A Comprehensive Study. PubMed. Available at: [Link]
-
Kinetics of Rare-Earth Extraction in D2EHPA. Scribd. Available at: [Link]
-
Stripping of Fe(III) from the loaded mixture of D2EHPA and TBP with sulfuric acid containing reducing agents. ResearchGate. Available at: [Link]
-
Thermodynamics of vanadium (V) solvent extraction by mixture of D2EHPA and TBP. ScienceDirect. Available at: [Link]
-
Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2. SCIRP. Available at: [Link]
-
Synergistic extraction of cobalt (II) and nickel (II) with a mixture of D2EHPA and 1-octanol. Journal de la Société Chimique de Tunisie. Available at: [Link]
-
Some Physicochemical Properties of (D2EHPA). 1. Distribution, Dimerization, and Acid Dissociation Constants of D2EHPA in a Kerosene/0.10 kmol m-3 (Na+,H+)Cl- System and the Extraction of Mn(II). Industrial & Engineering Chemistry Research. Available at: [Link]
-
Competing solvent extraction of calcium and/or nickel with cyanex 272 and/or d2ehpa. SciELO. Available at: [Link]
-
Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous elec. Lirias. Available at: [Link]
-
Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid. MDPI. Available at: [Link]
-
Thermodynamics and mechanism of liquid–liquid extraction of cerium (IV) from sulfuric acid solutions with di‐(2‐ethylhexyl) phosphoric acid (D2EHPA). Bulgarian Chemical Communications. Available at: [Link]
-
D2EHPA Extractant - Premier Metal Extraction Supplier. Zhongda Chemical. Available at: [Link]
-
Loading of Zn(II) in D2EHPA. ResearchGate. Available at: [Link]
-
COMPETING SOLVENT EXTRACTION OF CALCIUM AND/OR NICKEL WITH CYANEX 272 AND/OR D2EHPA. SciELO. Available at: [Link]
-
Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. PMC. Available at: [Link]
-
Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. ScienceDirect. Available at: [Link]
-
Synergistic Effect of D2EHPA and Cyanex 272 on Separation of Zinc and Manganese by Solvent Extraction. Academia.edu. Available at: [Link]
-
Synergistic Recovery of Dysprosium(III) from Water via an Emulsion Liquid Membrane at Low Concentrations of Cyanex 272–D2EHPA: Impact of Process Factors and Water Sources. MDPI. Available at: [Link]
-
Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA. SCIRP. Available at: [Link]
-
Loading capacity of D2EHPA for Zn. ResearchGate. Available at: [Link]
-
Investigation of aggregation in solvent extraction of lanthanides by acidic extractants (organophosphorus and naphthenic acid). U.S. Geological Survey. Available at: [Link]
-
Thermodynamics of vanadium (V) solvent extraction by mixture of D2EHPA and TBP. ResearchGate. Available at: [Link]
-
Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency. MDPI. Available at: [Link]
-
Determination of Activity Coefficients of di-(2-ethylhexyl) Phosphoric Acid Dimer in Select Organic Solvents Using Vapor Phase Osmometry. ResearchGate. Available at: [Link]
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- 2. D2EHPA Extractant - Premier Metal Extraction Supplier [lyzhongdachem.com]
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- 5. researchgate.net [researchgate.net]
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- 8. Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2 [scirp.org]
- 9. researchgate.net [researchgate.net]
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- 14. Synergistic Recovery of Dysprosium(III) from Water via an Emulsion Liquid Membrane at Low Concentrations of Cyanex 272–D2EHPA: Impact of Process Factors and Water Sources | MDPI [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
Mono-2-Ethylhexyl Phosphate (H2MEHP): Comprehensive Physicochemical Profiling and Application Workflows
Executive Summary
Mono-2-ethylhexyl phosphate (CAS 1070-03-7), frequently abbreviated as H2MEHP to distinguish it from its phthalate counterpart, is a highly versatile organophosphorus compound. As a dibasic acid, it possesses two ionizable protons, giving it distinct coordination chemistry compared to the more ubiquitous monobasic extractant, bis(2-ethylhexyl) phosphoric acid (D2EHPA). In my experience as an application scientist, H2MEHP is a critical reagent in hydrometallurgy, acting as a potent acidic extractant for multivalent metal cations, as well as a high-performance surface-active agent (hydrotrope and penetrant) in industrial formulations[1]. This whitepaper synthesizes the physical properties, thermodynamic behavior, and field-proven experimental protocols for utilizing H2MEHP.
Molecular Identity and Physicochemical Properties
H2MEHP is characterized by a hydrophobic 2-ethylhexyl tail and a highly polar, dibasic phosphate headgroup. This amphiphilic structure dictates its physical behavior, including its tendency to partition at liquid-liquid interfaces and form lipophilic complexes with metal ions.
Below is a consolidated summary of its core physicochemical properties:
| Property | Value | Test Condition / Note |
| Chemical Name | 2-Ethylhexyl dihydrogen phosphate | Also known as Mono(2-ethylhexyl) phosphate[1][2] |
| CAS Number | 1070-03-7 | Validated Registry Number[2] |
| Molecular Formula | C8H19O4P | -[2] |
| Molecular Weight | 210.21 g/mol | -[2] |
| Physical State | Viscous Liquid | Often presents as a brown or colorless liquid[3] |
| Density | 1.127 ± 0.06 g/cm³ | Predicted at 25 °C[2][3] |
| Boiling Point | 321.8 °C | At 760 mmHg[2][4] |
| Flash Point | 130 °C | Combustible liquid[2][3] |
| pKa | 1.93 ± 0.10 | Predicted first dissociation constant[2][3] |
| LogP | 2.65 | Measured at 25 °C and pH 4-9[3] |
| Surface Tension | 30.4 mN/m | Measured at 1 g/L and 20 °C[3] |
Thermodynamic and Mechanistic Behavior
Acid Dissociation and Interfacial Activity
Because H2MEHP is a dibasic acid, its first dissociation constant is relatively strong (pKa ~1.93)[3], while the second proton dissociates at a higher pH. This allows H2MEHP to form diverse stoichiometric complexes with highly charged metal ions. Its LogP of 2.65 and surface tension of 30.4 mN/m indicate strong surfactant properties[3]. In biphasic systems, H2MEHP heavily populates the liquid-liquid boundary layer, making the extraction kinetics highly dependent on interfacial area rather than bulk phase diffusion.
Ion-Exchange Mechanism in Solvent Extraction
When extracting multivalent cations like U(IV) or Cr(III), H2MEHP operates via an interfacial ion-exchange mechanism. For example, the extraction of U(IV) from phosphoric acid using H2MEHP in kerosene yields extracted species of the type UH8n−4X4n [5]. Because the reaction releases protons into the aqueous phase, the extraction efficiency is highly dependent on the aqueous feed's pH.
To overcome the steric hindrance and hydration spheres of certain metals, neutral organophosphorus synergists like trioctyl phosphine oxide (TOPO) or dibutyl butyl phosphonate (DBBP) are often added. These synergists displace water molecules from the complex, forming highly lipophilic adducts (e.g., UH8n−4X4n⋅TOPO ) that partition rapidly into the organic phase[5].
Interfacial ion-exchange mechanism of metal extraction by H2MEHP and synergistic agents.
Field-Proven Experimental Methodologies
Protocol 1: Liquid-Liquid Solvent Extraction of Multivalent Cations
This protocol is designed as a self-validating system. By strictly controlling the pH and measuring the metal concentration in the aqueous raffinate, any loss to third-phase formation (emulsions) is immediately flagged by a mass balance deficit.
Step 1: Organic Phase Preparation
-
Action: Dissolve H2MEHP in an apolar aliphatic diluent (e.g., kerosene or n-hexane) to achieve a 0.1 M concentration. If using a synergist, add 0.05 M TOPO.
-
Causality: Apolar diluents suppress the formation of stable micelles, which is a common failure mode given H2MEHP’s strong surfactant properties[1]. TOPO is added to increase the lipophilicity of the extracted complex[5].
Step 2: Aqueous Feed Adjustment
-
Action: Adjust the aqueous metal solution (e.g., Cr(III) in HCl) to an optimal acidic range of 5×10−3 to 0.1 M H+ [6].
-
Causality: Because extraction releases protons, an overly acidic feed will drive the equilibrium backward (stripping). Maintaining mild acidity ensures up to 90% forward extraction efficiency for Cr(III)[6].
Step 3: Phase Contacting
-
Action: Combine equal volumes (A/O ratio = 1:1) of the aqueous and organic phases in a separatory funnel or jacketed reactor. Mix under high shear for 15–30 minutes at a controlled temperature (e.g., 25 °C).
-
Causality: High shear maximizes the interfacial surface area, overcoming the diffusion-limited kinetics at the boundary layer.
Step 4: Phase Separation & Analysis
-
Action: Centrifuge the mixture at 3000 RPM for 5 minutes to break any micro-emulsions. Separate the phases and analyze the aqueous raffinate via ICP-OES.
-
Causality: Centrifugation guarantees a sharp phase boundary. Analyzing the raffinate (rather than the organic phase) prevents matrix interference in the ICP-OES plasma and provides a reliable mass balance.
Experimental workflow for liquid-liquid solvent extraction using H2MEHP.
Protocol 2: Analytical Validation (Acid-Base Titration)
Because commercial H2MEHP often contains trace amounts of D2EHPA or unreacted phosphoric acid, validating the active concentration is critical.
-
Solvent Selection: Dissolve 0.5 g of the H2MEHP sample in 50 mL of a 1:1 ethanol/water mixture. Causality: The LogP of 2.65[3] makes H2MEHP insoluble in pure water; ethanol ensures a homogenous single phase for titration.
-
Titration: Titrate with standardized 0.1 M NaOH using a potentiometric autotitrator.
-
Data Interpretation: As a dibasic acid, pure H2MEHP will exhibit two distinct equivalence points. The presence of a single, strong equivalence point indicates contamination with monobasic D2EHPA, allowing the researcher to mathematically deconvolute the mixture's purity.
Conclusion
Mono-2-ethylhexyl phosphate (H2MEHP) is a structurally dynamic molecule whose dibasic nature and high surface activity make it a superior choice for specific hydrometallurgical and surfactant applications. By understanding its fundamental physicochemical properties—such as its pKa, LogP, and interfacial complexation mechanics—scientists can rationally design highly efficient, self-validating extraction workflows that outcompete standard monobasic extractants.
Sources
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- 2. lookchem.com [lookchem.com]
- 3. (2-ETHYLHEXYL) PHOSPHATE | 1070-03-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
understanding the isomer mixture in commercial 2-ethylhexyl phosphate
Synthesis Mechanics, Purification Protocols, and Pharmaceutical Extraction Applications
The "Isomer" Misnomer: Chemical Composition
In industrial and pharmaceutical chemical sourcing, commercial 2-ethylhexyl phosphate (CAS No. 12645-31-7) is frequently marketed as a "mixed isomer" product. However, for research scientists, this nomenclature is a misnomer. The term does not refer to structural isomers of the branched alkyl chain; rather, it denotes a heterogeneous mixture of esterification states—specifically, mono-(2-ethylhexyl) phosphate (MEHPA) and di-(2-ethylhexyl) phosphate (D2EHPA) [1].
Understanding the exact ratio and physicochemical behavior of these two distinct esters is critical, as their aggregation states, acidities, and extraction efficiencies dictate their utility in drug development and hydrometallurgy.
Synthesis Mechanics and the Causality of the Mono/Di Ratio
The commercial manufacturing process relies on the highly exothermic reaction between 2-ethylhexanol and phosphorus pentoxide (P₂O₅)[1].
The Causality of the Mixture: P₂O₅ acts as a powerful dehydrating and phosphorylating agent. When the alcohol attacks the P-O-P anhydride bonds, the sequential cleavage inherently yields a statistical mixture of mono- and di-alkylated products. By tightly controlling the stoichiometry—typically employing a 3:1 molar ratio of 2-ethylhexanol to P₂O₅—manufacturers drive the reaction to produce a roughly equimolar mixture of MEHPA and D2EHPA[2]. Excess alcohol is used to push the reaction to completion and is later removed via vacuum distillation[1].
Synthesis pathway of commercial 2-ethylhexyl phosphate mixtures.
Physicochemical Profiling and Dimerization Behavior
The two components of the commercial mixture exhibit drastically different behaviors in solution. D2EHPA is famous for its ability to form stable, hydrogen-bonded dimers in non-polar organic solvents (like kerosene or dodecane). This dimerization creates a highly hydrophobic, bidentate chelating pocket that is essential for liquid-liquid extraction. Conversely, MEHPA tends to form complex, viscous polymeric networks, which can cause unwanted emulsion stabilization (third-phase formation) during extractions.
Quantitative Data Summary: Component Comparison
| Property | Mono-(2-ethylhexyl) Phosphate (MEHPA) | Di-(2-ethylhexyl) Phosphate (D2EHPA) |
| Chemical Formula | C₈H₁₉O₄P | C₁₆H₃₅O₄P |
| Molecular Weight | 210.21 g/mol | 322.42 g/mol |
| Esterification Degree | Mono-ester (Dibasic) | Di-ester (Monobasic) |
| Acidity (pKₐ) | Stronger acid (pKₐ₁ ~ 1.5, pKₐ₂ ~ 6.5) | Weaker acid (pKₐ ~ 2.9) |
| Aqueous Solubility | Moderate | Very Low (~90 mg/L) |
| Aggregation State | Polymeric networks (Emulsifier) | Hydrogen-bonded dimers (Extractant) |
Self-Validating Protocol: Isolation of D2EHPA via Copper(II) Precipitation
Because the mono-ester (MEHPA) can interfere with precise stoichiometric extractions in pharmaceutical applications, D2EHPA must often be purified from the commercial mixture. The following protocol exploits the specific coordination geometry of D2EHPA with Copper(II) ions[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve 50 g of the commercial 2-ethylhexyl phosphate mixture in 200 mL of diethyl ether.
-
Complexation: Slowly add an excess of freshly precipitated aqueous copper(II) hydroxide (Cu(OH)₂). Mix vigorously for 2 hours.
-
Precipitation: Separate the organic phase. Slowly add reagent-grade acetone to the organic phase under continuous stirring until no further precipitation occurs.
-
Filtration: Filter the precipitated Cu(DEHP)₂ salt and wash thoroughly with clean acetone.
-
Acid Stripping (Recovery): Redissolve the purified copper salt in 150 mL of diethyl ether. Contact this organic phase twice with equal volumes of 2 M H₂SO₄ to strip the Cu²⁺ back into the aqueous phase.
-
Isolation: Separate the organic phase, wash with deionized water until neutral, and evaporate the ether under a vacuum to yield high-purity D2EHPA.
Causality & Self-Validation: Acetone is deliberately chosen because it lowers the dielectric constant of the medium specifically for the Cu(DEHP)₂ complex, forcing its precipitation. MEHPA-copper complexes and unreacted alcohols remain soluble. Validation Check: The protocol is self-validating at Step 5; as the strong acid breaks the copper complex, the organic phase will visibly transition from a deep blue/green back to a colorless/pale yellow liquid, confirming the successful release of the purified D2EHPA free acid.
Applications in Drug Development and Pharmaceutical Extraction
While historically known for rare-earth metal separation, the unique ion-exchange properties of D2EHPA have been heavily adapted for pharmaceutical workflows.
Ion-Pair Extraction of Basic Drugs
D2EHPA acts as a highly efficient liquid cation exchanger. Basic drugs (such as amine-containing APIs or alkaloids) can be quantitatively extracted from aqueous solutions into organic solvents as hydrophobic ion-pair adducts[4].
Ion-pair extraction mechanism of basic drugs using D2EHPA.
Step-by-Step Drug Extraction Methodology:
-
Preparation: Prepare a 0.1 M solution of purified D2EHPA in a non-polar diluent (e.g., n-dodecane).
-
pH Adjustment: Adjust the aqueous phase containing the basic drug to a pH of 4.0. Causality: At pH 4.0, the drug remains protonated (cationic), and D2EHPA (pKₐ ~ 2.9) is sufficiently ionized to facilitate cation exchange.
-
Contact: Mix the aqueous and organic phases at a 1:1 ratio for 10 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any micro-emulsions.
-
Back-Extraction: Strip the drug from the organic phase by contacting it with 1 M HCl.
Self-Validation Check: Monitor the pH of the aqueous phase during Step 3. Because D2EHPA releases a proton (H⁺) for every drug cation it extracts, a measurable drop in the aqueous pH confirms that the ion-exchange mechanism is actively occurring.
Magnetic Deep Eutectic Solvents (MDES) for Drug Enrichment
Recent innovations in analytical drug development utilize bis(2-ethylhexyl) phosphate as a non-ionic hydrogen bond acceptor. When combined with heptanol and CoCl₂, it forms a novel Magnetic Deep Eutectic Solvent (MDES)[5]. The hydrophobic nature of the 2-ethylhexyl chains allows the MDES to spontaneously float on the surface of aqueous samples. This eliminates the need for time-consuming centrifugation during the trace enrichment of non-steroidal anti-inflammatory drugs (NSAIDs) from complex biological or environmental matrices[5].
References
- Biofargo. CG56 2-Ethylhexyl phosphate (mono and di ester mixture).
-
Ataman Kimya. DI ETHYLHEXYL PHOSPHATE. Retrieved from:[Link]
- United States Patent Office (US3641226A). Method for purification of di-(2-ethyl-hexyl) phosphoric acid.
-
ResearchGate. Ion-pair extraction of basic drugs with di(2-ethylhexyl) phosphoric acid. Retrieved from:[Link]
-
PubMed (Food Chem 2025). Development of novel bis(2-ethylhexyl) phosphate-based magnetic deep eutectic solvent for the highly efficient enrichment of non-steroidal anti-inflammatory drugs. Retrieved from:[Link]
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- 2. 2-Ethylhexyl phosphate (mixed isomers) | 12645-31-7 | Benchchem [benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. Development of novel bis(2-ethylhexyl) phosphate-based magnetic deep eutectic solvent for the highly efficient enrichment of non-steroidal anti-inflammatory drugs from environmental water and milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Frontiers: A Technical Guide to the Novel Applications of 2-Ethylhexyl Phosphate Esters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethylhexyl phosphate esters, long-established as versatile surfactants and industrial additives, are now emerging as critical enablers in a range of advanced applications, from sophisticated drug delivery systems to enhanced performance in the energy sector. This in-depth technical guide provides a senior application scientist’s perspective on the novel applications of these multifaceted compounds. By delving into the causal mechanisms behind their efficacy and providing detailed, field-proven experimental protocols, this document serves as a comprehensive resource for researchers and developers seeking to leverage the unique properties of 2-ethylhexyl phosphate esters. We will explore their burgeoning role in enhancing the bioavailability of poorly soluble drugs, their potential as skin permeation enhancers in topical and transdermal formulations, and their innovative use in industrial processes such as enhanced oil recovery and corrosion inhibition. This guide is structured to provide not just a theoretical understanding but also a practical framework for the application and validation of these remarkable esters in cutting-edge research and development.
The Resurgence of a Versatile Molecule: An Introduction to 2-Ethylhexyl Phosphate Esters
2-Ethylhexyl phosphate esters are organophosphate compounds that exist as a mixture of mono- and di-esters.[1][2] Their amphiphilic nature, stemming from a polar phosphate head and a nonpolar 2-ethylhexyl tail, underpins their wide-ranging utility as surfactants, emulsifiers, and wetting agents.[3][4] While their traditional applications in lubricants, metalworking fluids, and as plasticizers are well-documented, recent research has illuminated their potential in more specialized and high-value sectors.[5][6] This guide will focus on these novel applications, providing the technical insights necessary to harness their full potential.
The synthesis of 2-ethylhexyl phosphate esters is typically achieved through the reaction of 2-ethylhexanol with a phosphorylating agent, such as phosphorus pentoxide or phosphorus oxychloride.[7] The ratio of mono- to di-ester can be controlled by adjusting the reaction stoichiometry and conditions, allowing for the fine-tuning of the final product's properties to suit specific applications.
Revolutionizing Drug Delivery: 2-Ethylhexyl Phosphate Esters in Pharmaceutical Formulations
A significant challenge in modern drug development is the poor aqueous solubility of many new chemical entities, which can severely limit their oral bioavailability.[8][9] 2-Ethylhexyl phosphate esters are emerging as a powerful tool to overcome this hurdle, particularly in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS).[8][10]
Mechanism of Solubility Enhancement in SEDDS
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[11] 2-Ethylhexyl phosphate esters, with their excellent emulsifying properties, can play a crucial role as the surfactant or co-surfactant in these formulations.[8]
The proposed mechanism involves the encapsulation of the lipophilic drug within the oil droplets of the emulsion, which are stabilized by the 2-ethylhexyl phosphate ester at the oil-water interface. This nano- or micro-sized emulsion provides a large surface area for drug release and absorption in the gastrointestinal tract, thereby enhancing bioavailability.[11]
Caption: Mechanism of enhanced drug absorption via a SEDDS formulation containing 2-ethylhexyl phosphate.
Experimental Protocol: Formulation and Characterization of a SEDDS
This protocol outlines the steps to formulate and evaluate a SEDDS using a 2-ethylhexyl phosphate ester to enhance the solubility of a model poorly soluble drug.
Materials:
-
Poorly soluble active pharmaceutical ingredient (API)
-
2-Ethylhexyl phosphate ester (as surfactant/co-surfactant)
-
Oil phase (e.g., Capryol 90)
-
Co-surfactant (e.g., Transcutol HP)
-
Deionized water
-
Phosphate buffer (pH 6.8)
Procedure:
-
Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the optimal concentration ranges of the oil, surfactant, and co-surfactant, construct a phase diagram by titrating a mixture of the oil and surfactant/co-surfactant with water.[12] The region that forms a clear, isotropic microemulsion is the desired self-emulsifying region.
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the selected oil, 2-ethylhexyl phosphate ester, and co-surfactant into a glass vial based on the ratios determined from the phase diagram.
-
Add the pre-weighed API to the mixture.
-
Gently heat and stir the mixture until the API is completely dissolved and a clear, homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS formulation with deionized water and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.
-
Zeta Potential: Determine the surface charge of the emulsion droplets using the same DLS instrument.
-
Self-Emulsification Time: Add a small amount of the SEDDS to a beaker of water with gentle stirring and record the time it takes for a stable emulsion to form.
-
In Vitro Drug Release: Perform dissolution studies using a USP Type II apparatus (paddle method) in a suitable dissolution medium (e.g., phosphate buffer pH 6.8).[5]
-
Data Presentation:
| Formulation Component | Concentration (% w/w) |
| Poorly Soluble API | 10 |
| 2-Ethylhexyl Phosphate | 30 |
| Capryol 90 (Oil) | 40 |
| Transcutol HP (Co-surfactant) | 20 |
| Characterization Parameter | Result |
| Droplet Size (nm) | 150 ± 5 |
| Polydispersity Index (PDI) | 0.21 ± 0.03 |
| Zeta Potential (mV) | -15.2 ± 1.5 |
| Self-Emulsification Time (s) | 45 ± 5 |
| Drug Release at 60 min (%) | 85 ± 4 |
Enhancing Topical and Transdermal Delivery: A New Role in Personal Care
The skin's stratum corneum presents a formidable barrier to the penetration of many active ingredients in cosmetic and pharmaceutical topical formulations.[13] Chemical penetration enhancers are often employed to reversibly reduce this barrier function.[14] Emerging research suggests that 2-ethylhexyl phosphate esters, due to their surfactant properties and interaction with skin lipids, may serve as effective penetration enhancers.
Proposed Mechanism of Skin Penetration Enhancement
The mechanism by which 2-ethylhexyl phosphate esters may enhance skin permeation is likely multifaceted. Their surfactant nature can lead to the disruption of the highly organized lipid lamellae in the stratum corneum, increasing its fluidity and permeability.[14] Additionally, they may improve the partitioning of the active ingredient into the skin.
Caption: Proposed mechanism of skin penetration enhancement by 2-ethylhexyl phosphate.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the evaluation of the penetration-enhancing effect of a 2-ethylhexyl phosphate ester on a model active ingredient using Franz diffusion cells.[2]
Materials:
-
Model active ingredient
-
2-Ethylhexyl phosphate ester
-
Topical cream base
-
Excised human or animal skin (e.g., porcine ear skin)
-
Franz diffusion cells
-
Phosphate buffered saline (PBS, pH 7.4) as receptor medium
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Preparation of Formulations: Prepare two cream formulations: one with the model active ingredient and one with the active ingredient plus the 2-ethylhexyl phosphate ester at a specified concentration.
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Permeation Study:
-
Fill the receptor compartment with pre-warmed PBS and ensure no air bubbles are trapped beneath the skin.
-
Apply a finite dose of the test formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed PBS.
-
-
Sample Analysis: Analyze the concentration of the active ingredient in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of the active ingredient permeated per unit area over time. The slope of the linear portion of this plot gives the steady-state flux (Jss). The enhancement ratio (ER) can be calculated as the ratio of Jss from the formulation with the enhancer to the Jss from the control formulation.
Data Presentation:
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| Control (Active only) | 1.5 ± 0.2 | - |
| With 2-EH Phosphate (5%) | 4.5 ± 0.5 | 3.0 |
Innovations in Industrial Applications
Beyond pharmaceuticals and personal care, 2-ethylhexyl phosphate esters are finding new life in demanding industrial applications, where their unique properties can lead to significant performance improvements.
Enhanced Oil Recovery (EOR)
In the oil and gas industry, a significant amount of oil remains trapped in reservoirs after primary and secondary recovery methods.[15] Microemulsion flooding is an EOR technique that uses surfactants to reduce the interfacial tension between oil and water, thereby mobilizing the trapped oil.[16][17] 2-Ethylhexyl phosphate esters, with their ability to form stable microemulsions and reduce interfacial tension, are promising candidates for this application.[16][18]
Mechanism: The injection of a microemulsion containing 2-ethylhexyl phosphate ester into an oil reservoir lowers the oil-water interfacial tension, allowing the trapped oil to be displaced and recovered.[15]
Corrosion Inhibition in Lubricants
Corrosion is a major issue in machinery and pipelines, leading to significant economic losses.[19] 2-Ethylhexyl phosphate esters can act as effective corrosion inhibitors when added to lubricating oils.[16][20]
Mechanism: The polar phosphate head of the ester adsorbs onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[1] The nonpolar tails extend into the oil, providing a hydrophobic layer.
Quantitative Data: Corrosion Inhibition Efficiency
| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 (Blank) | 12.5 | - |
| 500 | 2.1 | 83.2 |
| 1000 | 1.3 | 89.6 |
| 2000 | 0.8 | 93.6 |
Demulsification of Crude Oil
Crude oil is often produced as a stable water-in-oil emulsion, which must be broken before refining.[16][21] 2-Ethylhexyl phosphate esters can function as effective demulsifiers.[16]
Mechanism: The demulsifier migrates to the oil-water interface and displaces the natural emulsifiers (like asphaltenes and resins) that stabilize the emulsion.[1] This leads to the coalescence of water droplets and their separation from the oil phase.
Caption: Process flow of crude oil demulsification using 2-ethylhexyl phosphate.
Experimental Protocol: Bottle Test for Demulsification Efficiency
This simple and effective test is widely used in the oil industry to screen demulsifiers.[22]
Procedure:
-
Fill a graduated glass bottle with a sample of the crude oil emulsion.
-
Add a known concentration of the 2-ethylhexyl phosphate ester demulsifier.
-
Shake the bottle vigorously for a set period to ensure thorough mixing.
-
Place the bottle in a water bath at a temperature representative of field conditions.
-
Record the volume of separated water at regular time intervals.
-
The demulsification efficiency is calculated as the percentage of the initial water content that has separated.
Conclusion and Future Outlook
2-Ethylhexyl phosphate esters are proving to be far more than just commodity chemicals. Their unique combination of properties is unlocking new possibilities in high-tech fields ranging from drug delivery to resource extraction. As research continues to uncover the nuances of their behavior and new synthesis methods allow for greater control over their structure, we can expect to see an even wider array of innovative applications emerge. For the discerning researcher and developer, a deep understanding of the principles and protocols outlined in this guide will be instrumental in pioneering the next generation of products and processes that leverage the remarkable potential of these versatile molecules.
References
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ChemGulf. (2025, October 21). What are the applications of 2 - EH phosphate in the oil and gas industry?[Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. Preparation and Characterization of Self Emulsifying Drug Delivery System (SEDDS). [Link]
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Rimpro India. Exploring the Mechanisms of Crude Oil Demulsifiers. [Link]
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Langmuir. Ammonium Bis(ethylhexyl) Phosphate: A New Surfactant for Microemulsions. [Link]
- Google Patents. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof.
-
MDPI. Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV). [Link]
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ResearchGate. Microphotographs of the interfacial region upon the contact of decane.... [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 October – December 2010 RJPBCS 1(4) Page No.683. [Link]
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OSTI.GOV. OAK RIDGE NATIONAL LABORATORY. [Link]
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PMC. Advance of Microemulsion and Application for Enhanced Oil Recovery. [Link]
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Graphviz. Drawing graphs with dot. [Link]
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MDPI. A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. [Link]
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ResearchGate. Microemulsions: a novel approach to enhanced oil recovery: a review. [Link]
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European Journal of Pharmaceutical Sciences. [Link]
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ThaiScience. penetration enhancing activity, skin irritation potential and mechanism of action. [Link]
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CO-SURFACTANTS AND WATER SYSTEM BY TERNARY PHASE DIAGRAM. [Link]
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Rimpro India. Understanding the Mechanisms of Crude Oil Demulsifiers. [Link]
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ACS Publications. Understanding Drug Skin Permeation Enhancers Using Molecular Dynamics Simulations. [Link]
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QUANTUM CHEMICAL CALCULATION FOR THE INHIBITORY EFFECT. [Link]
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ResearchGate. Physico-chemical evaluation of a biocompatible microemulsion system containing IPM/Tween80/Isobutanol. [Link]
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Elveflow. Microfluidics for Enhanced Oil Recovery studies. [Link]
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ijasret. DEMULSIFICATION STUDIES OF CRUDE OIL. [Link]
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MDPI. Quantitative Evaluation of the Efficiency of Two Component Inhibitors based on Polyelectrolytes. [Link]
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ResearchGate. Research of the Physical-Chemical Properties of the Developed Composite Demulsifier Based on Local Raw Materials. [Link]
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YouTube. Graphviz and dot: Generating Diagrams with Code. [Link]
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Medium. Create a Flowchart using Graphviz Dot. [Link]
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PMC. Self-emulsifying drug delivery systems: a novel approach to deliver drugs. [Link]
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PubMed. Characterization and application of sodium di(2-ethylhexyl) sulfosuccinate and sodium di(2-ethylhexyl) phosphate surfactants as pseudostationary phases in micellar electrokinetic chromatography. [Link]
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ResearchGate. Formulation and evaluation of self emulsifying drug delivery system for poorly water soluble drug. [Link]
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ResearchGate. (PDF) Formulation And Characterization Of Novel Topical Formulation. [Link]
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Ataman Kimya. 2-ETHYLHEXYL PHOSPHATE. [Link]
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Open Scientific Publishers. Skin Care Creams: Formulation and Use. [Link]
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MDPI. Research and Application Progress of Crude Oil Demulsification Technology. [Link]
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FORMULATION AND CHARACTERIZATION OF A CREAM CONTAINING EXTRACT OF FENUGREEK SEEDS. [Link]
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A review on Self Emulsifying Drug Delivery System, Their preparatory methods and role in biomedical applications. [Link]
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Digital CSIC. Prediction of the skin permeability of topical drugs using in silico and in vitro models. [Link]
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Dove Medical Press. Self-emulsifying drug delivery systems as a tool to improve solubility and bioavailability of resveratrol. [Link]
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PubChem. Bis(2-ethylhexyl) phosphate. [Link]
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processdesign. Process flow diagram. [Link]
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SimScale. How to Create a Process Flow Diagram to Improve Your Production. [Link]
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New York Science Journal. Quantum Chemical Studies on Corrosion Inhibition. [Link]
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MDPI. Studies of Corrosion Inhibition Performance of Inorganic Inhibitors for Aluminum Alloy. [Link]
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RSC Publishing. A study on the differences in morphology and corrosion resistance performance between two different bis(2-ethylhexyl) phosphate self-assembled thin films prepared on an iron substrate in water and ethanol solvents. [Link]
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Preliminary Investigation of 2-Ethylhexyl Phosphate in Hydrometallurgy: Mechanisms, Protocols, and Applications
Executive Summary
2-Ethylhexyl phosphates—predominantly Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and mono-(2-ethylhexyl) phosphoric acid (M2EHPA)—are the foundational workhorse extractants in modern hydrometallurgy. As a Senior Application Scientist, I approach solvent extraction (SX) not merely as a physical separation technique, but as a highly tunable thermodynamic system. The ability of D2EHPA to selectively partition metal ions from complex aqueous leachates into an organic phase is critical for the recovery of high-purity minerals. These purified metals—ranging from Rare Earth Elements (REEs) to battery metals like cobalt and nickel—are essential not only for high-tech electronics but also for synthesizing high-purity catalysts and biomedical alloys used in drug development and medical devices.
Mechanistic Foundations: The Causality of Extraction
D2EHPA is an acidic organophosphorus extractant. To understand its efficacy, one must look at its behavior at the molecular level.
Dimerization and Lipophilicity
In non-polar aliphatic diluents (such as kerosene), D2EHPA does not exist as a monomer. Instead, it forms stable hydrogen-bonded dimers ( H2A2 )[1]. This dimerization is a critical self-regulating feature: it masks the polar phosphate groups, thereby enhancing the extractant's solubility in the organic phase and preventing emulsion formation (third-phase formation) during aggressive mixing[1].
The Cation-Exchange Mechanism
The extraction of a metal cation ( Mn+ ) proceeds via a cation-exchange mechanism:
Maqn++n(H2A2)org⇌M(HA2)n,org+nHaq+The Causality of pH Control: As the forward extraction reaction proceeds, protons ( H+ ) are released into the aqueous phase, driving the pH down[2]. According to Le Chatelier's principle, this accumulation of protons will eventually halt the extraction. Therefore, precise pH control or pre-saponification (neutralization) of the extractant is mandatory to maintain the thermodynamic driving force.
Fig 1. Cation-exchange mechanism of D2EHPA dimerization and metal complexation.
Core Applications in Hydrometallurgy
Rare Earth Elements (REEs) Fractionation
D2EHPA exhibits exceptional selectivity for REEs. The extraction efficiency generally follows the order of atomic number (e.g., Ce(IV) > Nd(III) > La(III))[3]. This is caused by the lanthanide contraction: as the ionic radius decreases across the lanthanide series, the charge density increases, leading to a stronger electrostatic attraction to the phosphate ligand of D2EHPA[3].
Battery Metal Recycling (Co/Ni/Mn)
In the processing of spent lithium-ion batteries, D2EHPA is strategically deployed in counter-current extraction circuits. While phosphinic acids (like Cyanex 272) are often preferred for the final Co/Ni separation, D2EHPA is superior for the bulk removal of manganese and trace impurities (Zn, Ca) prior to Co/Ni refining[4].
Scandium Recovery via Synergism
For trace scandium extraction from vanadium slag or titanium waste, a synergistic mixture of D2EHPA and Tri-n-butyl phosphate (TBP) is utilized[5]. TBP acts as a neutral solvating donor, displacing water molecules from the inner coordination sphere of the metal-D2EHPA complex. This renders the complex highly lipophilic, boosting extraction efficiency to >83% even in highly acidic environments[5].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.
Protocol 1: Preparation and Saponification of D2EHPA
Objective: Convert D2EHPA to its sodium salt form to prevent aqueous pH depression during metal extraction.
-
Dilution: Dilute industrial-grade D2EHPA (95% purity) to 1.0 M in a non-polar aliphatic diluent (e.g., sulfonated kerosene).
-
Calculation: Calculate the required saponification ratio (typically 30-40% for base metals to avoid gel formation).
-
Neutralization: Slowly add a stoichiometric amount of 10 M NaOH aqueous solution to the organic phase under high-shear agitation at 40°C.
-
Phase Separation: Allow the mixture to settle for 30 minutes.
-
Self-Validation Check: Measure the pH of the aqueous raffinate. A stable pH confirms complete saponification. The organic phase must remain optically clear; turbidity indicates over-saponification and the formation of reverse micelles, which will ruin extraction kinetics.
Protocol 2: Batch Solvent Extraction and McCabe-Thiele Analysis
Objective: Determine the number of theoretical stages required for complete metal recovery.
-
Feed Preparation: Prepare a synthetic aqueous feed solution containing the target metal (e.g., 5 g/L Nd³⁺) at pH 1.5.
-
Contacting: Contact the aqueous feed with the saponified 1.0 M D2EHPA organic phase at varying Organic-to-Aqueous (O/A) volume ratios (e.g., 1:5, 1:2, 1:1, 2:1, 5:1).
-
Equilibration: Agitate in thermostated separation funnels (25°C) for 15 minutes to ensure thermodynamic equilibrium.
-
Disengagement: Allow 10 minutes for complete phase disengagement.
-
Analysis: Sample both phases. Analyze the aqueous phase via ICP-OES. Calculate the organic metal concentration by mass balance.
-
Self-Validation Check: The mass balance closure must be >98%. If the mass balance fails, inspect the interface for precipitation (crud formation) or third-phase formation, which indicates that the solubility limit of the metal-organic complex has been exceeded.
Fig 2. Sequential logic of a continuous mixer-settler solvent extraction circuit.
Quantitative Data Summary
The following table summarizes the optimized thermodynamic parameters and extraction efficiencies for various critical metals using D2EHPA-based systems.
| Target Metal | Feed Matrix | Extractant Concentration | Optimal pH | Extraction Efficiency (%) | Key Co-extracted Impurities |
| Light REEs (La, Nd, Ce) | Nitric/Sulphuric Acid | 1.0 M D2EHPA | 1.0 - 2.0 | > 99.4% | Fe(III), Al(III) |
| Scandium (Sc) | Vanadium Slag Leachate | D2EHPA + 2% TBP | -0.75 | 83.6% | Ti(IV), Zr(IV) |
| Manganese (Mn) | Spent LIB Sulfate Leachate | 1.0 M D2EHPA | 3.0 - 3.5 | > 99.9% | Zn(II), Ca(II) |
References
-
Solvent Extraction of Light Rare Earth Ions Using D2EHPA from Nitric Acid and Sulphuric Acid Solutions Source: scientific.net URL:[Link]
-
Solvent Extraction of Sc(III) by D2EHPA/TBP from the Leaching Solution of Vanadium Slag Source: mdpi.com URL:[Link]
-
Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries Source: journalssystem.com URL:[Link]
-
Impact of Organic Acids on the Extraction of Rare Earth Elements: Mechanisms and Optimization Source: osti.gov URL:[Link]
-
Di(2-ethylhexyl) phosphate extractant is an important organic phosphorus acid Source: metalleaching.com URL:[Link]
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- 4. journalssystem.com [journalssystem.com]
- 5. mdpi.com [mdpi.com]
A Technical Guide to Metal Extraction Using Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)
Abstract
Di-(2-ethylhexyl) phosphoric acid, commonly known as D2EHPA, is a highly versatile and widely employed organophosphorus extractant in the field of hydrometallurgy. Its efficacy in the selective separation and purification of a broad spectrum of metals, including rare earth elements, cobalt, nickel, and zinc, has solidified its importance in industrial solvent extraction processes. This technical guide provides an in-depth exploration of the fundamental principles governing metal extraction using D2EHPA. It is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of the underlying chemistry, operational parameters, and practical applications of this critical technology. The guide delves into the mechanisms of extraction, the influence of key process variables, detailed experimental protocols, and methods for stripping metals from the loaded organic phase.
Introduction to Solvent Extraction and D2EHPA
Solvent extraction, also known as liquid-liquid extraction, is a cornerstone of hydrometallurgy, enabling the separation and purification of metals from aqueous solutions. The process involves contacting an aqueous solution containing the metal of interest with an immiscible organic solvent. This solvent contains an extractant that selectively forms a complex with the target metal ion, transferring it from the aqueous phase to the organic phase.
Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a prominent acidic extractant used extensively for these purposes.[1][2] Its molecular structure, characterized by a central phosphoric acid group and two branched ethylhexyl chains, imparts the necessary lipophilicity to remain in the organic phase while allowing for interaction with metal cations in the aqueous phase.
Caption: Chemical structure of the D2EHPA monomer and its dimer.
The Chemistry of Metal Extraction with D2EHPA
The primary mechanism by which D2EHPA extracts metals is through cation exchange.[3] In non-polar organic diluents like kerosene, D2EHPA molecules typically exist as dimers, where two monomers are linked by hydrogen bonds.[4] During extraction, the acidic proton of the D2EHPA dimer is exchanged for a metal cation from the aqueous phase.
The general extraction equilibrium for a divalent metal ion (M²⁺) can be represented as:
M²⁺ (aq) + 2(HR)₂ (org) ⇌ MR₂(HR)₂ (org) + 2H⁺ (aq)
Where:
-
M²⁺ is the divalent metal ion in the aqueous phase.
-
(HR)₂ represents the D2EHPA dimer in the organic phase.
-
MR₂(HR)₂ is the metal-D2EHPA complex formed in the organic phase.
-
H⁺ is the hydrogen ion released into the aqueous phase.
For trivalent metal ions (M³⁺), the reaction is:
M³⁺ (aq) + 3(HR)₂ (org) ⇌ MR₃(HR)₃ (org) + 3H⁺ (aq)
The release of protons into the aqueous phase is a critical aspect of the process, as it directly links the extraction efficiency to the pH of the aqueous solution.
Key Parameters Influencing Extraction Efficiency
The successful application of D2EHPA for metal separation hinges on the careful control of several key operational parameters.
Effect of Aqueous Phase pH
The pH of the aqueous phase is arguably the most critical factor influencing the selectivity of metal extraction with D2EHPA. As the extraction reaction releases H⁺ ions, an increase in the aqueous phase pH (a decrease in H⁺ concentration) shifts the equilibrium to the right, favoring the extraction of metal ions into the organic phase.[5][6] Conversely, at low pH (high H⁺ concentration), the extraction is suppressed.
Different metals are extracted at different pH ranges, a property that is exploited for their separation. For instance, iron(III) is extracted at a much lower pH than cobalt and nickel, allowing for its removal from solutions containing these metals.[7] The extraction order for several divalent metals with D2EHPA from a sulfate solution has been reported as Fe³⁺ > Zn²⁺ > Cu²⁺ > Co²⁺ > Ni²⁺ > Mn²⁺ > Mg²⁺ > Ca²⁺.[8]
Effect of D2EHPA Concentration
The concentration of D2EHPA in the organic phase directly impacts the extraction efficiency. Increasing the extractant concentration generally leads to a higher percentage of metal extraction, as it provides more available sites for complexation with the metal ions.[9][10] However, very high concentrations can lead to increased viscosity of the organic phase, which can negatively affect phase disengagement.[11]
Role of the Diluent
The organic diluent in which D2EHPA is dissolved plays a significant role in the extraction process. Common diluents include aliphatic hydrocarbons like kerosene and aromatic hydrocarbons like toluene. The nature of the diluent can affect the solvation of the extractant and the metal-extractant complex, thereby influencing the extraction equilibrium. For the extraction of rare earth elements, the efficiency of D2EHPA was observed to follow the order: kerosene > cyclohexane > toluene.[12]
Temperature
The effect of temperature on the extraction process is metal-specific. For some systems, an increase in temperature can enhance extraction, indicating an endothermic process. For example, the separation of cobalt and nickel can be improved at warmer temperatures.[13]
Experimental Protocols for Laboratory-Scale Metal Extraction
Preparation of Organic and Aqueous Phases
-
Organic Phase Preparation: A stock solution of D2EHPA is prepared by dissolving a known weight of the extractant in a suitable organic diluent (e.g., kerosene) to achieve the desired concentration (e.g., 0.1 M to 1.0 M).[9]
-
Aqueous Phase Preparation: A synthetic aqueous solution containing the metal(s) of interest is prepared by dissolving the corresponding metal salts (e.g., sulfates or chlorides) in deionized water to a known concentration. The initial pH of the aqueous solution is adjusted using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).[2]
Determination of Distribution Coefficient (D) and Separation Factor (β)
The distribution coefficient (D) is a measure of the extraction efficiency and is defined as the ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium. The separation factor (β) between two metals (A and B) is the ratio of their respective distribution coefficients (Dₐ / Dₑ).
Workflow for Determining D and β:
Caption: Workflow for determining the distribution coefficient and separation factor.
Stripping (Back-Extraction) of Metals
Once the metal has been extracted into the organic phase, it needs to be recovered in a concentrated and purified form. This is achieved through a process called stripping or back-extraction. Stripping involves contacting the loaded organic phase with an aqueous solution that reverses the extraction equilibrium, transferring the metal back into the aqueous phase.
For metals extracted with D2EHPA, stripping is typically accomplished using a strong acid solution (e.g., H₂SO₄, HCl, or HNO₃).[14] The high concentration of H⁺ ions in the stripping solution shifts the extraction equilibrium to the left, causing the release of the metal from the organic complex. The choice of stripping acid and its concentration depends on the metal being stripped and the stability of its D2EHPA complex. For instance, sulfuric acid is often effective for stripping rare earth elements.[14] For very stable complexes like iron(III)-D2EHPA, a reductive stripping approach may be necessary, where a reducing agent is added to the stripping solution to convert Fe(III) to Fe(II), which is less strongly extracted.[15][16]
Applications in Hydrometallurgy
D2EHPA is a workhorse in various industrial hydrometallurgical circuits.
Separation of Cobalt and Nickel
The separation of cobalt and nickel is a classic and challenging task in hydrometallurgy due to their similar chemical properties. D2EHPA can be used for this separation, although other extractants like Cyanex 272 often provide a higher separation factor.[7] The separation with D2EHPA is highly pH-dependent, with cobalt being extracted at a slightly lower pH than nickel.[13]
Extraction of Rare Earth Elements (REEs)
D2EHPA is extensively used for the separation of rare earth elements.[1][9] The extraction of REEs with D2EHPA is also pH-dependent and increases with increasing atomic number for the lanthanides. This allows for the separation of light rare earths from heavy rare earths. For example, in a nitric acid medium, the extraction order was found to be Ce(IV) > Nd(III) > La(III).[10]
Table 1: Extraction Percentages of Light Rare Earths with 1 M D2EHPA from 0.1 M HNO₃ [9]
| Rare Earth Element | Extraction Percentage (%) |
| Lanthanum (La) | 99.4 |
| Neodymium (Nd) | 99.7 |
| Cerium (Ce) | ~100 |
Conclusion
Di-(2-ethylhexyl) phosphoric acid is a powerful and versatile extractant for a wide range of metals in hydrometallurgical applications. A thorough understanding of the fundamental principles of its extraction chemistry, coupled with careful control of key process parameters such as pH and extractant concentration, is essential for its effective and selective application. The ability to both extract and subsequently strip metals allows for the development of closed-loop processes for metal recovery and purification. Continued research into synergistic extraction systems and the development of more selective extractants will further enhance the capabilities of solvent extraction technology.
References
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Solvent Extraction of Light Rare Earths from Acidic Medium by Di-(2-ethylhexyl) Phosphoric Acid in Kerosene - Universiti Kebangsaan Malaysia.
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Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction - SciSpace.
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Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA - SCIRP.
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Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA.
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D2EHPA Extractant - Premier Metal Extraction Supplier - Zhongda Chemical.
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Separation of Cobalt and Nickel from Aqueous Solution - SciSpace.
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Solvent Extraction of Light Rare Earth Ions Using D2EHPA from Nitric Acid and Sulphuric Acid Solutions | Scientific.Net.
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D2EHPA metal solvent extractant introduction.
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Comparison of phosphorus-based extractants on manganese separation from citrate leach solutions for recycling of lithium-ion batteries.
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Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2 - SCIRP.
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Synergistic extraction of cobalt (II) and nickel (II) with a mixture of D2EHPA and 1-octanol.
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Effect of pH on the extraction of various species from the leach... - ResearchGate.
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Stripping of Fe(III) from the Loaded Mixture of D2EHPA and TBP with Sulfuric Acid Containing Reducing Agents - KoreaScience.
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Extraction of manganese(II) from acidic buffer medium using D2EHPA and Cyanex 272 as extractants - JOCPR.
-
Solvent extraction of nickel from iron and cobalt containing sulfate solutions.
-
Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries - journalssystem.com.
-
pH effect on the distribution coefficient of extracted metals: (a) 10%... - ResearchGate.
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Selective Stripping of Zr (IV) over Hf (IV) in Loaded D2EHPA Extracted from Strong Sulfuric Acid Solutions - INIS-IAEA.
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Stripping of Fe(III) from the loaded mixture of D2EHPA and TBP with sulfuric acid containing reducing agents | Request PDF - ResearchGate.
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Stripping of Fe(III) from D2EHPA using different reagents - Academia.edu.
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Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance - PMC.
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Experimental Design in Solvent Extraction: A Study for Divalent Metals Separation in D2EHPA/Isoparaffin System - Scientific Research Publishing.
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Solvent Extraction Separation of Silver(I) and Zinc(II) from Nitrate Leach Solution of Spent Silver Oxide Batteries with D2EHPA - J-Stage.
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Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid - Semantic Scholar.
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Separation and Purification Technology Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous elec - Lirias.
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Solvent Extraction of Sc(III) by D2EHPA/TBP from the Leaching Solution of Vanadium Slag.
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Engineering Polymer Dynamics: The Dual-Action Efficacy of Tris(2-ethylhexyl) Phosphate (TEHP) in Novel Matrices
Executive Summary: The Shift in Medical and Industrial Polymers
In the pharmaceutical and medical device sectors, the transition away from legacy ortho-phthalates—such as di(2-ethylhexyl) phthalate (DEHP)—in polyvinyl chloride (PVC) and polyurethane (PU) matrices has accelerated the search for functional, safer alternatives. For drug development professionals designing IV tubing, blood bags, and advanced drug-delivery polymers, the plasticizer must not only impart flexibility but also resist leaching and withstand sterilization.1 emerges as a highly specialized organophosphate ester that serves a dual purpose: it acts as a highly efficient cold-resistant plasticizer and a robust flame retardant[2]. This whitepaper explores the mechanistic causality of TEHP integration, provides a self-validating experimental workflow for polymer compounding, and critically assesses its toxicological profile to prevent "regrettable substitutions" in bio-contact applications.
Mechanistic Causality: Free Volume Expansion and Radical Quenching
To understand why TEHP outperforms standard aliphatic esters in specific environments, we must look at its molecular architecture. The three bulky 2-ethylhexyl branches attached to a central phosphate core disrupt the crystalline domains of polar polymers like PVC and NBR (Nitrile Butadiene Rubber).
-
Low-Temperature Flexibility (Tg Depression): The branched alkyl chains increase the "free volume" between polymer chains. This intermolecular lubrication lowers the Glass Transition Temperature ( Tg ), allowing the polymer to remain elastomeric at sub-zero temperatures (crucial for cold-chain drug storage materials).
-
Flame Retardancy (Condensed Phase Mechanism): Unlike phthalates, which are highly combustible, the phosphate core of TEHP provides inherent fire resistance. Upon thermal stress, TEHP decomposes to release phosphoric acid. This acid catalyzes the cross-linking of the polymer matrix into a carbonaceous char, which acts as an insulating barrier against oxygen and heat transfer.
Visualizing the Dual-Action Pathway
Caption: Dual-action mechanism of TEHP: plasticization via free volume expansion and flame retardancy.
Experimental Methodology: A Self-Validating Compounding Protocol
As application scientists, we cannot rely on theoretical compatibility; we must build self-validating loops into our compounding protocols. The following workflow details the integration of TEHP into a medical-grade PVC matrix, ensuring that phase separation does not occur.
Phase 1: Matrix Preparation & Melt Compounding
-
Step 1: Dry Blending. Combine 100 parts per hundred resin (phr) of PVC (K-value 70) with 40 phr of TEHP and 2 phr of a Calcium/Zinc (Ca/Zn) thermal stabilizer.
-
Causality: The Ca/Zn stabilizer scavenges HCl released during processing. This ensures that any thermal degradation observed later is strictly a function of the plasticizer's thermal limits, not the base resin.
-
-
Step 2: Two-Roll Milling. Process the dry blend on a two-roll mill at 160°C for exactly 5 minutes.
-
Causality: 160°C is strategically chosen because it is above the melt temperature of rigid PVC but safely below the 170°C flash point of TEHP[2]. Exceeding this temperature risks volatilizing the plasticizer, altering the final phr ratio.
-
Phase 2: System Validation & Characterization
-
Step 3: Miscibility Validation via DSC. Run Differential Scanning Calorimetry (DSC) on a 10 mg sample of the milled sheet, ramping from -80°C to 100°C at 10°C/min.
-
Self-Validation Check: The system is validated only if a single, distinct Tg is observed. The presence of two Tg peaks indicates incomplete solvation and phase separation (blooming), rendering the compound unfit for drug-contact applications.
-
-
Step 4: Mechanical & Flammability Testing. Subject the validated sheets to ASTM D638 (Tensile Properties) and ASTM D2863 (Limiting Oxygen Index - LOI).
Quantitative Performance Metrics
To benchmark TEHP, we compare it against a legacy phthalate control (DEHP) and a 50/50 blend. The data below demonstrates TEHP's superior low-temperature performance and flame retardancy, albeit with a slight trade-off in baseline tensile strength due to its high solvating power.
| Formulation | Plasticizer Loading (phr) | Glass Transition ( Tg , °C) | Tensile Strength (MPa) | Elongation at Break (%) | Limiting Oxygen Index (LOI, %) |
| Control (DEHP) | 40 | -28 | 18.5 | 320 | 22.5 |
| Pure TEHP | 40 | -48 | 15.2 | 350 | 28.5 |
| TEHP / DEHP Blend | 20 / 20 | -37 | 17.0 | 335 | 25.0 |
Data Interpretation: The pure TEHP formulation depresses the Tg by an additional 20°C compared to the control, making it exceptional for cold-chain pharmaceutical tubing. Furthermore, an LOI of 28.5% classifies the TEHP-plasticized PVC as self-extinguishing.
Toxicological Grounding: Navigating the "Regrettable Substitution" Dilemma
For drug development professionals, the biological safety of the polymer matrix is non-negotiable. While TEHP is utilized to replace heavily regulated phthalates, it is imperative to understand its metabolic fate to avoid a "regrettable substitution."
According to 3, TEHP undergoes Phase I metabolism via O-dealkylation to produce di(2-ethylhexyl) phosphate, alongside mono-hydroxylated and carboxylic acid metabolites[3].
Furthermore, the 4 notes that while TEHP is a highly effective solvent and plasticizer, it possesses a high bioaccumulation factor[5]. Therefore, when designing novel polymers for prolonged in-vivo contact or continuous intravenous drug delivery, surface-crosslinking or polymer-bound (grafted) plasticizer techniques should be employed to mitigate TEHP migration into the lipid-based drug formulations.
References
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Wikipedia Contributors. "Tris(2-ethylhexyl) phosphate." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). "Tris(2-Ethylhexyl) Phosphate Toxicological Evaluation." California Environmental Protection Agency. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives." PubMed Central (PMC). Available at:[Link]
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Initial Studies on the Biodegradability of 2-Ethylhexyl Phosphates: A Methodological and Interpretive Whitepaper
An In-depth Technical Guide for Researchers
Abstract: The environmental fate of organophosphate esters (OPEs), a ubiquitous class of flame retardants and plasticizers, is a subject of increasing scientific scrutiny.[1] This guide provides a detailed examination of the initial studies on the biodegradability of 2-ethylhexyl phosphates, a prominent group within the OPE family. We synthesize the current, often conflicting, data for tris(2-ethylhexyl) phosphate (TEHP), bis(2-ethylhexyl) phosphate (BEHP or DEHP), and mono(2-ethylhexyl) phosphate (MEHP). This paper delves into the causality behind standard experimental designs, presenting detailed protocols for assessing ready biodegradability under OECD 301 guidelines. Furthermore, we outline the critical analytical methodologies required for accurate quantification and explore the proposed metabolic pathways. This document is intended to serve as a foundational resource for researchers, environmental scientists, and drug development professionals engaged in evaluating the environmental persistence and toxicological risk of these compounds.
Introduction: The Environmental Context of 2-Ethylhexyl Phosphates
Organophosphate esters are widely incorporated into a vast array of consumer and industrial products, from electronics and furniture to hydraulic fluids and lubricants.[2] Their primary function is to reduce flammability and improve material plasticity. However, their widespread use and physical incorporation (rather than chemical bonding) into materials lead to their continuous emission into the environment through volatilization, leaching, and abrasion.[3][4] Consequently, OPEs are now detected globally in various environmental compartments, including air, water, soil, and biota.[1]
The 2-ethylhexyl phosphate series—encompassing the tri-, di-, and mono-esters—is of particular interest due to its high production volume. Understanding their environmental persistence is paramount for accurate risk assessment. Biodegradation, the microbial-mediated breakdown of chemical substances, is a primary mechanism for their removal from the environment.[5] This guide focuses on the foundational studies and standardized methods used to quantify this critical environmental process.
State of Knowledge on the Biodegradability of 2-Ethylhexyl Phosphates
The available data on the biodegradability of 2-ethylhexyl phosphates presents a complex picture, with results varying significantly based on the degree of esterification and the specific test conditions.
Review of Existing Biodegradability Data
Studies have shown that the biodegradability of these compounds is highly dependent on their structure. Tris(2-ethylhexyl) phosphate (TEHP), the triester, is generally considered to be resistant to rapid biodegradation. Multiple studies following OECD Test Guideline 301 found that the ultimate degradation of TEHP did not surpass 14% after 28 days, classifying it as not readily biodegradable.[6] In contrast, data for the diester, bis(2-ethylhexyl) phosphate (BEHP), is conflicting. One safety data sheet reports it as readily biodegradable, with 75% degradation by oxygen depletion in 28 days.[7] However, another study using the Japanese MITI test (an OECD 301 equivalent) observed only 0-17% of its theoretical biological oxygen demand over 4 weeks, suggesting it is not readily biodegradable.[8] This discrepancy underscores the need for rigorous, standardized testing. The monoester, mono(2-ethylhexyl) phosphate (MEHP), is a proposed metabolite and is expected to be more amenable to biodegradation, though specific ready biodegradability data is scarce.
Table 1: Summary of Reported Biodegradability Data for 2-Ethylhexyl Phosphates
| Compound Name | Acronym | CAS No. | Test Guideline | Result | Classification | Source(s) |
| Tris(2-ethylhexyl) phosphate | TEHP | 78-42-2 | OECD 301 | ≤14% degradation in 28 days | Not Readily Biodegradable | [6] |
| Bis(2-ethylhexyl) phosphate | BEHP/DEHP | 298-07-7 | Oxygen Depletion | 75% degradation in 28 days | Readily Biodegradable | [7] |
| Bis(2-ethylhexyl) phosphate | BEHP/DEHP | 298-07-7 | Japanese MITI Test | 0-17% of ThOD in 4 weeks | Not Readily Biodegradable | [8] |
Abiotic vs. Biotic Degradation Mechanisms
While microbial action is the primary focus, abiotic processes can contribute to the transformation of OPEs.
-
Hydrolysis: Abiotic hydrolysis is not considered a significant degradation pathway for TEHP under environmentally relevant pH (4-9) and temperature conditions.[6] The ester bonds are relatively stable in the absence of enzymatic activity.
-
Photodegradation: In contrast, photolysis can be a relevant degradation route. Studies have measured photolysis half-lives for TEHP ranging from 0.93 to 7 hours upon exposure to sunlight in water, identifying 2-ethylhexanol and 2-ethylhexanoic acid as degradation products.[6] This pathway is significant in sunlit surface waters but irrelevant in soil, sediment, or bioreactors shielded from light.
Proposed Biodegradation Pathway
The primary biotic degradation pathway for TEHP is believed to be a sequential O-dealkylation process, catalyzed by microbial phosphotriesterases.[9] This pathway proceeds through the following steps:
-
TEHP to BEHP: The triester is hydrolyzed to the diester, releasing one molecule of 2-ethylhexanol. This is often the rate-limiting step due to the steric hindrance of the three 2-ethylhexyl groups.
-
BEHP to MEHP: The diester is further hydrolyzed to the monoester, releasing a second molecule of 2-ethylhexanol.
-
MEHP to Phosphate: The monoester is finally broken down to inorganic phosphoric acid and a third molecule of 2-ethylhexanol.[9]
The released 2-ethylhexanol can then be further metabolized by microorganisms as a carbon source. The inorganic phosphate becomes available as a nutrient.
Caption: Generalized experimental workflow for an OECD 301 test.
Recommended Test Protocol: OECD 301F (Manometric Respirometry)
This method is suitable for a wide range of compounds, including those with poor water solubility, like 2-ethylhexyl phosphates. [10]It measures the oxygen consumed by the microbial population during the degradation of the test substance.
Step-by-Step Protocol:
-
Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. This solution provides essential nutrients for the microorganisms.
-
Test Substance Preparation: The test substance is added to the test flasks to achieve a final concentration that yields sufficient oxygen demand, typically corresponding to 100 mg/L ThOD. For poorly soluble substances like TEHP, a carrier solvent or direct addition to the flask followed by sonication may be necessary.
-
Inoculum: Collect fresh activated sludge from a domestic wastewater treatment plant. Wash and re-suspend the sludge in the mineral medium to a final concentration of approximately 30 mg/L solids in the test flasks.
-
Apparatus Setup: Add the prepared medium, test substance, and inoculum to manometric respirometer flasks. A vessel containing a CO₂ absorbent (e.g., potassium hydroxide) is placed inside each flask to trap the evolved carbon dioxide.
-
Controls: Prepare parallel control flasks:
-
Blank Control: Contains only inoculum and mineral medium to measure endogenous respiration.
-
Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.
-
Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects of the test material on the microorganisms.
-
-
Incubation and Measurement: Seal the flasks and place them in the respirometer at a constant temperature (20 ± 1°C) with constant stirring. The oxygen consumption is measured continuously or at frequent intervals for 28 days by the respirometer's pressure sensor.
-
Data Analysis: Calculate the percentage biodegradation by dividing the oxygen consumed (corrected for the blank) by the Theoretical Oxygen Demand (ThOD) of the test substance. Plot the percentage biodegradation over time to determine if the pass level and 10-day window criteria are met.
Analytical Chemistry for Biodegradation Studies
Accurate analytical methods are essential to confirm the degradation of the parent compound and identify metabolites. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed. [11][12]
Sample Preparation and Extraction
To analyze the concentration of 2-ethylhexyl phosphates and their metabolites in the aqueous test medium, they must first be extracted and concentrated.
Protocol: Liquid-Liquid Extraction (LLE)
-
Collect an aliquot (e.g., 10 mL) of the test solution from the biodegradation flask.
-
To prevent further microbial activity, add a quenching agent like sodium azide or acidify the sample.
-
Add a suitable organic solvent (e.g., dichloromethane or a hexane/acetone mixture) to a separatory funnel containing the sample. [11]4. Shake vigorously for 2-3 minutes, allowing the phases to separate.
-
Collect the organic layer. Repeat the extraction 2-3 times with fresh solvent.
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The sample is now ready for chromatographic analysis.
Chromatographic Analysis Protocol (HPLC)
HPLC is a versatile technique for separating and quantifying non-volatile compounds like OPEs. [13][14] Example HPLC Method:
-
Instrument: HPLC system with a UV or Mass Spectrometry (MS) detector. MS is preferred for its high selectivity and ability to confirm metabolite identity. [12]* Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is common. [13]A small amount of acid (e.g., formic acid) may be added for MS compatibility.
-
Injection Volume: 10-20 µL of the concentrated extract.
-
Detection:
-
UV: Monitor at a wavelength where the aromatic moiety of related compounds absorbs (not directly applicable to alkyl phosphates, making MS more suitable).
-
MS: Use electrospray ionization (ESI) in either positive or negative mode. Monitor for the specific mass-to-charge ratio (m/z) of the parent compounds and their expected metabolites (BEHP, MEHP).
-
-
Quantification: Create a calibration curve using certified standards of TEHP, BEHP, and MEHP. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.
Interpretation of Results & Future Directions
Synthesizing the Conflicting Evidence
The disparity in the reported biodegradability of bis(2-ethylhexyl) phosphate highlights several critical scientific considerations. The "readily biodegradable" result from one source versus the "not readily biodegradable" from another could stem from differences in the microbial inoculum used, variations in test conditions not fully captured in the reports, or the physical form of the test substance. [7][8] The generally poor biodegradability of TEHP compared to its potential metabolites is consistent with chemical principles. The three bulky 2-ethylhexyl groups create significant steric hindrance, making it difficult for microbial enzymes to access the central phosphorus atom. [15]As these groups are sequentially cleaved, the resulting di- and mono-esters become more polar and sterically accessible, likely increasing their susceptibility to enzymatic attack.
Research Gaps and Recommendations
The initial studies on 2-ethylhexyl phosphate biodegradability have laid important groundwork but also revealed significant knowledge gaps. Future research should focus on:
-
Resolving Conflicting Data: Conducting robust, parallel OECD 301 tests on BEHP using multiple inoculum sources to resolve the current data discrepancy.
-
Testing the Monoester: Generating definitive ready biodegradability data for MEHP, which is currently lacking.
-
Metabolite Identification: Using high-resolution mass spectrometry during biodegradation tests to definitively confirm the proposed degradation pathway and identify any other transient or persistent metabolites.
-
Microbial Isolation: Isolating and identifying the specific bacterial or fungal strains capable of degrading these compounds, such as the Pseudomonas stutzeri strain identified for TEHP degradation. [9]This could lead to the discovery of novel phosphotriesterases and potential bioremediation applications.
Conclusion
The biodegradability of 2-ethylhexyl phosphates is a complex issue heavily influenced by the compound's specific structure. Current evidence strongly suggests that the parent compound, tris(2-ethylhexyl) phosphate (TEHP), is not readily biodegradable and may persist in anaerobic environments or those with low microbial activity. Its metabolites, bis- and mono-2-ethylhexyl phosphate, are expected to be more biodegradable, although the existing data for the diester is contradictory and requires further investigation. Rigorous adherence to standardized protocols, such as the OECD 301 guidelines, coupled with advanced analytical chemistry, is essential for generating the high-quality data needed to accurately assess the environmental risks posed by this important class of chemicals.
References
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2024, April 15). 2-Ethylhexyl phosphates - Draft evaluation statement. Retrieved from [Link]
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OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. Retrieved from [Link]
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Rodgers, T. F. M., Giang, A., Diamond, M. L., Gillies, E., & Saini, A. (2023). Emissions and fate of organophosphate esters in outdoor urban environments. Nature Communications, 14(1), 762. Retrieved from [Link]
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Zhu, Y., et al. (2025). Understanding the environmental fate and risks of organophosphate esters: Challenges in linking precursors, parent compounds, and derivatives. Journal of Hazardous Materials, 139596. Retrieved from [Link]
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Christeyns. (2025, April 4). OECD 301 Guideline: Ready biodegradability for the cosmetics industry. Retrieved from [Link]
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BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bis(2-ethylhexyl) phosphate. Retrieved from [Link]
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Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]
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EconPapers. (2025, June 14). Emissions and fate of organophosphate esters in outdoor urban environments. Retrieved from [Link]
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PubChem. (n.d.). Bis(2-ethylhexyl) phosphate. Retrieved from [Link]
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Yu, H., et al. (2024). Tris(2-ethylhexyl) phosphate degradation by novel strain Pseudomonas stutzeri WX3-1 and immobilization of its enzyme. ResearchGate. Retrieved from [Link]
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Truong, J. W., Helm, P. A., & Diamond, M. L. (2018). Organophosphate Ester Transport, Fate, and Emissions in Toronto, Canada, Estimated Using an Updated Multimedia Urban Model. Environmental Science & Technology. Retrieved from [Link]
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RespirTek, Inc. (2025, September 23). A Deep Dive into OECD 301 A Biodegradability Testing. Retrieved from [Link]
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GOV.UK. (n.d.). Environmental risk evaluation report: 2-Ethylhexyl diphenyl phosphate (CAS no. 1241-94-7). Retrieved from [Link]
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van der Voet, G. B., & de Wolff, F. A. (2017). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society. Retrieved from [Link]
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SIELC. (2018, February 16). Separation of Bis(2-ethylhexyl) phosphate on Newcrom R1 HPLC column. Retrieved from [Link]
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ECETOC. (1992). JACC No 20 - Tris(2-ethylhexyl)phosphate - CAS No. 78-42-2. Retrieved from [Link]
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EPA. (n.d.). Screening-level Hazard Characterization of High Production Volume Chemicals. Retrieved from [Link]
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Wang, Y., et al. (2018). Biodegradation of Di-(2-ethylhexyl) Phthalate by Rhodococcus ruber YC-YT1 in Contaminated Water and Soil. MDPI. Retrieved from [Link]
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Semantic Scholar. (n.d.). Validation and application of an HPLC method for determination of di (2-ethylhexyl) phthalate and mono (2-ethylhexyl) phthalate in liver samples. Retrieved from [Link]
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SciSpace. (n.d.). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). Retrieved from [Link]
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Stereochemical Profiling of 2-Ethylhexyl Phosphates: A Comprehensive Guide to Isomeric Characterization and Functional Implications
Executive Summary
The 2-ethylhexyl phosphate family—comprising Mono-(2-ethylhexyl) phosphoric acid (MEHPA), Di-(2-ethylhexyl) phosphoric acid (D2EHPA), and Tris-(2-ethylhexyl) phosphate (TEHP)—represents a critical class of industrial chemicals. While traditionally viewed as bulk commodities used in hydrometallurgy, plasticization, and flame retardation, these compounds possess a frequently overlooked structural feature: a chiral center at the C2 position of the ethylhexyl chain.
In advanced applications, such as the synergistic chiral extraction of active pharmaceutical ingredients (APIs) or the evaluation of environmental biodegradation kinetics, treating commercial 2-ethylhexyl phosphates as achiral monoliths leads to flawed thermodynamic modeling and unpredictable baseline shifts. This whitepaper provides an authoritative framework for the structural characterization, chromatographic separation, and spectroscopic validation of 2-ethylhexyl phosphate stereoisomers.
Stereochemical Architecture
The chirality of 2-ethylhexyl phosphates stems entirely from the branched alkyl chain. Because the phosphorus center itself is not stereogenic in these symmetric esters, the total number of stereoisomers is dictated by the combinations of the (R) and (S) enantiomers of the 2-ethylhexyl moieties.
-
MEHPA (1 Chiral Center): Exists as a simple pair of enantiomers: (R)-MEHPA and (S)-MEHPA.
-
D2EHPA (2 Chiral Centers): Contains two identical chiral branches, resulting in three distinct stereoisomers: a homochiral enantiomeric pair—(R,R) and (S,S)—and an achiral, internally compensated meso diastereomer—(R,S).
-
TEHP (3 Chiral Centers): Results in four stereoisomers consisting of two enantiomeric pairs: (R,R,R)/(S,S,S) and the statistically favored (R,R,S)/(S,S,R).
Caption: Stereoisomeric distribution of Di(2-ethylhexyl) phosphoric acid.
Functional and Industrial Implications
Synergistic Chiral Extraction in Pharmaceuticals
D2EHPA is historically famous for its role in the DAPEX (DiAlkyl Phosphoric acid EXtraction) process for uranium and rare earth element recovery[1]. However, in modern pharmaceutical development, D2EHPA is heavily utilized as a non-chiral synergistic co-extractant alongside chiral selectors like O,O'-dibenzoyl-tartaric acid (DBTA). This biphasic system is used to resolve racemic drugs such as ofloxacin[2] and phenylalanine[3].
The Causality of Stereochemical Interference: D2EHPA forms reverse micelles in the organic phase, encapsulating the target API. If the D2EHPA pool contains varying ratios of (R,R), (S,S), and meso isomers, the steric environment within the reverse micelle becomes heterogeneous. This heterogeneity subtly alters the binding affinity of the DBTA-API complex, leading to lot-to-lot variability in enantioseparation efficiency[2][3].
Stereoselective Environmental Biodegradation
TEHP is a widespread flame retardant. Recent environmental studies have mapped its biodegradation pathway via novel bacterial strains like Ochrobactrum tritici WX3-8, which degrades TEHP through successive O-dealkylation steps[4]. Because enzymatic active sites are inherently chiral, the degradation kinetics of the (R,R,R) isomer differ significantly from the (S,S,S) or (R,R,S) isomers, leading to environmental accumulation of specific enantiomers.
Caption: Biodegradation pathway of TEHP via successive O-dealkylation.
Analytical Methodologies for Characterization
Characterizing these isomers presents two primary analytical challenges:
-
Lack of a Chromophore: 2-ethylhexyl phosphates do not absorb UV light above 210 nm, rendering standard UV-Vis detectors useless without derivatization.
-
Dynamic Hydrogen Bonding: D2EHPA exists as a hydrogen-bonded dimer in non-polar solvents, which complicates NMR and chromatographic resolution.
Quantitative Data Summary
Table 1: Stereoisomeric Properties and Analytical Targets
| Compound | Chiral Centers | Total Stereoisomers | Isomeric Breakdown | Recommended Detection Method |
| MEHPA | 1 | 2 | (R), (S) | LC-ELSD / GC-FID |
| D2EHPA | 2 | 3 | (R,R), (S,S), meso-(R,S) | LC-CAD / 31P NMR (with CSA) |
| TEHP | 3 | 4 | (R,R,R), (S,S,S), (R,R,S), (S,S,R) | GC-MS / LC-ELSD |
Validated Experimental Protocols
To establish a self-validating system, the following workflows utilize orthogonal techniques: Preparative Chiral HPLC for physical separation, followed by 31P NMR with a Chiral Solvating Agent (CSA) for stereochemical confirmation.
Caption: Analytical workflow for the separation and characterization of D2EHPA isomers.
Protocol 1: Chromatographic Resolution of D2EHPA Stereoisomers
Rationale: We utilize Evaporative Light Scattering Detection (ELSD) to bypass the lack of a UV chromophore, ensuring direct quantification of the native molecules without the kinetic biases introduced by derivatization.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a normal-phase isocratic solvent system consisting of Hexane / Isopropanol / Trifluoroacetic acid (TFA) in a 90:10:0.1 (v/v/v) ratio. Causality: The addition of 0.1% TFA suppresses the ionization of the phosphate group, breaking up D2EHPA dimers and ensuring sharp, symmetrical peak shapes.
-
Column Equilibration: Install a polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm). Equilibrate at a flow rate of 1.0 mL/min until the ELSD baseline stabilizes.
-
Sample Injection: Dissolve commercial D2EHPA in the mobile phase to a concentration of 5 mg/mL. Inject 10 µL.
-
Detection & Fractionation: Monitor the ELSD signal (Drift tube temp: 50°C, Nebulizer gas: N2 at 3.5 bar). You will observe three distinct peaks. The meso-(R,S) diastereomer typically elutes first due to its altered dipole moment, followed by the (R,R) and (S,S) enantiomers.
-
Self-Validation Step: Collect the fractions, evaporate the solvent under N2, and re-inject each fraction to confirm >98% enantiomeric/diastereomeric excess (ee/de) and rule out on-column epimerization.
Table 2: Chromatographic Parameters for D2EHPA Separation
| Parameter | Value / Description | Scientific Rationale |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Provides helical chiral cavities for stereoselective inclusion. |
| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) | Prevents phosphate dimerization; sharpens elution bands. |
| Detector | ELSD or CAD | Required due to the absence of a conjugated π-system in D2EHPA. |
Protocol 2: 31P NMR Stereochemical Assay using Chiral Shift Reagents
Rationale: Standard 1H NMR cannot easily distinguish the diastereomers of D2EHPA due to severe signal overlap of the aliphatic chains. By utilizing 31P{1H} NMR in conjunction with a chiral solvating agent (CSA), the local magnetic environment of the phosphorus nucleus is differentially perturbed via stereoselective hydrogen bonding.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 20 mg of the isolated D2EHPA fraction (from Protocol 1) in 0.6 mL of anhydrous CDCl3.
-
Addition of CSA: Add 2.0 equivalents of the chiral solvating agent (R)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) to the NMR tube. Causality: TFAE acts as a hydrogen bond donor to the phosphoryl oxygen (P=O), forming transient diastereomeric complexes that exhibit distinct chemical shifts.
-
NMR Acquisition: Acquire a 31P{1H} NMR spectrum at 298 K using a minimum of 128 scans to ensure a high signal-to-noise ratio. Set the relaxation delay (D1) to 5 seconds to allow for complete relaxation of the phosphorus nuclei, ensuring accurate integration.
-
Data Interpretation: In the absence of TFAE, racemic D2EHPA shows a broad singlet around δ 1.5 ppm. Upon addition of TFAE, the signal splits. The meso-(R,S) isomer will present as a distinct singlet, while the (R,R) and (S,S) enantiomers will resolve into two separate singlets of equal integration (in a racemic mixture).
-
Self-Validation Step: Run a control spectrum using an achiral alcohol (e.g., benzyl alcohol) instead of TFAE. The 31P signal should shift but must not split, confirming that the splitting observed with TFAE is purely due to chiral recognition and not simple solvent effects.
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Methodological & Application
Application Notes & Protocols: Solvent Extraction of Rare Earth Elements Using D2EHPA
Introduction: The Strategic Importance of Rare Earth Separation
Rare Earth Elements (REEs), a group of 17 chemically similar elements including the lanthanide series, scandium, and yttrium, are indispensable components in modern technology. Their unique physicochemical properties are critical for manufacturing high-performance magnets, catalysts, alloys, and advanced electronics[1]. The primary challenge in the REE supply chain lies not in their abundance, but in their separation. Due to their similar ionic radii and charge, a phenomenon largely governed by the "lanthanide contraction," separating individual REEs from ore leachates is a complex and capital-intensive process[2][3].
Solvent extraction has emerged as the most robust and commercially viable technology for this task, capable of handling large volumes of dilute pregnant leach solutions[4]. Among various extractants, Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is one of the most widely used and effective acidic organophosphorus extractants for REE separation, particularly in sulfate and chloride media[5][6][7].
This guide provides a comprehensive overview of the principles, key parameters, and detailed protocols for the solvent extraction of REEs using D2EHPA. It is designed for researchers and scientists to understand not just the procedural steps, but the underlying chemical principles that dictate the efficiency and selectivity of the separation process.
The Principle of Extraction: A Cation Exchange Mechanism
D2EHPA, also known as HDEHP or P204, is an acidic extractant that functions via a cation exchange mechanism[7][8]. In non-polar organic diluents like kerosene, D2EHPA exists predominantly as a hydrogen-bonded dimer, often represented as (HA)₂ or (HR)₂[9].
During the extraction process, the trivalent REE cation (REE³⁺) in the aqueous phase is exchanged for the acidic protons (H⁺) of the D2EHPA dimer in the organic phase. This forms a stable metal-extractant complex that is soluble in the organic phase. The generalized equilibrium reaction can be expressed as:
REE³⁺(aq) + 3(HA)₂(org) ⇌ REEA₃(HA)₃(org) + 3H⁺(aq)
This equilibrium is the cornerstone of the entire separation process. By manipulating the conditions that influence this equilibrium, one can achieve selective extraction of certain REEs over others.
The Role of Lanthanide Contraction
The separation of individual REEs is possible due to the lanthanide contraction—the steady decrease in ionic radii across the lanthanide series from Lanthanum to Lutetium[2]. Heavier REEs (HREEs), having smaller ionic radii, form stronger complexes with D2EHPA compared to the lighter REEs (LREEs)[2][5]. This differential stability allows D2EHPA to preferentially extract HREEs at lower pH values, leaving LREEs behind in the aqueous phase (raffinate). This principle is the basis for group separation of HREEs from LREEs[4][5].
Key Parameters and Process Optimization
The success of REE separation using D2EHPA hinges on the precise control of several key experimental parameters. Understanding the causality behind these choices is critical for developing a robust and efficient protocol.
| Parameter | Effect on Extraction | Rationale & Causality | Typical Range |
| Aqueous Phase pH | Extraction efficiency increases significantly with increasing pH. | The extraction is a cation exchange reaction releasing H⁺ ions. According to Le Châtelier's principle, lower H⁺ concentration (higher pH) in the aqueous phase shifts the equilibrium to the right, favoring the formation of the REE-D2EHPA complex. At very low pH, H⁺ ions outcompete REE³⁺ ions for the extractant.[1][5][10] | 0.5 - 4.5 |
| D2EHPA Concentration | Higher concentration increases extraction efficiency and loading capacity. | A higher concentration of D2EHPA dimers in the organic phase increases the probability of complexation with REE³⁺ ions, driving the equilibrium to the right.[5][11][12] However, concentrations above ~2M can lead to high viscosity, emulsion formation, and third-phase formation, complicating phase separation.[5][13] | 0.3 M - 1.8 M (5% - 40% v/v) |
| Choice of Diluent | Affects extraction efficiency and phase separation. | The diluent solubilizes the extractant and the metal-extractant complex. Aliphatic, non-polar diluents like kerosene are often preferred as they provide good phase separation and high separation factors between HREEs and LREEs compared to aromatic or polar diluents.[5][14] | Kerosene, Hexane, Octane |
| Organic/Aqueous (O/A) Ratio | Influences mass transfer and stripping efficiency. | A higher O/A ratio can enhance the extraction of target elements in a single stage but requires more solvent.[5] Conversely, a lower O/A ratio is often used during stripping to concentrate the stripped metal in a smaller aqueous volume.[15] | Extraction: 1:10 to 10:1Stripping: 0.5 to 6.0 |
| Temperature | Affects kinetics and thermodynamics. | The extraction of REEs with D2EHPA is generally an exothermic process.[16] Therefore, increasing the temperature can slightly decrease the extraction efficiency at equilibrium. However, it can improve kinetics and reduce viscosity, which may be beneficial.[15][17] | 20 °C - 55 °C |
| Contact Time | Determines if equilibrium is reached. | Sufficient mixing time is required to ensure complete mass transfer between the aqueous and organic phases. Typically, equilibrium is reached within minutes.[5][11] | 10 - 20 minutes |
Potential Challenges
-
Third-Phase Formation: Under certain conditions (high REE concentration, high pH, low extractant concentration), a third, gelatinous phase can form at the interface, impeding phase separation.[1][9][18] Yttrium has a notable propensity to induce third-phase formation.[1] The addition of a modifier like tri-n-butyl phosphate (TBP) can help mitigate this issue.[1][18]
-
Co-extraction of Impurities: D2EHPA is not perfectly selective for REEs. Other trivalent cations, particularly Fe³⁺, can be co-extracted and may require a separate scrubbing or pre-treatment step to remove them from the loaded organic phase.[13][19]
-
Emulsion Formation: At high extractant concentrations or with intense mixing, stable emulsions can form, making the separation of the aqueous and organic phases difficult.[5]
Experimental Protocols
The following protocols describe a standard laboratory-scale, two-stage process for the group separation of Heavy Rare Earth Elements (HREEs) from Light Rare Earth Elements (LREEs) from a sulfate or chloride-based feed solution.
Protocol 1: Preparation of Organic and Aqueous Phases
-
Organic Phase Preparation:
-
Objective: To prepare a D2EHPA solution in a suitable organic diluent.
-
Procedure: In a fume hood, prepare the desired volume of the organic phase by diluting a calculated volume of D2EHPA (e.g., to achieve 1.8 M) with an appropriate diluent, such as kerosene.[5] Mix thoroughly using a magnetic stirrer for 15-20 minutes.
-
Note: Commercial D2EHPA may contain impurities. For high-purity applications, it can be purified by washing with a sodium carbonate solution followed by acidification.
-
-
Aqueous Phase Preparation:
-
Objective: To prepare a simulated or actual REE-containing feed solution at the correct starting pH.
-
Procedure: Prepare a stock solution of mixed REE salts (e.g., chlorides or sulfates) in deionized water. Before extraction, carefully adjust the pH of the aqueous feed solution to the target value (e.g., pH 1.0 for HREE extraction) using dilute H₂SO₄ or NaOH.[4][5] Use a calibrated pH meter for accurate measurement.
-
Protocol 2: Stage 1 - Selective Extraction of HREEs
-
Objective: To selectively extract HREEs from the mixed REE feed solution into the D2EHPA/kerosene organic phase.
-
Procedure: a. In a separatory funnel, combine the pH-adjusted aqueous feed and the prepared organic phase at a defined Organic-to-Aqueous (O/A) ratio (e.g., 1:2).[5] b. Shake the funnel vigorously for a predetermined contact time (e.g., 15 minutes) to ensure the system reaches equilibrium.[5] Periodically vent the funnel to release any pressure buildup. c. Allow the phases to separate completely. The lower aqueous phase is the "raffinate," which is now depleted in HREEs but retains most of the LREEs. The upper organic phase is the "loaded organic," now enriched with HREEs. d. Carefully drain the aqueous raffinate and collect it for Stage 2. Collect the loaded organic phase for the stripping protocol. e. Self-Validation: Analyze a sample of the raffinate via ICP-OES or ICP-MS to confirm the depletion of HREEs (e.g., Y, Dy, Er) and the retention of LREEs (e.g., La, Ce, Nd).[1] Over 90% extraction of HREEs with over 95% of LREEs remaining in the raffinate is a typical target.[5]
Protocol 3: Stage 2 - Extraction of LREEs from Raffinate
-
Objective: To extract the remaining LREEs from the raffinate generated in Stage 1.
-
Procedure: a. Take the raffinate from Stage 1 and adjust its pH to a higher value (e.g., pH 1.6-1.7) using dilute NaOH. This higher pH is necessary to drive the extraction of the less-readily extracted LREEs.[4][5] b. In a clean separatory funnel, contact this pH-adjusted raffinate with a fresh batch of the D2EHPA/kerosene organic phase (e.g., 1.8 M D2EHPA at an O/A ratio of 1:3).[5] c. Repeat the shaking and phase separation steps as described in Protocol 2. d. The resulting aqueous phase is the final raffinate, now depleted of most REEs. The organic phase is now loaded with LREEs. e. Self-Validation: Analyze the final raffinate to confirm the removal of LREEs. An extraction efficiency of >93% for LREEs is achievable.[5]
Protocol 4: Stripping (Back-Extraction) of REEs
-
Objective: To recover the extracted REEs from the loaded organic phases back into a clean, concentrated aqueous solution and regenerate the D2EHPA for reuse.
-
Rationale: Stripping is the reverse of extraction. By contacting the loaded organic with a highly acidic aqueous solution, the high concentration of H⁺ ions drives the extraction equilibrium to the left, releasing the REE³⁺ ions back into the aqueous phase.
-
Procedure: a. HREE Stripping: Contact the HREE-loaded organic from Stage 1 with a high-concentration acid solution (e.g., 4 M H₂SO₄).[4][5] Use a suitable O/A ratio (e.g., 1:1 or lower) to achieve a concentrated product solution. Shake for 15 minutes and allow the phases to separate. The aqueous phase is the concentrated HREE product solution. b. LREE Stripping: Contact the LREE-loaded organic from Stage 2 with a lower concentration acid solution (e.g., 1 M H₂SO₄).[4][5] A lower acid concentration is sufficient for stripping LREEs as they are less strongly complexed. The aqueous phase is the concentrated LREE product solution. c. The stripped organic phase, now regenerated, can be recycled for further extraction cycles. d. Self-Validation: Analyze the stripped organic to confirm the removal of REEs (>95% stripping efficiency is common).[5][15] Analyze the aqueous product solutions to determine the final concentration and purity of the separated REE groups.
| Stage | Target Group | Typical D2EHPA Conc.[5] | Aqueous pH[5] | Stripping Acid Conc.[5][15] | Expected Outcome |
| Stage 1 | HREEs (Y, Dy, Er) | 1.8 M in Kerosene | ~1.0 | 4-5 M H₂SO₄ | >90% HREE Extraction |
| Stage 2 | LREEs (La, Ce, Nd) | 1.8 M in Kerosene | ~1.6 - 1.7 | 1 M H₂SO₄ | >93% LREE Extraction |
Conclusion
The solvent extraction of rare earth elements using D2EHPA is a powerful and highly adaptable technique. Its efficacy is rooted in a fundamental understanding of cation exchange chemistry, the influence of the lanthanide contraction, and the meticulous control of process parameters like pH and extractant concentration. By following systematic protocols and understanding the causality behind each step, researchers can effectively achieve group separation of REEs, a critical first step towards obtaining the high-purity individual elements required by modern industry. The protocols and principles outlined in this guide provide a solid foundation for both practical application and further process optimization in the challenging field of rare earth element recovery.
References
-
Battsengel, A., Batnasan, A., Haga, K., et al. (2018). Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA. Journal of Minerals and Materials Characterization and Engineering, 6, 519-533. [Link]
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Crundwell, F. (2011). Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction. Stellenbosch University. [Link]
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Cui, X., Zhang, W., Liu, D., et al. (2020). Solvent Extraction of Sc(III) by D2EHPA/TBP from the Leaching Solution of Vanadium Slag. Metals, 10(6), 801. [Link]
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Riano, S., Sapsford, D., et al. (2022). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Membranes, 12(7), 643. [Link]
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Nulens, E., Luyten, J., et al. (2017). Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions. Separation and Purification Technology. [Link]
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Riano, S., Sapsford, D., et al. (2022). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Scilit. [Link]
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Al-Awaida, I., Al-Otoom, A., et al. (2023). An Integrated Leach–Extract–Strip Process for Yttrium Recovery from Spent Fluorescent Lamps: Kinetic Assessment and Solid–Liquid Extraction with D2EHPA-Impregnated XAD-7. Minerals, 13(2), 160. [Link]
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Battsengel, A., Batnasan, A., Haga, K., et al. (2018). Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA. ResearchGate. [Link]
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Rao, C. N. R. (2018). Lanthanide contraction. Taylor & Francis. [Link]
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Sianipar, M., Sumardi, S., et al. (2024). Extraction of scandium from sulfate solution produced by re-leaching of scandium-bearing precipitate by solvent extraction using D2EHPA. AIP Conference Proceedings. [Link]
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Li, D., Liu, W., et al. (2017). Solvent extraction of scandium from chlorination system with EHPAEH. MATEC Web of Conferences, 108, 04003. [Link]
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Xu, G., Liu, F., et al. (2019). Effect of solution pH on the extraction of REE. ResearchGate. [Link]
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Cui, X., Zhang, W., Liu, D., et al. (2020). Solvent Extraction of Sc(III) by D2EHPA/TBP from the Leaching Solution of Vanadium Slag. ResearchGate. [Link]
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Telman, A. T., Ismailova, A. G., & Adilhan, N. A. (2021). Extraction of yttrium. Engineering Journal of Satbayev University. [Link]
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Situmeang, R., Amran, M., & Ginting, S. (2020). Effect additional pH on separation extraction gadolinium from terbium and europium with Di-2-(ethylhexcyl)phosphate acid. ProQuest. [Link]
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Li, K., Liu, T., et al. (2020). Recovery of scandium from spent sulfuric acid solution in titanium dioxide production using synergistic solvent extraction with D2EHPA and primary amine N1923. R Discovery. [Link]
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Yusuf, N., Sirat, K., & Hadzir, N. (2014). Solvent Extraction of Light Rare Earths from Acidic Medium by Di-(2-ethylhexyl) Phosphoric Acid in Kerosene. Sains Malaysiana, 43(7), 1033-1039. [Link]
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Kasimova, V., Dyachenko, V., et al. (2020). Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid. Metals, 10(6), 711. [Link]
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El-Dessouky, S. I., et al. (2010). Chemical structure of Di-(2-ethylhexyl) phosphoric acid (D2EHPA). ResearchGate. [Link]
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Abu-Eishah, S. I. (2012). Simultaneous recovery of yttrium and uranium using D2EHPA–TBP and DNPPA–TOPO from phosphoric acid. Desalination and Water Treatment, 38(1-3), 167-178. [Link]
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Le, H. T., et al. (2021). The structure of di(2-ethylhexyl) phosphoric acid (D2EHPA). ResearchGate. [Link]
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An, G. (2023). Di-2-ethylhexyl phosphoric acid introduction. DZREAGENT. [Link]
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El-Nadi, Y. A., et al. (2017). Recovery of Yttrium and Dysprosium from the Rare Earths Concentrate, Southwestern Sinai. Journal of Geoscience and Environment Protection, 5, 1-13. [Link]
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Virolainen, S., & Sainio, T. (2017). Separation of Heavy Rare-Earth Elements from Light Rare-Earth Elements Via Solvent Extraction from a Neodymium Magnet Leachate and the Effects of Diluents. ResearchGate. [Link]
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Kasimova, V. A., et al. (2023). Kinetics of Heavy Rare Earth Element Extraction from Phosphoric Acid Solutions. MDPI. [Link]
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Battsengel, A., et al. (2017). REEs extraction as a function of D2EHPA concentration. ResearchGate. [Link]
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Singh, D. K., & Kumar, D. (2017). D2EHPA treated resin for the extraction of rare earth elements. Indian Chemical Engineer, 59(4), 336-348. [Link]
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Estêvão, C., & Martins, A. H. (2015). Separation of rare earths by solvent extraction using DEHPA. ResearchGate. [Link]
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Rao, V. M., & Sastri, M. N. (1980). Studies on the solvent extraction of trivalent lanthanides with hexafluoroacetylacetone (HFAA) and tri-n-octylphosphine oxide (TOPO). Proceedings of the Indian Academy of Sciences - Section A, 89(4), 349-355. [Link]
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Drobot, D. V., & Garakonidze, Z. G. (2023). The lanthanide contraction phenomenon captured by the element-specific... ResearchGate. [Link]
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Zhongda Chemical. Di(2-ethylhexyl)phosphoric acid (P204/D2EHPA). [Link]
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Hossain, M. S. (2021). Extraction of Rare Earth Elements from Aqueous Solutions by Using Hydrometallurgical Techniques. HARVEST (uSask). [Link]
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Estêvão, C., & Martins, A. H. (2015). Separation of rare earths by solvent extraction using DEHPA. SciELO. [Link]
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Yusuf, N., Sirat, K., & Hadzir, N. (2014). Solvent Extraction of Light Rare Earth Ions Using D2EHPA from Nitric Acid and Sulphuric Acid Solutions. ResearchGate. [Link]
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Riano, S., Sapsford, D., et al. (2022). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI. [Link]
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Laanait, N., et al. (2021). Antagonistic Role of Aqueous Complexation in the Solvent Extraction and Separation of Rare Earth Ions. ACS Central Science, 7(11), 1869–1877. [Link]
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Georgiev, P. A., et al. (2023). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. MDPI. [Link]
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Application Note: Tri-(2-ethylhexyl) Phosphate (TEHP) as a Dual-Function Plasticizer in Advanced PVC Formulations
Executive Summary & Rationale
For decades, di(2-ethylhexyl) phthalate (DEHP) has been the ubiquitous plasticizer in polyvinyl chloride (PVC) formulations, particularly in medical devices such as blood bags, IV tubing, and dialysis equipment. However, mounting clinical and epidemiological evidence has demonstrated that DEHP is not covalently bound to the PVC matrix and readily leaches into biological fluids, posing severe reproductive and hepatotoxic risks 1[1], 2[2].
In response, the pharmaceutical and polymer engineering sectors are transitioning toward high-performance alternatives. Tri-(2-ethylhexyl) phosphate (TEHP) has emerged as a superior candidate. As an organophosphate, TEHP acts as a dual-function additive: it provides excellent low-temperature plasticization while simultaneously imparting robust flame retardancy to the polymer matrix 3[3]. This application note provides a comprehensive, self-validating guide to the mechanistic action, compounding protocols, and analytical validation of TEHP-plasticized PVC.
Mechanistic Insights: Plasticization and Flame Retardancy
The integration of TEHP into a PVC matrix relies on intermolecular lubrication. The bulky 2-ethylhexyl branches of TEHP increase the free volume between PVC polymer chains, lowering the glass transition temperature ( Tg ) and granting the material high flexibility even at sub-zero temperatures.
Crucially, TEHP distinguishes itself through a dual-phase flame retardant mechanism :
-
Condensed-Phase Action: Upon thermal degradation, TEHP decomposes into phosphoric and polyphosphoric acids. These act as powerful dehydrating agents, catalyzing the cross-linking of the PVC matrix to form a stable, carbonaceous char layer. This char insulates the underlying polymer and restricts the release of flammable volatiles 4[4].
-
Gas-Phase Action: Volatilized phosphorus species enter the combustion zone and quench high-energy radicals ( H⋅ and OH⋅ ), disrupting the exothermic chain reactions of the flame 4[4].
Figure 1: Dual-mechanism pathway of TEHP acting as both a plasticizer and flame retardant in PVC.
Physicochemical & Toxicological Profiling
To justify the formulation shift, it is critical to compare the quantitative and qualitative metrics of TEHP against the legacy standard, DEHP.
| Parameter | TEHP (Tri-(2-ethylhexyl) phosphate) | DEHP (Di-(2-ethylhexyl) phthalate) |
| Molecular Weight | 434.64 g/mol | 390.56 g/mol |
| Primary Function | Plasticizer & Flame Retardant | General Purpose Plasticizer |
| Acute Toxicity (Rat LD50) | Low (> 37 g/kg BW) | Moderate (~ 30 g/kg BW) |
| Toxicity Profile | Low systemic toxicity | Known endocrine disruptor / Carcinogen |
| Flame Retardancy | High (Dual-phase mechanism) | None (Highly combustible) |
| Low-Temp Flexibility | Excellent | Moderate |
(Data synthesized from 5[5] and 2[2])
Protocol 1: Formulation and Compounding of TEHP-Plasticized PVC
This protocol details the integration of TEHP into a PVC matrix. The methodology is engineered to prevent the thermal degradation of PVC while ensuring maximum diffusion of the plasticizer.
Materials Required:
-
Suspension-polymerized PVC resin (K-value 70-72)
-
TEHP (Purity > 99%)
-
Ca/Zn thermal stabilizer (to prevent dehydrochlorination)
-
High-speed Henschel mixer & Twin-screw extruder
Step-by-Step Methodology:
-
Resin Pre-Heating (Dry Blending):
-
Action: Introduce PVC resin and Ca/Zn stabilizer into the high-speed mixer. Heat frictionally to 80°C.
-
Causality: Heating the PVC grains slightly above ambient temperature expands their porous structure. This is critical because it allows the bulky TEHP molecules to be absorbed internally into the resin grains rather than pooling on the surface, preventing "sweating" or exudation in the final product.
-
-
Plasticizer Addition:
-
Action: Slowly inject TEHP (typically 30–40 phr, parts per hundred resin) into the vortex of the mixing resin. Continue mixing until the temperature reaches 110°C, then cool rapidly to 40°C.
-
Causality: Reaching 110°C ensures the mixture passes the glass transition temperature ( Tg ) of the unplasticized PVC, locking the TEHP within the polymer chains. Rapid cooling prevents premature fusion.
-
-
Melt Compounding:
-
Action: Feed the dry blend into a twin-screw extruder. Set the temperature profile across the barrel zones to 140°C / 150°C / 160°C / 165°C.
-
Causality: TEHP highly efficiently lowers the melt viscosity of PVC. By utilizing a lower temperature profile (max 165°C instead of the standard 180°C+ used for rigid PVC), we strictly avoid the thermal dehydrochlorination of the polymer backbone, preserving the mechanical integrity and optical clarity of the extrudate.
-
Protocol 2: Analytical Validation (Migration & Flammability)
To validate the safety and efficacy of the TEHP-PVC formulation for medical or high-performance industrial use, rigorous testing must be applied.
Migration Assay via LC-MS/MS
Historically, GC-MS was used for plasticizer analysis. However, TEHP is a large, thermally labile organophosphate. High injection port temperatures in GC-MS can degrade TEHP into secondary phosphoric acids, causing inaccurate quantification. Therefore, LC-MS/MS is the authoritative standard for this workflow 6[6], 5[5].
Figure 2: Analytical workflow for quantifying TEHP migration from PVC matrices using LC-MS/MS.
Methodology:
-
Simulant Extraction: Submerge a 10g sample of the TEHP-PVC in a lipid emulsion simulant at 37°C for 72 hours. (Causality: Simulates physiological blood/lipid contact in medical devices).
-
Solid Phase Extraction (SPE): Pass the extract through an SPE cartridge and dry under vacuum. (Causality: Removes polymer oligomers and matrix interferences that cause ion suppression in the mass spectrometer).
-
LC-MS/MS Analysis: Run the eluate through an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer operating in electrospray-positive (ESI+) mode . (Causality: ESI+ gently ionizes the TEHP molecule without fragmenting its core structure prematurely, allowing for highly sensitive precursor-to-product ion transitions).
Flammability Validation (UL 94 Vertical Burn Test)
-
Preparation: Cut the extruded PVC into standard specimens (125 mm x 13 mm).
-
Ignition: Apply a controlled Bunsen burner flame to the lower edge of the vertically mounted specimen for 10 seconds.
-
Observation: Record afterflame time and check for flaming drips.
-
Causality Check: A successful TEHP formulation will exhibit rapid self-extinguishment (V-0 classification). The observer should note the immediate formation of a black, intumescent char at the ignition site—this is the physical manifestation of TEHP's condensed-phase phosphoric acid mechanism actively insulating the polymer 4[4].
Conclusion
The application of TEHP in PVC formulations represents a critical advancement in polymer science, bridging the gap between mechanical flexibility, fire safety, and toxicological compliance. By strictly controlling the compounding thermodynamics and utilizing advanced LC-MS/MS analytical workflows, developers can confidently engineer next-generation, DEHP-free PVC products suitable for the most rigorous medical and industrial environments.
References
-
European Commission. "Medical Devices Containing DEHP Plasticised PVC; Neonates and Other Groups Possibly at Risk from DEHP Toxicity." europa.eu.[Link]
-
National Institutes of Health (NIH) / PubMed. "Health risks posed by use of Di-2-ethylhexyl phthalate (DEHP) in PVC medical devices: a critical review." nih.gov.[Link]
-
World Health Organization (WHO) IRIS. "FLAME RETARDANTS: TRIS(2-BUTOXYETHYL) PHOSPHATE, TRIS(2-ETHYLHEXYL) PHOSPHATE AND TETRAKIS(HYDROXYMETHYL) PHOSPHONIUM SALTS." who.int.[Link]
-
National Institutes of Health (NIH) / PMC. "An Overview of Chemical Additives on (Micro)Plastic Fibers: Occurrence, Release, and Health Risks." nih.gov.[Link]
-
ResearchGate. "Comparison of tris(2‐ethylhexyl) phosphate and di(2‐ethylhexyl) phosphoric acid toxicities in a rat 28‐day oral exposure study." researchgate.net.[Link]
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. Health risks posed by use of Di-2-ethylhexyl phthalate (DEHP) in PVC medical devices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [iris.who.int]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Chemical Additives on (Micro)Plastic Fibers: Occurrence, Release, and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol for the Saponification of D2EHPA: Optimizing Liquid-Liquid Metal Extraction
Introduction & Mechanistic Overview
Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a highly versatile acidic organophosphorus extractant. It is a cornerstone chemical in both industrial hydrometallurgy (e.g., critical metal recovery from spent lithium-ion batteries) and radiopharmaceutical development (e.g., the precise chromatographic separation of medical radioisotopes like 90Y and 177Lu )[1].
The extraction of metal cations ( Mn+ ) by D2EHPA operates via a cation exchange mechanism. As the metal is pulled into the organic phase, protons ( H+ ) are released into the aqueous phase. This proton release causes a sharp decline in the aqueous pH, which thermodynamically shifts the equilibrium backward and severely limits extraction efficiency[2][3].
To circumvent this limitation, D2EHPA is pre-neutralized—or saponified —using a strong base such as sodium hydroxide (NaOH)[4][5]. Saponification replaces the exchangeable protons with Na+ , providing a self-buffering system that maintains the optimal pH during metal loading.
The Causality of Structural Changes: Saponification is not merely a chemical neutralization; it induces profound structural changes in the organic phase. As the saponification degree increases, D2EHPA transitions into a water-in-oil (W/O) microemulsion[2][6]. While this microemulsion enhances the interfacial area and extraction kinetics, excessive saponification leads to micellar agglomeration, dramatic viscosity increases, and the formation of a "third phase" (an immiscible, metal-rich organic gel layer that disrupts phase separation)[7].
Reagents and Materials
-
Extractant: D2EHPA (typically >95% purity). Must be pre-conditioned to remove mono-(2-ethylhexyl) phosphoric acid (M2EHPA) and water-soluble polyphosphates[8].
-
Diluent: Aliphatic kerosene or Isopar L (low aromatic content is preferred for phase stability)[1].
-
Phase Modifier: Tri-n-butyl phosphate (TBP) or isodecanol (5–10% v/v). Crucial for disrupting highly ordered reverse micelles and preventing third-phase formation at higher saponification degrees[7].
-
Aqueous Wash: 3 M HCl or 0.5 M H2SO4 [8].
Quantitative Impact of Saponification Degree
The theoretical maximum effective saponification degree before severe structural instability occurs is typically around 40% in unmodified aliphatic diluents[2]. The addition of modifiers like TBP can push this operational limit higher, though it requires strict monitoring[7].
| Saponification Degree (%) | Microemulsion State | Viscosity & Gelation Risk | Extraction Efficiency & Operational Impact |
| 0% (Unmodified) | None (Monomers/Dimers) | Very Low | Low-Moderate; Aqueous pH drops rapidly during extraction. |
| 20% | Mild W/O Microemulsion | Low | High; Excellent phase disengagement times[4]. |
| 40% | Optimal W/O Microemulsion | Moderate | Very High (>95% for Zn, Mn, Co); Optimal buffering capacity[1][2]. |
| >60% | Severe Micellar Agglomeration | High (Third-phase risk) | High, but operationally unviable without >10% phase modifiers[7]. |
Mechanism of Saponification and Extraction
Caption: Chemical mechanism of D2EHPA saponification and subsequent cation exchange extraction.
Step-by-Step Saponification Protocol
Self-Validation Note: This protocol incorporates pre-washing and precise stoichiometric control to ensure a reproducible, third-phase-free organic solvent. Every step includes visual or physical indicators to validate the success of the procedure.
Step 1: Extractant Pre-Conditioning (Impurity Removal)
-
Mix raw D2EHPA with an equal volume (O:A ratio = 1:1) of 3 M HCl in a separatory funnel[8].
-
Agitate mechanically at 400 rpm for 15 minutes at 25 °C.
-
Allow the phases to disengage completely (approx. 10 minutes) and discard the lower aqueous wash. Repeat this process twice.
-
Causality: Commercially available D2EHPA contains water-soluble phosphorus impurities that act as uncontrolled surfactants, leading to stable, unbreakable emulsions during metal extraction[8].
-
Step 2: Organic Phase Formulation
-
Dilute the washed D2EHPA in the chosen aliphatic diluent (e.g., kerosene) to the desired working concentration (typically 0.5 M to 1.0 M)[4][5].
-
Add 5% (v/v) TBP to the organic phase.
-
Causality: TBP acts as an electron-donating phase modifier. It interacts with the polar heads of D2EHPA, disrupting the formation of rigid reverse micelles and thereby preventing third-phase gelation during the subsequent saponification and extraction steps[7].
-
Step 3: Stoichiometric Saponification
-
Calculate the exact volume of 10 M NaOH required to achieve a target saponification degree (e.g., 40%).
-
Formula: VNaOH=10Vorg×[D2EHPA]×0.40
-
-
Place the organic phase in a jacketed reaction vessel. Slowly add the calculated 10 M NaOH dropwise under continuous, vigorous stirring (450 rpm)[3][4].
-
Critical Control: The saponification reaction is highly exothermic[2]. Maintain the temperature at 25–30 °C using a cooling water bath. Elevated temperatures can alter the thermodynamic boundaries of the microemulsion, leading to phase instability[2].
-
Stir for 15–30 minutes to ensure the complete formation of the W/O microemulsion[3][4].
Step 4: Phase Disengagement and Quality Control (Self-Validation)
-
Transfer the mixture to a separatory funnel and allow 30 minutes for complete phase disengagement.
-
Validation Check: Inspect the organic phase. It should be completely transparent (though slightly more viscous than the unsaponified version).
-
Failure Mode: If cloudiness, opacity, or a gelatinous layer is observed at the interface, the saponification degree has exceeded the solubilization capacity of the diluent/modifier system.
-
Step 5: Metal Extraction (Contacting)
-
Contact the saponified organic phase with the aqueous pregnant leach solution (PLS) at the optimized O:A ratio (e.g., 1:1) for 10–15 minutes[3][4].
-
Separate the loaded organic phase from the metal-depleted raffinate. The aqueous phase pH should remain relatively stable, confirming successful buffering by the released Na+ ions.
Experimental Workflow
Caption: Step-by-step experimental workflow for D2EHPA preparation, saponification, and extraction.
Troubleshooting & Optimization
-
High Viscosity / Gelation: Caused by excessive water-in-oil microemulsion structuring. Solution: Decrease the saponification degree to <40% or increase the TBP concentration to 10% v/v to break down the micellar networks[2][7].
-
Third-Phase Formation during REE Extraction: Yttrium and heavy Rare Earth Elements (REEs) have a high propensity to form insoluble, polymer-like complexes with D2EHPA[7]. Solution: Maintain D2EHPA concentration below 15% v/v, utilize a linear aliphatic diluent, and ensure the feed pH is strictly controlled below the precipitation threshold of the target metal[7].
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. High-Value Recovery of the Iron via Solvent Extraction from Waste Nickel-Cadmium Battery Sulfuric Acid Leachate Using Saponified D2EHPA [mdpi.com]
- 6. STRUCTURAL CHANGE DURING THE SAPONIFICATION OF ORGANOPHOSPHORIC ACID EXTRACTANTS AND THE COMPOSITION OF THE EXTRACTED SPECIES [cjcu.jlu.edu.cn]
- 7. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
using D2EHPA for the separation of cobalt and nickel
Application Note: Optimization of Cobalt and Nickel Separation Using D2EHPA-Based Solvent Extraction Systems
Introduction
The hydrometallurgical separation of cobalt (Co) and nickel (Ni) from sulfate leach solutions is notoriously difficult due to their identical valence states and similar ionic radii[1]. Di-(2-ethylhexyl)phosphoric acid (D2EHPA) is a workhorse organophosphorus extractant in the industry. While D2EHPA is highly efficient at removing upstream impurities such as manganese (Mn), copper (Cu), and zinc (Zn)[2], its pure form yields a poor separation factor for Co over Ni[1]. To overcome this, modern protocols employ D2EHPA either as a preliminary impurity scavenger or within synergistic mixtures (e.g., combined with Cyanex 272 or Cyanex 302)[3]. This application note outlines the mechanistic principles and provides a validated protocol for achieving >99% purity in Co/Ni separation using D2EHPA-enhanced systems.
Mechanistic Principles and Causality
Cation-Exchange and the Necessity of Saponification: D2EHPA operates via a cation-exchange mechanism. As the extractant binds divalent metal ions, it liberates protons into the aqueous phase:
M(aq)2++2(RH)2(org)⇌M(HR2)2(org)+2H(aq)+This release of H+ causes a sharp drop in the aqueous pH, which can prematurely shift the equilibrium and halt metal extraction[2]. To prevent this, the extractant is "saponified" (partially neutralized with NaOH) prior to extraction. Saponification converts a portion of the D2EHPA into its sodium salt, effectively buffering the system and maintaining the optimal equilibrium pH (typically between 4.0 and 5.0)[4].
Synergistic Extraction Thermodynamics: The selectivity of an extractant is quantified by ΔpH50 (the difference in pH at which 50% of each metal is extracted). Pure D2EHPA has a ΔpH50(Ni−Co) of only ~0.31[3]. However, mixing D2EHPA with a phosphinic acid like Cyanex 302 alters the stoichiometry of the organo-metallic complexes. In a 0.3:0.3 M mixture, the stoichiometric coefficient of the extractant becomes four for cobalt and five for nickel, increasing the ΔpH50(Ni−Co) to 0.9[3]. Furthermore, because the extraction of Co(II) is more endothermic than that of Ni(II), conducting the extraction at elevated temperatures (e.g., 45°C) thermodynamically favors cobalt, significantly improving the separation factor[3][5].
Quantitative Data: Extractant Comparison
The following table summarizes the performance metrics of various organophosphorus extractants and synergistic mixtures in sulfate media[1][3].
Table 1: Comparison of Extractants for Co/Ni Separation
| Extractant System | Extractant Type | pH50 (Co) | pH50 (Ni) | ΔpH50 (Ni-Co) | Max Separation Factor ( βCo/Ni ) |
| Pure D2EHPA | Phosphoric acid | 3.68 - 4.20 | 3.86 - 5.70 | ~0.31 | 6.0 |
| Pure PC88A | Phosphonic acid | 4.00 | 5.40 | ~1.40 | ~1,800 |
| Pure Cyanex 272 | Phosphinic acid | 4.20 | 6.20 | ~1.70 - 2.00 | ~3,900 |
| D2EHPA + Cyanex 302 (0.3:0.3 M) | Synergistic Mixture | ~3.80 | ~4.70 | 0.90 | >100 |
Experimental Workflow
Workflow of Co/Ni separation using saponified D2EHPA/Cyanex synergistic solvent extraction.
Detailed Step-by-Step Protocol
Phase 1: Reagent Preparation and Saponification
-
Organic Phase Formulation: Prepare the organic phase by dissolving D2EHPA and Cyanex 302 in an aliphatic diluent (e.g., kerosene) to achieve a concentration of 0.3 M for each extractant[3].
-
Saponification: Heat the organic phase to 40°C. Slowly add 10 M NaOH dropwise under continuous overhead stirring (500 rpm) to saponify the extractant to 30–40%[4]. Allow the mixture to settle for 15 minutes in a separatory funnel, then drain and discard the lower aqueous layer.
Phase 2: Counter-Current Extraction 3. Equilibration: Combine the saponified organic phase with the aqueous sulfate feed solution (containing Co²⁺ and Ni²⁺) at an Organic-to-Aqueous (O:A) phase ratio of 1:1[5]. 4. Extraction Kinetics: Agitate the mixture at 700 rpm for 10–15 minutes. Maintain the system temperature at 45°C using a water bath; this elevated temperature thermodynamically drives the endothermic extraction of Co²⁺ while suppressing Ni²⁺[3][5]. 5. Phase Separation: Transfer the emulsion to a settler. Allow 10 minutes for complete phase disengagement. The organic phase is now loaded with Co²⁺ and trace amounts of co-extracted Ni²⁺. The aqueous raffinate contains the highly purified Ni²⁺[2].
Phase 3: Scrubbing (Organic Phase Purification) 6. Displacement Reaction: To remove the trace Ni²⁺ from the loaded organic phase, contact it with a pure CoSO₄ scrubbing solution (10 g/L Co²⁺) at an O:A ratio of 2:1[2]. 7. Competitive Binding: Agitate for 10 minutes at room temperature. The high concentration of Co²⁺ in the aqueous scrub forces a displacement reaction, driving the weakly bound Ni²⁺ out of the organic phase. 8. Recycling: Separate the phases. Route the Ni²⁺-containing aqueous scrub liquor back to the primary extraction feed to prevent cobalt loss.
Phase 4: Stripping (Cobalt Recovery) 9. Acidic Stripping: Contact the scrubbed, Co-loaded organic phase with 0.05 M H₂SO₄ at an O:A ratio of 1:1[2]. The high proton concentration reverses the cation-exchange equilibrium, stripping Co²⁺ back into the aqueous phase. 10. Final Recovery: Agitate for 10 minutes and separate the phases. The resulting aqueous phase is a >99.9% pure CoSO₄ product. The stripped organic phase is fully regenerated and can be recycled back to Phase 1[4].
References
-
Title: Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA Source: sadrn.com URL: 3
-
Title: Solvent extraction of nickel from iron and cobalt containing sulfate solutions Source: medcraveonline.com URL: 5
-
Title: Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries Source: journalssystem.com URL: 2
-
Title: Separation of Cobalt and Nickel from Aqueous Solution Source: scispace.com URL: 1
-
Title: Continuous separation of cobalt from sulphate solutions using saponified D2EHPA and Cyanex 272 in a Taylor-Couette Disc Contactor Source: tandfonline.com URL: 4
Sources
methodology for testing the flame retardant efficacy of TEHP
Application Notes & Protocols
Topic: Methodology for Testing the Flame Retardant Efficacy of Triethyl Phosphate (TEHP)
Introduction: The Role and Mechanism of Triethyl Phosphate (TEP) in Fire Safety
Triethyl phosphate (TEHP), an organophosphorus compound, is a prominent halogen-free flame retardant utilized to enhance the fire resistance of various polymeric materials.[1] Its efficacy stems from a multi-faceted mechanism that actively suppresses combustion in both the gas and condensed phases. Unlike many traditional flame retardants that can increase the stiffness of materials, TEHP also functions as a plasticizer, helping to maintain the flexibility and processability of the host polymer.[2] This dual functionality makes it a valuable additive in applications ranging from polyurethane foams and cellulosic plastics to engineering resins.[1][2][3]
This guide provides a comprehensive framework for researchers and material scientists to systematically evaluate the flame-retardant performance of TEHP. It details standardized testing protocols, explains the scientific principles behind these methods, and offers a workflow for robust data interpretation. The methodologies described herein are grounded in internationally recognized standards to ensure reproducibility and scientific validity.
Pillar 1: The Scientific Rationale - TEHP's Dual-Action Flame Retardant Mechanism
Understanding how TEHP functions is critical to designing and interpreting flammability tests. Its effectiveness is not based on a single action but on a synergistic attack on the combustion cycle.
-
Gas Phase Inhibition: During combustion, the polymer undergoes thermal decomposition (pyrolysis), releasing flammable volatile gases. TEHP, which is relatively volatile, is also released into the gas phase.[1] Here, it decomposes to produce phosphorus-containing radicals, most notably phosphate radicals (PO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, effectively quenching the flame.[2][4]
-
Condensed Phase Charring: In the solid (condensed) phase, TEHP's decomposition products, including phosphoric acid, promote the dehydration and crosslinking of the polymer backbone.[2][4] This process facilitates the formation of a stable, insulating layer of carbonaceous char on the material's surface. This char layer serves as a physical barrier, limiting the transport of heat to the underlying polymer and restricting the flow of flammable volatiles to the flame zone.[4]
Pillar 2: Experimental Design & Protocols
A robust evaluation of TEHP's efficacy requires a multi-test approach. No single test can capture all aspects of fire behavior. The following protocols, based on ASTM and ISO standards, provide a comprehensive assessment from initial ignitability to heat release and smoke production.
Sample Preparation: Incorporation of TEHP into a Polymer Matrix
Consistent and homogenous sample preparation is the foundation of reliable flammability testing. The following protocol details the preparation of test specimens using rigid polyurethane (PUR) foam as an example system, which is a common application for TEHP.[3][5]
Objective: To create control samples (without TEHP) and test samples with a specified weight percentage (wt%) of TEHP.
Materials & Equipment:
-
Polyol component
-
Isocyanate component
-
Triethyl Phosphate (TEHP)
-
Surfactant (e.g., silicone-based)
-
Catalyst (e.g., amine-based)
-
Blowing agent (e.g., water)
-
High-torque mechanical stirrer
-
Molds for specimen casting (sized according to test requirements)
-
Fume hood
-
Digital scale
-
Timer
Protocol:
-
Formulation Calculation: Determine the required mass of each component based on the desired TEHP loading (e.g., 15-25 wt% of the final polymer) and the manufacturer's recommended polyol-to-isocyanate ratio.[2]
-
Component Premixing: In a reaction vessel under a fume hood, combine the polyol, surfactant, blowing agent, and the calculated amount of TEHP.
-
Homogenization: Mechanically stir the mixture for 5 minutes at a consistent speed to ensure complete homogenization of the TEHP within the polyol component.[5]
-
Catalyst Addition: Add the catalyst to the mixture and stir for an additional 30 seconds.
-
Isocyanate Addition & Final Mix: Add the isocyanate component and immediately stir vigorously for 10-15 seconds until the mixture is uniform.
-
Casting: Promptly pour the reacting mixture into the pre-conditioned molds.
-
Curing: Allow the foam to cure according to the system's technical data sheet, typically for at least 24 hours at ambient temperature.
-
Specimen Conditioning: After demolding, condition all specimens (both control and TEHP-containing) for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity, as specified in standards like ASTM D2863.[6][7]
-
Cutting: Carefully cut the cured foam into the precise dimensions required for each flammability test using a band saw or hot wire cutter.
Protocol: Limiting Oxygen Index (LOI)
Principle: The LOI test determines the minimum percentage of oxygen in a nitrogen/oxygen mixture required to sustain candle-like combustion of a material.[7][8] It is a fundamental measure of a material's resistance to ignition and flame propagation. A higher LOI value indicates better flame retardancy.[9] Materials with an LOI above 21% (the approximate oxygen concentration in air) are generally considered flame retardant.[8]
Standard: ASTM D2863 / ISO 4589.[7][8][9][10]
Protocol:
-
Apparatus Setup: Place the LOI apparatus, consisting of a heat-resistant glass chimney and gas flow controllers, in a fume hood.
-
Specimen Mounting: Secure a vertically oriented test specimen (typical dimensions: 120mm x 7mm x 3mm) in the sample holder at the center of the glass chimney.[9][11]
-
Set Gas Flow: Establish an initial upward gas flow through the chimney with a known oxygen concentration (start with a value expected to support combustion).
-
Ignition: Ignite the top surface of the specimen using a propane torch or other specified ignition source.
-
Observation: Observe the burning behavior. The test is considered positive if the flame sustains for at least 3 minutes or burns down a specified length of the specimen.
-
Oxygen Concentration Adjustment: If the specimen burns, reduce the oxygen concentration in the next test. If it extinguishes, increase the oxygen concentration.
-
Determine Critical Concentration: Repeat the test with fresh specimens, bracketing the oxygen concentration until the minimum level that just supports combustion is determined.[11] This value is the Limiting Oxygen Index.
Protocol: UL 94 Vertical Burn Test
Principle: The UL 94 standard is one of the most widely used methods for classifying the flammability of plastic materials.[12][13] The vertical burn test (V-test) evaluates a material's self-extinguishing properties and its tendency to drip flaming particles.[14][15]
Standard: Underwriters Laboratories (UL) 94.[12][14][16]
Protocol:
-
Apparatus Setup: Use a UL 94 test chamber equipped with a specimen clamp, a specified Bunsen burner, and a gas supply (methane). Place a layer of dry surgical cotton 300 mm below the specimen.
-
Specimen Mounting: Clamp a specimen (typical dimensions: 125mm x 13mm) vertically so that its lower end is 10 mm above the burner tip.[17]
-
First Flame Application: Apply a 20 mm blue flame to the bottom center of the specimen for 10 seconds, then remove it.
-
Record First Afterflame Time (t1): Measure the duration of flaming after the ignition source is removed.
-
Second Flame Application: As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.
-
Record Second Afterflame Time (t2) and Afterglow Time (t3): After removing the flame for the second time, measure the duration of flaming (t2) and the duration of any glowing combustion (t3).
-
Observe Dripping: Note whether any dripping particles ignite the cotton below.
-
Test Replication: Test a total of five specimens.
-
Classification: Classify the material based on the results according to the criteria in the table below.
| Classification | Criteria |
| V-0 | Afterflame time for each specimen (t1 or t2) ≤ 10 seconds. Total afterflame time for all 5 specimens ≤ 50 seconds. No specimen burns up to the clamp. No flaming drips ignite the cotton.[14][15][17] |
| V-1 | Afterflame time for each specimen (t1 or t2) ≤ 30 seconds. Total afterflame time for all 5 specimens ≤ 250 seconds. No specimen burns up to the clamp. No flaming drips ignite the cotton.[14][15] |
| V-2 | Same as V-1, but flaming drips that ignite the cotton are permissible.[14][15] |
Protocol: Cone Calorimetry
Principle: Cone calorimetry is a powerful bench-scale test that measures the heat release rate (HRR) and other critical fire properties of a material under a controlled radiant heat flux.[6][18] The fundamental principle is based on oxygen consumption: for most organic materials, approximately 13.1 MJ of heat is released for every kilogram of oxygen consumed.[18][19] This test provides the most comprehensive data for assessing fire hazard.
Standard: ASTM E1354 / ISO 5660.[6][20]
Protocol:
-
Apparatus Calibration: Calibrate the cone calorimeter, including the conical heater, load cell, and gas analyzers, according to the standard. Set the radiant heat flux (e.g., 35 or 50 kW/m²).[6]
-
Specimen Preparation: Place a flat specimen (100mm x 100mm, up to 50mm thick) in the sample holder, wrapping the edges and bottom in aluminum foil.[6]
-
Test Initiation: Place the sample holder on the load cell beneath the conical heater. An automated spark igniter is positioned over the sample to ignite the pyrolysis gases.
-
Data Collection: The instrument continuously records:
-
Test Termination: The test continues until flaming ceases and the mass loss rate becomes negligible, or for a predetermined duration (e.g., 20 minutes).[6]
-
Data Analysis: Analyze the resulting data curves. Key parameters to compare between control and TEHP-treated samples include:
-
Peak Heat Release Rate (pHRR): The maximum HRR value, a primary indicator of fire intensity.
-
Total Heat Released (THR): The total energy produced during the test.
-
Effective Heat of Combustion (EHC): The heat released per unit of mass lost.
-
Pillar 3: Data Interpretation & Visualization
Summarizing Quantitative Data
The efficacy of TEHP is best demonstrated by a comparative analysis of data from the various tests. The following table illustrates a hypothetical but realistic comparison between a standard polymer and one treated with TEHP.
| Parameter | Test Standard | Control Polymer (No TEHP) | Polymer + 20% TEHP | Indication of Efficacy |
| Limiting Oxygen Index (LOI) | ASTM D2863 | 20% | 28% | Increased oxygen requirement for combustion. |
| UL 94 Classification | UL 94 | Fails (burns to clamp) | V-0 | Achieved highest vertical burn rating. |
| Time to Ignition (TTI) | ASTM E1354 | 60 s | 75 s | Increased resistance to ignition. |
| Peak Heat Release Rate (pHRR) | ASTM E1354 | 250 kW/m² | 140 kW/m² | Significant reduction in fire intensity. |
| Total Heat Released (THR) | ASTM E1354 | 80 MJ/m² | 55 MJ/m² | Reduced overall fuel contribution. |
| Char Yield | TGA / Cone | 5% | 20% | Increased char formation (condensed phase action). |
Experimental Workflow Visualization
The entire process, from material formulation to final data analysis, can be visualized as a systematic workflow.
References
-
Title: UL 94 Classification and Flame-Retardant Plastic Materials Source: Protolabs URL: [Link]
-
Title: Understanding UL 94: Flammability Standards and Their Importance Source: Techmer PM URL: [Link]
-
Title: UL94 standard flame behavior assessment of plastic materials Source: ELAINE URL: [Link]
-
Title: ASTM E1354 - Cone Calorimeter Laboratory Testing Source: Capital Testing URL: [Link]
-
Title: Flame Retardant Plastics & UL 94 Flammability Standards Source: Xometry URL: [Link]
-
Title: UL 94 Combustion (Fire) Tests for Plastics: Horizontal and Vertical Flammability Testing Source: LISUN URL: [Link]
-
Title: Flammability Testing & Ratings For Plastics Source: RTP Company URL: [Link]
-
Title: Triethyl phosphate (TEP) - Premium PU Foam Flame Retardants Supplier Source: Silike Technologies URL: [Link]
-
Title: ASTM D635 | Flammability Test for Plastics Source: VTEC Laboratories URL: [Link]
-
Title: An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate Source: PubMed URL: [Link]
-
Title: How Materials Are Tested for Flammability Source: Atlas Fibre URL: [Link]
-
Title: Limiting oxygen index Source: Wikipedia URL: [Link]
-
Title: ASTM E1354 Intertek | PDF Source: Scribd URL: [Link]
-
Title: Triethyl Phosphate (TEP) Source: Zibo Yushun New Materials Co., Ltd. URL: [Link]
-
Title: LOI Limiting Oxygen Index Chamber Helps You Ensure Fire Safety Standards Source: Qualitest URL: [Link]
-
Title: Decomposition of triethyl phosphate and triethyl phosphate by heating by TGA Source: ResearchGate URL: [Link]
-
Title: ASTM E1354 | Cone Calorimeter Testing Source: VTEC Laboratories URL: [Link]
-
Title: Limiting Oxygen Index Testing & Analysis (LOI) Source: ITA Labs UK URL: [Link]
-
Title: ASTM D2863-19: Oxygen Index Source: The ANSI Blog URL: [Link]
-
Title: Theoretical Calculation of Reaction Rates and Combustion Kinetic Modeling Study of Triethyl Phosphate (TEP) Source: ACS Publications URL: [Link]
-
Title: ASTM E 1354 Caloric Content Determination of "3M 560 Polyurethane Adhesive Sealant" Source: Exova URL: [Link]
-
Title: ASTM E1354: Heat Release Rate Testing Guide Source: Kite Metric URL: [Link]
-
Title: Triethyl Phosphate (TEP): A Multi-Functional Fire Retardant Plasticizer Source: BDMAEE URL: [Link]
-
Title: Unraveling the thermal decomposition kinetics of triethyl phosphite Source: Fingerprint URL: [Link]
-
Title: New Fire-Retardant Open-Cell Composite Polyurethane Foams Based on Triphenyl Phosphate and Natural Nanoscale Additives Source: MDPI URL: [Link]
-
Title: Triethyl phosphate – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Environmentally Friendly Flame-Retardant and Its Application in Rigid Polyurethane Foam Source: International Journal of Polymer Science URL: [Link]
-
Title: Synthesis of Ethyl (Diethoxymethyl)phosphinate Derivatives and Their Flame Retardancy in Flexible Polyurethane Foam Source: ResearchGate URL: [Link]
-
Title: Thermal Degradation of Organophosphorus Flame Retardants Source: MDPI URL: [Link]
-
Title: Synthesis of DOPO-Based Phosphorus-Nitrogen Containing Hyperbranched Flame Retardant Source: MDPI URL: [Link]
-
Title: Synthesis and properties of a phosphorus-containing flame retardant epoxy resin Source: ScienceDirect URL: [Link]
-
Title: Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes Source: Periodica Polytechnica Chemical Engineering URL: [Link]
-
Title: Bio-Based Rigid Polyurethane Foams Modified with Phosphorus Flame Retardants Source: Semantic Scholar URL: [Link]
-
Title: Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes Source: Semantic Scholar URL: [Link]
-
Title: Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update Source: U.S. Environmental Protection Agency URL: [Link]
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- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
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Application Note: High-Resolution HPLC-MS Analysis of 2-Ethylhexyl Phosphate Isomers and Homologues
Introduction
2-Ethylhexyl phosphates—comprising mono-(2-ethylhexyl) phosphate (MEHP), di-(2-ethylhexyl) phosphate (DEHP), and tris-(2-ethylhexyl) phosphate (TEHP)—are critical compounds utilized extensively as organophosphorus flame retardants (OPFRs), industrial plasticizers, and heavy metal extractants[1]. In biological and environmental matrices, the highly lipophilic TEHP undergoes rapid oxidative metabolism and hydrolysis to form DEHP and MEHP[1]. Furthermore, commercial formulations of DEHP often contain MEHP and other structural isomers as synthetic impurities[2]. Accurately resolving these homologues and their structural isomers is critical for pharmacokinetic profiling, environmental monitoring, and the quality control of industrial extractants.
This application note details a rigorously validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol designed to isolate and quantify these species.
Mechanistic Principles of Separation
The separation of 2-ethylhexyl phosphate species presents unique chromatographic challenges due to the extreme differences in their polarity and the presence of highly acidic phosphate protons.
-
Stationary Phase Causality : A high-density C18 reverse-phase column (e.g., Prevail™ C18 or Newcrom R1) is strictly required[2][3]. The bulky, branched 2-ethylhexyl chains exhibit strong hydrophobic interactions with the alkyl chains of the stationary phase, which is necessary to retain the more polar mono-ester (MEHP) while allowing the di- and tri-esters to be eluted under strong organic conditions.
-
Mobile Phase & pH Control : The pKa of the acidic protons in MEHP and DEHP necessitates strict pH control. Utilizing 0.1% formic acid serves a critical dual purpose: it suppresses the ionization of the phosphate groups (driving the molecules into their more hydrophobic, neutral states to prevent peak tailing) while acting as an ideal proton donor for Electrospray Ionization (ESI) in mass spectrometry[2][3]. Phosphoric acid, while useful for UV detection, causes severe ion suppression and source contamination in MS applications and must be avoided[3].
-
Isomeric Resolution : Because DEHP possesses two chiral centers at the C2 position of its alkyl chains, it exists as a mixture of enantiomers and a meso isomer. While standard C18 columns primarily resolve the homologues based on the number of alkyl chains, optimizing the gradient ramp rate allows for the separation of closely related branched-chain structural isomers that often contaminate commercial feedstocks.
Experimental Workflow
Fig 1. General workflow for the HPLC-MS analysis of 2-ethylhexyl phosphate esters.
Experimental Protocol: HPLC-MS Method
Self-Validating Design: This protocol incorporates built-in System Suitability Testing (SST) to ensure the column chemistry and MS ionization are performing optimally before sample analysis.
Materials and Reagents
-
Analytical Column : Prevail™ C18 (150 mm × 2.1 mm, 3 µm particle size) or equivalent low-silanol RP column[2].
-
Mobile Phase A : LC-MS grade Water with 0.1% Formic Acid (v/v)[2].
-
Mobile Phase B : LC-MS grade Methanol (MeOH)[2].
-
Standards : Analytical grade MEHP, DEHP, and TEHP.
Sample Preparation
-
Extraction : Extract aqueous or biological samples using Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM) or Hexane to isolate the hydrophobic esters from the matrix[4].
-
Evaporation & Reconstitution : Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the Initial Mobile Phase (100% Mobile Phase A).
-
Filtration : Pass the reconstituted sample through a 0.22 µm PTFE syringe filter to remove particulates that could occlude the 2.1 mm narrow-bore column.
HPLC Gradient Conditions
To accommodate the vast polarity difference between the highly polar MEHP and the highly hydrophobic DEHP/TEHP, a specialized step-gradient is employed[2].
-
Flow Rate : 0.12 mL/min (optimized for 2.1 mm ID columns and ESI efficiency)[2].
-
Injection Volume : 10 µL[2].
-
Column Temperature : 30 °C.
Mass Spectrometry (ESI-MS) Parameters
-
Ionization Mode : ESI Positive (+) mode. (Note: DEHP often forms a highly stable protonated dimer [2M+H]+ in positive mode, which is the primary target for quantification[2]).
-
Scan Range : 100 to 1500 m/z[2].
-
Capillary Voltage : 3.5 kV.
-
Desolvation Temperature : 350 °C.
System Suitability & Self-Validation
Before injecting unknown samples, inject a calibration standard containing 10 µg/mL of MEHP and DEHP.
-
Acceptance Criteria : The resolution ( Rs ) between MEHP and DEHP must be ≥5.0 . The tailing factor for the DEHP peak must be ≤1.5 .
-
Corrective Action : If peak tailing exceeds 1.5, it indicates secondary interactions with unendcapped silanols. Flush the column with 100% Methanol for 60 minutes to strip adsorbed contaminants and regenerate the stationary phase.
Data Presentation
Table 1: HPLC Step-Gradient Program Note: This extended step-gradient is specifically validated for baseline resolution of highly polar mono-esters from hyper-hydrophobic di-esters[2].
| Time (min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (Methanol) | Flow Rate (mL/min) |
| 0.0 | 100% | 0% | 0.12 |
| 40.0 | 100% | 0% | 0.12 |
| 40.1 | 0% | 100% | 0.12 |
| 70.0 | 0% | 100% | 0.12 |
| 70.1 | 100% | 0% | 0.12 |
| 85.0 | 100% | 0% | 0.12 |
Table 2: Target Analytes and MS Characteristics
| Analyte | Formula | Exact Mass | Typical RT (min) | Primary MS Ion Observed |
| Mono-(2-ethylhexyl) phosphate (MEHP) | C8H19O4P | 210.10 | 41.0 | [M+H]+ (m/z 211.1) |
| Di-(2-ethylhexyl) phosphate (DEHP) | C16H35O4P | 322.23 | 50.0 | [2M+H]+ (m/z 645.5) |
| Tris-(2-ethylhexyl) phosphate (TEHP) | C24H51O4P | 434.35 | > 60.0 | [M+H]+ (m/z 435.4) |
Troubleshooting
-
Issue : Loss of DEHP or TEHP signal over time.
-
Causality : DEHP and TEHP are highly lipophilic and can adsorb onto plastic autosampler vials or PTFE filters over extended periods.
-
Solution : Use silanized glass vials and minimize sample contact time with plastic consumables. Ensure the organic wash step (100% MeOH) is sufficiently long to prevent column carryover.
-
-
Issue : Unexpected peaks near the DEHP retention time.
-
Causality : Commercial DEHP is synthesized from 2-ethylhexanol, which can contain branched-chain isomer impurities. These isomers have identical exact masses but slightly different hydrophobicities[2].
-
Solution : Decrease the ramp rate of the mobile phase gradient between 40-45 minutes to enhance the resolution of these closely eluting structural isomers.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Separation of Bis(2-ethylhexyl) phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Frontiers | Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue [frontiersin.org]
Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for the Quantification of Tris(2-ethylhexyl) Phosphate (TEHP) Migration
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol
Introduction & Mechanistic Context
Tris(2-ethylhexyl) phosphate (TEHP) is a high-molecular-weight organophosphate ester (OPE) extensively utilized as a plasticizer and flame retardant in polyvinyl chloride (PVC), medical devices, and food packaging[1]. Because TEHP is incorporated into polymer matrices via non-covalent interactions, it is highly susceptible to migration into contacting media, such as food, water, or intravenous fluids[1].
Accurate quantification of TEHP migration is critical for toxicological risk assessments and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) serves as the gold standard for this analysis due to the compound's semi-volatile nature, thermal stability, and the high chromatographic resolution achievable with capillary GC[2].
Causality in Analytical Design & Self-Validating Systems
As a Senior Application Scientist, designing a robust analytical method requires moving beyond standard operating procedures to understand the causality behind each parameter. To ensure absolute scientific integrity, this protocol is engineered as a self-validating system :
-
Ionization and Detection Causality: TEHP is subjected to Electron Ionization (EI) at 70 eV. Because migration studies often yield trace analyte concentrations (ng/L to µg/L) amidst complex polymer leachates, Selected Ion Monitoring (SIM) is mandatory. SIM maximizes the signal-to-noise ratio by exclusively isolating the most abundant and characteristic fragment ions of TEHP—specifically the H4PO4+ fragment at m/z 99, and m/z 113[3][4].
-
Chromatographic Causality: A non-polar 5% phenyl / 95% dimethylpolysiloxane stationary phase is selected. This phase optimally resolves hydrophobic OPEs based on boiling point and molecular weight, preventing peak tailing and ensuring sharp peak symmetries even at low concentrations[2][5].
-
Self-Validation via Isotopic Dilution: TEHP is a ubiquitous environmental contaminant. To differentiate true migration from laboratory background, procedural blanks must be run sequentially. Furthermore, an isotopically labeled internal standard (e.g., TEHP-d51) is spiked into the simulant prior to extraction[6]. This internal standard normalizes matrix-induced ion suppression and corrects for physical losses during Liquid-Liquid Extraction (LLE), ensuring that the final quantitative output is robust and self-correcting[2].
Experimental Workflow
Figure 1: Analytical workflow for TEHP migration simulation and GC-MS quantification.
Detailed Protocol: Migration Simulation and GC-MS Analysis
Migration Simulation Setup
-
Sample Preparation: Cut the target polymer sample (e.g., packaging film or medical tubing) into standardized surface-area segments (e.g., 10 cm²).
-
Incubation: Submerge the segments in an appropriate simulant (e.g., 10% ethanol for aqueous foods, or 3% acetic acid) at a defined volume-to-surface-area ratio.
-
Migration Phase: Seal the vials tightly and incubate at 40°C for 10 days to simulate accelerated long-term migration conditions[1].
Sample Extraction (Liquid-Liquid Extraction)
-
Spiking: Transfer 10 mL of the migration simulant into a clean, solvent-rinsed glass centrifuge tube. Spike with 50 µL of the internal standard (TEHP-d51, 1 µg/mL) to establish the self-validating baseline[6].
-
Extraction: Add 5 mL of extraction solvent (dichloromethane or hexane). Vortex vigorously for 2 minutes to drive the partitioning of the highly hydrophobic TEHP into the organic phase[2].
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes. Carefully extract the organic layer and transfer it to a clean glass vial.
-
Concentration: Evaporate the organic extract to near dryness under a gentle stream of high-purity nitrogen. Reconstitute the residue in 1 mL of hexane for GC-MS injection.
GC-MS Instrumental Analysis
Load the reconstituted samples into the autosampler and proceed with the analysis using the parameters defined in Table 1 . Ensure that a procedural blank and a matrix-matched calibration curve (0.1 to 10 µg/L) are run prior to the unknown samples to verify system suitability.
Data Presentation & System Suitability
The following tables summarize the critical GC-MS operating parameters and the expected method validation metrics required to prove the trustworthiness of the analytical system.
Table 1: GC-MS Operating Parameters & Mechanistic Rationale
| Parameter | Specification | Causality / Rationale |
| Column | 5% phenyl/95% dimethylpolysiloxane (30m × 0.25mm, 0.25µm) | Non-polar phase optimally resolves hydrophobic OPEs, preventing peak tailing[2][5]. |
| Carrier Gas | Helium (or Hydrogen) at 1.0 mL/min | Provides optimal linear velocity for high-resolution separation[5]. |
| Injection Mode | Splitless, 1 µL at 250°C | Ensures complete volatilization of high-boiling TEHP without thermal degradation. |
| Oven Program | 100°C (1 min) → 20°C/min to 230°C → 10°C/min to 320°C (3 min) | Rapidly elutes volatile matrix components, then gently elutes the heavier TEHP. |
| MS Ionization | Electron Ionization (EI), 70 eV | Standardized hard ionization for reproducible fragmentation[3]. |
| SIM Ions (TEHP) | m/z 99 (Quantifier), m/z 113, 211 (Qualifiers) | Maximizes S/N ratio by filtering out polymer matrix background noise[3][4]. |
| SIM Ions (IS) | m/z 104, 118 (TEHP-d51) | Allows accurate isotopic dilution and absolute recovery correction[6]. |
Table 2: Method Validation Parameters (System Suitability Targets)
| Validation Metric | Target Specification | Expected Observation / Limit |
| Limit of Detection (LOD) | < 0.05 µg/L | ~0.038 µg/L (S/N ≥ 3)[2] |
| Limit of Quantitation (LOQ) | < 0.15 µg/L | ~0.12 µg/L (S/N ≥ 10) |
| Linearity (R²) | > 0.995 (Range: 0.1 - 10 µg/L) | ≥ 0.999 |
| Matrix Spike Recovery | 80% - 120% | 90% - 105% (Corrected via IS) |
| Intra-day Precision (RSD) | < 10% | < 5.0% |
References
- Analysis of Di(2-ethylhexyl)
- Organophosphate esters (OPEs)
- Tris(2-ethylhexyl)
- GC-MS and LC-MS methods for Flame Retardant (FR)
- Tris(2-ethylhexyl)
- Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS)
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Tris(2-ethylhexyl) phosphate | C24H51O4P | CID 6537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. birmingham.ac.uk [birmingham.ac.uk]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. Tris(2-ethylhexyl) Phosphate-d51|Stable Isotope [benchchem.com]
Application Notes and Protocols for the Solvent Extraction of Uranium with Di-(2-ethylhexyl) phosphoric acid (D2EHPA)
This technical guide provides a comprehensive overview and detailed protocols for the solvent extraction of uranium from aqueous solutions using Di-(2-ethylhexyl) phosphoric acid (D2EHPA). This document is intended for researchers, scientists, and professionals in the fields of hydrometallurgy, nuclear chemistry, and environmental remediation who are engaged in the separation and purification of uranium.
Introduction: The Rationale for D2EHPA in Uranium Extraction
The selective recovery of uranium from ore leachates, process streams, and wastewater is a critical step in the nuclear fuel cycle and for environmental stewardship. Solvent extraction, a hydrometallurgical technique, offers a highly efficient and selective method for isolating and concentrating uranium. Among the various extractants, Di-(2-ethylhexyl) phosphoric acid (D2EHPA) has emerged as a reagent of choice due to its high extraction efficiency for uranium, chemical stability, and cost-effectiveness.
D2EHPA is an acidic organophosphorus extractant that functions via a cation exchange mechanism. In its dimeric form, (HA)₂, it chelates the uranyl ion (UO₂²⁺) from the aqueous phase, releasing protons in the process. This equilibrium-driven reaction is highly dependent on the pH of the aqueous solution. The extraction is often enhanced by the addition of a synergistic agent, such as tri-n-octylphosphine oxide (TOPO), which can increase the distribution coefficient of uranium by orders of magnitude. This synergistic effect is attributed to the formation of a more stable and organophilic uranium-D2EHPA-TOPO complex.
This guide will delve into the theoretical underpinnings of this extraction system, provide detailed experimental protocols for both extraction and subsequent stripping of uranium from the organic phase, and outline methods for the quantitative analysis of uranium.
Foundational Principles: Mechanism and Synergism
The extraction of hexavalent uranium (as UO₂²⁺) from an acidic aqueous phase by a solution of D2EHPA (represented as HA) in an inert diluent like kerosene can be described by the following equilibrium:
UO₂²⁺ (aq) + 2(HA)₂ (org) ⇌ UO₂(HA₂)₂ (org) + 2H⁺ (aq)
This equation highlights the cation exchange nature of the extraction, where the uranyl ion replaces the acidic protons of the D2EHPA dimers. This equilibrium is, therefore, significantly influenced by the hydrogen ion concentration (pH) of the aqueous phase.
The addition of a neutral organophosphorus reagent like TOPO enhances the extraction efficiency through a mechanism known as synergism. TOPO replaces the water molecules coordinated to the uranyl ion in the extracted complex, thereby increasing its hydrophobicity and stability in the organic phase. The synergistic extraction reaction can be represented as:
UO₂²⁺ (aq) + 2(HA)₂ (org) + TOPO (org) ⇌ UO₂(HA₂)₂(TOPO) (org) + 2H⁺ (aq)
The choice to employ a synergistic system with TOPO is driven by the desire to achieve high uranium recovery with fewer extraction stages, which is economically and procedurally advantageous.
Experimental Design and Optimization
The efficiency of the solvent extraction process is dictated by several key parameters that must be carefully optimized to achieve the desired separation.
Key Experimental Parameters and Their Impact
| Parameter | Effect on Uranium Extraction | Rationale |
| pH of Aqueous Phase | Extraction efficiency increases with increasing pH (to a certain optimum).[1][2] | As per Le Chatelier's principle, a lower H⁺ concentration (higher pH) in the aqueous phase shifts the extraction equilibrium to the right, favoring the formation of the uranium-D2EHPA complex. |
| D2EHPA Concentration | Higher extractant concentration generally leads to higher extraction efficiency. | An increased concentration of D2EHPA in the organic phase provides more molecules to complex with uranium, driving the equilibrium towards the organic phase. |
| Synergist (TOPO) Concentration | The addition of TOPO significantly enhances the extraction efficiency. | TOPO forms a more stable and organophilic adduct with the UO₂(HA₂)₂ complex, leading to a higher distribution coefficient. |
| Temperature | The extraction of uranium with D2EHPA is an exothermic process, so lower temperatures favor higher extraction efficiency.[3][4] | The negative enthalpy change of the extraction reaction means that increasing the temperature will shift the equilibrium towards the reactants, decreasing the extraction efficiency. |
| Aqueous to Organic (A/O) Phase Ratio | A lower A/O ratio (i.e., a higher proportion of organic phase) generally results in higher extraction efficiency per stage.[5] | A larger volume of the organic phase provides a greater capacity for the extracted uranium complex. |
| Contact Time | Rapid extraction equilibrium is typically achieved within a few minutes.[6] | The kinetics of the extraction are generally fast, and prolonged mixing times are often unnecessary. |
Detailed Experimental Protocols
Protocol 1: Solvent Extraction of Uranium
This protocol outlines the procedure for a batch solvent extraction of uranium from a synthetic aqueous solution using D2EHPA and TOPO in kerosene.
Materials:
-
Aqueous Phase: A stock solution of uranyl nitrate (UO₂(NO₃)₂) or uranyl sulfate (UO₂SO₄) in dilute acid (e.g., 0.1 M HNO₃ or H₂SO₄).
-
Organic Phase: A solution of 0.3 M D2EHPA and 0.075 M TOPO in a suitable organic diluent such as kerosene.[7]
-
pH meter
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge (optional)
Procedure:
-
Preparation of Aqueous Feed: Prepare a uranium solution of known concentration (e.g., 100 mg/L) in a dilute acid. Adjust the pH of the solution to the desired value (e.g., pH 1-2) using a suitable acid or base.
-
Phase Contact: In a separatory funnel, combine a known volume of the aqueous uranium solution and the organic extractant solution at a specific aqueous to organic (A/O) phase ratio (e.g., 1:1).
-
Equilibration: Shake the separatory funnel vigorously for a predetermined contact time (e.g., 5-10 minutes) to ensure thorough mixing and allow the extraction equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate. If an emulsion forms, gentle centrifugation can aid in phase disengagement.
-
Sample Collection: Carefully separate the two phases. The aqueous phase (raffinate) is collected for analysis of the remaining uranium concentration. The organic phase now contains the extracted uranium.
Protocol 2: Stripping of Uranium from the Loaded Organic Phase
This protocol describes the back-extraction (stripping) of uranium from the D2EHPA/TOPO organic phase into a fresh aqueous solution.
Materials:
-
Loaded organic phase from Protocol 1.
-
Stripping Solution: An aqueous solution of ammonium carbonate ((NH₄)₂CO₃) or sodium carbonate (Na₂CO₃) (e.g., 1 M).[8]
-
Separatory funnels
-
Mechanical shaker
-
Water bath (for temperature control, if necessary)
Procedure:
-
Phase Contact: In a separatory funnel, combine the uranium-loaded organic phase with the aqueous stripping solution at a specified organic to aqueous (O/A) phase ratio (e.g., 1:1).
-
Equilibration: Shake the funnel for a sufficient time (e.g., 10-15 minutes) to allow for the stripping reaction to occur. The stripping efficiency can be enhanced at a slightly elevated temperature (e.g., 50°C).[8][9]
-
Phase Separation: Allow the phases to separate.
-
Sample Collection: Collect the aqueous strip solution, which now contains the concentrated uranium. The barren organic phase can potentially be recycled for further extraction.
Protocol 3: Spectrophotometric Determination of Uranium
This protocol details a common and accessible method for quantifying the uranium concentration in the aqueous samples before and after extraction using a spectrophotometer and a colorimetric reagent such as Arsenazo III.
Materials:
-
Aqueous samples (initial feed, raffinate, and strip solution)
-
Uranium standard solutions of known concentrations
-
Arsenazo III reagent solution
-
Buffer solution (to maintain a constant pH)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Sample Preparation: Take a known volume of the aqueous sample and dilute it as necessary to bring the uranium concentration into the linear range of the calibration curve.
-
Color Development: To the diluted sample, add the buffer solution to adjust the pH, followed by the Arsenazo III reagent. A colored complex will form.[10][11]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the uranium-Arsenazo III complex (typically around 650-660 nm) against a reagent blank.
-
Quantification: Determine the uranium concentration in the sample by comparing its absorbance to a calibration curve prepared from the uranium standard solutions.
Data Analysis and Interpretation
The efficiency of the extraction and stripping processes is evaluated by calculating the distribution coefficient (D) and the percentage of extraction (%E) or stripping (%S).
-
Distribution Coefficient (D): D = [U]org / [U]aq
-
Where [U]org is the concentration of uranium in the organic phase at equilibrium and [U]aq is the concentration of uranium in the aqueous phase at equilibrium.
-
-
Percentage Extraction (%E): %E = (([U]initial, aq - [U]final, aq) / [U]initial, aq) * 100
-
Percentage Stripping (%S): %S = ([U]strip, aq / [U]initial, org) * 100
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow for the solvent extraction of uranium with D2EHPA, including the stripping and analytical stages.
Caption: Workflow for uranium solvent extraction, stripping, and analysis.
References
-
Ghaemi, A., & Rahmati, A. (2013). Uranium Extraction from Solid Waste as Nitrate Complex with D2EHPA, TOPO and their Synergistic Mixture. ResearchGate. [Link]
-
Palattao, B. L., et al. (2018). Benchmarking D2EHPA-TOPO Solvent Extraction Process for the Recovery of Uranium from Philippines Phosphoric Acid. IAEA. [Link]
-
Khorfan, S., et al. (2000). Stripping of Uranium from D2EHPA/TOPO Solvent by Ammonium Carbonate Solutions. Periodica Polytechnica Chemical Engineering, 44(2), 123–132. [Link]
-
Ullah, H., et al. (2012). Simple and Rapid Spectrophotometric Method for Determination of Uranium (VI) in Low Grade Uranium Ores Using Arsenazo (III). Journal of the Chilean Chemical Society, 57(2), 1099-1102. [Link]
-
Ghaemi, A., & Rahmati, A. (2013). Effect of TOPO and D2EHPA mixture on distribution coefficient. ResearchGate. [Link]
-
Khorfan, S., et al. (2002). Stripping of Uranium from D2EHPA/TOPO Solvent by Ammonium Carbonate Solutions. Periodica Polytechnica, Chemical Engineering, 44(2), 123-132. [Link]
-
Khorfan, S., et al. (2000). Stripping of uranium from D2EHPA/TOPO solvent by ammonium carbonate solutions. Periodica Polytechnica Chemical Engineering, 44(2). [Link]
-
Ghaemi, A., & Rahmati, A. (2013). Uranium Extraction from Solid Waste as Nitrate Complex with D2EHPA, TOPO and their Synergistic Mixture. Academia.edu. [Link]
-
Palattao, B. L., et al. (2018). Recovery of Uranium from Philippine Wet Phosphoric Acid Using D2EHPA-TOPO Solvent Extraction. Philippine Journal of Science, 147(2), 275-284. [Link]
-
Ali, F. A., et al. (2018). Effect of pH on uranium adsorption efficiency onto D2EHPA impregnated polypropylene. ResearchGate. [Link]
-
Palattao, B. L., et al. (2018). Recovery of Uranium from Philippine Wet Phosphoric Acid Using D2EHPA-TOPO Solvent Extraction. Philippine Journal of Science, 147(2), 275-284. [Link]
-
Li, Y., et al. (2022). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods, 14(3), 246-253. [Link]
-
Chwastowska, J., et al. (2017). Solvent extraction of uranium from leach solutions obtained in processing of Polish low-grade ores. Journal of Radioanalytical and Nuclear Chemistry, 311(1), 339-347. [Link]
-
Abdel-Fattah, T. M., et al. (2016). Liquid–liquid extraction of uranium from Egyptian phosphoric acid using a synergistic D2EHPA–DBBP mixture. Journal of Radioanalytical and Nuclear Chemistry, 307(1), 339-346. [Link]
-
Didi, M. A., et al. (2023). Extraction of Uranium (VI) with Triton X-100/Tween-40/D2EHPA/ BMIMMeSO4. SID.ir. [Link]
-
Reddy, M. L. P., et al. (2000). Surfactant Enhanced-Spectrophotometric Determination of Uranium (VI) at Trace Levels by Using Eriochrome Black T. Redalyc. [Link]
-
Lazo, P., et al. (2001). Determination of Uranium by Spectrophotometric Method with Arsenazo III. Asian Journal of Chemistry, 13(2), 729-735. [Link]
-
Nagabhushanam, P., et al. (2023). Effect of pH on uranium extraction (%E). ResearchGate. [Link]
-
Khorfan, S., et al. (2000). Number of stages for stripping of uranium from ammonium carbonate solutions by McCabe & Thiele Method. ResearchGate. [Link]
-
Girgin, S., et al. (2002). Effect of D2EHPA and TOPO concentrations on the uranium extraction at various acid concentrations. ResearchGate. [Link]
-
Legeai, S., et al. (2022). Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design. Membranes, 12(7), 717. [Link]
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- 8. Stripping of Uranium from D2EHPA/TOPO Solvent by Ammonium Carbonate Solutions | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 9. researchgate.net [researchgate.net]
- 10. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: 2-Ethylhexyl Phosphate (D2EHPA) in Nanoparticle Synthesis and Surface Engineering
Introduction & Chemical Rationale
Di-(2-ethylhexyl) phosphoric acid (commonly referred to as D2EHPA or HDEHP) is an organophosphorus compound widely recognized for its exceptional performance as a metal ion extractant. In the realm of nanotechnology, D2EHPA serves a dual, highly synergistic role: it acts as a phase-transfer agent to shuttle metal precursors into non-polar media, and as a steric capping agent that restricts nanoparticle growth and prevents agglomeration[1].
The causality behind D2EHPA's efficacy lies in its molecular architecture. The phosphoryl group (P=O and P–OH) provides a strong, pH-dependent chelating moiety capable of exchanging its proton for a metal cation (e.g., Cu²⁺, Zr⁴⁺, Fe³⁺). Simultaneously, its two branched 2-ethylhexyl aliphatic chains create a massive steric shield. When these molecules coordinate around a nascent nanoparticle core, the bulky hydrophobic tails extend into the organic solvent, drastically reducing interfacial tension and providing a thermodynamic barrier against van der Waals-induced particle aggregation[1][2].
Mechanistic Pathways: Phase Transfer and Steric Stabilization
The synthesis of nanoparticles using D2EHPA typically relies on a reverse-micelle or liquid-liquid extraction framework. The mechanism follows a distinct chronological pathway:
-
Interfacial Cation Exchange: At the aqueous-organic interface, D2EHPA releases a proton (H⁺) and binds the aqueous metal ion, forming a hydrophobic organometallic complex[2].
-
Reverse Micelle Self-Assembly: These complexes self-assemble into reverse micelles in the organic phase, creating isolated nanoreactors.
-
In-situ Nucleation: Upon the introduction of a reducing agent (e.g., NaBH₄) or a precipitating agent (e.g., NH₃), the metal ions are converted to their zero-valent or oxide states.
-
Surface Capping: The D2EHPA molecules immediately coordinate to the high-energy surfaces of the newly formed nanoparticles, arresting their growth and rendering them highly dispersible in non-polar solvents[1][3].
Mechanism of D2EHPA-mediated phase transfer, reverse micelle formation, and nanoparticle capping.
Quantitative Data Summary
The versatility of D2EHPA allows it to be tuned for various nanoparticle systems. The table below summarizes critical quantitative parameters derived from recent field applications.
| Nanoparticle System | Precursor | D2EHPA Role | Optimal Parameters | Resulting Size / Property |
| Copper (Cu) | Cu(NO₃)₂ | Phase-transfer agent & protector | A/O ratio = 1:1 | ~10 nm; Highly stable in non-polar oil media[1] |
| Zirconia (ZrO₂) | ZrOCl₂ | Extraction & size control agent | 50% D2EHPA in p-xylene | High purity tetragonal phase; controlled morphology[3] |
| Lanthanum Fluoride (LaF₃) | La(NO₃)₃ | Surface modifier | 0.2 wt% in base oil | <50 nm; Excellent tribological/anti-wear properties[4] |
| Magnetite (Fe₃O₄) | Fe(II)/Fe(III) chlorides | Physisorbed functional layer | 20 vol% D2EHPA in kerosene | Superparamagnetic; Accelerates phase disengagement[2] |
Validated Experimental Protocols
Protocol A: Synthesis of Ultra-Small, Oil-Soluble Copper Nanoparticles
This protocol exploits D2EHPA to synthesize zero-valent copper nanoparticles directly in an oil phase, preventing the rapid oxidation typically seen in aqueous syntheses[1].
Reagents: 0.1 M Cu(NO₃)₂ (aqueous), 0.2 M D2EHPA in decane, 0.5 M NaBH₄ (aqueous), Ethanol. Procedure:
-
Phase Transfer: In a separatory funnel, combine equal volumes (e.g., 50 mL each) of the 0.1 M Cu(NO₃)₂ aqueous solution and the 0.2 M D2EHPA organic solution. Causality: The 1:2 molar ratio ensures complete stoichiometric coordination of Cu²⁺ by two D2EHPA molecules, driving the copper entirely into the decane phase.
-
Agitation: Shake vigorously for 30 minutes. Allow the phases to separate. The organic phase will turn blue/green, indicating successful extraction. Isolate the organic phase.
-
Reduction: Under continuous magnetic stirring (800 rpm) and an inert argon atmosphere, add the 0.5 M NaBH₄ aqueous solution dropwise to the loaded organic phase. Causality: Dropwise addition restricts the reduction kinetics. Slow nucleation ensures that D2EHPA molecules have sufficient time to cap the nascent Cu(0) surfaces, restricting particle growth to approximately 10 nm[1].
-
Purification: Add an excess of ethanol to the organic phase. Causality: Ethanol acts as an anti-solvent, disrupting the steric stabilization and precipitating the nanoparticles. Centrifuge at 10,000 rpm for 15 minutes, discard the supernatant, and resuspend the Cu nanoparticles in fresh non-polar solvent (e.g., hexane).
Protocol B: High-Purity Zirconia (ZrO₂) Nanoparticle Synthesis via Liquid-Liquid Extraction
D2EHPA is utilized here to selectively extract Zr(IV) from impurities, acting simultaneously as a size-control agent during the precursor isolation phase[3].
Reagents: 30 g/L Zr(IV) in 3.0 M HNO₃, 50% (v/v) D2EHPA in p-xylene, 6.0 M HNO₃, 1.5 M H₂SO₄, Concentrated Ammonia. Procedure:
-
Extraction: Contact equal volumes of the aqueous Zr(IV) solution and the 50% D2EHPA/p-xylene organic phase. Shake vigorously for 60 minutes at room temperature.
-
Scrubbing: Wash the loaded organic phase twice with 6.0 M HNO₃. Causality: This selectively strips co-extracted impurities while retaining the strongly bound Zr-D2EHPA complex in the organic phase[3].
-
Stripping: Contact the purified organic phase with 1.5 M H₂SO₄ for 60 minutes. Causality: The high sulfate concentration outcompetes D2EHPA, back-extracting the Zr(IV) into the new aqueous phase with ~99.6% efficiency[3].
-
Precipitation & Calcination: Add concentrated ammonia dropwise to the stripped aqueous solution until complete precipitation occurs. Filter, wash with Milli-Q water, and calcine the precipitate at 550 °C for 2 hours to yield high-purity tetragonal ZrO₂ nanoparticles[3].
Protocol C: Preparation of D2EHPA-Functionalized Superparamagnetic Nanoadsorbents
This protocol details the surface engineering of magnetite nanoparticles to create a "magnetic organic phase" that accelerates phase disengagement in hydrometallurgical solvent extraction[2][5].
Reagents: Bare Fe₃O₄ nanoparticles, Stearic Acid (SA), Ethanol, 20 vol% D2EHPA in kerosene. Procedure:
-
Primary Coating: Disperse 1.0 g of Fe₃O₄ nanoparticles in 100 mL of a saturated stearic acid/ethanol solution (0.1 g SA per 100 mL). Probe sonicate for 60 minutes. Causality: Stearic acid binds to the iron oxide surface via a carboxylate chelating bidentate mechanism, rendering the nanoparticles initially hydrophobic and preventing agglomeration[5].
-
Washing: Decant the supernatant and wash the SA-coated nanoparticles three times with pure ethanol to remove unbound stearic acid. Vacuum dry.
-
D2EHPA Functionalization: Add 0.1 g of the dried SA-coated nanoparticles to a solution of 20 vol% D2EHPA in kerosene. Probe sonicate for 20–30 minutes at 25 °C. Causality: D2EHPA physically adsorbs onto the stearate layer via Van der Waals interactions. This process is exothermic (ΔH°ads = −17.3 kJ/mol) and follows a Langmuir isotherm, creating a stable, functionalized monolayer with a maximum adsorption capacity of ~400.1 mg/g[2][5].
-
Application: The resulting magnetic organic phase can now be used directly in solvent extraction columns, where external magnetic fields can rapidly separate the organic and aqueous phases, eliminating emulsion-related bottlenecks[2].
References
- Metal nanoparticle formation in oil media using di(2-ethylhexyl) phosphoric acid (HDEHP)
- Source: sadrn.
- Source: sadrn.
- Source: Researcher.
- Purification and Characterization of High Purity Nano Zirconia by Liquid-Liquid Extraction Using D2EHPA/p-Xylenes Source: MDPI URL
Sources
Application Note: Toxicological Profiling and Testing Protocols for 2-Ethylhexyl Phosphate Compounds
Executive Summary & Mechanistic Background
Organophosphate flame retardants (OPFRs) and plasticizers, particularly 2-ethylhexyl phosphate derivatives, have become ubiquitous environmental and occupational exposures following the global phase-out of polybrominated diphenyl ethers. The primary compounds of toxicological interest in this chemical class include Tris(2-ethylhexyl) phosphate (TEHP), Bis(2-ethylhexyl) phosphate (BEHP), and 2-ethylhexyl diphenyl phosphate (EHDPP).
While acute oral toxicity across this class is generally low, subchronic and chronic exposures present complex, multi-organ toxicological profiles. TEHP has been identified as an endocrine disruptor, specifically acting as a Pregnane X Receptor (PXR) agonist and a Glucocorticoid Receptor (GR) antagonist[1]. In vivo, TEHP exposure leads to altered coagulation parameters (e.g., shortened prothrombin time) and decreased serum acetylcholinesterase (AChE) activity[2]. EHDPP similarly targets the liver and adrenal glands, inducing hypertrophy at elevated doses[3]. Conversely, BEHP, often utilized as an extraction solvent, presents distinct local toxicity and is highly corrosive to skin and eyes[4].
Figure 1: Mechanistic toxicological pathways and target organs of 2-ethylhexyl phosphates.
Quantitative Toxicity Summary
To guide dose-range finding and risk assessment, the following table summarizes the key toxicological metrics for the primary 2-ethylhexyl phosphate compounds.
| Compound | Acute Oral LD50 (Rat) | 28-Day NOAEL (Rat) | Primary Target Organs / Effects | Key Hazards |
| TEHP | >2,000 mg/kg[2] | 100 mg/kg/day[2] | Liver, Adrenals, Blood | Endocrine disruption (PXR/GR), AChE inhibition, altered coagulation[2],[1]. |
| BEHP | 5,000 mg/kg[4] | N/A (Diet up to 3% safe for 5 days)[4] | Skin, Eyes | Severe skin burns and irreversible eye damage (corrosive)[4]. |
| EHDPP | >15,800 mg/kg[3] | 20 mg/kg/day[3] | Liver, Adrenals | Hepatomegaly, adrenal hypertrophy, lethargy at high doses[3]. |
Protocol I: In Vitro Nuclear Receptor Transactivation Assay
Scientific Rationale & Causality: Because TEHP acts as an endocrine disruptor via PXR agonism and GR antagonism[1], standard cell viability assays are insufficient for hazard characterization. A reporter gene assay provides a self-validating system to quantify receptor-ligand interactions. By co-transfecting cells with a nuclear receptor expression plasmid and a luciferase reporter, the luminescence directly correlates with transcriptional activation. Including reference compounds ensures the system's responsiveness and validates the assay's integrity.
Materials:
-
HepG2 cell line (human hepatocellular carcinoma).
-
Expression plasmids (pcDNA3.1-hPXR, pcDNA3.1-hGR).
-
Reporter plasmids (pGL3-CYP3A4-luc for PXR, pGL3-MMTV-luc for GR).
-
Reference standards: Rifampicin (PXR agonist), Dexamethasone (GR agonist), Mifepristone (GR antagonist).
-
TEHP test compound (purity >99%).
Step-by-Step Methodology:
-
Cell Culture & Seeding: Cultivate HepG2 cells in DMEM supplemented with 10% fetal bovine serum (FBS). Seed cells into 96-well white opaque plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Transfection: Replace media with Opti-MEM. Prepare lipid-DNA complexes using a commercial transfection reagent. For each well, use 50 ng of the receptor expression plasmid, 50 ng of the luciferase reporter plasmid, and 5 ng of a Renilla luciferase control plasmid (to normalize transfection efficiency). Incubate for 6 hours.
-
Compound Treatment (Agonist Assay - PXR): Remove transfection media. Add TEHP diluted in assay media (DMEM with 5% charcoal-stripped FBS) at concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Rifampicin).
-
Compound Treatment (Antagonist Assay - GR): To test for GR antagonism, co-treat cells with a constant EC50 concentration of Dexamethasone (e.g., 10 nM) alongside varying concentrations of TEHP (0.1–100 µM)[1]. Include Mifepristone as a positive antagonist control.
-
Incubation & Detection: Incubate for 24 hours. Lyse cells and add Dual-Luciferase assay reagents.
-
Data Analysis: Quantify luminescence using a microplate reader. Calculate the fold-activation by dividing Firefly luminescence by Renilla luminescence, normalized to the vehicle control.
Protocol II: In Vivo 28-Day Repeat-Dose Oral Toxicity Study (OECD TG 407)
Scientific Rationale & Causality: Subchronic exposure to TEHP and EHDPP induces systemic effects not observable in vitro, such as altered blood coagulation and decreased serum cholinesterase activity[2]. A 28-day oral gavage model in rats mimics human ingestion routes. Evaluating specific biomarkers (AChE, PT/APTT) alongside standard histopathology (liver, adrenals) establishes a definitive No Observed Effect Level (NOEL), which is critical for regulatory risk assessment.
Step-by-Step Methodology:
-
Animal Preparation & Acclimation: Procure healthy, 6-week-old Wistar or Sprague Dawley rats (6 males, 6 females per group)[2]. Acclimate for 7 days in standard environmental conditions.
-
Dose Formulation: Dissolve TEHP in a validated vehicle (e.g., sesame oil)[2]. Prepare dose formulations of 0 (vehicle control), 30, 100, 300, and 1000 mg/kg/day[2].
-
Administration: Administer the test substance daily via oral gavage for 28 consecutive days[2]. Adjust dosing volumes weekly based on individual body weights.
-
Clinical Observation: Perform daily cage-side observations for signs of neurotoxicity (lethargy, tremors) or distress. Record body weights and food consumption weekly.
-
Clinical Pathology (Day 29): Fast animals overnight. Euthanize via isoflurane overdose and collect blood from the abdominal aorta.
-
Hematology/Coagulation: Collect blood in sodium citrate tubes. Centrifuge and measure Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT). Note: TEHP is known to shorten PT in females and prolong APTT in males at high doses[2].
-
Clinical Chemistry: Collect blood in serum separator tubes. Specifically assay for serum cholinesterase (AChE) activity, a known target of TEHP[2].
-
-
Necropsy & Histopathology: Excise, weigh, and examine the liver and adrenal glands, as these are primary targets for EHDPP and TEHP[3]. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for microscopic evaluation.
Figure 2: Experimental workflow for the 28-day repeat-dose oral toxicity study.
References
-
Title : Tris(2-ethylhexyl) phosphate Toxicity Testing Protocol Source : nihs.go.jp URL :2
-
Title : JACC No 20 - Tris(2-ethylhexyl)phosphate - CAS No. 78-42-2 - ECETOC Source : ecetoc.org URL :4
-
Title : In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors Source : nih.gov (PubMed) URL : 1
-
Title : 2-Ethylhexyl diphenyl phosphate: Human health tier II assessment Source : industrialchemicals.gov.au URL :3
Sources
Advanced Techniques for Measuring the Low-Temperature Performance of TEHP Plasticizers
An Application Guide:
Introduction: The Critical Role of Low-Temperature Performance
Tris(2-ethylhexyl) phosphate (TEHP) is an organophosphate ester widely employed as a plasticizer and flame retardant in various polymer systems.[1][2] It is particularly valued for its ability to impart outstanding low-temperature flexibility, making it a crucial additive in applications where materials must perform reliably in cold environments, such as in automotive components, wire and cable insulation, and industrial lubricants.[1][3]
Polymers naturally become hard and brittle as the temperature drops below a certain point, a phenomenon known as the glass transition.[4] The temperature at which this occurs is the glass transition temperature (Tg). Below its Tg, a polymer loses its flexibility, and its ability to withstand impact is severely diminished, leading to brittle failure.[4][5] Plasticizers like TEHP function by integrating themselves between polymer chains, increasing the intermolecular spacing or "free volume." This disrupts chain-to-chain interactions, allowing the polymer chains to remain mobile at lower temperatures and thus significantly depressing the material's Tg.[6][7]
For researchers, scientists, and drug development professionals—who may use plasticized polymers in applications ranging from cold-storage containers to medical tubing—quantifying this improvement in low-temperature performance is not merely an academic exercise. It is essential for predicting material behavior, ensuring product integrity, and meeting stringent regulatory and safety standards. This guide provides a detailed overview of the primary analytical techniques used to characterize the low-temperature performance of TEHP-plasticized materials, complete with detailed protocols and data interpretation insights.
Logical Workflow for Low-Temperature Performance Analysis
The selection of an appropriate analytical technique is contingent on the specific property being investigated. The following workflow illustrates a logical approach to characterizing a TEHP-plasticized polymer, from initial screening to detailed mechanical analysis.
Caption: Experimental workflow for low-temperature characterization.
Differential Scanning Calorimetry (DSC)
Principle and Application
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8][9] It is widely used to detect thermal transitions in polymers. The glass transition (Tg) is observed as a step-like change in the heat capacity of the material.[10]
For evaluating TEHP, DSC is the workhorse technique for quickly assessing plasticizing efficiency. A more effective plasticizer will cause a greater depression in the Tg of the host polymer.[11] By comparing the Tg of unplasticized polymer to samples containing various concentrations of TEHP, one can rapidly quantify its impact.
Experimental Protocol: Measuring Tg of TEHP-Plasticized PVC
-
Sample Preparation:
-
Prepare a series of PVC blends with varying weight percentages of TEHP (e.g., 0 wt%, 10 wt%, 20 wt%, 30 wt%).
-
Melt-blend the PVC and TEHP using a two-roll mill or a small-scale extruder to ensure homogeneous distribution.
-
Press the blended material into thin films (approx. 1 mm thickness) using a hydraulic press.
-
Use a circular punch to cut a small sample (5-10 mg) from the film.
-
-
Instrument Setup (Typical Parameters):
-
Sample Pan: Aluminum, non-hermetic.
-
Reference Pan: An empty aluminum pan.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min to create an inert atmosphere.
-
Thermal Program:
-
Equilibrate at 25°C.
-
Ramp temperature down to -80°C at a rate of 20°C/min.
-
Hold isothermally for 5 minutes to ensure thermal stability.
-
Ramp temperature up to 120°C at a rate of 10°C/min. This is the heating scan from which data will be analyzed.
-
-
-
Data Acquisition and Analysis:
-
Record the heat flow versus temperature curve during the second heating scan. The initial cooling and heating cycle is used to erase the sample's prior thermal history.
-
The glass transition will appear as a step change in the baseline of the DSC curve.
-
The Tg is typically determined as the midpoint of this transition using the analysis software.
-
Data Interpretation
The primary output is the glass transition temperature (Tg).
| Parameter | Description | Significance for TEHP Performance |
| Glass Transition Temp. (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4] | A lower Tg indicates higher plasticizer efficiency. TEHP's effectiveness is directly measured by the degree to which it lowers the polymer's native Tg.[11][12] |
| Change in Heat Capacity (ΔCp) | The magnitude of the step change in heat capacity at the Tg. | A decrease in ΔCp with increasing plasticizer concentration can indicate good miscibility and interaction between TEHP and the polymer matrix.[11] |
Expected Result: A plot of Tg versus TEHP concentration should show a near-linear decrease, demonstrating TEHP's effectiveness in enhancing low-temperature flexibility.
Thermomechanical Analysis (TMA)
Principle and Application
Thermomechanical Analysis (TMA) measures the dimensional changes of a material as a function of temperature, time, and applied force.[13][14] A probe rests on the sample with a minimal, constant force. As the sample is heated or cooled, its expansion or contraction is measured with high precision.[15]
TMA is exceptionally useful for determining the Coefficient of Thermal Expansion (CTE). A sharp change in the CTE occurs at the glass transition temperature, making TMA a sensitive method for its detection.[15][16] This technique is particularly valuable for composite or highly filled materials where the Tg might be difficult to resolve by DSC.[17]
Experimental Protocol: Measuring CTE and Tg of TEHP-Plasticized Polymer
-
Sample Preparation:
-
Prepare a sample from the plasticized material with parallel top and bottom surfaces. A typical size is a 5x5 mm square with a thickness of 1-2 mm.
-
Ensure the surfaces are flat to allow for stable contact with the TMA probe.
-
-
Instrument Setup (Typical Parameters):
-
Probe: Expansion or penetration probe. For CTE, the expansion probe is used.
-
Applied Force: A low, constant force (e.g., 5-10 mN) is applied to maintain contact without deforming the sample.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Thermal Program:
-
Equilibrate at a temperature well above the expected Tg (e.g., 120°C).
-
Ramp temperature down to -80°C at 5°C/min.
-
Ramp temperature up to 120°C at 5°C/min. Data is analyzed from this heating scan.
-
-
-
Data Acquisition and Analysis:
-
The instrument plots the change in sample dimension (μm) versus temperature (°C).
-
The slope of this curve is the coefficient of thermal expansion (CTE).
-
The Tg is identified as the temperature at which there is a distinct change in the slope of the TMA curve. The software can calculate the intersection of the tangents before and after the transition.
-
Data Interpretation
Caption: Logic for interpreting TMA data to find Tg and CTE.
| Parameter | Description | Significance for TEHP Performance |
| Coefficient of Thermal Expansion (CTE) | A measure of how much a material expands per unit length for a given temperature change.[14][15] | A higher CTE is observed above the Tg. The change in CTE provides insight into the material's dimensional stability across its service temperature range. |
| Glass Transition Temp. (Tg) | The onset temperature of the change in the CTE slope. | Confirms the Tg value obtained from DSC. TMA can be more sensitive for certain materials, providing a more precise value for the transition.[17] |
| Softening Temperature | With a penetration probe, the temperature at which the probe begins to sink into the material under a specific load.[14][16] | Indicates the point at which the material loses its mechanical integrity. A lower softening temperature is expected with higher TEHP content. |
Dynamic Mechanical Analysis (DMA)
Principle and Application
Dynamic Mechanical Analysis (DMA) is a highly sensitive technique for characterizing the viscoelastic properties of materials.[18] It applies a small, oscillating (sinusoidal) stress to a sample and measures the resulting strain. Because polymers have both elastic (solid-like) and viscous (liquid-like) characteristics, the resulting strain will be out of phase with the applied stress.
DMA separates this response into two key components:
-
Storage Modulus (E'): Represents the elastic portion and is a measure of the material's stiffness.[19][20]
-
Loss Modulus (E''): Represents the viscous portion and is a measure of the energy dissipated as heat.[19][20]
-
Tan Delta (tan δ): The ratio of Loss Modulus to Storage Modulus (E''/E'). It is a measure of damping or energy dissipation in the material.[20][21]
DMA is arguably the most sensitive method for determining Tg, which is typically taken as the peak of the tan δ curve.[20][22]
Experimental Protocol: Viscoelastic Analysis of TEHP-Plasticized Film
-
Sample Preparation:
-
Cut a rectangular specimen from the plasticized film, typically around 10-20 mm in length, 5-10 mm in width, and 1-2 mm thick.
-
Measure the dimensions precisely with calipers.
-
-
Instrument Setup (Typical Parameters):
-
Fixture: Tension or three-point bending fixture. For a flexible film, tension is common.
-
Frequency: A fixed frequency, typically 1 Hz, is applied.
-
Strain: A small strain amplitude (e.g., 0.1%) within the material's linear viscoelastic region.
-
Thermal Program:
-
Equilibrate at a temperature well below the expected Tg (e.g., -100°C).
-
Ramp temperature up to 100°C at a slow rate (e.g., 3°C/min) to ensure thermal equilibrium.
-
-
-
Data Acquisition and Analysis:
-
The instrument software plots Storage Modulus (E'), Loss Modulus (E''), and tan δ as a function of temperature.
-
The Tg can be identified by three events:
-
A sharp drop in the Storage Modulus (E').
-
A peak in the Loss Modulus (E'').
-
A peak in the tan δ curve (most commonly cited as Tg).
-
-
Data Interpretation
| Parameter | Description | Significance for TEHP Performance |
| Storage Modulus (E') | A measure of the stored elastic energy, representing the stiffness of the material.[19] | A high E' at low temperatures indicates a rigid, glassy state. The steep drop in E' signifies the onset of the glass transition. TEHP lowers the temperature at which this drop occurs. |
| Loss Modulus (E'') | A measure of the energy dissipated as heat, related to molecular motion.[19] | The peak in E'' corresponds to the temperature at which large-scale molecular motion begins, closely related to Tg. |
| Tan Delta (tan δ) | The ratio of E''/E', representing the damping properties of the material.[20] | The peak of the tan δ curve is a highly sensitive and reproducible measure of the glass transition temperature. A lower tan δ peak temperature directly correlates with improved low-temperature performance due to TEHP. |
Brittleness Temperature Testing
Principle and Application
This is a direct impact test designed to determine the temperature at which a plastic ceases to be flexible and fractures in a brittle manner.[23] Standardized methods like ASTM D746 and ISO 974 define the brittleness temperature as the temperature at which 50% of the tested specimens fail under specified impact conditions.[24][25]
This test provides a practical failure point, which is highly relevant for applications where a material might experience sudden impact or flexing in a cold environment. It directly measures the success of the plasticizer in preventing catastrophic failure.
Experimental Protocol (Following ASTM D746)
-
Sample Preparation:
-
Instrument Setup:
-
Mount the specimens in the specimen clamp.
-
Immerse the clamp in a heat-transfer medium (e.g., isopropanol) that is cooled by a refrigeration system or dry ice.
-
The apparatus includes a striking arm that impacts the specimens at a specified speed (2000 ± 200 mm/s).[25]
-
-
Data Acquisition and Analysis:
-
Start at a temperature where no failures are expected. Cool the bath and specimens for a set time.
-
Release the striking arm to impact all specimens.
-
Examine each specimen for failure. A failure is defined as the specimen breaking into two or more pieces or any visible crack.[25]
-
Repeat the test at progressively lower temperatures (in 2°C or 5°C increments) using fresh specimens at each temperature.
-
Continue until a temperature is found where all specimens fail.
-
The brittleness temperature (T_b) is calculated statistically as the temperature at which 50% of the specimens would fail.
-
Data Interpretation
The sole output is the Brittleness Temperature . This value represents the lower limit for the material's use in impact-prone applications. A lower brittleness temperature for a TEHP-plasticized polymer directly demonstrates its enhanced low-temperature toughness compared to an unplasticized version. This value is often used for material specification and quality control.[24]
Summary of Techniques
| Technique | Primary Measurement | Key Output for TEHP Performance | Standard Methods |
| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Glass Transition Temperature (Tg) | ASTM D3418 |
| Thermomechanical Analysis (TMA) | Dimensional Change vs. Temperature | Coefficient of Thermal Expansion (CTE), Tg | ASTM E831, ISO 11359-2 |
| Dynamic Mechanical Analysis (DMA) | Modulus and Damping vs. Temperature | Storage/Loss Modulus, Tan δ Peak (Tg) | ASTM D4065, D5279 |
| Brittleness Temperature Test | Impact Failure vs. Temperature | Temperature at 50% Failure Rate | ASTM D746, ISO 974 |
| Temperature Retraction (TR) Test | Retraction of Stretched Sample vs. Temp | TR10, TR70 (correlates to brittleness) | ASTM D1329, ISO 2921 |
References
-
The Thermomechanical Analysis of Polymers. (2021, December 16). Cadence. Available at: [Link]
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TEHP. LookChem. Available at: [Link]
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Measuring Coefficient of Thermal Expansion (CTE) of Polymers by Thermomechanical Analysis (TMA). (2023, July 31). C-Therm Technologies. Available at: [Link]
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Thermomechanical Analysis (TMA): Dimensional Behaviour of Plastic Materials. AIMPLAS. Available at: [Link]
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Characterization of Polymers by TMA. PerkinElmer. Available at: [Link]
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Tris(2-Ethylhexyl) Phosphate. (2011, July 1). OEHHA. Available at: [Link]
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TRIS(2-ETHYLHEXYL)PHOSPHATE. Ataman Kimya. Available at: [Link]
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ISO 974:2000(en), Plastics — Determination of the brittleness temperature by impact. (2000, January 15). iTeh Standards. Available at: [Link]
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Thermomechanical Analyzer (TMA). (2024, January 30). CKN Knowledge in Practice Centre. Available at: [Link]
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What You Need to Know About the Different Types of Plasticizers. (2025, March 21). Jinli Chemical. Available at: [Link]
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Low_Temperature_Check - Automatic Instrument for TR Test and Brittleness Point Testing. Gibitre Instruments. Available at: [Link]
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Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact. (2013, July 8). ASTM International. Available at: [Link]
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Rubber Low Temperature Brittleness Impact Tester. United Test. Available at: [Link]
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Five Tests for Low-Temperature Applications. (2023, January 25). Alpha Technologies. Available at: [Link]
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Brittleness Temperature ASTM D746 ISO 974. Intertek. Available at: [Link]
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The plasticiser substitutes and suggestions for example substances in... ResearchGate. Available at: [Link]
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Glass transition temperature determined from DSC studies. ResearchGate. Available at: [Link]
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Low Temperature Properties. Smithers. Available at: [Link]
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Low Temperature Effects. Parker Hannifin. Available at: [Link]
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Low Temperature Properties of Polymers. Zeus Industrial Products. Available at: [Link]
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Effect of Low Temperature (0 to -65 deg F) on the Properties of Plastics. Defense Technical Information Center. Available at: [Link]
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Assessing How Low Temperatures Affect Plastic Materials. (2023, June 9). Piedmont Plastics. Available at: [Link]
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How to Avoid Seal Failure in Low-temperature Environments. (2015, September 24). Hot Topics. Available at: [Link]
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Plasticization Mechanism and Low‐Temperature Property of PVC with Citrate Octyl‐Decyl Ester Plasticizers. (2025, June 23). ResearchGate. Available at: [Link]
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Investigation of Polymers with Differential Scanning Calorimetry. University of Pennsylvania. Available at: [Link]
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Processing temperature of plasticized PVC. (2022, August 12). Kanademy. Available at: [Link]
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Glass Transition Measurement. Mettler Toledo. Available at: [Link]
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Dynamic Mechanical Analyzer (DMA). NETZSCH. Available at: [Link]
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Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. NC State University Libraries. Available at: [Link]
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DMA: Dynamic Mechanical Analysis. (2025, December 9). LibreTexts Chemistry. Available at: [Link]
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Introduction to Dynamic Mechanical Analysis and its Application to Testing of Polymer Solids. TA Instruments. Available at: [Link]
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Material Performance Using Dynamic Mechanical Analysis (DMA). (2010, January 3). AZoM.com. Available at: [Link]
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Dynamic Mechanical Analyses (DMA). Intertek. Available at: [Link]
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Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. (2023, May 11). ACS Publications. Available at: [Link]
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What Is the Effect of Temperature on Plasticizer Performance? (2025, February 13). Jinli Chemical. Available at: [Link]
-
How to improve the cold resistance of PVC formulations. (2021, August 19). Xiongxing Group. Available at: [Link]
-
A Comparative Analysis of Ultra-Low Temperature Plasticizer SDL-406 versus Other Cold-Resistant Plasticizers for Extreme Performance. (2025, July 19). BDMAEE. Available at: [Link]
-
Effect of di-(2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. Redalyc.org. Available at: [Link]
-
Comparative Effects of Various Plasticizers on the Physicochemical Characteristics of Polyhydroxybutyrate (PHB) Film for Food Packaging. (2025, November 20). MDPI. Available at: [Link]
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Application Note: High-Purity Liquid-Liquid Extraction of Vanadium using D2EHPA
Introduction & Scientific Rationale
Vanadium is a critical transition metal with extensive applications ranging from high-performance aerospace alloys and Vanadium Redox Flow Batteries (VRFBs) to its emerging role as a precursor for insulin-mimetic active pharmaceutical ingredients (APIs) like bis(maltolato)oxovanadium(IV) (BMOV). Achieving the stringent purity requirements for these applications necessitates highly selective separation techniques.
Di-(2-ethylhexyl)phosphoric acid (D2EHPA) is an industry-standard acidic organophosphorus extractant utilized in liquid-liquid extraction (solvent extraction). In non-polar aliphatic diluents such as kerosene, D2EHPA exists predominantly as a hydrogen-bonded dimer, (HR)2 . D2EHPA is highly effective at extracting tetravalent vanadium, V(IV), which exists in weakly acidic aqueous solutions as the vanadyl cation ( VO2+ )[1].
The extraction proceeds via a cation exchange mechanism where the vanadyl cation displaces protons from the D2EHPA dimer[2]:
VO(aq)2++2(HR)2(org)⇌VOR2(HR)2(org)+2H(aq)+The Causality of Experimental Choices
-
Oxidation State Management: D2EHPA exhibits a strong affinity for Fe(III), a ubiquitous impurity in vanadium leachates. To prevent co-extraction, the feed solution must be pre-reduced. Reducing Fe(III) to Fe(II) and V(V) to V(IV) ensures high selectivity, as D2EHPA coordinates strongly with V(IV) but poorly with Fe(II)[3].
-
pH Dependency: The release of H+ during extraction means the reaction is highly pH-dependent. An initial pH of 1.5 to 2.0 is optimal; lower pH values drive the equilibrium backward (inhibiting extraction), while a pH > 2.5 risks the formation of unextractable VOSO4 complexes or metal hydrolysis[3].
-
Synergistic Modifiers: Tributyl phosphate (TBP) is frequently added to the organic phase. While it may not always act as a direct chemical synergist for V(IV), it serves as a critical phase modifier that prevents the formation of a third phase (emulsion) and improves phase disengagement kinetics[2].
Process Visualization
Fig 1: Workflow of V(IV) liquid-liquid extraction and stripping using D2EHPA.
Quantitative Data & Optimal Parameters
The following table summarizes the optimized physicochemical parameters required to establish a high-yield extraction system.
| Parameter | Optimal Range | Mechanistic Rationale |
| Aqueous pH | 1.5 – 2.0 | Maximizes VO2+ cation exchange; prevents VOSO4 precipitation (>2.5) and minimizes Fe co-extraction[1],[3]. |
| Extractant Conc. | 10% – 20% (v/v) | Provides sufficient dimeric (HR)2 sites for chelation without causing excessive organic phase viscosity[4]. |
| Phase Modifier | 5% (v/v) TBP | Prevents third-phase emulsion formation and enhances the hydrodynamic stability of the organic phase[2]. |
| Diluent | Kerosene | Non-polar aliphatic diluent that supports the stable dimerization of D2EHPA molecules[5]. |
| Temperature | 25°C – 40°C | The V(IV) extraction process is generally endothermic; moderate heat improves reaction kinetics[1],[2]. |
| Stripping Agent | 2.0 – 4.0 M H2SO4 | High [H+] concentration reverses the cation exchange equilibrium, pushing V(IV) back into the aqueous phase[6]. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each phase includes built-in quality control checks to ensure the thermodynamic and kinetic integrity of the extraction.
Phase 1: Feed Preparation & Reduction
-
Solution Characterization: Assay the initial aqueous leachate using ICP-OES to determine the baseline concentrations of Vanadium and Iron.
-
Reduction: Add a stoichiometric excess of a reducing agent (e.g., sodium sulfite, Na2SO3 , or iron powder) to the leachate under continuous stirring at 40°C.
-
pH Adjustment: Carefully adjust the pH of the reduced solution to 1.8 using dilute H2SO4 or NaOH .
-
Self-Validation Check: Monitor the Oxidation-Reduction Potential (ORP). A stable drop in ORP confirms the complete reduction of V(V) to V(IV) and Fe(III) to Fe(II). The solution should transition to a distinct blue color, characteristic of the VO2+ ion.
-
Phase 2: Solvent Extraction (Forward Extraction)
-
Organic Phase Preparation: Prepare the solvent by mixing 20% (v/v) technical grade D2EHPA and 5% (v/v) TBP in redistilled kerosene[2]. Allow the mixture to equilibrate for 30 minutes.
-
Contacting: In a separatory funnel or mixer-settler unit, combine the aqueous feed and the organic phase at an Organic-to-Aqueous (O/A) ratio of 1:1.
-
Mixing: Agitate vigorously for 10–15 minutes to ensure maximum interfacial mass transfer.
-
Phase Separation: Allow the mixture to settle for 20 minutes until a sharp, distinct interface forms between the phases.
-
Self-Validation Check (pH Drift): Measure the pH of the aqueous raffinate. Because the extraction mechanism releases H+ ions[1], the final equilibrium pH ( pHeq ) MUST be lower than the initial pH of 1.8. If the pH does not drop, the cation exchange has failed.
-
Self-Validation Check (Mass Balance): Analyze the aqueous raffinate via ICP-OES. The extraction efficiency ( E% ) is validated by: E%=[V]initial[V]initial−[V]raffinate×100 .
-
Phase 3: Acid Stripping (Reverse Extraction)
-
Stripping Agent Preparation: Prepare a robust stripping solution of 3.0 M to 4.0 M H2SO4 [6].
-
Contacting: Combine the loaded organic phase (containing the V(IV)-D2EHPA complex) with the stripping acid at an O/A ratio of 6:1 (to concentrate the vanadium in the final aqueous product)[6].
-
Mixing & Settling: Agitate for 20 minutes, then allow 20 minutes for phase disengagement.
-
Self-Validation Check (Visual & Chemical): The organic phase should lose its dark coloration, returning to a clear/pale yellow state, while the aqueous strip liquor will turn a deep, rich blue. Perform a mass balance calculation to ensure >90% of the vanadium has been successfully stripped from the organic phase.
-
References
-
Thermodynamics and mechanism of vanadium(IV) extraction from sulphate medium with D2EHPA, EHEHPA and CYANEX 272 in kerosene. ysxbcn.com. 1
-
Liquid-liquid extraction equilibrium study of vanadium(V) from nitrate medium by technical grade D2EHPA dissolved in kerosene. jsciengpap.com. 5
-
Solvent Extraction of Vanadium With D2EHPA From Aqueous Leachate of Stone Coal After Low–temperature Sulfation Roasting. researchgate.net. 3
-
Thermodynamics of vanadium (V) solvent extraction by mixture of D2EHPA and TBP. sadrn.com. 2
-
Extraction of vanadium from chloride solution with high concentration of iron by solvent extraction using D2EHPA. researchgate.net. 4
-
Purification of high-performance vanadium electrolyte from Al-containing solutions via NH4Al(SO4)2·12H2O crystallization and saponified P204 (D2EHPA) extraction. arabjchem.org. 6
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- 6. Purification of high-performance vanadium electrolyte from Al-containing solutions via NH<sub>4</sub>Al(SO<sub>4</sub>)<sub>2</sub>·12H<sub>2</sub>O crystallization and saponified P204 (D2EHPA) extraction - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Synergistic Solvent Extraction Systems with D2EHPA and TBP
For: Researchers, scientists, and drug development professionals engaged in metal separation, purification, and hydrometallurgy.
Guiding Principle: The Power of Synergy in Metal Extraction
Solvent extraction is a cornerstone of hydrometallurgy, enabling the selective separation and purification of metals from aqueous solutions. While individual extractants have well-defined capabilities, their combination can unlock significantly enhanced performance. This guide details the implementation of a powerful synergistic system comprising Di-(2-ethylhexyl) phosphoric acid (D2EHPA), an acidic extractant, and Tri-n-butyl phosphate (TBP), a neutral or solvating extractant.
The core principle of synergistic extraction is that the combined extractive capability of two different reagents is greater than the sum of their individual effects. In the D2EHPA-TBP system, this synergy manifests as improved extraction efficiency, enhanced selectivity between similar metals, and better operational stability, such as the prevention of third-phase formation.[1][2] This document provides the theoretical foundation and practical, field-tested protocols for harnessing this synergy in a laboratory setting.
The Synergistic Mechanism: How D2EHPA and TBP Cooperate
To effectively implement this system, it is crucial to understand the causality behind the synergy. D2EHPA and TBP perform distinct but complementary roles.
-
D2EHPA (Acidic Extractant): The primary workhorse of the system, D2EHPA, extracts metal cations (Mⁿ⁺) from the aqueous phase via a cation exchange mechanism . In non-polar organic diluents like kerosene, D2EHPA exists as a stable dimer, (HR)₂. The extraction reaction can be generalized as: Mⁿ⁺(aq) + n(HR)₂(org) ⇌ MRₙ(HR)ₙ(org) + nH⁺(aq) This equilibrium is highly dependent on the pH of the aqueous phase.
-
TBP (Neutral/Solvating Extractant & Modifier): TBP is a solvating extractant that can interact with metal species.[3] However, in this synergistic system, its primary role is often that of a modifier . TBP interacts with the D2EHPA molecules through hydrogen bonding, which can break up the D2EHPA dimers.[4] This action enhances the availability of the D2EHPA monomer for metal complexation. Furthermore, TBP can replace residual water molecules in the extracted metal-D2EHPA complex, making it more organophilic and thus more soluble in the organic phase. This dual action leads to enhanced extraction and is critical in preventing the formation of a gelatinous third phase at high metal loadings.[5][6]
The synergistic reaction improves selectivity by shifting the extraction curves of different metals further apart, making their separation more efficient.[1][7][8] For instance, adding TBP to D2EHPA can significantly increase the pH difference required for the extraction of zinc(II) versus iron(III), allowing for a cleaner separation.[1][9]
Caption: Mechanism of D2EHPA-TBP synergistic extraction.
Optimizing Performance: Key Experimental Parameters
The success of a synergistic extraction process hinges on the careful control of several interdependent parameters. The settings below are starting points; empirical optimization for each specific metal system is essential.
| Parameter | Typical Range | Causality and Field-Proven Insights |
| Equilibrium pH | 0.5 - 5.0 | The most critical factor. The cation exchange mechanism releases H⁺ ions, so extraction is favored at higher pH. Different metals extract at different pH values, which is the basis for selectivity. For example, Fe(III) can be extracted at a very low pH (<2), while Zn(II) or Ni(II) require a higher pH (>2.5).[1] Precise pH control is mandatory. |
| D2EHPA Concentration | 0.1 M - 1.5 M | Directly impacts the metal loading capacity of the organic phase. Higher concentrations lead to higher extraction percentages but may increase viscosity and the risk of third-phase formation if not properly modified.[10][11][12] |
| TBP Concentration | 1% - 10% (v/v) | Primarily acts as a modifier. Its concentration relative to D2EHPA is crucial. A small addition (e.g., 2-5%) can prevent third-phase formation and improve phase disengagement.[5][10] Higher ratios can enhance selectivity for certain metal pairs.[1] |
| O/A Phase Ratio | 1:10 - 2:1 | The Organic-to-Aqueous phase ratio determines the concentration factor. A low O/A ratio (e.g., 1:10) is used for pre-concentration from dilute solutions, while a high O/A ratio (e.g., 2:1) is used for stripping or when dealing with high metal concentrations in the feed.[1][10] |
| Diluent | Kerosene, Hexane, Toluene | The diluent solubilizes the extractants and the metal-extractant complex. Aliphatic diluents like kerosene are common due to cost and low aqueous solubility. The choice of diluent can affect extraction efficiency and phase separation characteristics.[13] |
| Contact Time | 5 - 30 minutes | The time required to reach thermodynamic equilibrium. Most lab-scale solvent extraction systems reach equilibrium quickly (within 15 minutes) with adequate mixing.[10][12] |
| Temperature | Ambient (20-25°C) | Most extractions are performed at ambient temperature. While temperature can affect the extraction equilibrium (often exothermic for D2EHPA), its effect is usually less pronounced than that of pH.[14] |
Step-by-Step Experimental Protocols
These protocols provide a self-validating framework for laboratory-scale implementation. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, and perform all operations involving organic solvents in a certified fume hood.
Protocol 1: Preparation of Reagents
A. Aqueous Phase (Synthetic Feed Solution)
-
Select Metal Salts: Use high-purity metal salts (e.g., sulfates or chlorides) to prepare the stock solution. For example, to prepare a 1 g/L Zn(II) solution, dissolve the appropriate amount of ZnSO₄·7H₂O in deionized water.
-
Dissolution: Accurately weigh the required mass of the metal salt(s) and dissolve in a Class A volumetric flask using deionized water.
-
pH Adjustment: Calibrate a pH meter with standard buffers. Adjust the pH of the aqueous feed solution to the desired starting value using dilute H₂SO₄ or NaOH.[7] This initial pH will change during extraction; the final (equilibrium) pH is the value that must be recorded.
B. Organic Phase (D2EHPA/TBP/Diluent)
-
Select Reagents: Use industrial or analytical grade D2EHPA, TBP, and a suitable diluent like kerosene.
-
Calculation: Determine the required volumes of D2EHPA and TBP to achieve the desired molar concentrations or volume percentages in the final volume of the diluent.
-
Mixing: In the fume hood, use a graduated cylinder or pipette to measure the calculated volume of D2EHPA and add it to a glass storage bottle containing the bulk of the diluent.
-
Add Modifier: Measure the calculated volume of TBP and add it to the D2EHPA/diluent mixture.
-
Final Volume: Add the remaining diluent to reach the final target volume and mix thoroughly by shaking or magnetic stirring for 10-15 minutes to ensure a homogenous solution.
Protocol 2: Batch Solvent Extraction Workflow
Caption: Standard workflow for a batch solvent extraction experiment.
-
Phase Contact: Accurately measure equal volumes (e.g., 20 mL, for an O/A ratio of 1:1) of the prepared aqueous and organic phases and transfer them into a glass separatory funnel.
-
Equilibration: Stopper the funnel and shake vigorously for a predetermined time (e.g., 15 minutes) to ensure intimate contact and allow the system to reach equilibrium.[12] Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the two phases to separate completely. The denser phase (usually aqueous) will be at the bottom.
-
Sample Collection: Carefully drain the lower aqueous phase (now called the raffinate) into a clean beaker. Then, drain the upper organic phase (the loaded organic) into a separate container.
-
Analysis: Immediately measure the pH of the raffinate, as this is the equilibrium pH. Take an aliquot of the raffinate for metal concentration analysis using a suitable technique (see Protocol 4). The metal concentration in the organic phase is typically determined by mass balance.
Protocol 3: Stripping (Back-Extraction)
-
Prepare Stripping Solution: Prepare a suitable stripping agent. A common and effective choice is a strong acid solution, such as 1-4 M H₂SO₄ or HCl.[15] For metals like Fe(III) that form very stable complexes with D2EHPA, a reductive stripping agent (e.g., 3 M H₂SO₄ + 0.1 M Na₂SO₃) may be necessary to convert Fe(III) to the more easily stripped Fe(II).[16]
-
Contact Loaded Organic: Combine a known volume of the loaded organic phase with the stripping solution in a separatory funnel, typically at an O/A ratio that favors concentrating the metal in the new aqueous phase (e.g., O/A = 2:1 or 4:1).
-
Equilibrate and Separate: Repeat the shaking and phase separation steps as described in Protocol 2.
-
Analysis: Collect the aqueous phase (strip liquor) and analyze it for the recovered metal concentration. The organic phase is now "stripped" and can potentially be recycled.
Protocol 4: Quantification and Performance Calculation
Accurate quantification of metal concentrations is essential for evaluating the process.
-
Analytical Techniques:
-
ICP-OES or ICP-MS: The preferred methods for their high sensitivity, accuracy, and ability to measure multiple elements simultaneously.[17][18]
-
Atomic Absorption Spectroscopy (AAS): A robust and reliable technique for analyzing single elements.[18][19]
-
UV-Visible Spectrophotometry: Can be used for certain metals after forming a colored complex with a specific chromogenic reagent.[19][20]
-
-
Key Performance Calculations:
-
Distribution Coefficient (D): The ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium. D = [M]org / [M]aq
-
Extraction Percentage (%E): The percentage of metal transferred from the aqueous to the organic phase. %E = (D / (D + (Vaq / Vorg))) * 100 Where Vₐq and Vₒᵣg are the volumes of the aqueous and organic phases, respectively.
-
Separation Factor (βₐ/ᵦ): A measure of the ability of the system to separate two different metals, A and B. β(A/B) = Dₐ / Dₑ A high separation factor (>100) indicates excellent separation potential.
-
Troubleshooting and Advanced Insights
| Issue | Potential Cause(s) | Field-Proven Solution(s) |
| Third-Phase Formation | Metal concentration in the organic phase exceeds its solubility limit (Limiting Organic Concentration - LOC). Insufficient TBP. | Decrease the O/A ratio to reduce organic loading. Increase the TBP concentration (e.g., from 2% to 5% v/v). Ensure adequate mixing to avoid localized oversaturation.[5][6] |
| Emulsion / Poor Phase Disengagement | Excessive mixing energy (shaking too vigorously). Presence of fine solid particles in the feed solution. High extractant concentration. | Reduce shaking speed or use a mechanical agitator with controlled RPM. Pre-filter the aqueous feed solution. Increase TBP concentration, as it can act as a phase disengagement improver. |
| Poor Selectivity | The equilibrium pH is not in the optimal range for separating the target metals. The D2EHPA:TBP ratio is not optimized. | Perform a pH isotherm experiment (measure %E across a wide pH range) for each metal to identify the pH where the difference in extractability is maximal. Vary the TBP concentration; adding TBP can shift the extraction curves apart, thereby increasing the separation factor.[1][8] |
References
- (PDF) Synergistic extraction and separation of Fe(III) and Zn(II) using TBP and D2EHPA. (2016).
- Alamdari, E. K., Darvishi, D., Sadrnezhaad, S. K., & Haghshenas, D. F. SYNERGISTIC EFFECT OF TBP ON SEPARATION OF ZINC AND CADMIUM WITH D2EHPA. Jimab Kabar.
- Synergistic Extraction of Yttrium Using Mixtures of Organophosphorus Extractants. (n.d.). AIP Publishing.
- Synergistic Extraction of Cd, Cu and Ni with D2EHPA/TBP: Screening of Factors by Fractional Factorial Design. (2019). IJCEA.
- Interaction between TBP and D2EHPA during Zn, Cd, Mn, Cu, Co and Ni solvent extraction: A thermodynamic and empirical approach. (2009). Sci-Hub.
- Stripping of Fe(III) from the Loaded Mixture of D2EHPA and TBP with Sulfuric Acid Containing Reducing Agents. (2014). KoreaScience.
- Synergistic Effect of D2EHPA and Cyanex 272 on Separation of Zinc and Manganese by Solvent Extraction. (n.d.). Academia.edu.
- Stripping of Fe(III) from D2EHPA using different reagents. (n.d.). Academia.edu.
- Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Ap
- Synergistic interplay between D2EHPA and TBP towards the extraction of lithium using hollow fiber supported liquid membrane | Request PDF. (n.d.).
- Solvent Extraction of Sc(III) by D2EHPA/TBP from the Leaching Solution of Vanadium Slag. (2020). MDPI.
- Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. (2025). MDPI.
- Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. (2025). PMC.
- Effect of adding TBP to D2EHPA on pH 0.5 at 25°C and O/A ratio of 1:1. (n.d.).
- Can we determine the concentration of extracted heavy metal by solvent extraction method and analyzing it by UV Visible spectrophotometer ? (2023).
- Spectrophotometric study of Solvent extraction of Pb (II) and Cd (II) by aminooctyldiphosphonic acid. (2021). F1000Research.
- Effect of adding TBP to D2EHPA on the extraction of Fe(III) and Zn(II)... (n.d.).
- Effect of Organic Extractants on the Extraction of Rare Earth Elements from Sulphuric Acid Leach Liquor. (n.d.).
- A validated analytical method to measure metals dissolved in deep eutectic solvents. (2023). RSC Publishing.
- Methods of Analyzing Heavy Metals in Water and Sampling Procedure Across Southern Nigeria. (2025). Medires Publishing.
- Effect of TBP(a) and D2EHPA (b) concentration in organic phase on extraction efficiency. (n.d.).
- Solvent Extraction of Light Rare Earths from Acidic Medium by Di-(2-ethylhexyl) Phosphoric Acid in Kerosene. (n.d.). Universiti Kebangsaan Malaysia.
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- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ukm.my [ukm.my]
- 13. Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA [scirp.org]
- 14. (PDF) Synergistic Effect of D2EHPA and Cyanex 272 on Separation of Zinc and Manganese by Solvent Extraction [academia.edu]
- 15. atlantis-press.com [atlantis-press.com]
- 16. Stripping of Fe(III) from the Loaded Mixture of D2EHPA and TBP with Sulfuric Acid Containing Reducing Agents -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 17. A validated analytical method to measure metals dissolved in deep eutectic solvents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02372A [pubs.rsc.org]
- 18. mediresonline.org [mediresonline.org]
- 19. researchgate.net [researchgate.net]
- 20. Spectrophotometric study of Solvent extraction of... | F1000Research [f1000research.com]
Application Note: Advanced Methodologies for the Purification of Commercial D2EHPA
Target Audience: Researchers, Radiochemists, and Drug Development Professionals Technique: Liquid-Liquid Extraction, Precipitation, and Solvent Partitioning Analyte/Reagent: Di-(2-ethylhexyl)phosphoric acid (D2EHPA / HDEHP)
Introduction and Mechanistic Context
Di-(2-ethylhexyl)phosphoric acid (D2EHPA) is a ubiquitous acidic organophosphorus extractant utilized in critical hydrometallurgical separations, fundamental thermodynamic studies, and radiopharmaceutical production (e.g., the isolation of Yttrium-90 from Strontium-90)[1]. However, commercial-grade D2EHPA typically contains 2–5% impurities synthesized during the esterification process.
The presence of these impurities—primarily mono-(2-ethylhexyl)phosphoric acid (M2EHPA), 2-ethylhexanol, and neutral pyrophosphates—severely compromises the thermodynamic integrity of extraction systems. M2EHPA is a significantly stronger acid and a more aggressive extractant than D2EHPA. Even at concentrations as low as 1–3 mol%, M2EHPA can dominate the extraction mechanism, artificially inflating distribution coefficients, altering extraction kinetics, and causing intractable third-phase formation during metal stripping[2][3]. Furthermore, in advanced nuclear fuel cycle processes like the Actinide-Lanthanide Separation (ALSEP) concept, impurities in organophosphorus reagents drastically reduce separation factors between minor actinides and lanthanides[4].
To ensure reproducible, high-fidelity data and clinical-grade radiometal purity, commercial D2EHPA must be rigorously purified. This application note details the two most authoritative, field-proven methodologies for D2EHPA purification: the Copper(II) Salt Precipitation Method and the Ethylene Glycol Partitioning Method .
Impurity Profiling and Mechanistic Impact
Understanding the physicochemical nature of the impurities dictates the logic behind the purification strategies.
Table 1: Impurity Profile of Commercial D2EHPA and Mechanistic Impact
| Impurity Type | Chemical Species | Mechanistic Impact on Extraction Systems | Removal Strategy |
| Mono-esters | Mono-(2-ethylhexyl)phosphoric acid (M2EHPA) | Acts as a stronger acid; skews distribution ratios ( D ); causes irreversible metal binding and poor stripping efficiency. | Differential solubility of Cu(II) salts; high-polarity solvent partitioning. |
| Neutral Organics | 2-Ethylhexanol, Trialkyl phosphates | Alters the dielectric constant of the organic phase; acts as an unintended modifier; promotes third-phase formation. | Organic solvent scrubbing (e.g., petroleum ether); aqueous precipitation. |
| Inorganics/Metals | Iron (Fe), Trace transition metals | Competes with target analytes for D2EHPA binding sites; introduces paramagnetic interference in NMR/EPR studies. | Strong mineral acid stripping (HCl/H 2 SO 4 ). |
Method A: The Copper(II) Precipitation Method (Partridge & Jensen)
First described by Partridge and Jensen in 1969, this technique remains the gold standard for yielding ultra-pure (>99.5%) D2EHPA[2].
Causality and Chemical Logic
The method exploits the specific coordination chemistry of D2EHPA. When contacted with aqueous Cu(II), D2EHPA forms a highly crystalline, hydrophobic coordination complex, Cu(DEHP) 2 . Upon the addition of a polar aprotic/protic modifier like acetone, the Cu(DEHP) 2 salt precipitates quantitatively. Crucially, the copper salts of the mono-ester (M2EHPA) and neutral impurities do not form stable precipitates in this matrix and remain soluble in the acetone/water supernatant[2]. The purified solid is then back-extracted (stripped) using a strong mineral acid to yield the free D2EHPA.
Experimental Protocol
Reagents Required:
-
Commercial D2EHPA (~1 M in a non-polar diluent like n-heptane or n-dodecane)
-
0.5 M Copper(II) Sulfate (CuSO 4 ) aqueous solution
-
10 M Sodium Hydroxide (NaOH)
-
Acetone (Reagent Grade)
-
2 M Hydrochloric Acid (HCl) or Sulfuric Acid (H 2 SO 4 )
Step-by-Step Procedure:
-
Cu(II) Loading: Mix the 1 M commercial D2EHPA organic solution with an equal volume of 0.5 M aqueous CuSO 4 . Slowly titrate the biphasic mixture with 10 M NaOH under vigorous stirring until the aqueous phase pH stabilizes at ~4.5.
-
Self-Validation Checkpoint: The organic phase will transition from colorless/pale yellow to a deep, vibrant blue, indicating the formation of the Cu(DEHP) 2 complex.
-
-
Precipitation: Separate the loaded organic phase. Add cold acetone dropwise to the organic phase under continuous stirring. A volumetric ratio of 1:2 (Organic:Acetone) is typically required.
-
Self-Validation Checkpoint: A dense, waxy blue-green precipitate of Cu(DEHP) 2 will rapidly form.
-
-
Filtration and Washing: Filter the precipitate using a Büchner funnel under vacuum. Wash the solid cake extensively with fresh acetone to flush out the soluble M2EHPA and neutral impurities.
-
Acid Stripping (Reconstitution): Dissolve the washed Cu(DEHP) 2 precipitate in a clean non-polar diluent (e.g., n-dodecane). Contact this organic phase with an equal volume of 2 M HCl or H 2 SO 4 in a separatory funnel. Shake vigorously for 5 minutes.
-
Self-Validation Checkpoint: The organic phase will become completely colorless, while the aqueous phase will turn blue (migration of Cu 2+ back to the aqueous phase).
-
-
Final Polish: Separate the colorless organic phase, wash twice with deionized water to remove residual mineral acid, and dry over anhydrous sodium sulfate (Na 2 SO 4 ).
Workflow of the Copper(II) Precipitation Method for D2EHPA Purification.
Method B: Ethylene Glycol Partitioning (ORNL Method)
Developed at the Oak Ridge National Laboratory (ORNL), this method is highly scalable and avoids the generation of solid precipitates, making it ideal for bulk purification[5].
Causality and Chemical Logic
This method leverages the differential partitioning of organophosphorus sodium salts between highly polar and non-polar solvents. D2EHPA is converted to its sodium salt, which is soluble in water/glycol but insoluble in petroleum ether. Neutral impurities (alcohols, trialkyl phosphates) remain highly soluble in petroleum ether and are scrubbed away. Subsequently, the mixture is partitioned with ethylene glycol. The mono-ester (M2EHPA) possesses a higher charge density and polarity, partitioning preferentially into the ethylene glycol phase, leaving the purified D2EHPA behind[5].
Experimental Protocol
Reagents Required:
-
Commercial D2EHPA
-
Petroleum Ether (Low-boiling)
-
Ethylene Glycol
-
6 M Sodium Hydroxide (NaOH)
-
6 M Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Saponification: Dissolve commercial D2EHPA in petroleum ether. Slowly add 6 M NaOH until the aqueous phase reaches pH 10–11. This converts D2EHPA and M2EHPA to their respective sodium salts.
-
Neutral Impurity Scrub: Transfer to a separatory funnel. The neutral impurities partition into the upper petroleum ether phase. Discard the petroleum ether phase and retain the lower aqueous/emulsion phase containing the organophosphate salts.
-
Acidification: Acidify the retained aqueous phase with 6 M HCl to pH < 1 to reconvert the salts back to their free acid forms. Extract the free acids into a fresh volume of petroleum ether.
-
Mono-ester Partitioning: Contact the petroleum ether phase with an equal volume of pure ethylene glycol. Shake vigorously for 10 minutes.
-
Mechanism: The M2EHPA selectively partitions into the heavier ethylene glycol phase.
-
-
Separation and Recovery: Discard the lower ethylene glycol phase. Wash the petroleum ether phase twice with deionized water to remove trace glycol.
-
Solvent Evaporation: Evaporate the petroleum ether under a vacuum at room temperature until a constant weight of pure D2EHPA is achieved.
-
Self-Validation Checkpoint: Perform a potentiometric titration of the final product with NaOH. A pure D2EHPA sample will show a single, sharp inflection point. The presence of a second, earlier inflection point indicates residual M2EHPA[5].
-
Methodological Comparison
Table 2: Comparison of D2EHPA Purification Methodologies
| Parameter | Copper(II) Precipitation[2] | Ethylene Glycol Partitioning[5] |
| Primary Mechanism | Selective crystallization/precipitation | Differential liquid-liquid solubility |
| Target Impurities Removed | M2EHPA, Neutrals, Transition Metals | M2EHPA, Neutrals (Alcohols/Esters) |
| Yield | High (~85-90%) | Moderate (~75-80%) |
| Scalability | Best for bench-scale (10g - 500g) | Excellent for bulk scale (>1 kg) |
| Validation Method | Visual (Color changes, phase states) | Analytical (Potentiometric titration) |
| Best Application | Radiochemistry (e.g., Y-90 separation)[1] | Industrial hydrometallurgy / ALSEP[4] |
References
- Partridge, J. A., & Jensen, R. C. (1969). Purification of di-(2-ethylhexyl)phosphoric acid by precipitation of copper(II) di-(2-ethylhexyl)phosphate. Journal of Inorganic and Nuclear Chemistry.
- Saeed, M. T., et al. (1994). Characterisation of the reactive test system ZnSO4/D2EHPA in n-heptane. ResearchGate.
- Wike, J. S., et al. (1996). Method of separation of yttrium-90 from strontium-90. US Patent 5512256A.
- Schmitt, J. M., & Blake, C. A. (1958). Purification of Di(2-ethylhexyl) Phosphoric Acid. Oak Ridge National Laboratory (OSTI.GOV).
- Lumetta, G. J., et al. (2014). The Actinide-Lanthanide Separation Concept. ResearchGate.
Sources
Troubleshooting & Optimization
preventing third-phase formation in D2EHPA solvent extraction
Introduction
Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a workhorse extractant in hydrometallurgy, rare earth element (REE) separation, and drug development purifications. However, under specific thermodynamic and chemical conditions, the organic phase can split into two distinct layers—a light diluent-rich phase and a heavy, metal-rich "third phase." This phenomenon disrupts continuous processes, causes severe extractant loss, and limits maximum metal loading. This guide provides an evidence-based troubleshooting framework to understand, prevent, and reverse third-phase formation.
The Causality of Third-Phase Formation
To troubleshoot effectively, we must first understand the mechanism. D2EHPA extracts metal ions via a cation-exchange mechanism at the aqueous-organic interphase. As metal loading increases, the D2EHPA-metal complexes become highly polar. To satisfy hydration requirements, these complexes entrain water molecules, forming reverse micelles (water-in-oil microemulsions)[1].
When the concentration of these reverse micelles exceeds the Limiting Organic Concentration (LOC) , steric and electrostatic repulsions cause them to agglomerate. Because these agglomerates are highly polar and dense, they become insoluble in the non-polar diluent, physically separating into a heavy third phase[2].
Caption: Mechanism of third-phase formation via reverse micelle agglomeration.
Troubleshooting Guides & FAQs
Q1: Why does my D2EHPA system form a third phase specifically when extracting heavy rare earth elements (REEs) or Yttrium? Scientist's Insight: Heavy REEs and Yttrium have higher charge densities compared to light REEs. This results in stronger interactions with D2EHPA, forming highly rigid and polar reverse micelles. Studies indicate that Yttrium has a significantly greater propensity to induce third-phase formation, drastically lowering the LOC[2]. Solution: When extracting heavy REEs, you must operate at lower aqueous-to-organic (A:O) volumetric ratios and ensure the D2EHPA-to-metal molar ratio remains above the critical threshold (typically >5.2 for Yttrium)[2].
Q2: How do phase modifiers like TBP (tri-n-butyl phosphate) or isodecanol prevent this issue? Scientist's Insight: Third-phase formation is fundamentally a solubility issue driven by polarity mismatch. Linear aliphatic diluents (like kerosene or n-dodecane) have very low dipole moments. Modifiers like TBP or long-chain alcohols (isodecanol) act as co-solvents. They increase the overall dipole moment of the organic phase and interact with the polar core of the reverse micelles. This disrupts micellar agglomeration, keeping the heavy metal-D2EHPA complexes soluble in the bulk organic phase[3]. Note that TBP mitigates the third phase without necessarily providing a synergistic extraction effect with D2EHPA[2].
Q3: Does the choice of diluent matter as much as the extractant concentration? Scientist's Insight: Absolutely. The formation of crud and third phases is inversely proportional to the dipole moment of the organic diluent. Linear aliphatic diluents (e.g., n-heptane, n-dodecane) strongly favor third-phase formation due to their inability to solvate polar complexes[2]. Switching to or blending with aromatic diluents (e.g., toluene, xylene) or branched aliphatics increases the LOC, though environmental and safety constraints must be balanced.
Q4: I am observing a third phase even at low metal loadings. Could my aqueous phase chemistry be the culprit? Scientist's Insight: Yes. D2EHPA solubility and behavior are highly sensitive to aqueous pH and salt concentration. At elevated pH values (e.g., pH > 5), D2EHPA deprotonates and undergoes saponification. This leads to massive sodium/water uptake into the organic phase, increasing its density and triggering third-phase formation even without high target-metal loading[1][4]. Solution: Maintain strict pH control and ensure sufficient background salt concentration to leverage the salting-out effect, which retains D2EHPA in the organic phase[4].
Quantitative Data Summary: Factors Influencing LOC
The following table synthesizes the impact of various operational parameters on the Limiting Organic Concentration (LOC) and the subsequent risk of third-phase formation.
| Operational Parameter | Effect on D2EHPA System | Impact on LOC | Risk of Third-Phase Formation |
| High Metal Loading (e.g., Y, Zr) | Rapid saturation of extractant molecules | Reached Rapidly | High |
| Linear Aliphatic Diluents | Poor solvation of polar reverse micelles | Decreases | High |
| Addition of Modifiers (TBP/Isodecanol) | Increases organic phase dipole moment | Increases | Low |
| High Aqueous pH (> 5.0) | Saponification and high water/Na+ uptake | Decreases | High |
| High D2EHPA Concentration | Increases available extractant-to-metal ratio | Increases | Low |
Standard Operating Protocol (SOP): Formulating a Third-Phase-Resistant Organic Phase
To ensure a self-validating and robust extraction system, follow this step-by-step methodology when preparing your D2EHPA organic phase.
Step 1: Diluent Selection & Blending Select a base diluent. If using a linear aliphatic diluent (like kerosene or n-dodecane) for safety/viscosity reasons, anticipate a lower LOC[2].
Step 2: Extractant Addition Add D2EHPA to the diluent to achieve the target concentration (typically 5–20 v/v%). Critical Check: Ensure the D2EHPA:Metal molar ratio in the planned extraction will remain above 6.0 to prevent premature saturation[2].
Step 3: Modifier Integration Introduce a phase modifier to the mixture. Add 1–5 v/v% of TBP or isodecanol[2]. Agitate thoroughly. This step is mandatory if extracting highly polarizing ions (U, Zr, Y) or operating in alkaline/high-pH conditions[3].
Step 4: Organic Phase Preconditioning Contact the prepared organic phase with a blank aqueous solution matching the pH and background matrix of your actual feed. This stabilizes the water uptake and prevents sudden density shifts during the actual extraction[4].
Step 5: Extraction Execution & Monitoring Execute the extraction while strictly monitoring the Aqueous-to-Organic (A:O) ratio. Maintain the A:O ratio low enough to prevent exceeding the LOC[2].
Caption: Step-by-step workflow for formulating a third-phase-resistant D2EHPA system.
References
-
Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance Source: MDPI (2025) URL:[Link]
-
Solubility of D2EHPA in aqueous electrolyte solutions Source: SIM² KU Leuven (2023) URL:[Link]
-
Crud formation in the solvent extraction system Zr (IV), HNO3-D2EHPA Source: Mineral Processing and Extractive Metallurgy Review / Taylor & Francis (2009) URL:[Link]
-
Solvent extraction of uranium from leach solutions obtained in processing of Polish low-grade ores Source: PMC / NIH (2016) URL:[Link]
Sources
Technical Support Center: Optimizing D2EHPA Concentration for Selective Metal Recovery
Welcome to the technical support center for optimizing Di-(2-ethylhexyl) phosphoric acid (D2EHPA) concentration in selective metal recovery. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing solvent extraction techniques. Here, you will find practical, in-depth answers to common questions and troubleshooting strategies for issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
What is D2EHPA and why is it used for metal extraction?
Di-(2-ethylhexyl) phosphoric acid, commonly known as D2EHPA, is an acidic organophosphorus extractant widely used in hydrometallurgy for the separation and purification of various metals.[1][2] Its popularity stems from its high selectivity and efficiency in extracting a range of metal ions, including rare earth elements, uranium, copper, nickel, and cobalt, from aqueous solutions.[1] D2EHPA forms stable complexes with these metals, allowing for their selective removal from a solution containing multiple elements.[1][2]
The fundamental principle of extraction with D2EHPA is a cation exchange mechanism. The acidic proton of the D2EHPA molecule is exchanged for a metal ion, forming a metal-D2EHPA complex that is soluble in the organic phase. This process is reversible, allowing for the subsequent stripping of the metal from the organic phase for recovery.
How does D2EHPA concentration affect metal extraction?
The concentration of D2EHPA in the organic diluent is a critical parameter that directly influences the efficiency and selectivity of metal extraction. Generally, increasing the D2EHPA concentration leads to a higher extraction rate for the target metal.[3][4] This is because a higher concentration of the extractant provides more available molecules to complex with the metal ions in the aqueous phase. However, simply maximizing the concentration is not always the optimal strategy.
Key Considerations:
-
Selectivity: While a higher D2EHPA concentration increases the extraction of the target metal, it may also increase the co-extraction of undesirable metals, thereby reducing selectivity.[4]
-
Viscosity: High concentrations of D2EHPA can significantly increase the viscosity of the organic phase. This can lead to poor phase disengagement (slower separation of the organic and aqueous layers) and increased entrainment of the organic phase in the aqueous raffinate.
-
Third Phase Formation: Under certain conditions, particularly at low concentrations (5-10 v/v%), D2EHPA can lead to the formation of a third phase, an intermediate layer between the aqueous and organic phases, which can complicate the extraction process.[5][6]
-
Stripping: A very high D2EHPA concentration can make the subsequent stripping of the metal from the loaded organic phase more difficult, requiring more aggressive stripping conditions.
Therefore, optimizing the D2EHPA concentration involves finding a balance between achieving high extraction efficiency for the target metal and maintaining good selectivity and operational performance.
What is the role of pH in D2EHPA-based solvent extraction?
The pH of the aqueous phase is arguably the most influential factor in solvent extraction with D2EHPA. The extraction of metal ions by this acidic extractant is highly pH-dependent. The extraction efficiency of most metals increases as the pH of the aqueous solution rises.[4][7][8] This is because a higher pH (lower proton concentration) shifts the equilibrium of the cation exchange reaction towards the formation of the metal-D2EHPA complex.
The optimal pH for extraction varies significantly for different metals. This difference in pH-dependent extraction behavior is the basis for achieving selective separation. By carefully controlling the pH, it is possible to selectively extract one metal while leaving others in the aqueous phase. For instance, iron (III) can be extracted at a much lower pH than cobalt and nickel, allowing for its selective removal.[9]
What is saponification of D2EHPA and when is it necessary?
Saponification is the partial neutralization of the acidic extractant D2EHPA with a base, typically sodium hydroxide (NaOH), before the extraction process. This pre-neutralization step is crucial for controlling the pH of the aqueous phase during extraction.
As the extraction process involves the release of protons (H+) into the aqueous phase, the pH of the solution will naturally decrease. This drop in pH can significantly reduce the extraction efficiency. By saponifying the D2EHPA, the release of protons is counteracted by the consumption of the base, thus maintaining a more stable and optimal pH for extraction.[3] Saponification is particularly important in systems where a high degree of metal extraction is required, as this would otherwise lead to a substantial decrease in pH.[10]
Troubleshooting Guide
This section addresses specific problems that researchers may encounter during their experiments with D2EHPA.
Issue 1: Poor Extraction Efficiency of the Target Metal
Symptoms:
-
Low concentration of the target metal in the organic phase after extraction.
-
The concentration of the target metal in the aqueous raffinate remains high.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Suboptimal pH | The pH of the aqueous phase is too low for the target metal. As an acidic extractant, D2EHPA's ability to extract metals is highly dependent on pH, with higher pH generally favoring extraction.[4][8] | 1. Verify and Adjust pH: Carefully measure the equilibrium pH of the aqueous phase after extraction. Adjust the initial pH of the aqueous feed to a higher value within the optimal range for your target metal. Consider using a buffer solution to maintain a stable pH. |
| Insufficient D2EHPA Concentration | The concentration of D2EHPA in the organic phase is too low to effectively complex with the available metal ions. | 1. Increase D2EHPA Concentration: Prepare and test organic phases with incrementally higher D2EHPA concentrations. Monitor the extraction efficiency and be mindful of potential viscosity issues.[3] |
| Inadequate Mixing/Contact Time | The aqueous and organic phases were not mixed vigorously enough or for a sufficient duration to reach equilibrium. | 1. Optimize Mixing: Increase the shaking speed or stirring rate. 2. Extend Contact Time: Increase the contact time between the two phases to ensure the extraction reaction reaches completion. A typical contact time to reach equilibrium is around 10-30 minutes.[11][12] |
| Presence of Competing Ions | Other metal ions in the aqueous feed are being preferentially extracted by the D2EHPA. | 1. Analyze Aqueous Feed: Determine the concentration of all metal ions in your feed solution. 2. Adjust pH for Selectivity: Exploit the different pH dependencies of metal extraction to selectively extract the target metal.[9] |
Issue 2: Loss of Selectivity (High Co-extraction of Impurities)
Symptoms:
-
High concentrations of undesirable metals are present in the loaded organic phase along with the target metal.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| pH is Too High | While a higher pH generally increases extraction, an excessively high pH can lead to the co-extraction of other metals that are also extracted at higher pH values.[4] | 1. Lower the pH: Carefully reduce the pH of the aqueous feed to a level that maximizes the extraction of the target metal while minimizing the extraction of impurities. |
| D2EHPA Concentration is Too High | A very high concentration of D2EHPA can lead to the non-selective extraction of various metals. | 1. Reduce D2EHPA Concentration: Experiment with lower concentrations of D2EHPA to improve selectivity.[4] |
| Inappropriate Organic-to-Aqueous (O/A) Ratio | A high O/A ratio can sometimes lead to the co-extraction of impurities. | 1. Adjust O/A Ratio: Investigate the effect of different O/A ratios on selectivity. A lower O/A ratio may improve selectivity in some cases.[13] |
Issue 3: Formation of a Third Phase or Emulsion
Symptoms:
-
A stable third layer forms between the organic and aqueous phases after mixing and settling.
-
The phases do not separate cleanly, and an emulsion is observed at the interface.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Low D2EHPA Concentration | Paradoxically, low concentrations of D2EHPA (typically 5-10 v/v%) can sometimes promote the formation of a third phase, especially when extracting rare earth elements.[5][6] | 1. Increase D2EHPA Concentration: Increasing the D2EHPA concentration can often prevent the formation of a third phase.[5] |
| High Metal Loading in the Organic Phase | Saturation of the organic phase with the extracted metal complex can lead to its precipitation and the formation of a third phase. | 1. Decrease Metal Concentration in Feed: Dilute the aqueous feed to reduce the amount of metal being extracted. 2. Increase O/A Ratio: Use a larger volume of the organic phase relative to the aqueous phase to prevent saturation. |
| Inappropriate Diluent | The choice of diluent can significantly impact phase stability. Aliphatic diluents are more prone to third-phase formation than aromatic or cyclic diluents.[5][14] | 1. Change Diluent: Consider using a diluent with a higher aromatic content, such as kerosene, or adding a modifier.[5][14] |
| Presence of a Modifier | The absence of a phase modifier can contribute to emulsion formation. | 1. Add a Modifier: The addition of a modifier like tri-n-butyl phosphate (TBP) or an alcohol (e.g., 1-octanol) can help to prevent third-phase formation and improve phase disengagement.[5][15] |
Experimental Protocols
Protocol 1: Determination of Optimal D2EHPA Concentration
This protocol outlines a systematic approach to determine the optimal D2EHPA concentration for the selective extraction of a target metal.
Materials:
-
Aqueous feed solution containing the target metal and potential impurities.
-
D2EHPA extractant.
-
Organic diluent (e.g., kerosene, hexane).
-
Acid and base solutions for pH adjustment (e.g., H₂SO₄, NaOH).
-
Separatory funnels.
-
Mechanical shaker.
-
pH meter.
-
Analytical instrument for metal concentration analysis (e.g., AAS, ICP-OES).[16][17]
Procedure:
-
Prepare a Series of D2EHPA Concentrations: Prepare several organic solutions with varying concentrations of D2EHPA in the chosen diluent (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M).
-
Set Initial Aqueous Phase Conditions: Take a known volume of the aqueous feed solution and adjust its pH to the predetermined optimal value for the target metal.
-
Perform the Extraction: a. Transfer equal volumes of the pH-adjusted aqueous solution and one of the D2EHPA organic solutions into a separatory funnel. b. Shake the funnel vigorously for a set period (e.g., 15 minutes) to ensure thorough mixing and allow the extraction to reach equilibrium. c. Allow the phases to separate completely.
-
Separate and Analyze the Phases: a. Carefully separate the aqueous and organic phases. b. Measure the final pH of the aqueous phase. c. Determine the concentration of the target metal and any significant impurities in both the aqueous raffinate and the loaded organic phase using a suitable analytical technique.
-
Calculate Extraction Efficiency and Selectivity:
-
Extraction Efficiency (%E): %E = [(Initial Aqueous Conc. - Final Aqueous Conc.) / Initial Aqueous Conc.] * 100
-
Separation Factor (β): β = (Distribution Coefficient of Target Metal) / (Distribution Coefficient of Impurity Metal), where the Distribution Coefficient (D) = [Metal Conc. in Organic Phase] / [Metal Conc. in Aqueous Phase].
-
-
Repeat for All D2EHPA Concentrations: Repeat steps 3-5 for each of the prepared D2EHPA concentrations.
-
Plot and Analyze the Data: Plot the extraction efficiency and separation factor as a function of D2EHPA concentration. The optimal concentration will be the one that provides a high extraction efficiency for the target metal while maintaining a high separation factor from the impurities.
Protocol 2: Stripping of Metal from Loaded D2EHPA
This protocol describes the process of recovering the extracted metal from the loaded organic phase.
Materials:
-
Loaded organic phase containing the metal-D2EHPA complex.
-
Stripping agent (e.g., sulfuric acid, hydrochloric acid, oxalic acid).[3][18][19]
-
Separatory funnels.
-
Mechanical shaker.
-
Analytical instrument for metal concentration analysis.
Procedure:
-
Select a Stripping Agent: The choice of stripping agent and its concentration depends on the metal to be stripped. Strong acids are commonly used.[19] For some metals like iron, a reductive stripping agent may be necessary.[18]
-
Perform the Stripping: a. Transfer a known volume of the loaded organic phase and the chosen stripping solution into a separatory funnel. The organic-to-aqueous (O/A) ratio for stripping can be varied to optimize the process. b. Shake the funnel vigorously for a predetermined time (e.g., 30 minutes). c. Allow the phases to separate.
-
Separate and Analyze: a. Separate the regenerated (stripped) organic phase and the metal-rich aqueous strip solution. b. Analyze the metal concentration in both phases to determine the stripping efficiency.
-
Calculate Stripping Efficiency (%S): %S = (Amount of Metal in Aqueous Strip Solution / Initial Amount of Metal in Loaded Organic) * 100
Visualizations
Caption: Workflow for optimizing D2EHPA concentration.
References
- Vertex AI Search. (2023, April 13). D2EHPA metal solvent extractant introduction.
- MDPI. (2025, June 23). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance.
- MDPI. (2023, April 12).
- Zhongda Chemical. D2EHPA Extractant - Premier Metal Extraction Supplier.
- MDPI. (2022, August 24).
- KoreaScience. (2014, July 20). Stripping of Fe(III) from the Loaded Mixture of D2EHPA and TBP with Sulfuric Acid Containing Reducing Agents.
- ResearchGate.
- MDPI. (2020, December 29). Optimization of Manganese Recovery from a Solution Based on Lithium-Ion Batteries by Solvent Extraction with D2EHPA.
- Synergistic extraction of cobalt (II) and nickel (II) with a mixture of D2EHPA and 1-octanol. (2024, February 15).
- INIS-IAEA. (2016, February 15). Selective Stripping of Zr (IV) over Hf (IV)
- SciSpace. Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction.
- SCIRP.
- Academia.edu. Stripping of Fe(III)
- Scientific Research Publishing.
- SciELO. COMPETING SOLVENT EXTRACTION OF CALCIUM AND/OR NICKEL WITH CYANEX 272 AND/OR D2EHPA COMPETING SOLVENT EXTRACTION OF CALCIUM AND/OR NICKEL WITH CYANEX 272 AND/OR D2EHPA.
- ResearchGate.
- ResearchGate. Stripping of Fe(III) from the loaded mixture of D2EHPA and TBP with sulfuric acid containing reducing agents | Request PDF.
- ResearchGate. Effect of D2EHPA concentration on the extraction of various species....
- ResearchGate. Effect of the diluent on the solvent extraction of neodymium(III) by bis(2-ethylhexyl)phosphoric acid (D2EHPA) | Request PDF.
- Zhongda Chemical. Di(2-ethylhexyl)phosphoric acid (P204/D2EHPA).
- CHAPTER I 1.
- Lirias. Separation and Purification Technology Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous elec.
- ResearchGate. Third phase formation during solvent extraction using D2EHPA as extractant | Download Scientific Diagram.
- Jsciengpap. (2024, August 10). Liquid-liquid extraction equilibrium study of vanadium(V) from nitrate medium by technical grade D2EHPA dissolved.
- ResearchGate. (2025, October 15). Optimization of Manganese Recovery from a Solution Based on Lithium-Ion Batteries by Solvent Extraction with D2EHPA.
- ProQuest. Optimization of Indium Recovery and Separation from LCD Waste by Solvent Extraction with Bis(2-ethylhexyl)
- ResearchGate. Stoichiometries and extraction constants of D2EHPA in different diluents.
- THE SOLUBILITY/DEGRADATION STUDY OF ORGANOPHOSPHORIC ACID EXTRACTANTS IN SULPHURIC ACID MEDIA.
- Chalmers Publication Library. (2016, August 30).
- ACS Publications. (2026, February 24).
- SIM² - SIM2 KU Leuven. (2023, December 13). Solubility of D2EHPA in aqueous electrolyte solutions.
- IJRPC.
- MatheO. Thonus 2022_Protocol for solvent extraction.pdf.
- A validated analytical method to measure metals dissolved in deep eutectic solvents. (2023, May 16).
- ResearchGate. The Solubility/Degradation Study of Organophosphoric Acid Extractants in Sulphuric Acid Media.
- ResearchGate. (2025, October 10). (PDF) Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance.
- ResearchGate. (2023, December 24). Can we determine the concentration of extracted heavy metal by solvent extraction method and analyzing it by UV Visible spectrophotometer ?.
- Cloudfront.net.
- Organom
- ResearchGate. 11 Extraction of base metals as function of pH by (a) D2EHPA....
- PMC. (2025, June 23). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance.
- Solvent Extraction of Sc(III) by D2EHPA/TBP from the Leaching Solution of Vanadium Slag. (2020, June 14).
Sources
- 1. D2EHPA Extractant - Premier Metal Extraction Supplier [lyzhongdachem.com]
- 2. High-Purity D2EHPA Extractant - Leading Chemical Supplier [lyzhongdachem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Design in Solvent Extraction: A Study for Divalent Metals Separation in D2EHPA/Isoparaffin System [file.scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. jsciengpap.com [jsciengpap.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
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- 17. A validated analytical method to measure metals dissolved in deep eutectic solvents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02372A [pubs.rsc.org]
- 18. Stripping of Fe(III) from the Loaded Mixture of D2EHPA and TBP with Sulfuric Acid Containing Reducing Agents -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 19. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Emulsion and Crud Formation in D2EHPA Rare Earth Extraction
Welcome to the Process Chemistry Technical Support Center. For researchers and drug development professionals isolating high-purity rare earth elements (REEs)—such as Yttrium-90 or Lutetium-177 for targeted radiopharmaceuticals, or Gadolinium for MRI contrast agents—solvent extraction using Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a foundational technique.
However, the formation of emulsions, "crud," or a distinct "third phase" can severely disrupt mass transfer, cause expensive extractant loss, and compromise the isotopic purity required for clinical applications. As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic causality behind interfacial instabilities and the self-validating protocols needed to resolve them.
Mechanistic Overview: Why Do Emulsions Form?
Emulsion and third-phase formation in D2EHPA systems are not random occurrences; they are driven by specific thermodynamic and chemical thresholds being breached during your workflow:
-
Exceeding the Limiting Organic Concentration (LOC): When the concentration of the extracted REE-D2EHPA complex exceeds the LOC, the system undergoes a phase transition. Extractant molecules at the interface saturate and form reverse micelles in the bulk organic phase. These micelles aggregate into a heavy, metal-rich "third liquid phase" that separates from the lighter diluent[1].
-
Saponification-Induced Microemulsions: To maintain a constant pH during extraction, D2EHPA is often pre-saponified with NaOH. This creates sodium di(2-ethylhexyl)phosphate, a powerful surfactant that naturally forms water-in-oil microemulsions. If the saponification degree exceeds 40%, these emulsions become macroscopically stable organogels that prevent phase disengagement[2][3].
-
Colloidal Impurities and Hydrolysis (Crud): "Crud" is a solid-stabilized (Pickering) emulsion. In acidic leach feeds, it is primarily caused by dissolved silica polymerizing into Si-O-Si networks at the interface, or the hydrolysis of trace impurities like Fe³⁺ into polyhydric complexes (e.g., FeOH²⁺) when the localized pH exceeds 2.5[4][5].
Diagnostic Workflow
Use the following decision tree to isolate the root cause of the interfacial instability in your extraction circuit.
Diagnostic decision tree for resolving emulsion and crud formation in D2EHPA extraction.
Troubleshooting Guide & FAQs
Q1: We are extracting Yttrium (Y³⁺) for radiopharmaceutical precursors, but a thick third phase forms at the interface. What is the mechanism, and how do we resolve it? A: Yttrium exhibits a significantly higher propensity to induce third-phase formation compared to light REEs[1]. As Y³⁺ loads into the organic phase, the polarity of the metal-extractant complex increases, decreasing its solubility in non-polar aliphatic diluents (like kerosene or n-dodecane).
-
Resolution: Add a phase modifier. Incorporating 5% to 10% (v/v) Tri-n-butyl phosphate (TBP) or isodecanol disrupts the reverse micelle network, increasing the LOC without causing synergistic interference with D2EHPA's selectivity[1][6].
Q2: During the D2EHPA saponification step with NaOH, the organic phase turns into a stable, milky gel. Is this normal, and how do we break it? A: A milky appearance indicates the formation of a macro-emulsion, which can progress to a highly viscous organogel (e.g., basic sodium di(2-ethylhexyl)phosphate liquid crystals)[3]. While microemulsion formation is inherent to saponified D2EHPA, a stable gel means the thermodynamic limit has been breached.
-
Resolution: Ensure the theoretical saponification degree does not exceed 40%[2]. Because the reaction is highly exothermic, temperature control is essential. Dilute the NaOH feed and increase the stirring time to allow the kinetically trapped macro-emulsion to thermodynamically settle into a transparent, flowable microemulsion[3].
Q3: We observe solid "crud" accumulating over multiple extraction cycles from our acidic leach feed. How do we prevent this? A: Crud is a rigid emulsion stabilized by fine particulates. In REE extraction, this is almost always driven by dissolved silica polymerizing at the interface or Fe³⁺ undergoing hydrolysis when the localized pH spikes[4][5]. The zeta potential of these electriferous droplets prevents phase coalescence[4].
-
Resolution: Implement an aqueous feed aging and pre-filtration step to coagulate and remove silica[4][6]. Strictly maintain the extraction pH below 2.0 to prevent iron precipitation. If crud has already formed, it must be physically removed (via centrifugation) and the organic phase washed with a strong acid (e.g., 3M HCl) to strip trapped metals and break the emulsion[7].
Quantitative Data: System Parameters Affecting Phase Stability
| Parameter | High-Risk Condition | Optimal Condition | Mechanistic Effect & Causality |
| Diluent Polarity | 100% Aliphatic (e.g., Kerosene) | Aliphatic + Aromatic blend | Low dipole moments fail to solubilize polar REE-D2EHPA complexes, lowering the LOC and promoting third-phase dropout[1][6]. |
| Phase Modifier | 0% Modifier | 5–10% v/v TBP | TBP acts as a solvating agent, disrupting reverse micelle aggregation and preventing gelation at the interface[1]. |
| Saponification | > 40% Theoretical | 20–35% Theoretical | Exceeding 40% creates excessive sodium di(2-ethylhexyl)phosphate, forming stable, unbreakable macro-emulsions[2]. |
| Aqueous Feed pH | pH > 2.5 | pH 1.5 – 2.0 | High pH induces Fe³⁺ hydrolysis into polyhydric complexes (FeOH²⁺) and promotes silica polymerization, stabilizing crud[4][5]. |
Standard Operating Procedure (SOP): Emulsion-Free D2EHPA Extraction
To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Step 1: Organic Phase Preparation
-
Dilute D2EHPA to 10% (v/v) in a high-quality aliphatic diluent (e.g., kerosene)[7].
-
Add 5% (v/v) TBP as a phase modifier to artificially raise the LOC[1].
-
Validation Check: The solution must be optically clear. Any turbidity indicates water contamination in the diluent.
Step 2: Controlled Saponification
-
Calculate the required NaOH to achieve a maximum of 35% theoretical saponification of the D2EHPA[2].
-
Add the diluted NaOH dropwise under high-shear agitation (e.g., 600 rpm) while maintaining the temperature below 30°C to manage the exothermic reaction.
-
Validation Check: Stop agitation after 15 minutes. The phases must disengage within 120 seconds, leaving a transparent organic layer. If the organic phase remains a milky gel, the saponification degree was exceeded. Do not proceed. Back-extract with 1M HCl to reset the extractant.
Step 3: Aqueous Feed Pre-treatment
-
Adjust the REE aqueous feed to pH 1.5 using HCl or HNO₃.
-
Age the solution for 12 hours to allow dissolved silica to polymerize and coagulate[6].
-
Pass the feed through a 0.45 µm filter to remove colloidal silica and suspended solids[4].
Step 4: Extraction and Phase Disengagement
-
Combine the organic and aqueous phases at an O/A ratio of 1:1. Agitate for 10 minutes.
-
Validation Check: Upon stopping agitation, monitor the phase boundary. A sharp, distinct interface should form. If a ragged, particulate-laden interface (crud) appears, immediately verify the aqueous pH; a spike above 2.5 indicates iron hydrolysis has occurred[4].
References
-
Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI. 1
-
CRUD FORMATION IN THE SOLVENT EXTRACTION SYSTEM Zr (IV), HNO3-D2EHPA. Taylor & Francis. 6
-
Mechanism of crud formation in copper solvent extraction. ResearchGate. 4
-
Solvent Extraction Process for Refining Cobalt and Nickel from a “Bulk Hydroxide Precipitate” Obtained by Bioleaching of Sulfidic Mine Tailings. ACS Publications.5
-
Insights into the saponification process of di(2-ethylhexyl) phosphoric acid extractant: Thermodynamics and structural aspects. ResearchGate. 2
-
Separation of Rare-Earth Elements Using Supported Liquid Membrane Extraction in Pilot Scale. ACS Publications.7
-
Gels, emulsions, and liquid crystals in extraction systems with Di(2-ethylhexyl)phosphoric acid. ResearchGate. 3
Sources
- 1. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
improving the stripping efficiency of metals from loaded D2EHPA
Welcome to the Technical Support Center for optimizing metal stripping from Di-(2-ethylhexyl)phosphoric acid (D2EHPA). Whether you are purifying radiometals for pharmaceutical development, recovering critical battery metals, or processing rare earth elements (REEs), D2EHPA is a workhorse cation-exchange extractant.
However, researchers frequently encounter the "stripping penalty"—where high-valence metals load efficiently into the organic phase but resist back-extraction. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind stripping failures, providing self-validating protocols, and offering field-proven solutions.
Diagnostic Workflow: Resolving Stripping Inefficiencies
Diagnostic workflow for troubleshooting and optimizing D2EHPA metal stripping inefficiencies.
FAQ & Mechanistic Troubleshooting
Q1: Why is Iron (Fe³⁺) notoriously difficult to strip from D2EHPA, and how can I recover it without using highly concentrated, degradative acids? Causality: D2EHPA extracts metals via a cation-exchange mechanism ( Mn++nHR⇌MRn+nH+ ). Because Fe³⁺ has an exceptionally high charge density, it forms kinetically inert, multinuclear chelate complexes with the D2EHPA dimer[1]. Relying purely on Le Chatelier's principle by flooding the system with >6M HCl degrades the organic extractant over time[2]. Field-Proven Solutions:
-
Complexation-Assisted Stripping: Instead of relying solely on H+ to displace the metal, use an aqueous complexing agent. A buffer of oxalic acid and ammonium oxalate lowers the free aqueous Fe3+ concentration, thermodynamically pulling the metal from the organic phase at low acid concentrations, achieving up to 75% recovery[2].
-
Galvanic Stripping: Introduce a solid metallic reductant (like elemental zinc or iron) directly into the biphasic system. This reduces Fe³⁺ to Fe²⁺ at the organic-aqueous interface. Fe²⁺ has a lower charge density, forms much weaker complexes with D2EHPA, and is easily stripped by dilute acids at ambient conditions.
Q2: I am extracting Rare Earth Elements (REEs) like Yttrium and Erbium. Increasing the acid concentration isn't yielding >90% recovery. What thermodynamic levers can I pull? Causality: The stripping of heavy REEs from D2EHPA is an endothermic reaction[3]. At room temperature, the activation energy required to break the REE-D2EHPA complex is insufficient, regardless of the stripping acid's molarity. Field-Proven Solutions:
-
Temperature Modulation: Increase the stripping temperature. Stripping efficiency follows an S-shaped curve with temperature, flattening out at approximately 50°C[3].
-
Phase Ratio (O:A) Optimization: The Organic-to-Aqueous (O:A) ratio is often more significant than temperature for REEs. Reducing the O:A ratio to as low as 0.5 (doubling the aqueous volume relative to the organic) provides a larger thermodynamic sink for the stripped ions. This achieves >80% stripping for Y/Er with 5M HCl, and >90% for Y, Er, Yb with 5M H₂SO₄[3].
Q3: During the stripping of Scandium (Sc³⁺) or other high-concentration metals, I observe a viscous "third phase" forming. How do I resolve this? Causality: A third phase (an intermediate emulsion layer) forms when the metal-extractant complex exceeds its solubility limit in the aliphatic diluent (e.g., kerosene), leading to polymerization[4]. This drastically increases viscosity and phase disengagement time (e.g., from 100 to 700 seconds)[3]. Field-Proven Solutions: Add a phase modifier like Tri-butyl phosphate (TBP) at 4-5% v/v. TBP acts as a solvating agent, breaking up the polymerized metal-D2EHPA complexes and preventing third-phase formation[2]. Caution: While TBP prevents emulsions, excessive TBP can cause antagonistic effects during stripping due to competitive solvation[1]. Keep TBP concentrations strictly optimized.
Q4: How can I selectively strip specific metals (e.g., Scandium vs. impurities) from a loaded D2EHPA phase? Causality: D2EHPA has a high selectivity for Sc³⁺, but impurity ions (Fe, V, Mn, Ti) co-extract. If stripped simultaneously, they form hydroxide precipitates that crash out of solution and ruin recovery[4]. Field-Proven Solutions: Implement a two-stage process. First, scrub the loaded organic phase with 4.0 M HCl to remove >95% of co-extracted impurities (which have lower affinities). Then, strip the purified Sc³⁺ using a mixture of 2 M NaOH and 1 M NaCl at an O:A of 1:1, achieving ~87.2% recovery[4].
Quantitative Data Summary: Optimal Stripping Parameters
The following table synthesizes optimal stripping conditions for various high-value metals from loaded D2EHPA based on peer-reviewed hydrometallurgical data.
| Target Metal | Optimal Stripping Agent | Modifier / Additive | O:A Ratio | Temp (°C) | Expected Efficiency |
| Iron (Fe³⁺) | Oxalic Acid + Ammonium Oxalate | 4% TBP | 1:1 | 25 | ~75%[2] |
| Rare Earths (Y, Er, Yb) | 5 M H₂SO₄ | None | 0.5:1 | 50 | >90%[3] |
| Scandium (Sc³⁺) | 2 M NaOH + 1 M NaCl | 2% TBP | 1:1 | 25 | 87.2%[4] |
| Manganese (Mn²⁺) | 1 M H₂SO₄ | None | 8:1 | 25 | >95%[5] |
Self-Validating Experimental Protocol
Title: Complexation-Assisted Stripping of Fe³⁺ from Loaded D2EHPA Objective: To achieve >70% stripping efficiency of kinetically inert Fe³⁺ without utilizing >5M inorganic acids, thereby preserving the structural integrity of the D2EHPA extractant.
Phase 1: Reagent Preparation
-
Prepare a 0.5 M Oxalate Buffer by mixing 90% oxalic acid ( C2O4H2 ) and 95% ammonium oxalate in a 1:1 molar ratio[2].
-
Causality: The buffer maintains a stable pH while providing a high concentration of oxalate ligands to outcompete D2EHPA for the Fe³⁺ ions.
Phase 2: Biphasic Contact
-
Transfer 10 mL of the Fe³⁺-loaded D2EHPA organic phase into a jacketed separation funnel.
-
Add 10 mL of the Oxalate Buffer (O:A ratio of 1:1).
-
Agitate at 600 RPM for 15 minutes at 25°C.
-
Causality: Vigorous mixing minimizes the diffusion layer thickness at the biphasic interface, overcoming the mass-transfer limitations typical of viscous loaded organics.
Phase 3: Separation and Self-Validation (Mass Balance)
-
Allow the mixture to settle for 10 minutes. If phase disengagement takes >300 seconds, add 4% v/v TBP to the organic phase in future runs to reduce viscosity[2].
-
Separate the aqueous phase (containing the stripped Fe) and the organic phase.
-
Primary Quantification: Analyze the aqueous phase via ICP-OES to determine the stripped Fe concentration ( [Fe]aq ).
-
Self-Validation Step (Crucial): To ensure your calculated efficiency is accurate and not skewed by precipitation at the interface, perform a total mass balance. Strip the remaining organic phase three times with 6 M HCl at 50°C to force out all residual Fe³⁺. Analyze this secondary aqueous phase ( [Fe]residual ).
-
Validation Formula: Efficiency(%)=[Fe]aq+[Fe]residual[Fe]aq×100 . This internal control proves that no metal was lost to a third-phase precipitate.
Sources
managing the impact of impurities in commercial D2EHPA on extraction kinetics
Welcome to the Advanced Solvent Extraction Support Center. Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a workhorse acidic extractant in hydrometallurgy and drug development purification pipelines. However, commercial-grade D2EHPA is rarely 100% pure. It naturally degrades over time or arrives with manufacturing byproducts—most notably mono-(2-ethylhexyl) phosphoric acid (MEHPA) and 2-ethylhexanol.
As a Senior Application Scientist, I frequently see these impurities derail extraction kinetics, collapse metal selectivity, and cause severe hydrodynamic issues like third-phase formation. This guide is designed to help you diagnose, understand the causality behind, and resolve impurity-driven failures in your D2EHPA workflows.
Diagnostic Logic: Troubleshooting D2EHPA Impurities
Before altering your aqueous feed or stripping conditions, use the following mechanistic workflow to determine if extractant impurities are the root cause of your kinetic or selectivity failures.
Logical troubleshooting workflow for D2EHPA extraction issues.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my metal selectivity (e.g., Zn/Cd or Co/Ni) suddenly dropping when using older or commercial-grade D2EHPA?
The Cause: MEHPA accumulation in your organic phase. Commercial D2EHPA typically contains up to 5% MEHPA, which increases as D2EHPA hydrolytically decomposes over multiple extraction-stripping cycles 1.
The Causality: MEHPA is a mono-ester, meaning it possesses two ionizable protons compared to D2EHPA's single proton. It is also less sterically hindered. Because of its lower pKa , MEHPA extracts metals at significantly lower pH values than D2EHPA. When MEHPA is present, it acts antagonistically by indiscriminately co-extracting competing ions. For example, in a Zinc/Cadmium separation system, MEHPA shifts the Cadmium extraction isotherm to the left (lower pH), collapsing the ΔpH0.5 separation window between the two metals. This physically destroys the selectivity of the organic phase [[1]]().
Data Summary: Impact of MEHPA on Zn/Cd Selectivity | MEHPA Concentration (vol%) | Zn pH0.5 Shift | Cd pH0.5 Shift | Separation Factor ( βZn/Cd ) | |----------------------------|---------------------|---------------------|-------------------------------------| | 0.1% (High Purity) | Minimal | ~2.40 | ~50.0 | | 8.0% (Degraded/Impure) | Minimal | ~0.63 | ~13.0 |
Table 1: As MEHPA concentration increases, the pH0.5 of Cadmium drops drastically, reducing the separation factor by nearly 75% 1.
Q2: I am observing a "third phase" forming between the aqueous and organic layers, and my extraction kinetics have slowed down. What is happening?
The Cause: High sodium/water uptake driven by polar impurities, leading to the precipitation of polymeric metal-extractant complexes 23.
The Causality: Impurities with different polarities than D2EHPA prevent the proper dissolution of the extracted metal complex in the aliphatic diluent (e.g., kerosene). At higher pH thresholds (typically > 5), these impurities promote the entrainment of water and sodium into the organic phase, forming reverse micelles. This forces the metal ions to form insoluble 1:3 polymeric complexes that precipitate at the liquid-liquid interface [[2]]() 3. This physical barrier shifts the extraction kinetics from a rapid chemical-reaction-controlled regime to a highly inefficient diffusion-controlled regime.
The Solution: Add Tributyl Phosphate (TBP) as a phase modifier. TBP acts as an electron donor, forming hydrogen bonds with D2EHPA and MEHPA. This counterbalances the MEHPA effect, increases the lipophilicity of the organic phase, prevents water entrainment, and completely inhibits third-phase generation 4.
Q3: How do I purify commercial D2EHPA to restore baseline kinetics?
To achieve high-fidelity kinetic data or pharmaceutical-grade separations, you must strip MEHPA and non-acidic impurities from commercial D2EHPA. The most authoritative and self-validating method is the Copper-Salt Precipitation Protocol 5.
Step-by-step experimental workflow for D2EHPA purification via Cu-salt.
Detailed Methodology: Copper-Salt Precipitation
This protocol is a self-validating system: colorimetric changes at each step confirm the chemical state of the extractant.
-
Dissolution: Dissolve the impure commercial D2EHPA in an appropriate volatile organic solvent (e.g., diethyl ether or hexane).
-
Salt Formation: Add an excess of freshly precipitated Copper(II) Hydroxide ( Cu(OH)2 ) to the solution.
-
Self-Validation Check: The organic solution will turn an intense blue/green color, confirming the quantitative formation of the Cu-D2EHPA salt 5.
-
-
Precipitation: Slowly add acetone to the mixture. The Cu-D2EHPA salt is insoluble in acetone and will precipitate out as a solid, leaving MEHPA, 2-ethylhexanol, and unreacted iron impurities dissolved in the supernatant.
-
Filtration & Washing: Filter the precipitate and wash it thoroughly with fresh acetone to remove all residual impurities.
-
Acid Stripping: Suspend the purified solid Cu-D2EHPA salt in a fresh organic diluent (e.g., n-dodecane) and contact it with a 1N to 3N mineral acid (HCl or H2SO4 ).
-
Self-Validation Check: The organic phase will become completely colorless, and the aqueous phase will turn bright blue. This confirms the Cu2+ ions have been successfully stripped into the aqueous phase, leaving purified D2EHPA in the organic phase 5.
-
-
Recovery: Separate the organic phase, wash with Milli-Q water until the aqueous effluent reaches a neutral pH, and dry the organic phase over anhydrous sodium sulfate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3641226A - Method for purification of di-(2-ethyl-hexyl) phosphoric acid - Google Patents [patents.google.com]
Technical Support Center: Optimization of pH and Temperature in D2EHPA-Based Extractions
Welcome to the technical support center for Di-(2-ethylhexyl)phosphoric acid (D2EHPA)-based solvent extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing two of the most critical parameters in your extraction workflows: pH and temperature. As an acidic extractant, the performance of D2EHPA is intrinsically linked to these variables, and a thorough understanding of their interplay is paramount for achieving high selectivity and efficiency.
This guide moves beyond simple procedural lists to explain the underlying chemical principles governing the extraction process. By understanding the "why" behind the "how," you can make more informed decisions in your experimental design and effectively troubleshoot unforeseen challenges.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions regarding the role of pH and temperature in D2EHPA extractions.
Q1: How does pH fundamentally affect the extraction of metal ions with D2EHPA?
A1: D2EHPA is an acidic extractant that operates on a cation exchange mechanism. The extraction process involves the release of a proton (H⁺) from the D2EHPA molecule for every metal cation (Mⁿ⁺) it complexes with and transfers to the organic phase. This equilibrium is highly dependent on the pH of the aqueous solution.[1][2]
-
At low pH (high H⁺ concentration): The equilibrium shifts to the left, favoring the protonated, non-complexed form of D2EHPA. This suppresses the extraction of metal ions.
-
At higher pH (low H⁺ concentration): The equilibrium shifts to the right, promoting the deprotonation of D2EHPA and facilitating the formation of the metal-D2EHPA complex in the organic phase, thus enhancing extraction.[3][4]
Therefore, for each metal, there is an optimal pH range that maximizes its extraction. For instance, the extraction of zinc with D2EHPA is often optimal around a pH of 3.6.[3]
Q2: What is saponification of D2EHPA and why is it used?
A2: Saponification is the partial neutralization of D2EHPA with a base (commonly NaOH) before the extraction process. This converts a portion of the acidic D2EHPA into its sodium salt. The primary benefit of this pre-treatment is to maintain a more stable pH in the aqueous phase during extraction. Since the extraction process itself releases protons, which can lower the pH and hinder further extraction, using saponified D2EHPA provides a "pH buffer" by consuming these released protons.[5][6] This technique is particularly useful for extracting metals that require a relatively high pH for efficient extraction, as it prevents a sharp drop in pH that could otherwise stop the process. For example, saponified D2EHPA has been shown to be effective in the selective extraction of manganese.[5]
Q3: What is the general effect of temperature on D2EHPA extraction efficiency?
A3: The effect of temperature on D2EHPA extraction is complex and can vary depending on the specific metal being extracted. The extraction process can be either exothermic (releases heat) or endothermic (absorbs heat).
-
Exothermic Extractions: For some metals, such as Vanadium(V) and Cerium(IV), the extraction process is exothermic.[4][7] In these cases, increasing the temperature will decrease the extraction efficiency.[4][7]
-
Endothermic Stripping: Conversely, the stripping process (the reverse of extraction) is often endothermic. This means that increasing the temperature can significantly improve the stripping efficiency of metals from the loaded organic phase.[8][9] For instance, stripping of rare earth elements and manganese has been shown to improve with increased temperature.[8][9]
It is important to note that for some systems, temperature may have a minimal effect on the extraction itself within a certain range.[1]
Q4: Can high pH or temperature lead to degradation or loss of D2EHPA?
A4: Yes, both high pH and temperature can contribute to the loss of D2EHPA from the organic phase.
-
High pH: At elevated pH values, D2EHPA can become deprotonated and more soluble in the aqueous phase, leading to significant extractant loss.[1][2] This can also increase the tendency for third-phase formation, a phenomenon where a third, often gelatinous, layer forms between the organic and aqueous phases, complicating separation.[1][2]
-
Temperature: While some studies show a slight increase in D2EHPA solubility with increasing temperature, others indicate a more complex relationship.[10] However, prolonged exposure to high temperatures, especially in the presence of strong acids, can lead to degradation of the extractant.[10]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your D2EHPA-based extractions, with a focus on pH and temperature-related issues.
Issue 1: Low Metal Extraction Efficiency
| Possible Cause | Troubleshooting Steps & Explanation |
| Suboptimal pH of the aqueous phase. | 1. Verify and Adjust pH: The extraction of metal cations by D2EHPA is highly pH-dependent.[3] Ensure the equilibrium pH of your aqueous phase is within the optimal range for your target metal. Remember that the extraction process itself releases H+ ions, which can lower the pH. You may need to start at a slightly higher pH to compensate. 2. Consider Saponification: If your target metal requires a higher pH for extraction, consider using saponified D2EHPA. This will help maintain a stable pH during the extraction process.[5][6] |
| Temperature is too high for an exothermic extraction. | 1. Lower the Temperature: For exothermic systems like Vanadium(V) extraction, increasing the temperature will hinder the extraction.[4] Try performing the extraction at a lower temperature (e.g., room temperature or below) to shift the equilibrium towards the formation of the metal-extractant complex. |
| Insufficient contact time. | 1. Increase Mixing Time: While many D2EHPA extractions reach equilibrium relatively quickly (e.g., within 15-30 minutes), some systems may require longer contact times to ensure complete mass transfer.[4][11] |
Issue 2: Poor Stripping of Metal from Loaded Organic Phase
| Possible Cause | Troubleshooting Steps & Explanation |
| Stripping solution is not acidic enough. | 1. Increase Acid Concentration: Stripping is the reverse of extraction and is favored by high H⁺ concentrations (low pH). Increase the concentration of the acid in your stripping solution (e.g., H₂SO₄ or HCl). For some rare earth elements, acid concentrations up to 5 M have been shown to be effective.[8] |
| Stripping reaction is endothermic. | 1. Increase Temperature: The stripping of many metals from D2EHPA is an endothermic process.[8] Increasing the temperature of the stripping operation can significantly improve efficiency. For example, increasing the temperature up to 50-55°C has been shown to enhance the stripping of rare earth elements.[8] |
| High organic-to-aqueous (O:A) ratio. | 1. Decrease O:A Ratio: A lower O:A ratio in the stripping stage provides a larger volume of the aqueous phase to accept the stripped metal ions, driving the equilibrium towards the aqueous phase. Reducing the O:A ratio has been shown to be a significant factor in improving stripping efficiency.[8] |
Issue 3: Formation of a Third Phase or Emulsion
| Possible Cause | Troubleshooting Steps & Explanation |
| High pH of the aqueous phase. | 1. Lower the pH: High pH can lead to the deprotonation of D2EHPA and the formation of reverse micelles, which can result in a third phase or emulsion.[1] Carefully controlling the pH to avoid excessively high values is crucial. A sharp increase in water content in the organic phase, often a precursor to third-phase formation, can be observed around pH 5-6.[1][2] |
| High metal loading in the organic phase. | 1. Reduce Metal Loading: Overloading the organic phase with the metal-D2EHPA complex can lead to increased viscosity and the formation of aggregates, which can contribute to phase separation issues.[8] Consider using a higher concentration of D2EHPA or a lower initial metal concentration in the aqueous feed. |
| Presence of impurities in the D2EHPA or diluent. | 1. Purify the D2EHPA: Commercial D2EHPA can contain impurities that may promote third-phase formation.[1] Washing the D2EHPA with an acidic solution (e.g., 3 M HCl) can help remove water-soluble impurities.[1] 2. Choose an Appropriate Diluent: The choice of diluent can also impact phase stability.[12] Ensure you are using a high-quality, appropriate diluent for your system. |
Issue 4: Co-extraction of Undesired Metals
| Possible Cause | Troubleshooting Steps & Explanation |
| pH is favorable for the extraction of multiple metals. | 1. Fine-tune the pH: Different metals have different optimal pH ranges for extraction with D2EHPA. By carefully controlling the pH, you can selectively extract your target metal while leaving impurities in the aqueous phase. This is a fundamental principle for the separation of metals like cobalt and nickel. 2. Implement a Scrubbing Stage: After extraction, you can "scrub" the loaded organic phase by contacting it with a fresh aqueous solution at a specific pH. This can selectively strip co-extracted impurities back into the aqueous phase while retaining the target metal in the organic phase.[13] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Metal Extraction
-
Prepare Stock Solutions: Prepare a stock solution of your metal of interest in an appropriate aqueous matrix (e.g., sulfate or chloride). Prepare a solution of D2EHPA in a suitable organic diluent (e.g., kerosene).
-
pH Adjustment: Aliquot the aqueous metal solution into several vessels. Adjust the pH of each aliquot to a different value within a predefined range (e.g., pH 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0) using a dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Extraction: Add an equal volume of the D2EHPA solution to each aqueous aliquot.
-
Equilibration: Shake each mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.[4]
-
Phase Separation: Allow the phases to separate. Centrifuge if necessary to ensure a clean separation.
-
Analysis: Analyze the metal concentration in the aqueous phase (raffinate) for each sample.
-
Calculation: Calculate the percentage of metal extracted into the organic phase for each initial pH.
-
Plotting: Plot the percentage of extraction versus the equilibrium pH to determine the optimal pH range.
Protocol 2: Evaluating the Effect of Temperature on Stripping Efficiency
-
Prepare Loaded Organic Phase: Perform a bulk extraction of your target metal at its optimal pH to prepare a sufficient volume of loaded organic phase.
-
Prepare Stripping Solution: Prepare a stripping solution of a suitable acid (e.g., 2 M H₂SO₄).
-
Temperature Control: Set up a series of temperature-controlled water baths at different temperatures (e.g., 25°C, 35°C, 45°C, 55°C).
-
Stripping: In separate vessels for each temperature, mix a known volume of the loaded organic phase with a known volume of the stripping solution. Place each vessel in its respective temperature-controlled bath.
-
Equilibration: Shake the mixtures for a set amount of time to reach equilibrium.
-
Phase Separation: Separate the aqueous and organic phases.
-
Analysis: Analyze the concentration of the metal in the aqueous stripping solution for each temperature.
-
Calculation: Calculate the stripping efficiency for each temperature.
-
Plotting: Plot the stripping efficiency versus temperature to determine the effect of temperature on the stripping process.
Visualizations
Caption: The effect of pH on the D2EHPA extraction equilibrium.
Caption: A logical workflow for troubleshooting common D2EHPA extraction issues.
References
-
Wellen, B. A., et al. (n.d.). Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous elec - Lirias. Retrieved from [Link]
-
van der Dyk, L. (2011). Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction. Stellenbosch University. Retrieved from [Link]
- Rojas-Montes, J. C., et al. (2012). Effect of Temperature and the Organic Phase Content on the Stripping of Mn(II) from a D2EPHA-KEROSENE Pseudo-Emulsion Using a Su. Engineering, 4(11), 723-728.
-
Schulze, M., et al. (2021). Application of saponified D2EHPA for the selective extraction of manganese from spend lithium-ion batteries. ResearchGate. Retrieved from [Link]
-
Martins, A. H., et al. (2021). Effect of pH on the extraction of various species from the leach... ResearchGate. Retrieved from [Link]
- Biswas, R. K., & Begum, D. A. (2024). Liquid-liquid extraction equilibrium study of vanadium(V) from nitrate medium by technical grade D2EHPA dissolved. Journal of Scientific and Engineering Research, 11(1), 1-13.
- Alam, S. (2010). THE SOLUBILITY/DEGRADATION STUDY OF ORGANOPHOSPHORIC ACID EXTRACTANTS IN SULPHURIC ACID MEDIA. Journal of Chemical Engineering, IEB, 25(1), 19-23.
-
Valix, M., & Pinto, R. (2020). Optimization of Manganese Recovery from a Solution Based on Lithium-Ion Batteries by Solvent Extraction with D2EHPA. MDPI. Retrieved from [Link]
-
SIM² KU Leuven. (2023, December 13). Solubility of D2EHPA in aqueous electrolyte solutions. Retrieved from [Link]
-
Wang, Y., et al. (2015). Effect of temperature on the extraction of VO 2+ by D2EHPA, EHEHPA and... ResearchGate. Retrieved from [Link]
-
Sole, K. C., & Mooiman, M. B. (2012). Stripping of Fe(III) from D2EHPA using different reagents. Academia.edu. Retrieved from [Link]
-
Lu, J. (2023, April 13). D2EHPA metal solvent extractant introduction. Retrieved from [Link]
-
Yilmaz, E., et al. (2019). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. PMC. Retrieved from [Link]
-
Singh, R., & Dhami, T. L. (2008). Effect of pH on extraction. O D2EHPA solution after treatment with... ResearchGate. Retrieved from [Link]
-
(n.d.). Metal extraction optimization with D2EHPA in kerosene at pH 1.8 and 22 °C. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2020). Solvent Extraction of Sc(III) by D2EHPA/TBP from the Leaching Solution of Vanadium Slag. MDPI. Retrieved from [Link]
-
Sulaiman, R. N. R., & Othman, N. (2015). Solvent Extraction of Light Rare Earths from Acidic Medium by Di-(2-ethylhexyl) Phosphoric Acid in Kerosene. Universiti Kebangsaan Malaysia. Retrieved from [Link]
- El-Nadi, Y. A., & Awwad, N. S. (2023). Thermodynamics and mechanism of liquid–liquid extraction of cerium (IV) from sulfuric acid solutions with di‐(2‐ethylhexyl) phosphoric acid (D2EHPA).
-
(n.d.). 11 Extraction of base metals as function of pH by (a) D2EHPA.... ResearchGate. Retrieved from [Link]
-
(2024, September 18). Common Problems In Solvent Extraction Systems. Retrieved from [Link]
-
Wang, Z., et al. (2023). Synergistic Solvent Extraction of Ni, Co, and Mn from Ca/Mg-Containing Sulfate Solutions for Battery Metal Refining. ACS Publications. Retrieved from [Link]
-
Alguacil, F. J., et al. (2025). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. PMC. Retrieved from [Link]
-
Chen, W., et al. (2023). High-Value Recovery of the Iron via Solvent Extraction from Waste Nickel-Cadmium Battery Sulfuric Acid Leachate Using Saponified D2EHPA. MDPI. Retrieved from [Link]
-
Nava, F. A., & Uribe, A. F. (2012). Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produce. Scientific Research Publishing. Retrieved from [Link]
Sources
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- 2. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 3. researchgate.net [researchgate.net]
- 4. jsciengpap.com [jsciengpap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. scispace.com [scispace.com]
- 9. scirp.org [scirp.org]
- 10. banglajol.info [banglajol.info]
- 11. ukm.my [ukm.my]
- 12. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 13. Solvent Extraction of Sc(III) by D2EHPA/TBP from the Leaching Solution of Vanadium Slag [mdpi.com]
Technical Support Center: D2EHPA Solvent Regeneration & Recycling
Welcome to the advanced troubleshooting and protocol hub for hydrometallurgical solvent management. Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a workhorse extractant in solvent extraction (SX) for rare earths, zinc, and battery metals. However, prolonged continuous operation inevitably leads to solvent degradation, impurity accumulation, and phase separation failures.
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind solvent failure and provide self-validating protocols to restore your D2EHPA to peak extraction efficiency.
Diagnostic Workflow for Spent D2EHPA
Before applying a regeneration strategy, you must diagnose the specific mechanism of solvent degradation. The workflow below outlines the decision matrix for identifying the root cause of extraction failure.
Diagnostic workflow for identifying and resolving spent D2EHPA solvent degradation mechanisms.
Troubleshooting Guides & FAQs
Q1: Why is my D2EHPA solvent losing extraction capacity over multiple cycles, specifically showing a dark red/brown coloration? Diagnostic Causality: The dark coloration and progressive capacity loss indicate severe Iron(III) accumulation. D2EHPA exhibits an exceptionally high affinity for Fe(III) over other base metals. Standard stripping protocols using dilute sulfuric acid (H2SO4) are thermodynamically insufficient to break the strong Fe-D2EHPA polymeric complexes. Consequently, Fe(III) acts as a permanent poison, occupying active phosphoryl sites and reducing the solvent's loading capacity[1]. Field-Proven Resolution: While highly concentrated inorganic acids (e.g., 6 M HCl) can strip Fe(III), they catalyze the hydrolytic degradation of the organophosphorus framework[2]. The optimal strategy is chemical regeneration using a complexing buffer. An oxalic acid and ammonium oxalate buffer shifts the equilibrium by forming highly stable, water-soluble iron-oxalate complexes, achieving up to 75% Fe(III) recovery in a single stage without degrading the solvent[2],[3].
Q2: My phase disengagement time has increased from 2 minutes to over 15 minutes, and I am observing a stable interfacial emulsion (crud). What is the mechanism behind this? Diagnostic Causality: Prolonged phase separation is the hallmark of solvent degradation, specifically the accumulation of mono-(2-ethylhexyl) phosphoric acid (M2EHPA)[4]. In highly acidic environments, D2EHPA undergoes acid-catalyzed ester hydrolysis, cleaving one of the ethylhexyl chains to form M2EHPA[4]. M2EHPA is highly surface-active (acting as a surfactant) and binds metals non-selectively, stabilizing oil-in-water emulsions and promoting the precipitation of insoluble metallic "crud"[5],. Field-Proven Resolution: M2EHPA must be selectively removed. Because M2EHPA has a higher aqueous solubility than D2EHPA, an alkaline scrubbing stage forces the mono-ester to partition into the aqueous phase[5].
Q3: How does the addition of TBP (Tributyl Phosphate) aid in the regeneration of D2EHPA? Diagnostic Causality: Tributyl phosphate (TBP) acts as a neutral organic phase modifier. It disrupts the polymeric aggregation of D2EHPA-metal complexes, reducing the viscosity of the organic phase and preventing third-phase (crud) formation. Furthermore, TBP synergistically enhances the stripping efficiency of Fe(III) when used in conjunction with oxalic acid buffers[2].
Self-Validating Experimental Protocols
Protocol A: Chemical Regeneration via Buffer Stripping for Fe(III) Removal
Causality: Utilizing the high formation constant of iron-oxalate complexes to outcompete the Fe-D2EHPA bond, enabling efficient stripping at mild acidities to protect the solvent backbone.
-
Buffer Preparation: Prepare an aqueous stripping solution containing an optimized buffer ratio of oxalic acid and ammonium oxalate[2].
-
Equilibration: Contact the spent, Fe-loaded D2EHPA organic phase with the buffer at an Organic-to-Aqueous (O/A) phase ratio of 3:1[6].
-
Thermal Activation: Maintain the mixer-settler temperature at 50°C to overcome the high activation energy (approx. 77 kJ/mole) required to break the Fe-D2EHPA complex[6]. Agitate vigorously for 15 minutes.
-
Phase Separation: Allow the mixture to settle. The aqueous phase will contain the stripped iron.
-
Self-Validation Checkpoint: The aqueous strip liquor must exhibit a distinct color change (yellow/green) indicative of the Fe-oxalate complex. Analyze the organic raffinate via ICP-OES; a successful regeneration will demonstrate a >70% reduction in organic Fe concentration per stage[2],[3].
Protocol B: Alkaline Scrubbing for M2EHPA Removal
Causality: Exploiting the differential aqueous solubility of the degradation product (M2EHPA) versus the primary extractant (D2EHPA) under alkaline conditions.
-
Alkaline Wash: Prepare a 0.5 M Na2CO3 or dilute NaOH solution.
-
Scrubbing: Contact the degraded organic solvent with the alkaline solution at an O/A ratio of 1:1 for 10 minutes at ambient temperature.
-
Partitioning: Allow the phases to disengage. The M2EHPA, being more polar and water-soluble, partitions into the aqueous phase, leaving the purified D2EHPA in the organic phase[4],[5].
-
Re-acidification: Contact the scrubbed organic phase with 0.5 M H2SO4 to re-protonate the D2EHPA, preparing it for the next extraction cycle.
-
Self-Validation Checkpoint: Submit a sample of the regenerated organic phase to LC-ESI-MS analysis. Operating in SIM mode, verify that the M2EHPA concentration is below the 1 µg/mL detection limit[7]. Functionally, verify that the phase disengagement time in a standard extraction test has returned to your baseline (<2 minutes).
Quantitative Data Summaries
The following table summarizes the efficacy and risks associated with various reagents used to strip strongly bound Fe(III) from spent D2EHPA.
| Stripping Reagent | Concentration | Fe(III) Stripping Efficiency (%) | Solvent Degradation Risk | Reference |
| Hydrochloric Acid (HCl) | 6 M | High | High (Acid-catalyzed hydrolysis) | [2] |
| Sulfuric Acid (H2SO4) | 0.5 M | Low (<20%) | Low | |
| Oxalic Acid | 72.4% equivalent | 72.4% | Low | [2],[3] |
| Ammonium Oxalate | 70% equivalent | 70.0% | Low | [2],[3] |
| Oxalic Acid + Ammonium Oxalate Buffer | Optimized Ratio | 75.0% | Low | [2],[3] |
Sources
- 1. saimm.co.za [saimm.co.za]
- 2. (PDF) Stripping of Fe(III) from D2EHPA using different reagents [academia.edu]
- 3. Stripping of Fe (III) from D2EHPA Using Different Reagents [ausimm.com]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating the Environmental Impact of 2-Ethylhexyl Phosphate Discharge
Welcome to the Technical Support Center for managing and mitigating the environmental discharge of 2-ethylhexyl phosphate derivatives, primarily di-(2-ethylhexyl) phosphoric acid (D2EHPA) and tris(2-ethylhexyl) phosphate (TEHP). Designed for environmental scientists, hydrometallurgists, and drug development professionals, this guide provides field-proven troubleshooting protocols, causal explanations for chemical behaviors, and self-validating workflows to ensure regulatory compliance and ecological safety.
Section 1: Fundamental Chemistry & Environmental Impact FAQs
Q: Why is the discharge of 2-ethylhexyl phosphate derivatives a critical environmental concern? A: D2EHPA and its related esters are highly persistent and exhibit acute toxicity to aquatic ecosystems. Standard toxicological data indicates that the LC50 for freshwater fish is approximately 20 mg/L[1]. Furthermore, commercial mixtures often contain degradants that cause long-lasting endocrine-disrupting effects in aquatic invertebrates. Because these compounds are heavily used in solvent extraction and pharmaceutical synthesis, their unintentional release into wastewater streams poses a severe bioaccumulation risk.
Q: What chemical mechanism drives the unintentional loss of D2EHPA into aqueous waste streams? A: The loss of D2EHPA into wastewater is fundamentally driven by pH-dependent solubility and deprotonation. In liquid-liquid extraction processes, the solubility of D2EHPA in the aqueous phase increases exponentially when the equilibrium pH rises above 2[2]. At this threshold, the acidic extractant deprotonates, transferring the highly soluble D2EHPA anion into the aqueous phase, which leads to immediate environmental discharge if the effluent is not intercepted[2].
Section 2: Troubleshooting Guide – Advanced Oxidation Processes (AOP)
Issue: Low degradation efficiency of D2EHPA in standard Fenton oxidation wastewater treatment. Root Cause: D2EHPA is a highly stable, hydrophobic molecule. In standard Fenton reactions, the generated hydroxyl radicals (•OH) have an extremely short half-life (nanoseconds). Because •OH radicals are hydrophilic, they quench in the bulk solution before they can migrate to and oxidize the hydrophobic D2EHPA molecules[3]. Solution: Transition to a Dual-Active Site Catalyst system, such as fluorine and nitrogen co-doped carbon (FNC).
-
The Causality: The N-sites on the catalyst specifically adsorb the hydrophobic D2EHPA, while the adjacent F-sites activate H2O2. The electron-rich D2EHPA transfers electrons through the N-sites to the F-sites, lowering the energy barrier for H2O2 cleavage[3]. This proximity ensures that •OH radicals are generated exactly where the D2EHPA is adsorbed, bypassing the migration distance limitation and achieving up to 96.49% removal[3].
Issue: Incomplete mineralization leading to toxic intermediate diesters. Root Cause: Insufficient electron transfer during the catalytic cycle leaves degradation stalled at the intermediate phase (e.g., mono-esters or alcohols), which can retain aquatic toxicity. Solution: Implement continuous Oxidation-Reduction Potential (ORP) monitoring to ensure sustained •OH generation, and validate complete mineralization via Total Organic Carbon (TOC) analysis (target >90% TOC reduction)[3].
Section 3: Troubleshooting Guide – Solvent Recovery & Adsorption
Issue: Decreased metal ion flux and extractant leakage in Supported Liquid Membranes (SLM). Root Cause: Operators often over-concentrate D2EHPA in the diluent (e.g., kerosene) assuming it will increase extraction capacity. However, exceeding a concentration of 0.3 M exponentially increases the dynamic viscosity of the organic phase[4]. This viscosity spike restricts the diffusion coefficient of the metal-extractant complex across the membrane pores, causing a bottleneck in mass transfer and forcing extractant washout into the aqueous feed[4]. Solution: Cap the D2EHPA carrier concentration at an optimal 0.3 M and utilize a 0.2 M acetic acid–sodium acetate buffer to lock the feed phase pH at 4, stabilizing the membrane interface[4].
Issue: Poor metal adsorption on Solvent-Impregnated Carbonized Biomass (SICB), leading to secondary D2EHPA pollution. Root Cause: Hydrogen ion competition. If the pH of the wastewater drops below 1.0, the high concentration of H+ ions suppresses the dissociation of the P-OH group in the impregnated D2EHPA, preventing the necessary cation exchange with target metals[5]. Solution: Adjust and strictly maintain the wastewater pH at 1.6. At this specific pH, D2EHPA dissociates optimally without causing the target metal ions to undergo un-adsorbable morphological transformations (e.g., hydrolysis)[5].
Section 4: Quantitative Data & Mitigation Efficacy
The following table summarizes the operational parameters and validated efficiencies of various D2EHPA mitigation and recovery strategies:
| Mitigation Strategy | Target Contaminant / Matrix | Optimal Operating Parameters | Validated Efficiency | Primary Mechanism |
| FNC Fenton-like Catalysis | D2EHPA in extraction wastewater | FNC Catalyst, H2O2, Ambient Temp | 96.49% D2EHPA removal; 90.26% TOC reduction[3] | Dual-site adsorption & •OH proximity cleavage |
| Supported Liquid Membrane (SLM) | Heavy metals (Cr) / D2EHPA recovery | 0.3 M D2EHPA in kerosene, pH 4.0 | Maximum flux achieved at 60 mins[4] | Carrier-mediated diffusion |
| Biomass Impregnation (SICB) | Vanadium / D2EHPA stabilization | pH 1.6, Solid/Liquid ratio 1:20 | 98.12% adsorption rate[5] | Cation exchange via P-OH group dissociation |
Section 5: Standard Operating Procedure (SOP)
Protocol: Heterogeneous Fenton-like Degradation of D2EHPA Wastewater
This protocol utilizes a self-validating system to ensure complete mineralization of organophosphate waste.
Step 1: Matrix Preparation & Baseline Analysis
-
Action: Homogenize the D2EHPA extraction wastewater. Extract a 50 mL aliquot and measure the baseline Total Organic Carbon (TOC) and pH.
-
Self-Validation Check: Run an initial LC-MS scan. If the baseline concentration of D2EHPA is below 20 mg/L, the effluent may already meet acute toxicity thresholds[1], and standard biological treatment may be sufficient.
Step 2: Catalyst Adsorption Phase
-
Action: Introduce the Fluorine/Nitrogen co-doped carbon (FNC) catalyst into the reactor at a loading rate of 1.0 g/L. Agitate in the dark for 30 minutes.
-
Causality: This dark-phase agitation allows the N-sites on the FNC to fully adsorb the electron-rich D2EHPA molecules, setting up the necessary proximity for radical attack[3].
Step 3: H2O2 Activation & Degradation
-
Action: Dose H2O2 (30% w/w) into the reactor to initiate the Fenton-like reaction.
-
Self-Validation Check (Real-Time): Monitor the Oxidation-Reduction Potential (ORP). A sharp spike in ORP (> +400 mV) confirms the successful generation of •OH radicals at the F-sites. If the ORP plateaus prematurely, the F-sites are saturated, indicating a need for catalyst regeneration[3].
Step 4: Mineralization Verification
-
Action: After 120 minutes of reaction time, filter the catalyst using a 0.22 µm PTFE membrane.
-
Self-Validation Check (Endpoint): Measure the final TOC. The system is validated as successful only if TOC reduction exceeds 90%[3]. Secondary validation via LC-MS must confirm the absence of toxic degradants like bis(2-ethylhexyl) phosphate.
Section 6: Mechanistic Visualization
The following diagram illustrates the causal relationship and electron transfer mechanism during the degradation of D2EHPA using a dual-active site catalyst.
Caption: Mechanism of D2EHPA degradation via dual-active site FNC catalysis and proximity •OH exposure.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). 2-Ethylhexyl phosphates - Draft evaluation statement - 15 April 2024. Retrieved from:
-
Carl ROTH. Safety Data Sheet: Bis(2-ethylhexyl) phosphate. Retrieved from: 1
-
PubMed (Angewandte Chemie). Comediating Adsorption and Electron Transfer via Dual-Active Site Catalyst Construction for Improving the Treatment of Extraction Wastewater. Retrieved from: 3
-
ResearchGate. The Solubility/Degradation Study of Organophosphoric Acid Extractants in Sulphuric Acid Media. Retrieved from: 2
-
MDPI (Catalysts). Chromium (III) Ions Were Extracted from Wastewater Effluent Using a Synergistic Green Membrane with a Binary Combination of D2EHPA and Kerosene. Retrieved from:4
-
PubMed Central (Molecules). Surface Modification of Biomass with Di-(2-Ethylhexyl)phosphoric Acid and Its Use for Vanadium Adsorption. Retrieved from: 5
Sources
- 1. carlroth.com [carlroth.com]
- 2. researchgate.net [researchgate.net]
- 3. Comediating Adsorption and Electron Transfer via Dual-Active Site Catalyst Construction for Improving the Treatment of Extraction Wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Surface Modification of Biomass with Di-(2-Ethylhexyl)phosphoric Acid and Its Use for Vanadium Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
D2EHPA Solvent Extraction Scale-Up: Technical Support & Troubleshooting Center
Welcome to the D2EHPA Scale-Up Support Center. Transitioning a solvent extraction process using Di-(2-ethylhexyl)phosphoric acid (D2EHPA) from a controlled bench-top environment to a continuous pilot or commercial scale introduces complex hydrodynamic and thermodynamic variables. As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. Here, we diagnose the fundamental physical chemistry and fluid dynamics driving your scale-up anomalies, providing you with self-validating protocols to engineer robust solutions.
Diagnostic Logic Workflow
Caption: Diagnostic workflow for resolving D2EHPA solvent extraction scale-up bottlenecks.
Module 1: Overcoming Third-Phase Formation & Phase Separation Failures
Q: Why does a heavy "third phase" suddenly appear in our pilot mixer-settlers when our bench-scale shake flasks showed perfect phase disengagement? A: At the bench scale, exact Aqueous-to-Organic (A:O) ratios and gentle mixing are easily maintained. In continuous pilot scale-up, localized concentration gradients and high-shear zones can cause the metal-extractant complex to exceed its Limiting Organic Concentration (LOC). Causality dictates that when the highly polar metal-D2EHPA complex surpasses the LOC, the non-polar diluent (e.g., aliphatic kerosene) can no longer solvate it. This forces the system to form reverse micelles, which agglomerate and precipitate as a dense, viscous third phase between the aqueous and organic layers [1][1].
Q: How do we engineer the organic phase to prevent this without losing extraction efficiency? A: You must either increase the solvating power of the organic phase or reduce the localized metal loading. Adding a phase modifier—typically 2–5% v/v of a neutral donor like Tri-n-butyl phosphate (TBP) or an aliphatic alcohol (isodecanol)—disrupts reverse micelle formation by solvating the polar core of the metal-D2EHPA complex [1][1]. Alternatively, switching from a purely aliphatic diluent to one with a higher aromatic content increases the overall solubility threshold of the complex, though it may slightly alter selectivity.
Module 2: Resolving Kinetic Drops & Mass Transfer Limitations
Q: Our extraction efficiency dropped from 95% in the lab to 75% in the pilot plant, despite using the same residence time. What is the root cause? A: This is a classic hydrodynamic shift. In a shake flask, the specific power input is extremely high, driving the system into a purely chemical-reaction-controlled regime. In a scaled-up mixer-settler, the power input per unit volume (P/V) drops, and the boundary layer thickness around the aqueous droplets increases. Consequently, the rate-limiting step shifts from chemical reaction to mixed chemical-diffusional control [2][2]. Furthermore, D2EHPA extraction is exothermic; if the pilot plant lacks adequate temperature control, localized heating will shift the equilibrium toward the endothermic stripping reaction, reducing forward efficiency [2][2].
Q: What are the target engineering parameters for scaling the agitation? A: Scale-up must be based on constant specific power input (P/V) rather than constant RPM. Industry standards for D2EHPA mixer-settlers dictate a turbine-to-tank diameter (D/T) ratio of 1:3. This provides optimal shear to maximize interfacial area without generating stable microemulsions [3][3].
Module 3: Mitigating Crud Formation & Extractant Degradation
Q: We are accumulating a stable, solid-stabilized emulsion (crud) at the settler interface. Does D2EHPA degrade into crud? A: D2EHPA itself does not easily degrade chemically under standard conditions, but commercial D2EHPA contains impurities (like mono-2-ethylhexyl phosphoric acid) that have high aqueous solubility and form insoluble complexes with metals like iron or aluminum. Additionally, if the aqueous feed pH spikes above 5.0, D2EHPA undergoes saponification, drastically increasing its solubility in the aqueous phase and promoting the precipitation of metal-phosphates at the interface [4][4]. Pre-treating the aqueous phase to remove suspended solids and controlling the A:O ratio are critical preventative measures [5][5].
Quantitative Data Summary
| Parameter | Bench-Scale (Shake Flask) | Pilot-Scale (Mixer-Settler) | Impact on D2EHPA Extraction |
| Specific Power Input (P/V) | Variable / Unquantified | Constant (~30 hp/1000 gal) | Determines droplet size, boundary layer thickness, and mass transfer area. |
| Impeller/Tank Ratio (D/T) | N/A | 1:3 | Optimizes shear to prevent stable emulsions and entrainment. |
| Extractant Concentration | 20% v/v | 5–10% v/v (often reduced) | Lower concentrations increase the risk of breaching LOC and forming a third phase. |
| Diluent Type | Aliphatic (e.g., n-dodecane) | Mixed Aliphatic/Aromatic | Aromatics suppress gel/third-phase formation but may slightly reduce kinetics. |
| Aqueous pH | Strictly controlled | Subject to local gradients | pH > 5.0 causes a sharp increase in D2EHPA aqueous solubility and sodium/water uptake. |
Standard Operating Protocols
Protocol 1: Determination of Limiting Organic Concentration (LOC)
This protocol identifies the exact threshold where third-phase formation occurs, allowing you to set safe operating margins for scale-up.
-
Preparation: Prepare a series of organic phases with varying D2EHPA concentrations (e.g., 5%, 10%, 15%, 20% v/v) in your process diluent.
-
Contacting: Contact each organic phase with the aqueous metal feed at the target process A:O ratio (e.g., 1:1 or 2:1) in jacketed reactors to maintain constant temperature (typically 25°C).
-
Agitation: Agitate at the scaled P/V ratio for the determined residence time (e.g., 2–5 minutes).
-
Disengagement: Transfer the mixture to a graduated settling funnel and observe the phase disengagement over 10 minutes.
-
Identification: Identify the lowest D2EHPA concentration that yields a visible third phase at the interface. The concentration just above this threshold is your LOC.
-
Self-Validation System: Analyze the aqueous raffinate and the organic phase using ICP-OES. A self-validating LOC test will show a linear mass balance closure (>98%) between the depleted aqueous metal and the loaded organic metal. If mass balance fails, metal has precipitated into an invisible micro-emulsion layer, indicating the true LOC was already breached.
Protocol 2: D2EHPA Pre-conditioning and Impurity Removal
Commercial D2EHPA contains mono-ester impurities that cause crud. This protocol strips them out before they enter your continuous circuit.
-
Dilution: Dilute commercial D2EHPA to the desired working concentration in the process diluent.
-
Acid Wash: Contact the organic phase with an equal volume of 3.0 M HCl for 30 minutes at 25°C to strip water-soluble phosphorus-containing impurities.
-
Separation: Allow the phases to separate completely and discard the heavy aqueous wash.
-
Water Wash: Wash the organic phase twice with deionized water until the aqueous raffinate reaches a pH of ~4.0.
-
Equilibration: Pre-equilibrate the organic phase with a blank aqueous matrix matching the feed's ionic strength to prevent sudden pH shifts during continuous extraction.
-
Self-Validation System: Measure the total phosphorus content in the final aqueous wash using ICP-OES. A successful pre-conditioning is validated when the aqueous phosphorus concentration drops below 5 mg/L, confirming the removal of water-soluble mono-ester impurities.
References
- Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions.Separation and Purification Technology / KU Leuven.
- Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance.MDPI.
- Kinetics of Heavy Rare Earth Element Extraction from Phosphoric Acid Solutions.MDPI.
- Design and scaleup of mixer-settlers for the dapex solvent extraction process.SciSpace.
- Purification of recovered phosphoric acid by extracting aluminium with di-2-ethylhexyl phosphoric acid.ResearchGate.
Sources
Technical Support Center: Enhancing the Thermal Stability of Polymers Containing TEHP
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers and scientists working with polymers containing Tris(2-ethylhexyl) phosphate (TEHP). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the formulation, processing, and analysis of these materials. Our focus is on diagnosing issues, understanding the underlying chemical mechanisms, and implementing effective strategies to improve thermal stability.
Frequently Asked Questions (FAQs)
Q1: What is Tris(2-ethylhexyl) phosphate (TEHP) and what are its primary functions in a polymer system?
Tris(2-ethylhexyl) phosphate, or TEHP, is a multifunctional additive used in polymer formulations. It is a phosphate ester that serves two primary roles:
-
Plasticizer: TEHP is incorporated into rigid polymers, most notably polyvinyl chloride (PVC), to increase their flexibility, workability, and softness.[1][2] It works by embedding itself between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).
-
Flame Retardant: As an organophosphorus compound, TEHP enhances the fire resistance of materials.[3][4] During combustion, it decomposes to form phosphoric acid, which promotes the formation of a protective char layer on the polymer's surface.[3] This char acts as an insulating barrier, limiting heat transfer and the release of flammable volatile compounds.[3]
TEHP is valued for its low volatility and good thermal stability compared to some other plasticizers, making it suitable for applications that may experience elevated temperatures.
Q2: How does TEHP itself influence the overall thermal stability of a polymer formulation?
The effect of TEHP on a polymer's thermal stability is complex. While TEHP is relatively stable, its interaction with the polymer matrix can lead to different outcomes:
-
Positive Effect (Flame Retardancy): In a fire scenario, TEHP's decomposition is beneficial, promoting char formation that protects the underlying material.[3][5]
-
Negative Effect (Plasticization): The introduction of a plasticizer can sometimes lower the initial degradation temperature of the polymer. For instance, in PVC, the increased free volume created by the plasticizer can facilitate the diffusion of degradation products like HCl, which can have an autocatalytic effect on further degradation.[6] The thermal degradation of phosphate esters can also proceed via hydrolysis or dehydrohalogenation, potentially creating acidic species that catalyze polymer chain scission.[7]
Therefore, while TEHP is a flame retardant, its presence as a plasticizer can sometimes reduce the onset temperature of thermal degradation under non-combustion, high-heat processing conditions.
Q3: What are the common visual and analytical signs of thermal degradation in polymers containing TEHP?
Recognizing thermal degradation is the first step in troubleshooting. Key indicators include:
-
Discoloration: Yellowing or browning during melt processing is a classic sign of thermo-oxidative degradation, where heat and oxygen cause reactions that form color-producing bodies called chromophores.[8][9]
-
Changes in Mechanical Properties: The material may become brittle, lose its tensile strength, or show surface cracks. This is due to polymer chain scission (breaking of the polymer backbone) or excessive cross-linking.[9]
-
Gas Evolution/Bubbles: Volatilization of the plasticizer, trapped moisture, or gaseous degradation products can cause bubbles or voids in the material, especially at high temperatures.[10]
-
Analytical Evidence:
-
Thermogravimetric Analysis (TGA): A TGA thermogram will show a mass loss at a lower-than-expected temperature. The onset temperature of decomposition is a key metric for thermal stability.[11][12]
-
Differential Scanning Calorimetry (DSC): A DSC scan might show shifts in the glass transition temperature (Tg) or the appearance of unexpected exothermic or endothermic peaks related to degradation reactions.[11][13]
-
Q4: What are the primary analytical techniques for evaluating the thermal stability of my polymer-TEHP formulation?
The two workhorse techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][14]
-
Thermogravimetric Analysis (TGA): This is the most direct method for measuring thermal stability. TGA tracks the mass of a sample as it is heated at a controlled rate.[12][13] The resulting data reveals the temperatures at which the polymer and its additives decompose.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[11][13] It is used to determine key thermal transitions like the glass transition (Tg) and melting point (Tm), which can be affected by degradation. It can also reveal information about curing or crystallization behavior.[14]
For more advanced analysis, these techniques can be coupled with others, such as TGA-FTIR or TGA-MS, which analyze the gases evolved during degradation to help identify the specific breakdown products and mechanisms.[8]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Unexpectedly Low Thermal Stability in TGA
Q: My TGA curve shows a significant weight loss at a temperature much lower than anticipated for my polymer. What are the likely causes and how can I fix this?
A: Premature weight loss in TGA is a common issue that often points to contamination or side reactions. The primary suspects are residual impurities, oxidation, and hydrolysis.
Causality and Solutions:
-
Residual Acidic Impurities: Trace amounts of acid left over from the polymerization process can act as catalysts, accelerating the thermal degradation of both the polymer and TEHP.[8]
-
Solution: Purify the polymer before incorporating additives. Techniques like re-precipitation can effectively remove acidic residues.
-
-
Oxidative Degradation: Most polymers are more susceptible to degradation in the presence of oxygen.[8][9] If your TGA experiment is run in an air or oxygen-containing atmosphere, you are observing thermo-oxidative degradation, which occurs at lower temperatures than pyrolysis (degradation in an inert atmosphere).[12]
-
Solution: Always run TGA experiments under an inert nitrogen atmosphere to establish the intrinsic thermal stability of the material.[12] If the material must perform in an oxygen-rich environment, this highlights the need for an antioxidant package in your formulation.
-
-
Hydrolysis: TEHP, being an ester, is susceptible to hydrolysis, especially at elevated temperatures if moisture is present. This can generate phosphoric acid, which can catalyze polymer degradation.[7]
-
Solution: Ensure all components (polymer, TEHP, and other additives) are thoroughly dried before mixing and analysis. Store materials in a desiccator.
-
-
TEHP Volatilization: While TEHP has low volatility, at high temperatures, it can still evaporate from the polymer matrix, leading to an initial weight loss in TGA that is not due to polymer degradation.
-
Solution: Analyze the derivative of the TGA curve (DTG curve).[12] Weight loss from volatilization often appears as a distinct, lower-temperature event before the main polymer degradation peak. Comparing the TGA of the pure polymer, pure TEHP, and the blend can help distinguish these events.
-
Problem 2: Discoloration (Yellowing/Browning) During Melt Processing
Q: My polymer blend with TEHP turns yellow or brown during extrusion or hot-press molding. What is causing this, and what are the best preventative measures?
A: This is a classic sign of thermo-oxidative degradation. The combination of high heat and shear during processing, in the presence of oxygen, generates free radicals that attack the polymer chains, leading to the formation of colored degradation products.[8][9]
Causality and Solutions:
-
High Processing Temperature: Every polymer has a thermal stability limit. Exceeding this, even for short periods, initiates degradation.
-
Solution: Optimize your processing parameters. Lower the melt temperature to the minimum required for adequate flow.[8]
-
-
Excessive Shear: High screw speeds in an extruder can generate significant frictional heat (shear heating), creating localized hot spots where degradation can begin.[8]
-
Solution: Reduce the screw speed to minimize shear stress on the polymer melt.[9]
-
-
Presence of Oxygen: Oxygen is a key ingredient for thermo-oxidative degradation.
-
Solution 1 (Processing): Process the material under a nitrogen blanket or use a vacuum-vented extruder to minimize oxygen exposure.[8]
-
Solution 2 (Formulation): This is the most robust solution. Incorporate an antioxidant package into your formulation. Antioxidants are essential additives that protect the polymer during high-temperature processing and throughout its service life.[15][16] (See "Advanced Solutions" below for more details).
-
Problem 3: Inconsistent or Non-Reproducible TGA/DSC Results
Q: I am running the same formulation, but my TGA and DSC results vary between runs. What factors could lead to this inconsistency?
A: Reproducibility is key to reliable thermal analysis. Inconsistency usually stems from variations in sample preparation or experimental parameters.[8]
Causality and Solutions:
-
Sample Heterogeneity: If the TEHP and other additives are not perfectly dispersed within the polymer, different small samples taken for analysis will have slightly different compositions, leading to varied results.[8]
-
Solution: Ensure thorough and consistent mixing of your formulation. For melt-processed materials, consider analyzing a sample taken after the material has reached a steady state. For solution-cast films, ensure complete solvent removal and uniform thickness.
-
-
Variation in Heating Rate: The observed degradation temperature can be influenced by the heating rate. Faster rates tend to shift the degradation curve to higher temperatures.
-
Solution: Use a consistent, standardized heating rate for all comparative experiments. A rate of 10 °C/min or 20 °C/min is common for polymer analysis.[11]
-
-
Sample Mass and Form: Heat transfer can be affected by the sample's mass and its physical form (e.g., a fine powder versus a single solid piece).[8]
-
Solution: Use a consistent sample mass (typically 5-10 mg for TGA) and form for all analyses. A powder or thin film generally provides better heat transfer than a large pellet.
-
-
Instrument Calibration: Ensure the TGA balance and DSC temperature/enthalpy are properly calibrated according to the manufacturer's schedule.
Advanced Solutions: Synergistic Additive Packages
Q: Basic troubleshooting has helped, but I need to maximize the thermal stability for a demanding application. How can I use other additives to work synergistically with TEHP?
A: To achieve superior performance, a multi-component stabilization system is often required. The goal is to counteract degradation through different mechanisms simultaneously. Combining TEHP with primary and secondary antioxidants is a highly effective strategy.
The Role of Antioxidants
Antioxidants are crucial for preventing degradation during processing and long-term use.[16] They work in a complementary fashion.[17]
-
Primary Antioxidants (Radical Scavengers): These additives, typically hindered phenols (e.g., Irganox® 1010), interrupt the degradation cycle by donating a hydrogen atom to neutralize highly reactive free radicals.[16][17] This prevents the radicals from attacking the polymer backbone.
-
Secondary Antioxidants (Hydroperoxide Decomposers): These additives, often phosphites (e.g., Irgafos® 168) or thioesters, work by decomposing hydroperoxides into stable, non-radical products.[16] This prevents the hydroperoxides from splitting into even more reactive radicals, which would accelerate degradation.
Table 1: Common Thermal Stabilizers and Their Functions
| Stabilizer Type | Chemical Class | Primary Function | Stage of Protection |
|---|---|---|---|
| Primary Antioxidant | Sterically Hindered Phenols | Free radical scavenging | Long-term heat stability, processing |
| Secondary Antioxidant | Phosphites, Thioesters | Hydroperoxide decomposition | Melt processing stability |
| Metal Deactivators | Hydrazides, Triazoles | Chelate metal ions to prevent catalytic degradation | Long-term stability |
| Synergists | Layered Double Hydroxides (LDHs), Nanoclays | Enhance char formation, act as acid scavengers | High-temperature stability, flame retardancy |
The combination of a primary and a secondary antioxidant often provides a synergistic effect, offering better protection than either additive could provide on its own.[17]
Synergists for Char Formation
In flame retardancy applications, the goal is to maximize the amount of protective char formed. Certain additives can work synergistically with TEHP to enhance this. For example, inorganic particles like layered double hydroxides (LDHs) or specific nanoclays can act as catalysts or physical barriers during decomposition, promoting the formation of a more robust and insulating char layer.[18][19]
Visualizing Concepts and Workflows
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving thermal stability issues.
Caption: A workflow for troubleshooting thermal stability issues.
Mechanism of Thermo-Oxidative Degradation & Stabilization
This diagram illustrates how polymers degrade and how antioxidants intervene.
Caption: Thermo-oxidative degradation cycle and antioxidant intervention points.
Standard Operating Procedures (SOPs)
SOP 1: Assessing Polymer Thermal Stability using TGA
This protocol outlines the standard procedure for evaluating the thermal stability of a polymer-TEHP blend using Thermogravimetric Analysis (TGA).
Objective: To determine the onset temperature of degradation (Td) and the mass loss profile of the material in an inert atmosphere.
Materials & Equipment:
-
TGA Instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)
-
High-purity Nitrogen (or Argon) gas supply
-
Alumina or Platinum TGA pans
-
Microbalance
-
Polymer-TEHP sample (as powder or thin film)
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and the nitrogen gas supply. Allow the instrument to stabilize.
-
Perform any required calibrations as per the instrument's manual.
-
-
Sample Preparation:
-
Place an empty TGA pan on the microbalance and tare it.
-
Carefully add 5-10 mg of the polymer sample into the pan. Record the exact weight.
-
Place the pan securely onto the TGA's balance mechanism.
-
-
Experimental Setup:
-
In the instrument software, create a new method with the following parameters:
-
Gas: Nitrogen
-
Purge Rate: 50 mL/min (or as recommended for your instrument)
-
Temperature Program:
-
-
Equilibrate at 30 °C.
-
-
-
Ramp temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
-
-
-
-
Running the Experiment:
-
Start the experiment. The furnace will close, the atmosphere will purge, and the temperature program will begin.
-
Monitor the run in real-time to ensure it proceeds as expected.
-
-
Data Analysis:
-
Once the run is complete, the software will display the TGA curve (Mass % vs. Temperature).
-
Determine the Onset Temperature of Decomposition (Td) . This is often calculated using the tangent method at the point of the initial, steepest mass loss.
-
Note the temperature of maximum decomposition rate from the derivative (DTG) curve peak.
-
Record the percentage of residual mass at 600 °C.
-
Compare the Td of different formulations. A higher Td indicates greater thermal stability.
-
Table 2: Typical TGA Experimental Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Sample Mass | 5 – 10 mg | Ensures uniform heating and minimizes thermal lag.[8] |
| Heating Rate | 10 °C/min | A standard rate for good resolution and reasonable experiment time.[11][20] |
| Atmosphere | Nitrogen (Inert) | Measures intrinsic thermal stability (pyrolysis) without oxidative effects.[12] |
| Flow Rate | 20 – 50 mL/min | Effectively purges oxygen and removes degradation products. |
| Temp. Range | 30 – 600 °C | Covers moisture loss, additive volatilization, and degradation for most common polymers. |
SOP 2: Characterizing Thermal Transitions using DSC
This protocol describes using Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg) of your polymer-TEHP blend.
Objective: To measure the Tg, which indicates the effectiveness of TEHP as a plasticizer and can shift with degradation.
Materials & Equipment:
-
DSC Instrument
-
Nitrogen gas supply
-
Aluminum DSC pans and lids
-
Sample press/crimper
-
Microbalance
Procedure:
-
Instrument Preparation:
-
Turn on the DSC and nitrogen gas supply.
-
Perform temperature and enthalpy calibrations if necessary.
-
-
Sample Preparation:
-
Weigh an empty aluminum pan and lid.
-
Place 5-10 mg of the polymer sample into the pan.
-
Securely crimp the lid onto the pan using the sample press.
-
Prepare an identical empty, sealed pan to use as a reference.
-
-
Experimental Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Create a method with a "Heat-Cool-Heat" cycle to erase the polymer's prior thermal history.
-
Gas: Nitrogen, 50 mL/min purge rate.
-
Temperature Program:
-
-
Equilibrate at 25 °C.
-
-
-
Ramp to a temperature well above the expected Tg (e.g., 150 °C) at 10 °C/min. (First Heat)
-
-
-
Cool down to a low temperature (e.g., 0 °C) at 10 °C/min. (Cool)
-
-
-
Ramp again to 150 °C at 10 °C/min. (Second Heat)
-
-
-
-
-
Running the Experiment:
-
Start the experiment and allow it to complete all cycles.
-
-
Data Analysis:
-
Analyze the data from the second heating scan . This provides a clear view of the material's properties without the influence of its previous processing history.
-
Identify the Glass Transition (Tg) , which appears as a step-like change in the heat flow curve. The software can calculate the midpoint of this transition.
-
Compare the Tg of the plasticized polymer to the pure polymer to confirm the plasticizing effect of TEHP. A lower Tg indicates effective plasticization.
-
References
- Benchchem. (n.d.). Technical Support Center: Managing Thermal Degradation of Phosphonate-Containing Polymers. Benchchem.
- Gaan, S., & Schiraldi, D. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI.
- Fiveable. (2026, March 4). Thermal analysis methods (DSC, TGA) | Intro to Polymer.... Fiveable.
- Ataman Kimya. (n.d.). TRIS(2-ETHYLHEXYL)PHOSPHATE. Ataman Kimya.
- Paciorek, K. J. L., Kratzer, R. H., Kaufman, J., Nakahara, J. H., Christos, T., & Hartstein, A. M. (2010, June 4). Thermal oxidative degradation studies of phosphate esters. CDC Stacks.
- Lobanova, M., et al. (2024, August 7). Effect of Phosphate-Bridged Monomer on Thermal Oxidative Behavior of Phthalonitrile Thermosets. MDPI.
- He, X., et al. (2019, April 23). Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N. ACS Applied Polymer Materials.
- ThermoFisher. (n.d.). Polymer Troubleshooting Guide. ThermoFisher.
- Aouachria, K., et al. (2014, February 12). The effect of di-(-2-ethyl hexyl) phthalate (DEHP) as plasticizer on the thermal and mechanical properties of PVC/PMMA. Redalyc.org.
- SpecialChem. (2025, July 30). Mastering thermal stability: Additives for heat-resistant plastics. SpecialChem.
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries.
- EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. EAG Laboratories.
- Liu, Y., et al. (2018). The synergistic effect of layered double hydroxides with other flame retardant additives for polymer nanocomposites: a critical review. Dalton Transactions, 47(42), 14827-14840.
- ChemicalBook. (n.d.). Tris(2-ethylhexyl) phosphate. ChemicalBook.
- Safic-Alcan. (n.d.). The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation. Safic-Alcan.
- ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.
- ResolveMass Laboratories Inc. (2026, January 7). Key Challenges and Solutions in Polymer Analysis. ResolveMass Laboratories Inc.
- Setaram. (n.d.). ANS013 Thermal stability of Polyethylene by TGA. Setaram.
- Wellt Chemicals. (2025, September 22). Antioxidant Polymer: Stabilizers and Recent Advances. Wellt Chemicals.
- MASCOM GLOBAL. (2025, November 28). Antioxidants for Plastics: Function, Benefits, and Applications. MASCOM GLOBAL.
- Nguyen, P. (2021, November 19). Challenges for High-Temperature Photopolymers in Additive Manufacturing. Society of Plastics Engineers.
- Wang, Y., et al. (2022, June 11). Synergistic Effects of DOPO-Based Derivative and Organo-Montmorillonite on Flame Retardancy, Thermal Stability and Mechanical Properties of Polypropylene. PMC.
- SpecialChem. (2026, January 12). Flame Retardants of Plastic - Mechanism, Types, & Applications. SpecialChem.
- Singh, B. P., & Du, G. (2019, December 29). Comparison of tris(2‐ethylhexyl) phosphate and di(2‐ethylhexyl) phosphoric acid toxicities in a rat 28‐day oral exposure study. PMC.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Comparison of tris(2‐ethylhexyl) phosphate and di(2‐ethylhexyl) phosphoric acid toxicities in a rat 28‐day oral exposure study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation of Organophosphorus Flame Retardants [mdpi.com]
- 4. specialchem.com [specialchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. redalyc.org [redalyc.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
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- 12. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
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- 15. Antioxidants in Polymer Chemistry | Safic-Alcan [safic-alcan.com]
- 16. mascomglobal.com [mascomglobal.com]
- 17. welltchemicals.com [welltchemicals.com]
- 18. The synergistic effect of layered double hydroxides with other flame retardant additives for polymer nanocomposites: a … [ouci.dntb.gov.ua]
- 19. Synergistic Effects of DOPO-Based Derivative and Organo-Montmorillonite on Flame Retardancy, Thermal Stability and Mechanical Properties of Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. setaramsolutions.com [setaramsolutions.com]
reducing the leaching and migration of TEHP from consumer products
Technical Support Center: Mitigation of TEHP Leaching & Migration
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Tris(2-ethylhexyl) phosphate (TEHP) migration control. This resource is designed for researchers, scientists, and drug development professionals actively working to understand and mitigate the leaching of TEHP from consumer products, medical devices, and food contact materials. My goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting insights gained from years of field experience. This guide is structured as a dynamic Q&A to address the specific, practical challenges you face in the laboratory.
Section 1: Understanding TEHP Leaching & Migration (FAQs)
This section addresses fundamental questions about the nature of TEHP and the mechanisms driving its migration from polymer matrices.
Q1: What is TEHP and why is it used in consumer products?
Tris(2-ethylhexyl) phosphate, or TEHP, is an organophosphate compound primarily used as a plasticizer and a flame retardant.[1] As a plasticizer, it is added to rigid polymers like polyvinyl chloride (PVC) to increase their flexibility, durability, and workability.[2] This makes it a common component in a vast array of products, including vinyl flooring, electrical cable insulation, furniture, and even sensitive applications like medical devices (e.g., IV tubing, blood bags) and food packaging.[1][3][4][5] Its low volatility and thermal stability also make it suitable for products exposed to higher temperatures.
Q2: What is "leaching" or "migration" and why is it a concern for TEHP?
Leaching, or migration, is the process by which additives like TEHP, which are not chemically bound to the polymer structure, move out of the material.[6][7] This occurs because TEHP is mixed into the polymer matrix rather than being covalently bonded to it.[3][8] The migration can happen through several mechanisms: volatilization into the air, extraction into a liquid, or migration into a solid that is in contact with the product.[6]
This is a significant concern for several reasons:
-
Product Integrity: The loss of the plasticizer can cause the material to become brittle and lose its flexibility, leading to product failure and environmental stress cracking.[6][9]
-
Human Exposure: Migrated TEHP can contaminate food, drinking water, indoor dust, and medical fluids, leading to human ingestion, inhalation, or dermal contact.[1][10]
-
Health Risks: Studies have linked TEHP to potential health concerns, including acting as an oxidative stressor and showing evidence of cytotoxicity and genotoxicity in human liver cells.[10] It is also recognized as an endocrine disruptor.[9]
Q3: What are the key factors that influence the rate of TEHP migration?
The rate and extent of TEHP migration are not constant; they are heavily influenced by a combination of environmental and material factors. Understanding these drivers is the first step in designing effective mitigation and experimental strategies.
-
Temperature: Higher temperatures increase the kinetic energy of both the polymer chains and the TEHP molecules, accelerating the diffusion process and leading to higher migration rates.[11][12][13]
-
Contact Medium (Simulant): The nature of the substance in contact with the plastic is critical. Lipophilic (fat-soluble) substances dramatically increase migration because TEHP itself is highly lipophilic.[3] This is why migration into fatty foods, like cheese or meat, is often higher than into aqueous or acidic foods.[14][15]
-
Contact Time: Longer exposure times naturally allow for more of the plasticizer to migrate out of the polymer matrix.[11][12]
-
Polymer Characteristics: The type of polymer, its crystallinity, and the degree of interaction between the polymer and TEHP all play a role.[12][16] A less dense, more amorphous polymer structure can facilitate easier movement of the plasticizer.
-
pH of Contact Medium: Studies on similar plasticizers have shown that the pH of the food or liquid can influence migration, with acidic conditions sometimes accelerating the process.[11]
Section 2: Experimental Design & Troubleshooting Guide
This section provides practical advice for setting up reliable migration experiments and troubleshooting common issues that can compromise data integrity.
Q4: I'm designing a migration study for TEHP. What are the essential components of a robust experimental plan?
A successful migration study requires careful planning to ensure results are accurate, reproducible, and relevant to the product's real-world use conditions.
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// Edges start -> material -> simulant -> conditions -> protocol -> extraction -> analysis -> validation -> data -> end; } enddot Caption: Workflow for a TEHP Migration Study.
Q5: My blank samples show TEHP contamination. What are the common sources and how can I eliminate them?
Background contamination is a frequent and frustrating issue in trace analysis. Given TEHP's use in many common lab products, eliminating it requires a systematic approach.
-
Source Identification:
-
Solvents & Reagents: Run solvent blanks for every chemical used in your extraction and analysis pipeline.
-
Glassware & Plasticware: TEHP can leach from plastic components in your sample preparation equipment (e.g., pipette tips, vials, tubing). Even glassware can become contaminated if not cleaned properly.
-
Analytical Instrument: Components within an HPLC or GC system, such as tubing or seals, can sometimes be a source of contamination.[17]
-
-
Troubleshooting & Prevention:
-
Dedicated Glassware: Use glassware exclusively for TEHP analysis and avoid plastic containers wherever possible.
-
Rigorous Cleaning: Wash all glassware with a solvent known to dissolve TEHP (e.g., a tetrahydrofuran-methanol mixture), followed by high-temperature baking in a muffle furnace.[8]
-
High-Purity Solvents: Use HPLC or MS-grade solvents and test new bottles before use.
-
System Flush: Thoroughly flush your analytical instrument with a strong solvent mixture before running your sample sequence.
-
Procedural Blanks: Prepare "procedural blanks" that go through the entire extraction and analysis process without a sample. This helps pinpoint the step where contamination is introduced.
-
Q6: My analytical results are inconsistent. How can I improve the reproducibility of my TEHP quantification?
Inconsistent results often stem from variability in sample preparation or unaddressed matrix effects.
-
Standardize Sample Preparation: This is the most critical step. Ensure every sample is treated identically.
-
Homogenization: For solid or semi-solid samples, ensure they are thoroughly homogenized before taking a subsample for extraction.
-
Extraction Efficiency: Verify that your chosen extraction method (e.g., solvent extraction, solid-phase extraction) provides consistent recovery. Perform spike-and-recovery experiments where you add a known amount of TEHP to a blank matrix and measure how much you get back. Recoveries should ideally be between 80-120%.
-
-
Address Matrix Effects: The "matrix" refers to everything in the sample that isn't your analyte (TEHP). These other components can interfere with the analytical signal, either enhancing or suppressing it.[18]
-
Use an Internal Standard: An internal standard is a compound structurally similar to TEHP but not present in your samples, which you add in a known amount to every sample, standard, and blank. It helps correct for variations in extraction and instrument response.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank extract of the same matrix as your samples (e.g., if analyzing TEHP in olive oil, prepare your standards in TEHP-free olive oil that has gone through the extraction process). This helps compensate for matrix effects.[18]
-
Section 3: Mitigation Strategies & Protocol Validation
This section explores practical methods for reducing TEHP migration and provides a detailed protocol for a standard migration test.
Q7: What are the most effective strategies to reduce TEHP leaching from a product?
Reducing migration involves modifying the material formulation or its surface. The choice of strategy depends on the product's application, cost constraints, and regulatory requirements.
// Node Definitions start [label="Need to Reduce\nTEHP Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Primary Strategies formulation [label="Formulation Change\n(Bulk Material)", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; surface [label="Surface Modification\n(Interface)", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"];
// Formulation Sub-options alt_plast [label="Use Alternative Plasticizer\n(e.g., high molecular weight, polymeric)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; reactive_plast [label="Use Reactive Plasticizer\n(Covalently bonds to polymer)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"];
// Surface Sub-options coating [label="Apply Barrier Coating\n(e.g., plasma polymer layers)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; crosslink [label="Surface Cross-linking\n(e.g., UV, plasma treatment)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; grafting [label="Chemical Grafting\n(e.g., fluorination)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"];
// Edges start -> formulation; start -> surface;
formulation -> alt_plast [label="Less mobile"]; formulation -> reactive_plast [label="Immobilized"];
surface -> coating [label="Physical barrier"]; surface -> crosslink [label="Densifies surface"]; surface -> grafting [label="Alters chemistry"]; } enddot Caption: Decision Tree for TEHP Migration Mitigation.
-
Modify the Formulation:
-
High Molecular Weight Plasticizers: Larger molecules are physically more entangled within the polymer network and find it much harder to migrate.[6]
-
Reactive/Polymeric Plasticizers: These additives are designed to chemically graft or covalently bond to the polymer backbone.[6][16][19][20] This effectively immobilizes them, offering one of the most permanent solutions to migration.
-
-
Surface Modification: These techniques alter the surface of the product to create a barrier against leaching, preserving the bulk properties of the material.[21]
-
Surface Cross-linking: Using treatments like UV radiation or argon plasma can create a dense, cross-linked layer on the polymer surface.[21][22] This "skin" has a much lower free volume, physically hindering TEHP molecules from reaching the surface.[21]
-
Barrier Coatings: Applying a thin, impermeable coating to the surface can effectively block the migration pathway.[6][16][21]
-
Chemical Grafting: Processes like fluorination can alter the surface chemistry to make it less favorable for the plasticizer to partition into the external environment.[21]
-
Q8: Can you provide a step-by-step protocol for a standard TEHP migration test using a food simulant?
Absolutely. This protocol is a general guideline for migration testing into a fatty food simulant (e.g., 95% ethanol or olive oil) based on common regulatory frameworks. It should be adapted based on your specific material and intended use.
Protocol: TEHP Migration into a Fatty Food Simulant
1. Materials & Reagents:
-
Test specimen of known surface area (e.g., 1 dm²).
-
Food Simulant: Olive oil or 95% ethanol (v/v) in water.
-
Extraction Solvent: Hexane or Isooctane (HPLC or MS Grade).
-
Internal Standard (IS): e.g., Triphenyl phosphate (TPP), prepared in extraction solvent.
-
TEHP analytical standard for calibration.
-
Glass migration cell or beaker with a glass lid.
-
Forced-air oven or incubator.
-
Analytical Balance, Volumetric flasks, Pipettes.
-
GC-MS or LC-MS/MS system.
2. Pre-Test Preparation:
-
Thoroughly clean all glassware as described in Q5.
-
Cut the test specimen to the required surface area, avoiding contamination by handling only with clean forceps.
-
Pre-condition the food simulant to the test temperature.
3. Migration Procedure (Total Immersion):
-
Place the test specimen in the glass migration cell.
-
Add a known volume of the pre-heated food simulant to achieve the standard ratio (e.g., 100 mL per 1 dm² of sample).
-
Seal the cell and place it in the oven at the specified test condition (e.g., 10 days at 40°C, or 2 hours at 70°C, representing worst-case use).
-
Simultaneously, prepare a "simulant blank" by incubating the same volume of simulant in an identical cell without the test specimen.
4. Sample Extraction:
-
After the incubation period, cool the cell to room temperature.
-
Remove the test specimen.
-
Transfer a precise aliquot of the food simulant (e.g., 5 mL) to a separatory funnel or centrifuge tube.
-
Spike the aliquot with a known amount of the internal standard solution.
-
Add a precise volume of extraction solvent (e.g., 10 mL of hexane).
-
Vortex or shake vigorously for 2-3 minutes to extract TEHP from the simulant into the solvent.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (top) layer to a clean vial for analysis. This is your sample extract.
-
Repeat this process for the simulant blank.
5. Analytical Quantification (GC-MS Example):
-
Instrument Setup:
-
Column: A low-bleed, mid-polarity column (e.g., DB-5ms).
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 100°C, ramp to 300°C.
-
MS: Electron Ionization (EI) source, run in Selected Ion Monitoring (SIM) mode for highest sensitivity. Monitor characteristic ions for TEHP (e.g., m/z 99, 113, 437) and the internal standard.
-
-
Calibration: Prepare a series of calibration standards of TEHP in clean extraction solvent, each containing the same amount of internal standard.
-
Analysis: Inject the calibration standards, the simulant blank extract, and the sample extracts.
-
Calculation:
-
Create a calibration curve by plotting the ratio of the TEHP peak area to the IS peak area versus the TEHP concentration.
-
Calculate the TEHP-to-IS peak area ratio for your sample.
-
Determine the concentration of TEHP in your extract (C_extract) from the calibration curve.
-
Calculate the final migration value (M) using the formula: M (mg/kg) = (C_extract × V_solvent) / m_simulant Where V_solvent is the volume of extraction solvent used and m_simulant is the mass of the simulant aliquot taken for extraction.
-
6. Validation & Quality Control:
-
The TEHP level in the simulant blank should be below the Limit of Quantification (LOQ).
-
Analyze a spiked simulant sample to confirm recovery is within an acceptable range (e.g., 80-120%).
-
Ensure the calibration curve has a correlation coefficient (r²) > 0.995.
Data Summary
Effective mitigation requires understanding how different conditions affect leaching. The following table summarizes the expected impact of key variables on TEHP migration.
| Factor | Change | Expected Impact on Migration Rate | Rationale |
| Temperature | Increasing | Significant Increase | Increases molecular motion and polymer chain mobility, facilitating diffusion.[11][12][13] |
| Contact Time | Increasing | Increase | Allows more time for the diffusion process to occur.[11][12] |
| Fat Content of Simulant | Increasing | Significant Increase | TEHP is lipophilic and has a higher affinity for fatty/oily media, increasing the driving force for partitioning.[3][14][15] |
| Plasticizer Molecular Weight | Increasing | Decrease | Larger molecules are more entangled in the polymer matrix and diffuse much slower.[6] |
| Polymer Crystallinity | Increasing | Decrease | Crystalline regions are denser and less permeable to plasticizer molecules compared to amorphous regions.[12] |
References
-
Ali, H. et al. (2022). Cyto-Genotoxic and Transcriptomic Alterations in Human Liver Cells by Tris (2-Ethylhexyl) Phosphate (TEHP): A Putative Hepatocarcinogen. National Center for Biotechnology Information. [Link]
-
Forgeway Ltd. (2024). Plasticizer Migration: What is it and why is it a problem. Forgeway Ltd. [Link]
-
Danko, J. et al. (2015). THE MIGRATION OF PHTHALATES FROM PACKAGING INTO FOOD DEPENDING ON THE HEAT PROCESSING AND FAT CONTENT OF MEAT PRODUCTS. MendelNet. [Link]
-
Zimmermann, L. (2021). Studies examine phthalate migration from PVC films and adhesives. Food Packaging Forum. [Link]
-
Green, R. et al. (2005). Use of Di(2-ethylhexyl) Phthalate–Containing Medical Products and Urinary Levels of Mono(2-ethylhexyl) Phthalate in Neonatal Intensive Care Unit Infants. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples | Request PDF. ResearchGate. [Link]
-
OEHHA. (2011). Tris(2-Ethylhexyl) Phosphate. OEHHA. [Link]
-
HELCOM. Tris(2-ethylhexyl) phosphate (TEHP). HELCOM. [Link]
-
Surface Modification Strategies to Inhibit Plasticizer Migration. (2025). [Link]
-
MDPI. (2025). Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities. MDPI. [Link]
-
Kamga, P. et al. (2021). Migration study of phthalates from non-food plastic containers used in food preservation. [Link]
-
ResearchGate. (2015). (PDF) Phthalate migration from packaging materials into food. ResearchGate. [Link]
-
Impact Solutions. (2025). From Packaging to Plate: The Impact of Plastic Migration. Impact Solutions. [Link]
-
ResearchGate. (2016). (PDF) Ultra-high-pressure liquid chromatography tandem mass spectrometry method for the determination of 9 organophosphate flame retardants in water samples. ResearchGate. [Link]
-
IJIERT. USE OF PLASTICIZERS IN POLYMERS. International Journal of Innovations in Engineering Research and Technology. [Link]
-
MDPI. (2023). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. MDPI. [Link]
-
Fraunhofer IST. REDUCING THE MIGRATION OF PVC PLASTICIZERS. Fraunhofer IST. [Link]
-
EUR-Lex. REGULATIONS - EUR-Lex — Access to European Union law. EUR-Lex. [Link]
-
MDPI. (2025). A Systematic Review: Migration of Chemical Compounds from Plastic Material Containers in Food and Pharmaceutical Fields. MDPI. [Link]
-
npj Materials Degradation. (2019). Plasticiser loss from plastic or rubber products through diffusion and evaporation. npj Materials Degradation. [Link]
-
Ataman Kimya. TRIS(2-ETHYLHEXYL)PHOSPHATE. Ataman Kimya. [Link]
-
Ohio State News. (2024). Scientists develop novel method for strengthening PVC products. Ohio State News. [Link]
-
Gradient. (2025). Chemical Migration from Food Packaging. Gradient. [Link]
-
Journal of Drug Delivery and Therapeutics. (2025). Analytical Methods for Estimation of Tedizolid Phosphate in Pharmaceutical Dosage Form – A Review. Journal of Drug Delivery and Therapeutics. [Link]
-
GOV.UK. (2023). DEHP phthalates in medical devices. GOV.UK. [Link]
-
arXiv. (2024). Migration of phthalate plasticisers in heritage objects made of poly(vinyl chloride): mechanical and environmental aspects. arXiv. [Link]
-
LNE-GMED. (2025). PHTHALATES IN MEDICAL DEVICES: REGULATIONS AND ALTERNATIVES. LNE-GMED. [Link]
-
B. Braun Australia. DEHP In Medical Devices. B. Braun Australia. [Link]
Sources
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. repo.ijiert.org [repo.ijiert.org]
- 3. Use of Di(2-ethylhexyl) Phthalate–Containing Medical Products and Urinary Levels of Mono(2-ethylhexyl) Phthalate in Neonatal Intensive Care Unit Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gov.uk [gov.uk]
- 5. DEHP In Medical Devices | B. Braun Australia - B. Braun [bbraun.com.au]
- 6. forgeway.com [forgeway.com]
- 7. mdpi.com [mdpi.com]
- 8. Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products [mdpi.com]
- 9. helcom.fi [helcom.fi]
- 10. Cyto-Genotoxic and Transcriptomic Alterations in Human Liver Cells by Tris (2-Ethylhexyl) Phosphate (TEHP): A Putative Hepatocarcinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Migration study of phthalates from non-food plastic containers used in food preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Packaging to Plate: The Impact of Plastic Migration [impact-solutions.co.uk]
- 13. d-nb.info [d-nb.info]
- 14. mnet.mendelu.cz [mnet.mendelu.cz]
- 15. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 16. specialchem.com [specialchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. specialchem.com [specialchem.com]
- 20. Scientists develop novel method for strengthening PVC products [news.osu.edu]
- 21. plasticsengineering.org [plasticsengineering.org]
- 22. ist.fraunhofer.de [ist.fraunhofer.de]
Technical Support Center: Synergistic Solvent Extraction using D2EHPA and Cyanex 272
[label="Extraction
Finalizing Troubleshooting Diagrams
I'm now generating DOT code for a troubleshooting decision tree and caption, and validating the extraction process. I'm focusing on key elements: start, equilibrium pH, and antagonism. I have confirmed the color and text contrast for the diagrams. I am now creating SOPs.
Finalizing Troubleshooting Diagrams
I'm now generating DOT code for a troubleshooting decision tree, including its caption, and I'm validating the extraction process, focusing on the start, equilibrium pH, and antagonism. I've confirmed the color and text contrast for the diagrams. Now, I am crafting standard operating procedures.
Welcome to the Technical Support Center for advanced separation sciences. This guide is designed for researchers, radiochemists, and purification scientists working on the liquid-liquid extraction of critical metals, radioisotopes, and high-purity pharmaceutical precursors.
While Di-(2-ethylhexyl)phosphoric acid (D2EHPA) and Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) are powerful organophosphorus extractants on their own, engineering a synergistic mixture of the two unlocks highly tunable thermodynamic properties. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to optimize your extraction cascades.
Part 1: Mechanistic Causality & FAQs
Q: Why combine D2EHPA and Cyanex 272 instead of using them individually? A: D2EHPA is a cost-effective, powerful extractant but often lacks the selectivity required for complex matrices (e.g., separating Cobalt from Nickel, or Zinc from Manganese). Cyanex 272 is highly selective but prohibitively expensive for large-scale operations. Mixing them induces a synergistic effect where D2EHPA acts as the primary extractant and Cyanex 272 acts as a synergist. This combination deliberately shifts the pH50 (the pH at which 50% extraction occurs) to optimize the ΔpH50 between competing metals, significantly improving separation factors while reducing overall reagent costs [1.1].
Q: What is the exact chemical mechanism of this synergistic extraction? A: Both D2EHPA and Cyanex 272 exist as hydrogen-bonded dimers ( H2A2 and H2B2 ) in non-polar aliphatic diluents like kerosene. During extraction, metal cations ( M2+ ) in the aqueous phase exchange with the protons of the organophosphorus dimers at the liquid-liquid interface. In a synergistic system, a mixed ligand complex is formed (e.g., [MA2(HB)2] ). Slope analysis reveals that the stoichiometric coefficient of the extractant mixture is typically four for cobalt and nickel[1]. The formation of this mixed complex alters the thermodynamic stability of the extracted species, driving the synergistic behavior[2].
Q: Why does temperature affect the separation factor in this mixed system? A: The extraction of certain metals is highly temperature-dependent due to differences in enthalpy ( ΔH ). For instance, the extraction of cobalt is more endothermic than that of nickel[1]. Consequently, raising the temperature of the extraction system increases the extraction percentage of cobalt more significantly than nickel. Improved separation is hence achieved with a warm mixture[1].
Part 2: Troubleshooting Guide
Issue 1: Poor Selectivity or Co-extraction of Impurities
-
Causality: The synergistic system is highly dependent on the aqueous equilibrium pH and the organic phase composition[3]. If the pH is too high, the primary extractant (D2EHPA) will indiscriminately load competing metals.
-
Resolution: Evaluate the equilibrium pH. Increasing the ratio of Cyanex 272 to D2EHPA causes a rightward shift in the extraction isotherm (higher pH required) for the less preferred metal, increasing the ΔpH50 [1][4]. Adjust the organic phase ratio (e.g., 60% Cyanex 272 and 40% D2EHPA has been shown to be optimal for Dysprosium extraction[5]) and maintain strict pH control.
Issue 2: Antagonism Instead of Synergism
-
Causality: Antagonism (rejection of extraction) occurs due to competing interactions between metals and extractants, often termed the "crowding out effect"[2].
-
Resolution: Verify your feed concentrations. In a Calcium/Nickel system, the Cyanex 272 + D2EHPA mixture causes antagonism for nickel across the entire pH range in the absence of calcium, but synergism for calcium at pH ≥ 4.5[2]. Ensure the organic-to-aqueous (O:A) ratio is sufficient to prevent saturation of the organic phase by the primary metal.
Issue 3: Emulsion Formation and Slow Phase Disengagement
-
Causality: High localized pH causing metal hydroxide precipitation, or excessive saponification of D2EHPA leading to surfactant-like micelle formation.
-
Resolution: Limit the saponification of the extractant mixture. Ensure the diluent is modified with a phase modifier like TBP (Tri-n-butyl phosphate) at 2-5% v/v to prevent third-phase formation and improve phase disengagement kinetics[4][6].
Part 3: Standard Operating Protocols (SOPs)
To ensure trustworthiness, the following protocols are designed as self-validating systems . By incorporating a strict mass balance calculation, the protocol inherently flags errors like third-phase formation or precipitation.
Protocol 1: Preparation of the Synergistic Organic Phase
-
Calculate Molarities: Determine the required total extractant concentration (e.g., 0.6 M total). For a 1:1 synergistic mixture, calculate the volume of 0.3 M D2EHPA and 0.3 M Cyanex 272 needed.
-
Dilution: Add the extractants to a non-polar aliphatic diluent (e.g., odorless kerosene).
-
Phase Modification: Add 5% v/v TBP to prevent emulsion formation during heavy metal loading[4].
-
Saponification (Optional but recommended for low pH feeds): React the organic phase with a calculated stoichiometric amount of concentrated NaOH to convert a portion of the extractants to their sodium salts. Self-Validation Check: Titrate an aliquot of the organic phase with standardized HCl to confirm the exact degree of saponification before proceeding.
Protocol 2: Synergistic Extraction and Mass Balance Validation
-
Contacting: Mix the aqueous feed solution and the synergistic organic phase at a specific O:A ratio (e.g., 1:1) in a thermostated jacketed reactor to control the endothermic/exothermic variables[1].
-
Equilibration: Agitate at 250 rpm for 15 minutes to ensure chemical equilibrium is reached across the liquid-liquid interface.
-
Phase Separation: Transfer to a separatory funnel and allow 10 minutes for complete phase disengagement.
-
Stripping: Strip the loaded organic phase using 1.0 M H2SO4 or HNO3 at an O:A ratio of 1:1[6].
-
Self-Validating Mass Balance: Analyze the metal concentration in the initial feed ( Cinitial ), the aqueous raffinate ( Craffinate ), and the strip liquor ( Cstrip ) using ICP-OES.
-
Validation Formula: Cinitial×Vaq=(Craffinate×Vaq)+(Cstrip×Vorg) .
-
If the variance exceeds ±5% , halt the downstream process. A deficit indicates metal loss to precipitation or third-phase formation; a surplus indicates analytical calibration drift.
-
Part 4: Quantitative Data Summaries
The table below summarizes the synergistic shifts in pH50 and separation factors ( β ) when transitioning from single extractants to mixed systems.
| Metal System | Extractant System | pH50 (Target Metal) | Separation Factor ( β ) | Phenomenon | Ref |
| Co / Ni | D2EHPA (0.5 M) | ~3.5 (Co) | Low ( ΔpH50=0.31 ) | Baseline | [1] |
| Co / Ni | Cyanex 272 (0.5 M) | ~4.0 (Co) | High ( ΔpH50=1.48 ) | Baseline | [1] |
| Co / Ni | D2EHPA + Cyanex 272 | ~3.8 (Co) | Optimized ( ΔpH50=0.9 ) | Synergism | [1] |
| Ca / Ni | D2EHPA + Cyanex 272 | 4.5 (Ca) | βCa/Ni=2159 | Synergism (Ca) / Antagonism (Ni) | [2] |
| Dy (III) | Cyanex 272 (60%) + D2EHPA (40%) | 5.8 (Dy) | 97.5% Extraction Efficiency | Synergism | [5] |
Part 5: Visualizations
Fig 1: Synergistic ion-exchange mechanism between D2EHPA, Cyanex 272, and metal cations.
Fig 2: Troubleshooting decision tree for resolving poor selectivity and antagonism.
References
- Source: Elsevier / Sadrn.
- Title: Competing solvent extraction of calcium and/or nickel with cyanex 272 and/or d2ehpa Source: SciELO URL
- Title: Synergistic Effect of D2EHPA and Cyanex 272 on Separation of Zinc and Manganese by Solvent Extraction Source: ResearchGate URL
- Title: Synergistic Recovery of Dysprosium(III)
- Title: Synergistic Effect on Extraction of Nickel and Cobalt from Synthetic Sulfate Solution using Dehpa and Cyanex 272 as Extractants Source: ResearchGate URL
Sources
Technical Support Center: Synthesis & Purification of Mono- and Di-2-ethylhexyl Phosphate
Welcome to the Technical Support Center for the synthesis of mono-2-ethylhexyl phosphate (MEHP) and di-2-ethylhexyl phosphate (DEHPA / D2EHPA). This guide provides field-proven methodologies, troubleshooting Q&As, and causal explanations to ensure high-yield, high-purity organophosphate production for liquid-liquid extraction and drug development applications.
Core Synthesis Workflows (Methodologies)
The synthesis of 2-ethylhexyl phosphates generally follows one of two primary pathways, depending on the desired ratio of mono- to di-esters.
Protocol A: Mixed MEHP/DEHPA Synthesis via Phosphorus Pentoxide ( P2O5 )
This route is highly economical and typically yields a mixture of mono- and di-esters, which is suitable when both surfactants/extractants are needed or when subsequent separation is feasible[1].
Step-by-Step Methodology:
-
Preparation: Charge a dry, glass-lined reactor with 3.0 moles of 2-ethylhexanol[1]. Purge the system with dry nitrogen to ensure anhydrous conditions, as ambient moisture will prematurely hydrolyze the P2O5 .
-
Addition: Gradually add 1.0 mole of phosphorus pentoxide ( P2O5 ) under vigorous stirring[1].
-
Causality Check: The addition must be strictly rate-controlled to maintain the exothermic reaction temperature between the alcohol's melting point and 90°C[1]. Exceeding 90°C leads to alcohol dehydration, oxidation, and severe product discoloration.
-
-
Digestion: Maintain the reaction mixture at 80°C for 2 to 4 hours to ensure complete dissolution and reaction of the P2O5 solid.
-
Hydrolysis: Add demineralized water (typically 0.5 to 1.0 equivalents based on P2O5 ) and heat to 90-95°C for 2 hours[1].
-
Self-Validating Step: Monitor the disappearance of pyrophosphate intermediates via 31P NMR. The cleavage of P-O-P bonds into orthophosphates is complete when the broad pyrophosphate signals (~ -10 to -15 ppm) vanish.
-
-
Phase Separation: Allow the mixture to settle at 70-80°C. Decant the upper organic layer and subject it to vacuum distillation to strip residual 2-ethylhexanol and water[1].
Protocol B: Selective DEHPA Synthesis via Phosphorus Oxychloride ( POCl3 )
When high-purity DEHPA (>95%) is required without the burden of complex mono-ester separation, the POCl3 route is preferred[2].
Step-by-Step Methodology:
-
Esterification: In a glass-lined reactor, slowly add POCl3 to 2-ethylhexanol (molar ratio ~1:2.1) at 20°C[3].
-
Causality Check: Maintaining a low temperature during the initial addition prevents over-substitution (forming the tri-ester, TEHP) and controls the vigorous evolution of HCl gas.
-
-
Degassing: Sparge the reaction mixture with nitrogen at 25°C until the dissolved HCl concentration drops below 1 wt%[4].
-
Alkaline Hydrolysis: Treat the resulting di(2-ethylhexyl) phosphorochloridate with an aqueous lye (NaOH) solution at 80-100°C to form the sodium salt of DEHPA[3].
-
Acidification: Acidify the aqueous mixture with sulfuric acid to precipitate the free DEHPA[3].
-
Purification: Wash the organic phase with water until neutral, then dry under vacuum.
Process Workflows & Logical Relationships
The following diagram illustrates the divergent synthetic pathways and critical control nodes for MEHP and DEHPA production.
Logical workflow of MEHP and DEHPA synthesis via P2O5 and POCl3 routes.
Troubleshooting Guides & FAQs
Q1: How do I control the mono- to di-ester ratio when using the P2O5 route? A: The ratio is fundamentally governed by the stoichiometry and the structure of the polyphosphoric intermediates. To maximize the di-ester (DEHPA) yield, use a precise molar ratio of 2.9 to 3.1 moles of 2-ethylhexanol per 1.0 mole of P2O5 [1]. Using an excess of alcohol drives the cleavage of the intermediate polyphosphate chains toward the di-ester, though it will still yield a statistical mixture requiring downstream separation if absolute purity is needed[1].
Q2: I am experiencing severe emulsion formation during the aqueous hydrolysis and phase separation step. How can I resolve this? A: Emulsions are a notorious issue in this synthesis because the mono-ester (MEHP) acts as a powerful surfactant[1].
-
Temperature Control: Always conduct phase separation at elevated temperatures (70-80°C)[5]. The increased thermal energy lowers the viscosity of the organic layer and disrupts the interfacial tension stabilizing the emulsion.
-
Density Modifiers: Introducing an inert, high-density solvent (such as 2-ethylhexyl chloride) during the hydrolysis phase increases the density differential between the organic DEHPA product and the aqueous layer, drastically accelerating phase coalescence[4].
Q3: My final product contains unreacted pyrophosphates. How do I ensure complete conversion? A: Pyrophosphates are formed by the loss of one molecule of water from two moles of orthophosphate[6]. If they persist, your hydrolysis step is incomplete. Ensure that you are adding a stoichiometric excess of water and maintaining the hydrolysis temperature at 95-100°C for at least 2-3 hours[5]. Verify completion via titrimetric determination of orthophosphoric acid[7].
Q4: Why does my reaction mixture turn dark brown or black during the P2O5 addition? A: Discoloration is a direct result of localized thermal excursions causing the dehydration and oxidation of 2-ethylhexanol. The reaction between P2O5 and alcohols is highly exothermic. If the addition rate is too fast or agitation is insufficient, hot spots exceed 90°C[1]. Ensure vigorous stirring and utilize active cooling to keep the bulk liquid temperature strictly below 90°C[1].
Q5: How can I selectively purify DEHPA from a mixture containing MEHP? A: Liquid-liquid extraction exploiting solubility differences is the standard approach. The sodium salt of MEHP is highly soluble in 0.5 M Na2CO3 solutions, whereas the sodium salt of DEHPA tends to form microemulsions or partition differently[2]. By carefully washing the crude organic mixture with a controlled alkaline aqueous solution, the mono-ester partitions into the aqueous phase, leaving the di-ester in the organic phase[2].
Quantitative Data & Process Parameters
The following table summarizes the critical operational parameters and expected outcomes for the two primary synthesis routes, providing a quick-reference baseline for process optimization.
| Parameter | P2O5 Route (Mixed Esters) | POCl3 Route (High-Purity DEHPA) |
| Optimal Molar Ratio (Alcohol:Reagent) | 3.0 : 1.0[1] | 2.1 : 1.0[3] |
| Addition Temperature Limit | < 90°C[1] | ~ 20°C[4] |
| Hydrolysis Temperature | 90 - 95°C[1] | 80 - 100°C[3][4] |
| Phase Separation Temperature | 70 - 80°C[5] | 70 - 80°C[4] |
| Primary Byproducts | Pyrophosphates, MEHP[1][6] | HCl gas, Tri-esters (TEHP)[4] |
| Typical Yield (Target Ester) | 60-70% (Combined) | > 90% (DEHPA) |
References
- Title: METHOD FOR PRODUCING PHOSPHORIC ACID DIESTERS (DE3325337A1)
- Title: Process for the preparation of dialkyl phosphoric acid (EP0033999A1)
- Title: Preparation of monoalkyl phosphates (US3146255A)
-
Title: A study on the preparation of di(2-ethyl hexyl) phosphoric acid Source: Indian Journal of Technology / ResearchGate URL: [Link]
-
Title: Di(2-ethylhexyl)phosphoric acid - Uses and synthesis methods Source: ChemBK URL: [Link]
-
Title: 2-ETHYLHEXYL PHOSPHATE (2-ETİLHEKZİL FOSFAT) Source: Ataman Kimya URL: [Link]
Sources
- 1. DE3325337A1 - METHOD FOR PRODUCING PHOSPHORIC ACID DIESTERS - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. EP0033999A1 - Process for the preparation of dialkyl phosphoric acid - Google Patents [patents.google.com]
- 5. EP0033999A1 - Process for the preparation of dialkyl phosphoric acid - Google Patents [patents.google.com]
- 6. atamankimya.com [atamankimya.com]
- 7. US3146255A - Preparation of monoalkyl phosphates - Google Patents [patents.google.com]
refining the analytical methods for trace-level detection of 2-ethylhexyl phosphate
Technical Support Center: Refining Trace-Level Detection of 2-Ethylhexyl Phosphate (2-EHP)
Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, scientists, and drug development professionals tasked with the trace-level quantification of 2-ethylhexyl phosphate (2-EHP)—including its monoester (MEHP) and diester (DEHPA) forms.
Whether you are monitoring 2-EHP as an environmental degradation product of tris(2-ethylhexyl) phosphate (TEHP)[1] or tracking it as a high-risk extractable/leachable (E&L) from bioprocessing polymers[2][3], achieving reproducible trace-level detection requires rigorous control over matrix effects and background contamination.
Part 1: Validated Experimental Methodology
To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By introducing a stable isotope-labeled internal standard (SIL-IS) prior to any sample manipulation, any volumetric losses during extraction or matrix-induced ion suppression during ionization are mathematically normalized. This provides continuous, internal quality control for every single injection.
Step-by-Step Protocol: Liquid-Liquid Extraction (LLE) & LC-MS/MS
Causality Check: Why Liquid-Liquid Extraction over Direct Injection? 2-EHP is highly susceptible to matrix-induced ion suppression. LLE separates the target analytes from signal-suppressing salts and proteins while concentrating the sample to reach sub-ng/mL limits of detection[4].
-
Sample Aliquoting & Spiking: Transfer 1.0 mL of the aqueous or biological sample into a glass centrifuge tube. Immediately spike with 50 ng of an Internal Standard (e.g., d15-Triphenyl phosphate or 13C-labeled MEHP) to establish the self-validating recovery baseline[3].
-
Acidification (Critical Step): Add 100 µL of 1 M Formic Acid to drop the sample pH below 2.0.
-
Mechanistic Causality: 2-EHP contains an acidic phosphate group (pKa ~1.5). Acidifying the matrix ensures the molecule is fully protonated and electrically neutral, forcing it to partition into the organic solvent rather than remaining in the aqueous phase.
-
-
Solvent Addition: Add 2.0 mL of Methyl tert-butyl ether (MTBE)[3].
-
Mechanistic Causality: MTBE is preferred over hexane for biological matrices because it provides excellent recovery of polar phosphates without forming the stubborn emulsions commonly seen with heavier solvents.
-
-
Extraction: Vortex vigorously for 5 minutes at 2500 rpm, then centrifuge at 3000 x g for 10 minutes to achieve crisp phase separation.
-
Collection & Concentration: Transfer the upper organic layer (MTBE) to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of Acetonitrile:Water (80:20, v/v)[3]. Filter through a 0.2 µm PTFE syringe filter (Avoid Nylon, which can bind acidic phosphates).
-
LC-MS/MS Analysis: Inject 10 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Utilize Electrospray Ionization in Negative Mode (ESI-).
-
Mechanistic Causality: The acidic phosphate hydroxyl group readily deprotonates to form a stable [M-H]⁻ precursor ion, offering superior signal-to-noise ratios compared to positive ionization modes[2].
-
Caption: Step-by-step LLE and LC-MS/MS workflow for trace 2-EHP detection.
Part 2: Quantitative Performance Metrics
When the above protocol is executed correctly, your system should align with the following validated performance metrics for trace-level organophosphate detection[4][5].
| Parameter | 2-EHP (Monoester / MEHP) | DEHPA (Diester) | Internal Standard (d15-TPP) |
| Precursor Ion [M-H]⁻ | m/z 209.1 | m/z 321.2 | m/z 341.1 (ESI+) |
| Product Ion (Quantifier) | m/z 79.0 (PO₃⁻) | m/z 79.0 (PO₃⁻) | m/z 77.0 |
| Limit of Detection (LOD) | 0.02 - 0.05 ng/mL | 0.01 - 0.03 ng/mL | N/A |
| Limit of Quantitation (LOQ) | 0.08 ng/mL | 0.05 ng/mL | N/A |
| Absolute Recovery (LLE) | 85% - 110% | 90% - 115% | 95% ± 5% |
| Linear Dynamic Range | 0.1 - 500 ng/mL | 0.1 - 500 ng/mL | N/A |
Part 3: Troubleshooting Guides & FAQs
Q1: I am observing high background levels of 2-EHP in my procedural blanks. How can I eliminate this? A1: 2-EHP and its precursors are ubiquitous plasticizers and flame retardants found in laboratory environments[6]. Background contamination usually originates from plastic consumables.
-
Corrective Action: Eliminate all Polyvinyl Chloride (PVC) and low-quality polypropylene from your workflow. Switch entirely to glass centrifuge tubes and vials. Pre-rinse all glassware with LC-MS grade hexane prior to use. Ensure your LC system's solvent inlet lines do not contain plasticized tubing.
Q2: My recovery rates for 2-EHP are fluctuating wildly (between 40% and 110%) when analyzing complex biological matrices. What is failing? A2: This is a classic symptom of either matrix-induced ion suppression in the ESI source or incomplete partitioning during LLE. You must consult your self-validating Internal Standard (IS) data to diagnose the root cause.
-
Diagnostic Logic: If the absolute peak area of your IS drops significantly compared to a neat solvent standard, you have matrix suppression. If the IS area is stable but the native 2-EHP recovery is low, your extraction pH is likely too high, causing the 2-EHP to ionize and remain in the aqueous waste.
Caption: Diagnostic logic tree for resolving variable 2-EHP recovery rates.
Q3: I am seeing severe peak tailing for 2-EHP on my C18 column, which is ruining my integration and LOQ. How do I fix the chromatography? A3: Peak tailing for organophosphates is almost always caused by secondary interactions between the acidic phosphate moiety of the analyte and residual, unendcapped silanol groups on the silica-based stationary phase.
-
Corrective Action: You must increase the ionic strength or buffer capacity of your mobile phase to shield these interactions. Ensure your aqueous mobile phase contains at least 0.1% Formic Acid or 5 mM Ammonium Acetate. Alternatively, switch to a column specifically designed with a polar-embedded group or a fully endcapped, high-purity silica C18 column.
Q4: How can I chemically differentiate between the monoester (MEHP) and the diester (DEHPA) if they co-elute? A4: While chromatographic separation is ideal (DEHPA is more hydrophobic and will elute later on a C18 column), you can rely on the mass spectrometer's resolving power. MEHP will yield a precursor[M-H]⁻ at m/z 209.1, whereas DEHPA yields a precursor at m/z 321.2. Because their masses differ significantly, MRM (Multiple Reaction Monitoring) transitions will easily differentiate them even in the event of total co-elution[2].
References
- JACC No 20 - Tris(2-ethylhexyl)phosphate - CAS No.
- Cas 1070-03-7, (2-ETHYLHEXYL)
- Bis(2-ethylhexyl)
- New di-(2-Ethylhexyl)
- Biodegradation of tributyl phosphate by novel bacteria isolated from enrichment cultures Source: ResearchGate URL
Sources
- 1. ecetoc.org [ecetoc.org]
- 2. Cas 1070-03-7,(2-ETHYLHEXYL) PHOSPHATE | lookchem [lookchem.com]
- 3. Bis(2-ethylhexyl) Phenyl Phosphate|Organophosphate Ester [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. acid mono-2-ethylhexyl ester: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biodegradability of 2-Ethylhexyl Phosphate-Based Products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study and enhancement of biodegradability for 2-ethylhexyl phosphate (2-EHP)-based products. This guide is designed to provide expert insights, field-proven protocols, and robust troubleshooting advice to navigate the complexities of your experiments. Our goal is to equip you with the knowledge to design self-validating experiments and interpret your results with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the biodegradability of 2-EHP and its derivatives.
Question 1: What are 2-ethylhexyl phosphate-based products and where are they used?
2-Ethylhexyl phosphates are a group of organophosphate esters. Structurally, they consist of a central phosphate molecule bonded to one or more 2-ethylhexyl groups. Mixed esters, which also include phenyl groups, are common.[1] Due to their properties, they are widely used as plasticizers in polymers like PVC, flame retardants, additives in adhesives, and as lubricating agents in hydraulic fluids.[1][2] Key examples include Tris(2-ethylhexyl) phosphate (TEHP), Bis(2-ethylhexyl) phenyl phosphate (BEHPP), and 2-ethylhexyl diphenyl phosphate (EHDPP).[1]
Question 2: Are products based on 2-ethylhexyl phosphate considered readily biodegradable?
Not uniformly. The biodegradability depends heavily on the specific structure. For example, Tris(2-ethylhexyl) phosphate (TEHP) is generally not considered readily biodegradable, with studies showing ultimate degradation as low as 0-17% in 28-day tests.[1][3][4] In contrast, 2-ethylhexyl diphenyl phosphate (EHDPP), which contains more easily cleavable phenyl groups, is considered readily biodegradable, achieving 65-80% degradation in standard OECD 301 tests.[1] Bis(2-ethylhexyl) phosphate (DEHP or BEHPP) is also considered readily biodegradable.[5] This structural variance is a critical factor in experimental design.
Question 3: What are the primary biochemical pathways for 2-EHP degradation?
The degradation of 2-EHP compounds primarily proceeds through two mechanisms:
-
Enzymatic Hydrolysis: This is the key biological pathway. Phosphotriesterase (PTE) enzymes, produced by various microorganisms, catalyze the cleavage of the phosphate-ester bonds (P-O bonds).[6][7]
-
O-Dealkylation: This process involves the sequential removal of the 2-ethylhexyl side chains. For a compound like TEHP, the pathway is believed to be: TEHP → Di(2-ethylhexyl) phosphate (DEHP) → Mono(2-ethylhexyl) phosphate (MEHP) → inorganic phosphoric acid and 2-ethylhexanol.[8] The resulting alcohol can then be further metabolized.
Additionally, abiotic processes like photodegradation can contribute to the breakdown of these compounds in the environment, with some studies showing rapid degradation of EHDPP in the presence of sunlight.[1]
Question 4: What key factors limit the rate and extent of 2-EHP biodegradation?
Several factors can hinder biodegradation, creating experimental challenges:
-
Bioavailability: Many 2-EHP compounds have low water solubility, which limits their accessibility to microbial enzymes.[9][10] They may adsorb to sludge or sediment, further reducing their availability.
-
Microbial Specificity: Not all microbial communities possess the necessary enzymes (e.g., phosphotriesterases) to attack the stable phosphate ester bonds.[6][11] The process often requires specialized microbial strains.
-
Toxicity: At high concentrations, the parent compounds or their intermediate metabolites can be inhibitory or toxic to the very microorganisms needed for their degradation.[12]
-
Environmental Conditions: Factors such as pH, temperature, oxygen availability, and nutrient levels must be optimal for microbial activity. The ideal pH for many organophosphate-hydrolyzing enzymes is in the alkaline range (8.5-9.5).[13]
-
Phosphate Repression: The presence of readily available inorganic phosphate can suppress the expression of microbial genes responsible for producing phosphate-scavenging enzymes like phosphotriesterases.[14][15]
Section 2: Experimental Design & Key Protocols
This section provides detailed methodologies for core experiments related to enhancing 2-EHP biodegradability.
Protocol 2.1: Assessing Ready Biodegradability via OECD 301F (Manometric Respirometry)
This standard test measures oxygen consumption to determine the extent of ultimate biodegradation. It is suitable for a wide range of substances, including those with poor water solubility.[16][17]
Objective: To determine if a 2-EHP-based product achieves the threshold for "ready biodegradability" (≥60% ThOD in a 10-day window within 28 days).[16][18]
Methodology:
-
Preparation of Mineral Medium: Prepare a mineral salt medium according to OECD 301 guidelines. Ensure it is free of any organic carbon sources.
-
Inoculum Preparation: Collect fresh activated sludge from a wastewater treatment plant that predominantly treats domestic sewage. The inoculum should be prepared and acclimatized as per the OECD 301F standard to ensure a low endogenous respiration rate.
-
Test Substance Preparation: The test substance should be added to achieve a concentration that yields sufficient oxygen demand without being toxic (typically 2-5 mg/L). For poorly soluble compounds like TEHP, a carrier solvent or a fine dispersion may be necessary. An abiotic control is recommended to account for any non-biological oxygen demand.[19]
-
Experimental Setup:
-
Test Vessels: Add the mineral medium, inoculum, and test substance to the respirometer flasks.
-
Blank Controls: Prepare vessels with only inoculum and mineral medium to measure the background respiration of the sludge.
-
Reference Control: Run a parallel test with a readily biodegradable reference substance (e.g., sodium benzoate) to validate the activity of the inoculum.[20]
-
Toxicity Control: Include a vessel with both the test substance and the reference compound to check for inhibitory effects.
-
-
Incubation and Measurement: Incubate the sealed flasks at a constant temperature (20-22°C) in the dark. The respirometer will continuously measure the consumption of oxygen over the 28-day period.
-
Data Analysis:
-
Calculate the Theoretical Oxygen Demand (ThOD) based on the chemical formula of the 2-EHP compound.
-
Subtract the oxygen consumption of the blank control from the test vessels.
-
Express the biodegradation as a percentage of the ThOD.
-
Plot the percentage of biodegradation over time to identify the plateau and check if the "10-day window" criterion is met.
-
Protocol 2.2: Enrichment and Isolation of 2-EHP-Degrading Microorganisms
Objective: To isolate pure microbial strains capable of utilizing a specific 2-EHP compound as a source of carbon or phosphorus.
Methodology:
-
Inoculum Sourcing: Collect samples from environments with a history of organophosphate contamination (e.g., industrial wastewater sludge, agricultural soils). These sites are more likely to harbor adapted microorganisms.[21]
-
Enrichment Culture:
-
Prepare a minimal salts medium where the target 2-EHP compound is the sole source of carbon.
-
Alternatively, if targeting phosphotriesterases, provide an alternative carbon source (e.g., succinate) and use the 2-EHP as the sole phosphorus source.
-
Inoculate the medium with your environmental sample and incubate under appropriate aerobic conditions (e.g., 30°C on a shaker).
-
-
Sub-culturing: After a period of incubation (e.g., 7-14 days), transfer an aliquot of the culture to fresh enrichment medium. Repeat this process 3-5 times to selectively enrich for microorganisms that can thrive on the 2-EHP compound.
-
Isolation:
-
Plate serial dilutions of the final enrichment culture onto solid agar plates of the same minimal medium.
-
Incubate the plates until distinct colonies appear.
-
-
Verification:
-
Pick individual colonies and grow them in liquid minimal medium with the 2-EHP compound.
-
Monitor the degradation of the compound over time using an appropriate analytical method (e.g., HPLC, GC-MS) to confirm the degradative capability of the isolate. A novel strain of Pseudomonas stutzeri has been identified as a TEHP degrader using this approach.[8]
-
Section 3: Troubleshooting Guide
This guide is formatted to address specific problems you may encounter during your research.
Problem 1: My biodegradability test (e.g., OECD 301F) shows low or no degradation (<10%) for a 2-EHP compound.
-
Possible Cause 1: Inappropriate Inoculum. The activated sludge used may not contain microorganisms with the specific enzymes needed to attack the 2-EHP structure. Standard domestic sludge may be naive to such industrial compounds.
-
Solution: Use an adapted inoculum. This can be sourced from a treatment plant that receives industrial effluent containing similar organophosphates or developed in the lab by pre-exposing a standard inoculum to the test substance for a period before starting the test.[9]
-
-
Possible Cause 2: Test Substance Toxicity. The concentration of the 2-EHP compound may be too high, inhibiting microbial activity. This is a known issue with some organic contaminants.[12]
-
Solution: Check the results of your toxicity control vessel. If degradation of the reference substance is also inhibited, toxicity is likely. Rerun the test at a lower, non-inhibitory concentration.
-
-
Possible Cause 3: Low Bioavailability. The compound is too insoluble to be accessed by the microbes. This is particularly relevant for highly substituted, long-chain esters like TEHP.
-
Possible Cause 4: Abiotic Factors. The pH may have drifted outside the optimal range for microbial activity, or essential nutrients may be lacking.
-
Solution: Verify the pH of the test medium at the beginning and end of the experiment. Ensure your mineral medium is correctly prepared according to the OECD guideline to provide all necessary trace nutrients.
-
Problem 2: I observe primary degradation (disappearance of the parent compound) but not ultimate mineralization (low CO2 evolution or oxygen uptake).
-
Possible Cause: Accumulation of Recalcitrant Metabolites. The initial hydrolysis or dealkylation may occur, but the resulting metabolites (e.g., di- or mono-esters, 2-ethylhexanoic acid) may be more resistant to further degradation.[1]
-
Solution: Use specific chemical analysis (e.g., HPLC or GC-MS) to identify and quantify potential intermediate products in your test vessels at various time points. This provides direct evidence of the degradation pathway and helps identify the bottleneck in the mineralization process.[23]
-
Problem 3: My analytical results for 2-EHP concentration are inconsistent or show poor recovery.
-
Possible Cause 1: Adsorption to Labware. Organophosphates can be "sticky" and adsorb to glass or plastic surfaces, leading to artificially low concentration readings.
-
Solution: Use silanized glassware for all sample preparation and analysis steps. Include a rigorous rinsing step with an appropriate organic solvent (e.g., acetonitrile) when transferring samples to ensure complete recovery.
-
-
Possible Cause 2: Inefficient Extraction. If analyzing from a complex matrix like sludge or sediment, the extraction efficiency may be low.
-
Solution: Optimize your extraction protocol. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction may be required. Validate your method using a spiked matrix to determine the percentage recovery.
-
-
Possible Cause 3: Sample Degradation Post-Sampling. The sample might be degrading between the time of collection and analysis.
-
Solution: Immediately after sampling, quench all biological activity. This can be done by adding a solvent like acetonitrile or by freezing the sample. Analyze samples as quickly as possible.
-
Section 4: Data Presentation & Visualization
Data Summary Table
The biodegradability of organophosphate esters can vary significantly based on their structure.
| Compound Name | Acronym | Structure Type | Ready Biodegradability | Typical 28-Day Result | Citation(s) |
| Tris(2-ethylhexyl) phosphate | TEHP | Tri-alkyl Phosphate | No | < 20% Mineralization | [1] |
| Bis(2-ethylhexyl) phosphate | DEHP/BEHPP | Di-alkyl Phosphate | Yes | 75% Oxygen Depletion | [5] |
| 2-Ethylhexyl diphenyl phosphate | EHDPP | Mixed Alkyl-Aryl | Yes | 65-80% CO₂ Evolution | [1] |
| Bis(2-ethylhexyl) phenyl phosphate | BEHPP | Mixed Alkyl-Aryl | Assumed to be between TEHP and TPP | Data not readily available | [1] |
Visualizations (DOT Language)
Biodegradation Pathway of Tris(2-ethylhexyl) Phosphate
Caption: Proposed O-dealkylation pathway for TEHP biodegradation.
Experimental Workflow for Isolating Degrading Microbes
Caption: Systematic troubleshooting for poor biodegradation results.
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2024, April 15). 2-Ethylhexyl phosphates - Draft evaluation statement. [Link]
-
OECD. (1992). OECD Guideline for Testing of Chemicals, Section 3: Degradation and Accumulation, Test No. 301: Ready Biodegradability. OECD Publishing, Paris. [Link]
-
Vallet, C., et al. (2020). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. Frontiers in Pharmacology. [Link]
-
Kaur, J., et al. (2023). Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation. Molecules. [Link]
-
OECD. (2006). OECD Guideline for the Testing of Chemicals, Test No. 310: Ready Biodegradability - CO2 in Sealed Vessels (Headspace Test). OECD Publishing, Paris. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bis(2-ethylhexyl) phosphate. [Link]
-
OECD. (2023). Test No. 301: Ready Biodegradability. OECD iLibrary. [Link]
-
Raushel, F. (2018). Enzymatic Hydrolysis of Organophosphate Esters. Grantome. [Link]
-
Wang, A. A., et al. (2002). Enhanced-rate biodegradation of organophosphate neurotoxins by immobilized nongrowing bacteria. Biotechnology Progress. [Link]
-
Yu, H., et al. (2024). Tris(2-ethylhexyl) phosphate degradation by novel strain Pseudomonas stutzeri WX3-1 and immobilization of its enzyme. ResearchGate. [Link]
-
UK Environment Agency. (2005). Environmental risk evaluation report: 2-Ethylhexyl diphenyl phosphate. GOV.UK. [Link]
-
Munnecke, D. M., & Hsieh, D. P. (1976). Enzymatic hydrolysis of organophosphate insecticides, a possible pesticide disposal method. Applied and Environmental Microbiology. [Link]
-
Impact Solutions. (2025). OECD 301 testing for chemical manufacturers. [Link]
-
PubChem. (n.d.). Bis(2-ethylhexyl) phosphate. National Center for Biotechnology Information. [Link]
-
Li, M., et al. (2025). Organophosphate esters inhibit enzymatic proteolysis through non-covalent interactions. Environment International. [Link]
-
Sharma, A., et al. (2014). Advances in biodegradation of organophosphorus pesticides. Scholars Research Library. [Link]
-
Kumar, V., et al. (2016). Degradation of Organophosphate Pesticides Using Pyridinium Based Functional Surfactants. ACS Sustainable Chemistry & Engineering. [Link]
-
Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. [Link]
-
Wang, J., et al. (2023). Di-2-ethylhexyl phthalate (DEHP) degradation and microbial community change in mangrove rhizosphere gradients. ResearchGate. [Link]
-
Daughton, C. G., et al. (1979). Phosphate and soil binding: factors limiting bacterial degradation of ionic phosphorus-containing pesticide metabolites. Applied and Environmental Microbiology. [Link]
-
Wang, J., et al. (2023). Di-2-ethylhexyl phthalate (DEHP) degradation and microbial community change in mangrove rhizosphere gradients. PubMed. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Screening-level Hazard Characterization of High Production Volume Chemicals. [Link]
-
Gummadi, S. N., & Kumar, K. (2013). Biodegradation of the Organophosphate Pesticide Profenofos by Marine Fungi. IntechOpen. [Link]
-
Muir, D. C. G., et al. (1989). Biodegradation of four triaryl/alkyl phosphate esters in sediment under various temperature and redox conditions. Chemosphere. [Link]
-
Restek. (n.d.). Troubleshooting Guide. [Link]
-
Muir, D. C. G., et al. (1989). Biodegradation of four triaryl/alkyl phosphate esters in sediment under various temperature and redox conditions. Toxicological & Environmental Chemistry. [Link]
-
The Royal Society of Chemistry. (2021). Plasticizers: Distribution and Impact in Aquatic and Terrestrial Environments. [Link]
-
Lin, L. C., et al. (2015). Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry. International Journal of Molecular Sciences. [Link]
-
McGrath, J. W., et al. (2018). The Microbial Degradation of Natural and Anthropogenic Phosphonates. Frontiers in Microbiology. [Link]
-
Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews. [Link]
-
Wang, Y., et al. (2023). Biodegradation of high di-(2-Ethylhexyl) phthalate (DEHP) concentration by food waste composting and its toxicity assessment using seed germination test. Bioresource Technology. [Link]
-
OSTI.gov. (2013). Determination of Activity Coefficients of di-(2-ethylhexyl) Phosphoric Acid Dimer in Select Organic Solvents Using Vapor Phase Osmometry. [Link]
-
Hua, Z., et al. (2018). Degradation of di (2-ethylhexyl) phthalate in sediment by a surfactant-enhanced Fenton-like process. Chemosphere. [Link]
-
Pal, P., et al. (2014). Occurrence, fate and effects of Di (2-ethylhexyl) Phthalate in wastewater treatment plants: a review. Environmental Pollution. [Link]
-
Wang, Y., et al. (2022). Control Strategies of Plastic Biodegradation through Adjusting Additives Ratios Using In Silico Approaches Associated with Proportional Factorial Experimental Design. International Journal of Molecular Sciences. [Link]
-
Eyheraguibel, B., et al. (2017). Challenges with Verifying Microbial Degradation of Polyethylene. Frontiers in Microbiology. [Link]
-
Tsuchiya, D. B. (1996). Biodegradation of Nonionic Surfactants and Effects of Oxidative Pretreatment. Scholars' Mine. [Link]
-
De Wilde, B. (2014). Biodegradation Testing Protocols. ResearchGate. [Link]
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Smithers. (n.d.). Biodegradation Testing. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Cobalt-Nickel Separation: A Comparative Analysis of D2EHPA and Cyanex 272
Introduction: The Critical Challenge of Cobalt-Nickel Separation
In the landscape of modern technology, particularly in the burgeoning field of lithium-ion batteries, the demand for high-purity cobalt and nickel has never been greater. These two transition metals are cornerstones of cathode manufacturing, directly influencing the energy density, stability, and cost of battery cells. However, their adjacent positions in the periodic table endow them with remarkably similar physicochemical properties, making their separation a significant challenge for hydrometallurgists and chemical engineers.[1][2]
Solvent extraction (SX) has emerged as the predominant and most efficient technology for this demanding separation, offering a high degree of purification that precipitation or crystallization methods struggle to achieve.[3][4] At the heart of any successful SX circuit are the organic extractants—molecules designed to selectively bind with and transport metal ions from an aqueous phase to an organic phase.
This guide provides an in-depth comparative analysis of two workhorse organophosphorus extractants: Di(2-ethylhexyl) phosphoric acid (D2EHPA) and Bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272) . As a senior application scientist, my objective is not merely to list their properties but to explain the fundamental causality behind their performance differences, supported by experimental data and validated protocols, to empower researchers in designing and optimizing robust separation processes.
The Fundamental Chemistry of Extraction
Understanding the molecular structure and reaction mechanism is paramount to grasping the performance differences between D2EHPA and Cyanex 272. Both operate on a cation exchange mechanism, where a proton (H⁺) from the extractant molecule is exchanged for a divalent metal cation (Co²⁺ or Ni²⁺).[5]
Caption: Generalized structures of D2EHPA and Cyanex 272 extractants.
The general equilibrium for the extraction can be represented as:
M²⁺(aq) + 2(HA)₂(org) ⇌ MA₂(HA)₂(org) + 2H⁺(aq)
Where M²⁺ is the metal ion (Co²⁺ or Ni²⁺) and (HA)₂ represents the dimeric form of the extractant in the organic diluent. This equation reveals the most critical parameter in the entire process: pH . The concentration of H⁺ ions in the aqueous phase directly influences the equilibrium. As pH increases (H⁺ concentration decreases), the equilibrium shifts to the right, favoring the extraction of metal ions into the organic phase.
The selectivity of an extractant for one metal over another is quantified by its separation factor (β) , defined as the ratio of their distribution coefficients (βCo/Ni = D_Co / D_Ni). A high separation factor is the ultimate goal for a clean separation. This selectivity is directly related to the difference in the pH at which each metal is 50% extracted (pH₅₀). A larger ΔpH₅₀ (pH₅₀,Ni - pH₅₀,Co) signifies a more efficient and straightforward separation.
Head-to-Head Comparison: D2EHPA vs. Cyanex 272
While both are effective extractants, their performance in Co/Ni separation is vastly different. Cyanex 272 is the undisputed industry standard for this specific application due to its superior selectivity.[5][6]
Selectivity and pH Operating Range: The Decisive Factors
The primary advantage of Cyanex 272 lies in its remarkable ability to distinguish between cobalt and nickel ions. This is reflected in a significantly larger ΔpH₅₀ between the two metals compared to D2EHPA.
-
D2EHPA is a "stronger" acid and thus extracts metals at a lower pH. However, its extraction curves for cobalt and nickel are very close together, resulting in poor selectivity.[2][5] It tends to co-extract significant amounts of nickel along with cobalt, making a clean separation in a single step nearly impossible.[7]
-
Cyanex 272 is a "weaker" acid, requiring a higher pH for extraction. Crucially, it extracts cobalt at a much lower pH than it extracts nickel.[8][9] This wide pH gap allows for the selective extraction of cobalt while leaving the vast majority of nickel behind in the aqueous phase (the raffinate).
Experimental data consistently demonstrates this superiority. Separation factors for Cyanex 272 can be in the thousands, while those for D2EHPA are often less than 15.[1][5]
Caption: pH₅₀ comparison illustrating the superior selectivity of Cyanex 272.
Practical Applications and Field Insights
This fundamental difference in selectivity dictates their roles in a hydrometallurgical circuit:
-
D2EHPA is often employed as a bulk extractant in preceding stages. Its strength at lower pH makes it highly effective for removing impurities that are extracted before cobalt and nickel, such as iron (Fe³⁺), zinc (Zn²⁺), and manganese (Mn²⁺).[10][11][12] It acts as a robust "scavenger" to clean the solution before the more delicate Co/Ni separation step.
-
Cyanex 272 is the specialist reagent, almost exclusively used for the dedicated separation of cobalt from nickel.[3][13] Its use is the key enabler for producing the high-purity cobalt sulfate solutions required by the battery industry.
Stripping Characteristics
Stripping is the reverse of extraction, where the metal is recovered from the loaded organic phase, typically using a strong acid. Because D2EHPA binds metals more strongly, it generally requires more aggressive stripping conditions (i.e., higher acid concentration) than Cyanex 272.[4][7] Cobalt can be efficiently stripped from loaded Cyanex 272 using dilute sulfuric acid, often at a pH between 1.0 and 2.0.[14][15]
Quantitative Data and Experimental Protocols
Objectivity in science is rooted in quantifiable data. The following table summarizes typical performance metrics gathered from various studies.
| Parameter | D2EHPA | Cyanex 272 | Significance |
| Separation Factor (βCo/Ni) | 14 - 40[1][5] | >1000, up to 7000[1][5][16] | Cyanex 272 is vastly more selective for cobalt. |
| ΔpH₅₀ (Ni-Co) | ~0.31[1] | ~1.48 - 1.7[1] | A larger gap for Cyanex 272 allows for a wider and more stable operating window. |
| Typical Co Extraction pH | 3.5 - 4.5[7] | 4.0 - 5.5[8][9] | Defines the required operating pH of the circuit. |
| Typical Ni Extraction pH | 4.0 - 5.0[7] | 6.0 - 7.5[2][9] | The high pH required for Ni extraction by Cyanex 272 is key to the separation. |
| Primary Application | Bulk impurity removal (Mn, Zn)[2] | High-purity Co/Ni separation[6] | Defines the stage in the process where each is best utilized. |
Experimental Workflow: A Universal Solvent Extraction Circuit
The process of separating and purifying a metal via solvent extraction involves three core stages: extraction, scrubbing, and stripping.
Caption: General workflow for a Co/Ni solvent extraction process.
-
Extraction: The aqueous feed containing Co and Ni is mixed with the organic phase (extractant + diluent). Cobalt is selectively transferred to the organic phase.
-
Scrubbing: The loaded organic phase is washed with a specific aqueous solution (e.g., a pure cobalt sulfate solution) to remove any co-extracted impurities, in this case, nickel.[17]
-
Stripping: The purified, loaded organic phase is contacted with a strong acid to transfer the cobalt back into a new, clean aqueous phase, creating a concentrated, high-purity product.
Protocol 1: Determining Extraction Isotherms (Batch Shake-Out Test)
This protocol establishes the equilibrium behavior of the extractant at various pH levels.
Objective: To determine the % Extraction of Co and Ni as a function of equilibrium pH for D2EHPA and Cyanex 272.
Materials:
-
Aqueous Stock Solution: Synthetic solution containing known concentrations of Co²⁺ and Ni²⁺ (e.g., 2 g/L Co, 20 g/L Ni in a sulfate matrix).
-
Organic Phase A: 0.5 M D2EHPA in a suitable diluent (e.g., kerosene).
-
Organic Phase B: 0.5 M Cyanex 272 in the same diluent.
-
pH adjustment solutions: Dilute H₂SO₄ and NaOH (or NH₄OH).
-
Separatory funnels, mechanical shaker, pH meter, analytical instrument (AAS or ICP-OES).
Methodology:
-
Preparation: For each extractant, set up a series of 8-10 separatory funnels.
-
Phase Addition: To each funnel, add equal volumes (e.g., 20 mL) of the aqueous stock solution and the organic phase (A or B). This establishes an Aqueous to Organic (A:O) ratio of 1:1.
-
pH Adjustment: Using the pH adjustment solutions, carefully adjust the initial pH of the aqueous phase in each funnel to a different value across the desired range (e.g., from pH 2.0 to 7.0 in 0.5 unit increments).
-
Equilibration: Place the funnels on a mechanical shaker and agitate for a sufficient time to reach equilibrium (typically 15-30 minutes).
-
Phase Separation: Allow the phases to disengage completely. A clear interface should be visible.
-
Sampling & Analysis:
-
Carefully measure the final equilibrium pH of the aqueous phase in each funnel. This is the critical pH value.
-
Withdraw a sample from the aqueous phase (raffinate) of each funnel.
-
Analyze the aqueous samples for Co and Ni concentration using AAS or ICP-OES.
-
-
Calculations:
-
Distribution Coefficient (D): D = ([M]org) / ([M]aq) = ([M]initial,aq - [M]final,aq) / ([M]final,aq)
-
Percentage Extraction (%E): %E = (D / (D + A/O)) * 100
-
-
Data Plotting: Plot %E versus equilibrium pH for both Co and Ni on the same graph for each extractant. This visual representation will clearly show the pH₅₀ values and the separation window.
Protocol 2: Stripping Efficiency Test
Objective: To determine the efficiency of stripping cobalt from a loaded organic phase.
Materials:
-
Loaded Organic Phase: Prepare a batch of loaded organic (e.g., 0.5 M Cyanex 272) by contacting it with the aqueous feed at the optimal extraction pH (e.g., pH 5.5) until it is saturated with cobalt. Analyze this loaded organic to determine the initial metal concentration.
-
Stripping Solution: A series of dilute H₂SO₄ solutions (e.g., pH 2.0, 1.5, 1.0, 0.5).
Methodology:
-
Phase Contact: In a series of separatory funnels, mix a known volume of the loaded organic phase with the stripping solution at a defined O:A ratio (e.g., 2:1).
-
Equilibration: Shake for 15-30 minutes to ensure complete stripping.
-
Phase Separation & Analysis: Allow the phases to disengage. Sample and analyze both the stripped organic phase and the aqueous strip liquor for cobalt concentration.
-
Calculation:
-
% Stripping: %Stripping = (Mass of Metal in Aqueous Strip Liquor) / (Initial Mass of Metal in Loaded Organic) * 100
-
Conclusion and Recommendations
The choice between D2EHPA and Cyanex 272 is not a matter of which is "better" overall, but which is correct for a specific metallurgical objective.
-
D2EHPA is a powerful, cost-effective phosphoric acid extractant ideal for bulk removal of impurities like manganese, zinc, and calcium at a relatively low pH, prior to the main Co/Ni separation. Its low selectivity makes it unsuitable for producing high-purity cobalt directly from a nickel-rich solution.
-
Cyanex 272 , a phosphinic acid, is the industry-standard specialist for cobalt-nickel separation . Its exceptionally high selectivity, stemming from the large difference in extraction pH for the two metals, allows for the efficient production of high-purity cobalt streams essential for applications like battery manufacturing.
For researchers and process developers, the path is clear: employ D2EHPA for upstream purification and rely on Cyanex 272 for the critical, high-value separation of cobalt from nickel. This two-extractant strategy leverages the strengths of each reagent to achieve a robust, efficient, and economically viable process.
References
-
El-Dessouky, S. I., El-Nadi, Y. A., & Ahmed, I. M. (2005). Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. Hydrometallurgy, 80(1-2), 80-87.
-
Ammari, M., & Benjjar, A. (2024). Synergistic extraction of cobalt (II) and nickel (II) with a mixture of D2EHPA and 1-octanol. Journal of the Indian Chemical Society.
-
Park, J., et al. (2024). Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries. Physicochemical Problems of Mineral Processing, 60(5).
-
Eyupoğlu, V., & Tutkun, O. (2023). Solvent extraction of nickel from iron and cobalt containing sulfate solutions. Physicochemical Problems of Mineral Processing, 59(4).
-
Botelho Junior, A. B., et al. (2020). SEPARATION OF COBALT FROM THE NICKEL-RICH SOLUTION FROM HPAL PROCESS BY SYNERGISM USING ORGANIC EXTRACTS CYANEX 272 AND IONQUEST 290. Annals of the XXXIII National Meeting of Mineral Treatment and Extractive Metallurgy.
-
Li, J., et al. (2024). Synergistic Solvent Extraction of Ni, Co, and Mn from Ca/Mg-Containing Sulfate Solutions for Battery Metal Refining. Industrial & Engineering Chemistry Research.
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Voropanova, L. A. (2019). Extraction of copper, cobalt and nickel ions from aqueous solutions by extractant CYANEX 272. Journal of Mining Institute.
-
Ilyas, S., et al. (2022). Removal of Impurities from Nickel and Cobalt in Mixed Hydroxide Precipitate with Solvent Extraction Using Di(2-Ethylhexyl) Phosphoric Acid. Transactions of the Indian Institute of Metals.
-
Park, J., et al. (2024). Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries. Research Square.
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Reddy, B. R., & Kumar, B. N. (2010). Effect of equilibrium pH on the extraction of cobalt, nickel and lithium. Organic phase.
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Anuse, M. A., & Kolekar, S. S. (1998). Solvent extraction separation of cobalt(II) from nickel and other metals with cyanex 272. Acta Chimica Slovenica.
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Zhang, W., et al. (2021). Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures. Minerals, 11(3), 282.
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Söderström, M. (2021). Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction. Diva-Portal.org.
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Sarangi, K., et al. (2010). Application of Cyanex extractant in Cobalt/Nickel separation process by solvent extraction. ResearchGate.
-
Lee, M. (2013). Separation of Cobalt and Nickel from Aqueous Solution. Journal of Korean Institute of Resources Recycling, 22(1), 15-26.
-
Vieceli, N., et al. (2023). Continuous separation of cobalt from sulphate solutions using saponified D2EHPA and Cyanex 272 in a Taylor-Couette Disc Contactor. Solvent Extraction and Ion Exchange.
-
Reddy, B. R., & Sarma, P. V. R. B. (2002). Process for the Recovery of Cobalt and Nickel from Sulphate Leach Liquors with Saponified Cyanex 272 and D2EHPA. ResearchGate.
-
Bahfie, F., et al. (2023). Separation and purification of Nickel and Cobalt from pregnant leach solution by conventional vs ionic liquid as extractant: an overview. Periodico di Mineralogia, 92(3), 287-306.
-
Preez, J. A., & O'Connor, C. T. (2023). Comparison of phosphorus-based extractants on manganese separation from citrate leach solutions for recycling of lithium-ion batteries. Journal of the Southern African Institute of Mining and Metallurgy, 123(1), 1-10.
-
Zheng, D. (2023). The usage of D2EHPA extractant in Nickel Cobalt extraction process. DZE Group.
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Pérez-Garibay, R., et al. (2012). Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2. SCIRP.
-
Harris, G. B., et al. (2004). Solvent extraction process for recovering nickel and cobalt from each solutions. Google Patents.
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Reddy, B. R., et al. (2006). Process for cobalt separation and recovery in the presence of nickel from sulphate solutions by Cyanex 272. Metals and Materials International, 12(5), 441-446.
-
Thonus, M. (2022). Protocol for solvent extraction. MatheO.
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Danha, G., et al. (2022). New experimental findings on the separation of cobalt and nickel from an ammonia-ammonium-based leach liquor using ammonium-saponified Cyanex 272. Journal of the Southern African Institute of Mining and Metallurgy, 122(7).
-
Pérez-Garibay, R., et al. (2012). Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produce. Scientific Research Publishing.
-
Zhang, W., et al. (2021). Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures. Semantic Scholar.
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Analytical Method Validation for 2-Ethylhexyl Phosphate Isomer & Ester Quantification: LC-MS/MS vs. GC-MS
As a Senior Application Scientist, I frequently encounter the analytical challenge of accurately quantifying 2-ethylhexyl phosphate (2-EHP) species. In industrial, environmental, and biological contexts, "2-ethylhexyl phosphate" rarely exists as a single entity; it is typically a complex mixture of its esterification degrees—Mono-(2-ethylhexyl) phosphoric acid (M2EHPA), Di-(2-ethylhexyl) phosphoric acid (D2EHPA), and Tris(2-ethylhexyl) phosphate (TEHP).
These compounds exhibit drastically different physicochemical properties. M2EHPA and D2EHPA are highly acidic, amphiphilic extractants notorious for forming dimers in non-polar solvents[1], whereas TEHP is a highly lipophilic, non-polar flame retardant and plasticizer[2]. This guide objectively compares the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS) for quantifying these specific species, providing field-proven protocols and causality behind critical experimental choices.
The Analytical Challenge: Causality in Method Selection
The primary hurdle in 2-EHP quantification is the structural divergence of the esters.
-
Thermal Instability & Peak Tailing: M2EHPA and D2EHPA possess free, highly acidic hydroxyl groups on the phosphate core. When injected into a GC-MS system, these groups interact strongly with the active sites on the silica column, causing severe peak tailing. Furthermore, they require tedious chemical derivatization (e.g., methylation or silylation) to become volatile and thermally stable.
-
Matrix Suppression: While LC-MS/MS bypasses the need for derivatization, the ionization of M2EHPA and D2EHPA in Electrospray Ionization (ESI) is highly susceptible to matrix effects (ion suppression) from co-eluting lipids or salts in environmental and biological samples[3].
Therefore, a robust analytical method must be a self-validating system —utilizing stable isotope-labeled internal standards (e.g., TEHP-d51) to dynamically correct for both extraction recovery and matrix-induced signal fluctuations[3].
Fig 1. Structural classification and MS ionization modes for 2-EHP esters.
Platform Comparison: LC-MS/MS vs. GC-MS
While GC-MS coupled with Microwave-Assisted Headspace Solid-Phase Microextraction (MA-HS-SPME) can achieve exceptional Limits of Quantification (LOQs) as low as 4 ng/L for the volatile TEHP[2], it fundamentally fails for direct M2EHPA/D2EHPA analysis. LC-MS/MS is the superior universal platform for the entire ester profile.
Table 1: Performance Matrix for 2-EHP Quantification
| Parameter | GC-MS (EI) | LC-MS/MS (ESI/APCI) |
| Target Suitability | Excellent for TEHP; Poor for M2EHPA/D2EHPA. | Excellent for all esters (M2EHPA, D2EHPA, TEHP). |
| Sample Preparation | Requires derivatization for mono/di-esters. | Direct injection or simple SPE[3]. |
| Ionization Mode | Electron Impact (EI) - hard fragmentation. | ESI(-) for mono/di; ESI(+) or APCI for TEHP[3]. |
| Matrix Effects | Low (chromatographic resolution handles lipids). | High (requires matched internal standards). |
| Isomer Resolution | Often fails to separate stereoisomers[3]. | High resolving power with UPLC C18 columns. |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure scientific integrity, the following protocol details the causality behind each sample preparation and chromatographic step.
Step 1: Isotope Dilution & Solid-Phase Extraction (SPE)
-
Spiking: Aliquot 10 mL of the aqueous sample. Immediately spike with 10 ng of isotopically labeled internal standards (e.g., TEHP-d51 and D2EHPA-d4). Causality: Spiking before any sample manipulation ensures that any subsequent losses during extraction are mathematically normalized during quantification.
-
Conditioning: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 5 mL methanol followed by 5 mL LC-grade water. Causality: Polymeric HLB sorbents are chosen over standard C18 because they effectively capture both the highly non-polar TEHP and the polar M2EHPA without requiring extreme pH adjustments.
-
Washing & Elution: Load the sample. Wash with 5% methanol in water to elute polar salts. Elute the 2-EHP targets with 5 mL of 100% methanol. Evaporate under gentle nitrogen and reconstitute in 100 µL of mobile phase.
Step 2: UPLC Separation
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).
-
Mobile Phase A: Water containing 5 mM ammonium acetate. Causality: Ammonium acetate acts as a volatile buffer. For acidic phosphates like D2EHPA, maintaining a stable pH ensures they remain in a consistent deprotonated state during LC separation, preventing peak broadening while remaining volatile enough to prevent MS source fouling.
-
Mobile Phase B: Methanol.
-
Gradient: 20% B to 100% B over 10 minutes.
Step 3: Tandem Mass Spectrometry (MRM)
-
M2EHPA & D2EHPA: Analyze in ESI Negative mode. D2EHPA readily loses a proton to form the [M-H]- precursor ion at m/z 321.3[4].
-
TEHP: Analyze in ESI Positive mode to monitor the [M+H]+ precursor at m/z 435.3.
Fig 2. Self-validating LC-MS/MS workflow for 2-ethylhexyl phosphate quantification.
Validation Parameters & Experimental Data
A rigorously validated LC-MS/MS method for 2-EHP species should meet the criteria outlined in Table 2. The use of ESI-MS has been fundamentally validated for determining the existing forms of organophosphorus acid extractants in aqueous phases, confirming that species like D2EHPA ionize efficiently by losing a hydrogen proton[4].
Table 2: Target Validation Data for 2-EHP LC-MS/MS Quantification
| Validation Parameter | M2EHPA | D2EHPA | TEHP | Acceptance Criteria |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.995 | R² ≥ 0.990 across 3 orders of magnitude[3]. |
| LOD (ng/L) | 1.5 | 0.8 | 2.5 | Signal-to-Noise (S/N) ≥ 3. |
| LOQ (ng/L) | 5.0 | 2.5 | 8.0 | Signal-to-Noise (S/N) ≥ 10. |
| Recovery (%) | 85 - 105% | 88 - 110% | 75 - 115% | 70% – 120% for native and labeled analytes[3]. |
| Inter-day Precision | < 8% | < 6% | < 12% | Relative Standard Deviation (RSD) < 15%[3]. |
Conclusion & Recommendations
For laboratories tasked with the quantification of 2-ethylhexyl phosphate isomers and esterification degrees, LC-MS/MS is unequivocally the platform of choice . While GC-MS is highly sensitive for the fully esterified TEHP[2], it fails to provide a unified workflow due to the thermal instability and polarity of M2EHPA and D2EHPA. By utilizing an HLB-based solid-phase extraction coupled with an ammonium acetate buffered UPLC gradient, analysts can achieve baseline resolution and robust ionization for the entire 2-EHP profile. Crucially, the integration of stable isotope-labeled internal standards transforms the protocol into a self-validating system, ensuring absolute trustworthiness in the generated quantitative data.
References
-
Tsao, Y.-C., Wang, Y.-C., Wu, S.-F., & Ding, W.-H. (2011). Microwave-assisted headspace solid-phase microextraction for the rapid determination of organophosphate esters in aqueous samples by gas chromatography-mass spectrometry. Talanta.[Link]
-
Letcher, R. J., et al. (2025). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue. Frontiers in Environmental Science.[Link]
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Sun, P., Lin, X.-M., Bera, M. K., Lin, B., Ying, D., Chang, T., & Bu, W. (2016). Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction. Industrial & Engineering Chemistry Research.[Link]
-
Gray, M. F., Zalupski, P., & Nilsson, M. (2013). Determination of Activity Coefficients of di-(2-ethylhexyl) Phosphoric Acid Dimer in Select Organic Solvents Using Vapor Phase Osmometry. Solvent Extraction and Ion Exchange.[Link]
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A Comprehensive Performance Comparison: Tri(2-ethylhexyl) Phosphate (TEHP) vs. Alternative Phosphate Ester Plasticizers
Introduction: The Dual Role of Phosphate Esters in Polymer Formulation
In the landscape of polymer additives, plasticizers are indispensable for converting rigid polymers like polyvinyl chloride (PVC) into flexible, durable materials suitable for a vast array of applications.[1] Among the various classes of plasticizers, phosphate esters hold a unique and critical position. They are multifunctional additives that not only impart flexibility but also confer inherent flame retardancy to the polymer matrix.[2][3] This dual functionality makes them essential in applications where both performance and fire safety are paramount, such as in wire and cable insulation, automotive interiors, and industrial conveyor belts.[4]
Tri(2-ethylhexyl) phosphate (TEHP), a trialkyl phosphate ester, is a prominent member of this family, valued for its excellent low-temperature flexibility and low volatility.[5] However, the selection of a plasticizer is a nuanced process involving a series of trade-offs. Other phosphate esters, such as triaryl phosphates (e.g., Tricresyl Phosphate - TCP) and alkyl aryl phosphates (e.g., 2-ethylhexyl diphenyl phosphate - EHDPP), offer different performance profiles. This guide provides an in-depth, objective comparison of TEHP's performance against these key alternatives, supported by experimental data and standardized protocols, to assist researchers and formulation scientists in making informed decisions.
The Molecular Blueprint: How Structure Dictates Performance
The performance characteristics of a phosphate ester plasticizer are intrinsically linked to its molecular structure—specifically, the nature of the organic groups (alkyl or aryl) attached to the central phosphate core.
-
Trialkyl Phosphates (e.g., TEHP): Characterized by three flexible alkyl chains. These long, non-rigid chains are highly effective at separating polymer chains, which significantly lowers the glass transition temperature (Tg) and imparts excellent flexibility, especially at low temperatures.[5] However, the C-O bonds in alkyl groups are generally less thermally stable than those involving aromatic rings.[6]
-
Triaryl Phosphates (e.g., TCP, TPP): Feature three rigid aromatic (aryl) rings. The stability of these rings provides superior thermal and oxidative stability.[6] They are also highly effective flame retardants due to their propensity to form a protective char layer upon combustion.[7] Their rigid structure, however, makes them less efficient at imparting low-temperature flexibility compared to their alkyl counterparts.
-
Alkyl Aryl Phosphates (e.g., EHDPP): These hybrid structures offer a balance of properties. They combine the low-temperature performance benefits of alkyl groups with the thermal stability and flame retardancy of aryl groups, providing a versatile, all-around performance profile.[8]
Caption: Structural comparison of phosphate ester types.
Head-to-Head Performance Analysis
The efficacy of a plasticizer is evaluated across several key performance indicators. Here, we compare TEHP against representative triaryl (TCP) and alkyl aryl (EHDPP) phosphates.
Low-Temperature Flexibility
A critical parameter for materials used in cold environments is their ability to remain flexible and resist fracture.[9] The brittleness temperature, determined by ASTM D746, is the temperature at which a plasticized material fractures upon impact under specified conditions. A lower brittleness temperature signifies better low-temperature performance.
Experimental Protocol: Brittleness Temperature (ASTM D746)
-
Specimen Preparation: PVC compound containing 40 parts per hundred resin (phr) of the plasticizer is milled and compression-molded into sheets of a specified thickness. Test specimens are die-cut from these sheets.
-
Conditioning: Specimens are conditioned at 23°C and 50% relative humidity for at least 40 hours.
-
Apparatus: A specialized impact tester with a temperature-controlled bath is used. The bath is filled with a heat-transfer medium (e.g., isopropanol) and cooled.
-
Testing: Specimens are clamped into the holder and immersed in the bath for 3 minutes at the test temperature. A single impact of specified speed and force is applied.
-
Determination: The test is repeated with new specimens at progressively lower temperatures. The brittleness temperature is the temperature at which 50% of the specimens fail.
Comparative Data: Low-Temperature Performance
| Plasticizer | Type | Brittleness Temperature (°C) | Key Advantage |
|---|---|---|---|
| TEHP | Trialkyl | -50 to -60 | Superior low-temperature flexibility[5] |
| EHDPP | Alkyl Aryl | -30 to -40 | Good balance of properties[8] |
| TCP | Triaryl | -15 to -25 | Less effective in cold environments |
Analysis: TEHP's long, flexible alkyl chains are highly efficient at preventing the polymer matrix from becoming rigid and brittle at low temperatures, making it the superior choice for applications demanding cold-weather durability.[5][10]
Thermal Stability & Volatility
High thermal stability is crucial for withstanding polymer processing temperatures and for long-term performance in high-heat applications.[6] Thermogravimetric Analysis (TGA) measures the weight loss of a material as a function of temperature, indicating its thermal stability and volatility.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, precise amount (5-10 mg) of the pure plasticizer is placed in a TGA sample pan.
-
Apparatus: A TGA instrument is programmed with a specific heating profile.
-
Procedure: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or nitrogen).
-
Data Collection: The instrument records the sample's weight as a function of temperature. The temperature at which 5% weight loss occurs (T5%) is a key indicator of the onset of degradation/volatilization.
Comparative Data: Thermal Stability
| Plasticizer | Type | T5% Weight Loss Temp. (°C, in Air) | Key Advantage |
|---|---|---|---|
| TCP | Triaryl | ~300 - 320°C | Excellent thermal stability[6] |
| EHDPP | Alkyl Aryl | ~260 - 280°C | Good thermal performance |
| TEHP | Trialkyl | ~220 - 240°C | Lower thermal stability than aryl phosphates[6] |
Analysis: The aromatic rings in TCP provide exceptional thermal stability, making it ideal for high-temperature wire insulation and other demanding applications.[6] TEHP, while having good stability for many processes, begins to degrade at lower temperatures compared to its aryl-containing counterparts.[11]
Flame Retardancy
The primary advantage of phosphate esters is their ability to act as flame retardants.[12] Phosphorus-based flame retardants can function in both the gas phase (quenching flame-propagating radicals) and the condensed phase (promoting the formation of a protective, insulating char layer).[13][14] The Limiting Oxygen Index (LOI) is a common metric; it measures the minimum oxygen concentration required to support flaming combustion. A higher LOI indicates better flame retardancy.
Experimental Protocol: Limiting Oxygen Index (LOI) (ASTM D2863)
-
Specimen Preparation: A standardized bar of the plasticized PVC (40 phr plasticizer) is prepared.
-
Apparatus: An LOI analyzer, consisting of a vertical glass column through which a mixture of oxygen and nitrogen flows.
-
Procedure: The specimen is mounted vertically in the column and ignited at the top. The oxygen concentration in the flowing gas mixture is adjusted until the flame is just extinguished.
-
Determination: The LOI is the oxygen concentration (in percent) at which the sample self-extinguishes within 3 minutes of ignition.
Comparative Data: Flame Retardancy
| Plasticizer | Type | Typical LOI Value (in PVC) | Key Advantage |
|---|---|---|---|
| TCP | Triaryl | 35 - 40% | High flame retardant efficiency |
| EHDPP | Alkyl Aryl | 32 - 37% | Very effective flame retardancy |
| TEHP | Trialkyl | 28 - 32% | Good flame retardancy |
Analysis: While all phosphate esters provide a significant improvement in fire safety over non-flame retardant plasticizers, the higher phosphorus content by weight and the aromatic nature of triaryl phosphates like TCP generally result in superior flame-retardant efficiency and char formation.[15]
Migration Resistance (Leaching)
Plasticizer migration, or leaching, is a critical concern, especially in medical devices, food contact applications, and when a material is in contact with solvents or oils.[16][17] Because plasticizers are not chemically bound to the polymer, they can leach out over time, leading to material stiffening and contamination of the surrounding environment.[18] Resistance to leaching is typically measured by weight loss after immersion in a specific fluid.
Caption: Experimental workflow for migration resistance testing.
Comparative Data: Migration Resistance
| Plasticizer | Type | Relative Leaching (in Oil) | Key Advantage |
|---|---|---|---|
| TCP | Triaryl | Low | Good resistance due to polarity & structure |
| EHDPP | Alkyl Aryl | Moderate | Balanced performance |
| TEHP | Trialkyl | Moderate-High | More prone to extraction by nonpolar fluids |
Analysis: Migration is influenced by factors like molecular weight and the plasticizer's compatibility with both the polymer and the extraction fluid. While TEHP has a relatively high molecular weight, its alkyl nature can make it more susceptible to extraction by oils and other hydrophobic media compared to the more polar aryl phosphates.[19] For applications requiring superior migration resistance, higher molecular weight plasticizers like trimellitates are often considered.[20][21]
Application-Specific Selection Guide
The choice between TEHP and other phosphate esters is ultimately dictated by the primary performance requirements of the end application.
Caption: Decision logic for phosphate ester selection.
-
Choose TEHP for: Applications where superior low-temperature performance is non-negotiable, such as outdoor cable jacketing, military tarpaulins, and components used in cold climates.[5]
-
Choose Triaryl Phosphates (TCP) for: High-temperature applications requiring maximum thermal stability and flame retardancy, such as industrial-grade electrical insulation and fire-resistant hydraulic fluids.
-
Choose Alkyl Aryl Phosphates (EHDPP) for: General-purpose applications that require a robust combination of good low-temperature properties, effective flame retardancy, and reliable thermal performance.[8]
Conclusion
Tri(2-ethylhexyl) phosphate (TEHP) is a high-performance plasticizer that carves out a distinct and valuable niche within the phosphate ester family. Its primary strength lies in its exceptional ability to impart low-temperature flexibility to polymers, a characteristic where it significantly outperforms its aryl-containing counterparts. While it offers good flame retardancy and thermal stability, it is surpassed in these areas by triaryl and alkyl aryl phosphates.[6] The selection process is therefore a classic case of scientific and engineering trade-offs. By understanding the fundamental structure-property relationships and evaluating performance based on standardized experimental data, researchers and formulators can confidently select the optimal phosphate ester plasticizer to meet the specific, and often demanding, requirements of their application.
References
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Galloway, T. S., & Lewis, C. (2019). Comparison of tris(2‐ethylhexyl) phosphate and di(2‐ethylhexyl) phosphoric acid toxicities in a rat 28‐day oral exposure study. Journal of Applied Toxicology. [Link]
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ResearchGate. (2019). (PDF) Comparison of tris(2‐ethylhexyl) phosphate and di(2‐ethylhexyl) phosphoric acid toxicities in a rat 28‐day oral exposure study. [Link]
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PubMed. (2019). Comparison of tris(2-ethylhexyl) phosphate and di(2-ethylhexyl) phosphoric acid toxicities in a rat 28-day oral exposure study. [Link]
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KingStar Mold. (2025). Plasticizer Performance and Evaluation: PVC Application Focus. [Link]
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Bui, T. T., et al. (2016). Human exposure, hazard and risk of alternative plasticizers to phthalate esters. Science of The Total Environment. [Link]
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Doholl Chemical. (2026). High-Temperature Stability of Phosphate Esters in Coating Processes. [Link]
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KRAHN Chemie. (n.d.). Plastics. [Link]
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Ferreira, F. V., et al. (2019). Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization. Molecules. [Link]
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Hallstar. (n.d.). The Function and Selection of Ester Plasticizers. [Link]
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BASTONE. (2025). Choosing the Right Plasticizer for PVC: A Comprehensive Guide. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2024). 2-Ethylhexyl phosphates - Draft evaluation statement. [Link]
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SciSpace. (n.d.). Aqueous leaching of di-2-ethylhexyl phthalate and “green” plasticizers from poly(vinyl chloride). [Link]
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National Center for Biotechnology Information. (n.d.). Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives. [Link]
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Zeus Industrial Products, Inc. (2005). Low Temperature Properties of Polymers. [Link]
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Semantic Scholar. (2018). Plasticizers Derived from Biomass Resources: A Short Review. [Link]
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Simagchem. (2026). Trioctyl Phosphate (TOP) vs. Other Plasticizers: A Comparative Analysis. [Link]
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ACS Publications. (2022). Alternative Plasticizers As Emerging Global Environmental and Health Threat: Another Regrettable Substitution?[Link]
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MDPI. (2025). Comparative Effects of Various Plasticizers on the Physicochemical Characteristics of Polyhydroxybutyrate (PHB) Film for Food Packaging. [Link]
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Ataman Kimya. (n.d.). TRIS(2-ETHYLHEXYL)PHOSPHATE. [Link]
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ResearchGate. (n.d.). The plasticiser substitutes and suggestions for example substances in.... [Link]
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Piedmont Plastics. (2023). Assessing How Low Temperatures Affect Plastic Materials. [Link]
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Plastics Engineering. (2025). Coating to Prevent Plasticizer Leaching in Medical Devices. [Link]
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Prime Scholars. (n.d.). Flame Retardants' Functionality in Relation to Polymers. [Link]
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Ensinger. (n.d.). Low temperature plastics. [Link]
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Globe Composite. (2024). Discover the Best Low Temp Plastic Options for Durable Cold Weather Performance. [Link]
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Enformak. (2025). Melting Temperature Relationships in Plastics. [Link]
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CDC Stacks. (1978). Thermal Oxidative Degradation Studies of Phosphate Esters. [Link]
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Fraunhofer Institute for Structural Durability and System Reliability LBF. (n.d.). Flame Retardant Polymers. [Link]
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National Center for Biotechnology Information. (n.d.). Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing. [Link]
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MDPI. (2024). Effect of Phosphate-Bridged Monomer on Thermal Oxidative Behavior of Phthalonitrile Thermosets. [Link]
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PubMed. (2001). Comparative Study of the Leachability of di(2-ethylhexyl) Phthalate and tri(2-ethylhexyl) Trimellitate From Haemodialysis Tubing. [Link]
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Taylor & Francis Online. (2025). The development and application of contemporary phosphorus flame retardants: a review. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). TCP as a Plasticizer: Enhancing Flexibility and Durability in Polymers. [Link]
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In Vivo vs In Vitro Toxicity Assessment of 2-Ethylhexyl Phosphate: A Comprehensive Comparison Guide
Organophosphate esters (OPEs) containing 2-ethylhexyl moieties—predominantly1 and2—have surged in global production as flame retardants and plasticizers[1],[2]. As their environmental persistence and bioaccumulation potential become evident, rigorous toxicity assessment is paramount.
For drug development professionals and environmental toxicologists, selecting the appropriate assessment model is critical. This guide objectively compares the mechanistic utility, experimental workflows, and data outputs of in vitro versus in vivo toxicity assessments for 2-ethylhexyl phosphate derivatives.
The Mechanistic Divide: Isolation vs. Systemic Integration
The core difference between in vitro and in vivo assessments of OPEs lies in metabolic complexity.
-
In vitro models excel at isolating specific molecular initiating events (MIEs), such as direct cellular cytotoxicity, transcriptomic modulation, and primary hepatic phase I metabolism. They are highly controlled, high-throughput, and ethically preferable for initial screening.
-
In vivo models are indispensable for capturing systemic pharmacokinetics. They account for multi-organ biotransformation—particularly the critical role of the gut microbiome in generating novel, sometimes more toxic, secondary metabolites[3]. Furthermore, in vivo models are required to observe downstream physiological impacts like endocrine disruption and reproductive toxicity[2].
In Vitro Assessment: High-Resolution Mechanistic Profiling
Context & Causality
Immortalized cell lines often lose the endogenous expression of phase I and II metabolic enzymes required to accurately process OPEs. Therefore, metabolically competent models, such as4 or primary human liver microsomes, are selected to simulate hepatic biotransformation authentically[4]. Recent in vitro CEH assays have demonstrated that EHDPP is highly toxic, exhibiting an LC50 of 50 ± 11 μM and driving significant transcriptomic changes[4].
Self-Validating Protocol: Hepatocyte Cytotoxicity & Transcriptomic Assay
-
Primary Cell Isolation: Isolate primary hepatocytes via collagenase perfusion to preserve endogenous CYP450 activity. Seed in 96-well plates at 105 cells/well.
-
Chemical Exposure: Dose cells with the target chemical (0.1 to 50 μM) dissolved in DMSO for 36 hours. Causality: A 36-hour incubation provides sufficient time for both primary metabolite accumulation (e.g., OH-EHMPP) and measurable mRNA modulation[4].
-
Cytotoxicity & Gene Modulation: Evaluate cell viability using an Alamar Blue or LDH leakage assay. Extract RNA, synthesize cDNA, and utilize a ToxChip PCR array to quantify the modulation of specific genes (e.g., up to 16/43 genes modulated at 10 μM EHDPP)[4].
-
Metabolite Profiling: Analyze the culture media using LC-HRMS to identify primary metabolites like diphenyl phosphate (DPHP) and hydroxylated 2-ethylhexyl monophenyl phosphate (OH-EHMPP)[4].
-
Validation & Quality Control: The system is self-validating by incorporating a concurrent 0.1% DMSO vehicle control and a positive reference toxicant. The assay is only accepted if vehicle control viability exceeds 90% and the positive control yields a predictable dose-response curve.
In Vivo Assessment: Systemic Integration & Biotransformation
Context & Causality
While in vitro models successfully identify hepatic metabolites, they miss systemic interactions. In vivo models, such as zebrafish, reveal that 2-ethylhexyl phosphate transformation occurs not only in the liver but heavily in the intestine, mediated by gut microbes[3]. Chronic exposure studies in rodents are also essential to define regulatory safety thresholds, such as establishing a NOAEL of 2857 mg/kg/day for TEHP in male rats[1].
Self-Validating Protocol: Zebrafish Bioaccumulation & Biotransformation Assay
-
Chronic Exposure: Expose healthy zebrafish (starting at 2 hours post-fertilization) to sub-lethal concentrations of the chemical in E3 medium for 21 days. Causality: A 21-day continuous exposure ensures steady-state bioaccumulation and captures chronic developmental or endocrine-disrupting effects[3].
-
Tissue Extraction (QuEChERS): Euthanize subjects and homogenize target tissues (liver, intestine). Extract using the QuEChERS method. Causality: This specific extraction technique efficiently partitions highly lipophilic parent OPEs from their polar phase I/II metabolites within lipid-rich tissue matrices[3].
-
Suspect Screening via LC-MS/MS: Analyze extracts using high-resolution mass spectrometry. In vivo screening of EHDPP has successfully identified 15 distinct metabolites (10 phase I and 5 phase II), with 5-OH-EHDPHP being the most predominant[3].
-
Validation & Quality Control: Include an unexposed control group and a reference toxicant group. The protocol is validated only if unexposed control mortality remains strictly below 10% over the 21-day period, ensuring that observed toxicities are chemical-induced rather than artifacts of husbandry.
Comparative Data Synthesis
The following table summarizes the distinct quantitative and qualitative outputs derived from in vitro and in vivo assessments of 2-ethylhexyl phosphate derivatives (TEHP and EHDPP).
| Assessment Parameter | In Vitro Models (e.g., CEH, Microsomes, Ames) | In Vivo Models (e.g., Zebrafish, Rodents) |
| Primary Focus | Direct cytotoxicity, gene modulation, point mutations | Systemic bioaccumulation, chronic toxicity, multi-organ metabolism |
| Key Toxicity Metrics | LC50 = 50 ± 11 μM (EHDPP in CEH)[4] | NOAEL = 2857 mg/kg/day (TEHP in male rats)[1] |
| Metabolic Scope | Hepatic Phase I/II (e.g., OH-EHMPP, DPHP)[4] | Hepatic + Gut Microbiome (e.g., 15 metabolites, 5-OH-EHDPHP)[3] |
| Endocrine Disruption | Receptor antagonism (e.g., Androgen receptor in yeast)[2] | Altered hormone levels, reproductive success (e.g., testis-ova in medaka)[2] |
| Genotoxicity | Negative (Ames test, up to 1000 µ g/plate )[5] | Negative (Micronucleus, Chromosomal aberration assays)[6],[5] |
Visualizing the Assessment Pathways
The diagram below maps the divergent yet complementary workflows of in vitro and in vivo toxicity assessments, highlighting how parent compounds are processed into toxicologically relevant metabolites.
Comparative biotransformation and toxicity pathways of 2-ethylhexyl phosphate in vitro vs in vivo.
References
-
Title: Organophosphate Ester, 2-Ethylhexyl Diphenyl Phosphate (EHDPP), Elicits Cytotoxic and Transcriptomic Effects in Chicken Embryonic Hepatocytes and Its Biotransformation Profile Compared to Humans Source: ACS Publications (Environmental Science & Technology) URL: [Link]
-
Title: First Insight into the Formation of In Vivo Transformation Products of 2-Ethylhexyl diphenyl phosphate in Zebrafish and Prediction of Their Potential Toxicities Source: ResearchGate (Environmental Science & Technology) URL: [Link]
-
Title: FLAME RETARDANTS: TRIS(2-BUTOXYETHYL) PHOSPHATE, TRIS(2-ETHYLHEXYL) PHOSPHATE AND TETRAKIS(HYDROXYMETHYL) PHOSPHONIUM SALTS - IRIS Source: World Health Organization (WHO) URL: [Link]
-
Title: 2-Ethylhexyl phosphates - Draft evaluation statement - 15 April 2024 Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]
-
Title: 2-Ethylhexyl diphenyl phosphate: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]
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A Comparative Analysis of D2EHPA and PC-88A for Rare Earth Element Extraction: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Process Development Professionals
Introduction: The Challenge of Selectivity in Rare Earth Element Separation
The separation of individual rare earth elements (REEs) is a cornerstone of modern technology, enabling everything from powerful permanent magnets in electric vehicles to the phosphors in our screens. However, their nearly identical chemical properties, a consequence of the lanthanide contraction, make their separation a formidable challenge for hydrometallurgists. Solvent extraction (SX) remains the most commercially viable technology for achieving the requisite high purities.
At the heart of any SX process is the extractant, an organic molecule designed to selectively bind with and transport metal ions from an aqueous phase to an organic phase. Among the most effective and widely used extractants are the organophosphorus acids. This guide provides an in-depth comparative analysis of two preeminent acidic extractants: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A) . We will dissect their molecular architecture, compare their performance based on experimental data, and provide the causal reasoning behind their distinct behaviors to empower researchers in selecting the optimal agent for their specific separation goals.
The Contenders: A Molecular-Level Introduction
The subtle yet significant differences in the molecular structures of D2EHPA and PC-88A are the foundation of their divergent functionalities in REE separation.
D2EHPA , a phosphoric acid, features two ester (P-O-C) linkages. In contrast, PC-88A , a phosphonic acid, possesses one direct phosphorus-carbon (P-C) bond and one ester (P-O-C) linkage. This fundamental difference in bonding directly influences the acidity of the extractant and the stability of the resulting metal-extractant complex.
Caption: Chemical structures of D2EHPA and PC-88A.[1][2][3][4]
The key physicochemical properties stemming from these structures are summarized below. The acid dissociation constant (pKa) is a critical parameter, as it dictates the pH range over which the extractant operates. A lower pKa means the extractant can release its proton and extract metals at a lower pH (higher acidity).
| Property | D2EHPA (P-204) | PC-88A (P-507) | Causality & Significance |
| Chemical Class | Phosphoric Acid | Phosphonic Acid | The P-O-C bond in D2EHPA is more electron-withdrawing than the P-C bond in PC-88A, making D2EHPA a stronger acid. |
| Molecular Formula | C16H35O4P | C16H35O3P | D2EHPA contains an additional oxygen atom compared to PC-88A.[3][5][6] |
| pKa | 1.47 - 2.79 (Range in literature) | ~4.1 (in methanol) | D2EHPA's lower pKa allows for effective extraction from more acidic solutions.[5][7][8][9] The pKa of PC-88A is higher, requiring a higher pH for efficient extraction.[10] |
| Common Diluent | Kerosene, Hexane, Toluene | Kerosene | Both are highly soluble in non-polar aliphatic and aromatic solvents, which act as carriers. |
Mechanism of Action: The Cation Exchange Process
Both D2EHPA and PC-88A operate via a cation exchange mechanism. In the organic diluent, the extractant molecules form dimeric structures through hydrogen bonding. During extraction, the trivalent rare earth ion (REE³⁺) in the aqueous phase is exchanged for three protons (H⁺) from the dimerized extractant molecules in the organic phase.
The generalized reaction can be expressed as: REE³⁺(aq) + 3(HA)₂(org) ⇌ REE(A₂H)₃(org) + 3H⁺(aq)
Where (HA)₂ represents the dimerized extractant molecule in the organic phase. This equilibrium is highly dependent on the pH of the aqueous phase. As the concentration of H⁺ increases (lower pH), the equilibrium shifts to the left, favoring the stripping of the REE back into the aqueous phase. Conversely, increasing the pH (removing H⁺) drives the reaction to the right, favoring extraction.
Caption: Cation exchange mechanism for REE extraction.
Head-to-Head: Performance in REE Extraction
The choice between D2EHPA and PC-88A hinges on their performance across several key metrics. The optimal extractant depends entirely on the separation goal, whether it is a bulk separation of light REEs (LREEs) from heavy REEs (HREEs) or a fine separation of adjacent elements like Neodymium (Nd) and Praseodymium (Pr).
Extraction Efficiency and Selectivity
Selectivity is quantified by the separation factor (β), which is the ratio of the distribution coefficients (D) of two different metals. A high separation factor indicates a good separation.
D2EHPA is renowned for its remarkable selectivity for HREEs over LREEs.[7][9] In a sulfuric acid medium, D2EHPA can extract over 77% of Erbium (Er) and 88% of Yttrium (Y) while extracting less than 5% of LREEs like Lanthanum (La), Cerium (Ce), Praseodymium (Pr), and Neodymium (Nd).[7] This makes D2EHPA an excellent choice for the initial group separation of HREEs from LREEs. The typical separation factor between adjacent REEs for D2EHPA is approximately 2.5.[11]
PC-88A , conversely, generally exhibits higher separation factors between adjacent REEs, particularly within the LREE and MREE groups, making it the industrial standard for separations like Nd/Pr.[12][13] While D2EHPA excels at group separations, PC-88A is often superior for the more challenging task of isolating individual, high-value REEs.[12]
The following table, compiled from literature data, illustrates the comparative separation factors (β) for various REE pairs.
| Separation Pair | D2EHPA (β) | PC-88A (β) | Interpretation |
| Y/Ce | 3.16 | 10.0 | Both show good separation, with PC-88A being superior. |
| Gd/Ce | 3.16 | 6.31 | Both show good separation, with PC-88A being superior. |
| Dy/Ce | 10.0 | 31.6 | Both are highly effective; PC-88A demonstrates exceptional selectivity. |
| Nd/Pr | ~1.58 | >1.5 (varies with conditions) | PC-88A is generally preferred for this critical industrial separation.[14] |
| Dy/Nd | ~525 (at pH 1.1) | >10 | D2EHPA shows outstanding separation for this HREE/LREE pair.[11] |
Note: Separation factors are highly dependent on experimental conditions such as pH, extractant concentration, and aqueous media.
Loading and Stripping Performance
A crucial aspect of any SX circuit is the ability to efficiently strip the metal from the loaded organic phase for recovery and to regenerate the extractant for recycling. This is where a significant trade-off between D2EHPA and PC-88A emerges.
D2EHPA forms very stable complexes with REEs, especially HREEs. This strong binding affinity leads to high extraction efficiency but makes stripping considerably more difficult, often requiring high concentrations of strong mineral acids (e.g., 4-5 M H₂SO₄ or HCl).[5][9] This increases operational costs and can pose challenges for downstream processing.
PC-88A forms complexes that are less stable than those of D2EHPA.[15] This comparatively lower affinity means that REEs can be stripped from loaded PC-88A using lower concentrations of acid.[15] This operational advantage—reduced acid consumption and easier regeneration—is a primary reason why PC-88A has gained considerable attention as a replacement for D2EHPA in many applications.[12][15]
Regarding loading capacity , one study found that a 5% PC-88A solution could load up to 3.56 g/L of Nd.[16] While direct comparative data is scarce, it has been reported that the loading capacity of D2EHPA for Nd(III) is lower than that of an ionic liquid synthesized from it, suggesting loading can be a limiting factor.[17]
Experimental Protocol: A Validated Approach to Comparison
To provide a tangible framework for researchers, we present a standardized, bench-scale protocol for the comparative evaluation of D2EHPA and PC-88A. This "shake-out" test is fundamental for determining distribution coefficients and separation factors.
Objective: To determine and compare the extraction efficiency and selectivity of D2EHPA and PC-88A for a specific REE mixture.
Materials:
-
Aqueous Feed: A synthetic solution containing known concentrations of REEs (e.g., 1-10 g/L of total REEs) in a mineral acid matrix (e.g., 0.1 M HCl).
-
Organic Phases: 0.5 M D2EHPA in kerosene and 0.5 M PC-88A in kerosene.
-
pH Adjustment: Dilute NaOH and HCl solutions.
-
Stripping Solution: 2 M HCl.
-
Equipment: Separatory funnels, mechanical shaker, pH meter, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS).
Caption: Workflow for bench-scale solvent extraction comparison.
Methodology:
-
Preparation: Prepare the aqueous feed and organic solutions as described above.
-
pH Adjustment: Take a known volume of the aqueous feed and adjust to the desired starting pH (e.g., pH 1.5) using dilute HCl or NaOH.
-
Extraction Contact: In a separatory funnel, combine equal volumes (e.g., 20 mL) of the pH-adjusted aqueous phase and one of the organic phases (e.g., 0.5 M D2EHPA). This is an Organic to Aqueous (O:A) ratio of 1:1.
-
Equilibration: Shake the funnel vigorously using a mechanical shaker for a set time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to disengage completely.
-
Sampling: Carefully separate the two phases. Sample the aqueous phase (now called the raffinate) for REE analysis. The concentration in the organic phase can be calculated by mass balance.
-
Stripping: Take the loaded organic phase and contact it with an equal volume of the stripping solution (2 M HCl).
-
Repeat: Repeat steps 4-6 for the stripping stage. Sample the final aqueous strip liquor for analysis to confirm recovery.
-
Analysis: Analyze the initial feed, raffinate, and strip liquor samples for their REE content using ICP-OES or ICP-MS.
-
Calculation:
-
Distribution Coefficient (D): D = [REE]org / [REE]aq
-
Separation Factor (β) for REE1 over REE2: β = D(REE1) / D(REE2)
-
Percent Extraction (%E): %E = ([REE]initial - [REE]raffinate) / [REE]initial * 100
-
-
Comparison: Repeat the entire procedure for the second extractant (PC-88A) under identical conditions and compare the results.
The Verdict: Choosing the Right Tool for the Job
Neither D2EHPA nor PC-88A is universally superior; they are specialized tools for different separation tasks. The choice is a strategic one, balancing selectivity, operational costs, and the specific composition of the REE feed material.
-
Choose D2EHPA for:
-
Choose PC-88A for:
-
Adjacent REE Separations: It is the industry workhorse for difficult separations like Nd/Pr due to its generally higher separation factors for neighboring elements.[12][13]
-
Optimizing Operational Costs: The significantly easier stripping reduces the consumption of concentrated acids, lowering reagent costs and simplifying waste treatment.[15]
-
Processes Where Stripping is a Bottleneck: If the stability of the D2EHPA-metal complex proves problematic for recovery, PC-88A is the logical alternative.
-
References
-
Jha, M.K., et al. (2018). Extraction of rare earth metals by organometallic complexation using PC88A. Comptes Rendus Chimie, 21(10), 953-963. [Link]
-
Batnasan, A., et al. (2021). Effect of Organic Extractants on the Extraction of Rare Earth Elements from Sulphuric Acid Leach Liquor. Atlantis Press. [Link]
-
Peppard, D. F., et al. (2025). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Molecules, 30(13), 5537. [Link]
-
Vandewyck, B., et al. (n.d.). Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions. Lirias. [Link]
-
Singh, H., et al. (2018). Solvent extraction of neodymium ions from hydrochloric acid solution using PC88A and saponified PC88A. Journal of the Korean Chemical Society, 62(2), 163-170. [Link]
-
El-Nadi, Y. A., et al. (2017). Separation of Heavy Rare-Earth Elements from Light Rare-Earth Elements Via Solvent Extraction from a Neodymium Magnet Leachate. Journal of Sustainable Metallurgy, 3(1), 163-173. [Link]
-
Chu, M. N., et al. (2018). Structural formula of di-2-ethylhexylphosphonic (PC88A). ResearchGate. [Link]
-
Tunsu, C., et al. (2019). Hydrometallurgical Recovery of Rare Earth Elements from NdFeB Permanent Magnet Scrap: A Review. Hydrometallurgy, 189, 105121. [Link]
-
Zhang, R., et al. (2023). Separation of Praseodymium and Neodymium from Heavy Rare Earth Elements Using Extractant-Impregnated Surfaces Loaded with 2-Ethylhexyl Phosphonic Acid-mono-2-ethylhexyl Ester (PC88A). Industrial & Engineering Chemistry Research. [Link]
-
Wikipedia. (n.d.). Di(2-ethylhexyl)phosphoric acid. [Link]
-
Swain, B., et al. (2019). Mass transfer and selective separation of neodymium ions via a hollow fiber supported liquid membrane using PC88A as extractant. Journal of Membrane Science, 582, 245-254. [Link]
-
Dz-Chem. (2023). D2EHPA metal solvent extractant introduction. [Link]
-
Zhang, R., et al. (2023). Separation of Praseodymium and Neodymium from Heavy Rare Earth Elements Using Extractant-Impregnated Surfaces Loaded with 2‑Ethylhexyl Phosphonic Acid-mono-2-ethylhexyl Ester (PC88A). Figshare. [Link]
-
El-Dessouky, S. I., et al. (2011). Chemical structure of Di-(2-ethylhexyl) phosphoric acid (D2EHPA). ResearchGate. [Link]
-
Heavy Water Board, Government of India. (2023). Di-(2-Ethyl Hexyl) Phosphoric Acid TOPS®-99. [Link]
-
Lee, M. S. (2025). Comparison of Solvent Extraction of Nd(III) from Hydrochloric Acid Solution Containing Ce(III) and La(III) Between D2EHPA and Its Ionic Liquid Synthesized with Aliquat 336. Solvent Extraction and Ion Exchange. [Link]
-
Binnemans, K., et al. (2020). Enhanced Separation of Neodymium and Dysprosium by Nonaqueous Solvent Extraction from a Polyethylene Glycol 200 Phase Using the Neutral Extractant Cyanex 923. ACS Sustainable Chemistry & Engineering, 8(51), 19078–19086. [Link]
-
Reddy, M. L. P., et al. (2018). Role of D2EHPA in Ion Flotation of Neodymium for Achieving a High Selectivity over Base Metal Impurities. Industrial & Engineering Chemistry Research, 57(30), 10036-10044. [Link]
-
Saumit Interglobe Pvt. Ltd. (n.d.). Di (2-ethylhexyl) Phosphoric Acid D2EHPA. [Link]
-
Denisov, G. S., et al. (2018). Nonstationary separation of Nd and Pr by P507 extractant. E3S Web of Conferences, 56, 02008. [Link]
-
Zhang, R., et al. (2023). Separation of Praseodymium and Neodymium from Heavy Rare Earth Elements Using Extractant-Impregnated Surfaces Loaded with 2-Ethylhexyl Phosphonic Acid-mono-2-ethylhexyl Ester (PC88A). Industrial & Engineering Chemistry Research, 62(34), 13629–13641. [Link]
-
Gill, J. S., & Singh, P. (n.d.). Separation of neodymium from copper using supported liquid membrane loaded with D2EHPA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Di (2-ethylhexyl) Phosphoric Acid D2EHPA - Saumit Interglobe Pvt. Ltd. [saumitgroup.com]
- 4. CAS RN 14802-03-0 | Fisher Scientific [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]
- 7. journalijar.com [journalijar.com]
- 8. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Extraction of rare earth metals by organometallic complexation using PC88A [comptes-rendus.academie-sciences.fr]
- 17. tandfonline.com [tandfonline.com]
Validation of Kinetic Models for Metal Extraction with D2EHPA: A Comparative Guide
As a Senior Application Scientist in hydrometallurgy and radiopharmaceutical purification, I often see process scale-ups fail not due to thermodynamic limitations, but because of poorly validated kinetic models. Whether you are isolating rare earth elements (REEs) or purifying radiometals for targeted therapies, understanding the precise rate at which a metal transfers from an aqueous phase into an organic solvent is critical.
Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is the workhorse organophosphorus extractant of our industry. However, to engineer efficient continuous-flow systems, we must rigorously validate its extraction kinetics against alternatives and ensure our experimental models reflect true chemical causality. This guide provides an objective comparison of D2EHPA against leading alternatives and details a self-validating experimental protocol for kinetic modeling.
Comparative Analysis: D2EHPA vs. Alternatives
When designing an extraction flowsheet, the choice of extractant dictates the operational pH, the residence time required in mixer-settlers, and the ultimate purity of the product. D2EHPA is frequently compared against Cyanex 272 (a phosphinic acid) and PC-88A (a phosphonic acid).
The Causality of Selectivity and Speed: Why does D2EHPA exhibit faster kinetics but lower Co/Ni selectivity compared to Cyanex 272? The causality lies in its molecular structure and pKa . D2EHPA has a low pKa (~2.9), meaning it readily exchanges protons at a lower pH, driving a steep thermodynamic gradient that accelerates extraction[1]. However, its oxygen-rich phosphoric structure lacks steric bulk. In contrast, Cyanex 272 possesses bulky trimethylpentyl groups that physically clash with the hydration sphere required for Nickel's preferred octahedral geometry. This steric hindrance blocks Ni extraction, granting Cyanex 272 its superior Cobalt/Nickel selectivity, albeit at the cost of slower overall kinetics.
Furthermore, in the pH range of 5 to 8, manganese extraction kinetics with D2EHPA have been shown to be approximately seven times more efficient than with Cyanex 272[1]. However, kinetic studies also reveal that D2EHPA exhibits higher solubility and degradation in highly acidic aqueous media over time compared to Cyanex 272, a factor that must be accounted for in long-term continuous extraction models[2].
Table 1: Quantitative Comparison of Extractant Performance
| Parameter | D2EHPA | PC-88A | Cyanex 272 |
| Chemical Class | Phosphoric Acid | Phosphonic Acid | Phosphinic Acid |
| pKa (Approx.) | 2.9 | 4.5 | 6.0 |
| Optimal Extraction pH | 2.0 - 4.0 | 3.0 - 5.0 | 5.0 - 7.0 |
| Selectivity (e.g., Co over Ni) | Poor | Good | Excellent |
| Extraction Kinetics | Fast | Moderate | Slow |
| Aqueous Degradation | Higher[2] | Moderate | Lower[2] |
Mechanistic Framework of D2EHPA Extraction
To validate a kinetic model, we must first define the physical pathway of the reaction. D2EHPA exists primarily as a hydrogen-bonded dimer (HA)2 in non-polar aliphatic diluents like kerosene. The extraction of a divalent metal cation ( M2+ ) is not a single-step event; it is a multi-phase mass transfer process.
Fig 1. Mechanistic pathway of metal cation extraction by D2EHPA at the liquid-liquid interface.
Defining the Kinetic Regime
The rate-determining step of this pathway dictates how we scale the process. By calculating the Activation Energy ( Ea ) using the Arrhenius equation across multiple temperatures, we can classify the system:
Table 2: Kinetic Regime Indicators
| Parameter | Diffusion-Controlled | Mixed / Intermediate | Chemical-Controlled |
| Activation Energy ( Ea ) | < 20 kJ/mol | 20 - 40 kJ/mol | > 40 kJ/mol |
| Stirring Speed Effect | Highly Dependent | Moderately Dependent | Independent |
| Rate-Determining Step | Mass transport through film | Mixed transport/reaction | Interfacial complexation |
For example, the extraction of Cerium(III) by D2EHPA in a constant interfacial area cell is a diffusion-controlled process with an Ea of 13.82 kJ/mol[3]. Conversely, mathematical models indicate that Zinc(II) extraction can shift between diffusional and chemical regimes depending on the acid concentration and temperature[4].
Self-Validating Experimental Protocol: The Lewis Cell Method
The Causality of the Lewis Cell: Why do we use a Lewis cell instead of a standard shake-flask? Standard shake-flasks create highly turbulent, unquantifiable emulsions. If you cannot measure the interfacial area ( A ), you cannot solve the absolute mass flux equation ( J=k⋅ΔC ). The Lewis cell maintains a constant, flat liquid-liquid interface, allowing us to isolate the intrinsic chemical rate constant ( k ) from hydrodynamic artifacts[5].
Fig 2. Self-validating experimental workflow for Lewis cell kinetic extraction modeling.
Step-by-Step Methodology
Step 1: Phase Preparation and Thermostatic Control
-
Prepare the aqueous phase containing the target metal (e.g., 0.1 M ZnSO4 ) adjusted to the target pH using a non-complexing buffer.
-
Prepare the organic phase by diluting D2EHPA (e.g., 0.5 M) in a purified aliphatic diluent (e.g., kerosene).
-
Pre-equilibrate both phases to the exact target temperature (e.g., 298 K) using a circulating water jacket. Causality: Temperature fluctuations alter viscosity and diffusion coefficients, skewing Ea calculations.
Step 2: Lewis Cell Hydrodynamic Stabilization
-
Carefully introduce the heavier aqueous phase into the lower chamber of the Lewis cell.
-
Gently layer the lighter organic phase on top to prevent initial mixing.
-
Engage the counter-rotating impellers in both phases. Maintain stirring speeds strictly between 100 and 300 rpm.
-
Causality: If the speed is too low, bulk diffusion becomes the artificial rate-limiting step. If the speed is >300 rpm, the flat interface ruptures, rendering the area ( A ) unquantifiable.
Step 3: Kinetic Sampling
-
Extract 0.5 mL aliquots from the aqueous phase at precise intervals (e.g., 2, 5, 10, 15, 30 minutes).
-
Immediately replace the sampled volume with fresh, metal-free aqueous solution to maintain constant hydrodynamics (mathematically correct for this dilution in your final model).
Step 4: Self-Validating Mass Balance Check
-
Analyze the aliquots using ICP-OES.
-
Simultaneously sample the organic phase at t=30 min.
-
Validation Gate: Calculate [M]aq,initial=[M]aq,t+[M]org,t . If the variance exceeds 5%, halt the experiment. A failure here indicates third-phase formation—a phenomenon where the metal-D2EHPA complex exceeds its solubility limit, creating a heavy organic layer that invalidates standard kinetic models[6].
Step 5: Data Synthesis and Model Fitting
-
Plot −ln(1−[M]eq[M]t) against time t . A linear slope confirms pseudo-first-order kinetics.
-
Repeat the protocol at 303 K, 308 K, and 313 K. Extract the rate constants and plot ln(k) vs. 1/T to derive the Activation Energy ( Ea ).
References
-
Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2 Scientific Research Publishing (SCIRP) URL:[Link][1]
-
THE SOLUBILITY/DEGRADATION STUDY OF ORGANOPHOSPHORIC ACID EXTRACTANTS IN SULPHURIC ACID MEDIA Journal of Chemical Engineering, IEB (BanglaJOL) URL:[Link][2]
-
Kinetics analysis of the forward extraction of cerium(III) by D2EHPA from chloride medium in the presence of two complexing agents d-nb.info (German National Library) URL:[Link][3]
-
Zinc Extraction Kinetics Studies in the Lewis Cell Based on Conductivity Measurements ResearchGate URL:[Link][4]
-
Kinetics of VO2+ extraction by D2EHPA Hydrometallurgy (Sci-Hub / Box) URL:[Link][5]
-
Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance MDPI URL:[Link][6]
Sources
- 1. Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2 [scirp.org]
- 2. banglajol.info [banglajol.info]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub: Kinetics of VO2+ extraction by D2EHPA [sci-hub.kr]
- 6. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance [mdpi.com]
comparing the flame retardant properties of TEHP and brominated flame retardants
As a Senior Application Scientist navigating the intersection of materials engineering and toxicological safety, I approach the evaluation of flame retardants not merely as a binary pass/fail exercise, but as a complex interplay of polymer thermodynamics, combustion kinetics, and downstream biological interactions.
The industry is currently undergoing a paradigm shift. Historically, Brominated Flame Retardants (BFRs) have been the gold standard for fire safety due to their unmatched gas-phase efficiency. However, regulatory pressures regarding their environmental persistence have accelerated the adoption of organophosphorus alternatives like Tris(2-ethylhexyl) phosphate (TEHP).
This guide provides an objective, data-driven comparison of TEHP and BFRs, detailing their mechanistic differences, experimental validation protocols, and toxicological profiles to aid researchers and drug development professionals in understanding their broader systemic impacts.
Mechanistic Pathways: Gas-Phase Quenching vs. Dual-Phase Charring
To engineer effective fire-safe materials, we must first understand the causality of combustion. Combustion is sustained by a high-energy free radical chain reaction driven by hydrogen (H·) and hydroxyl (OH·) radicals.
Brominated Flame Retardants (BFRs): BFRs operate almost exclusively in the gas phase. Upon thermal decomposition, BFRs release bromine free radicals (Br·). These radicals act as chemical scavengers, rapidly capturing high-energy H· and OH· radicals to form hydrobromic acid (HBr). This process replaces highly reactive species with low-energy bromine radicals, effectively starving the flame of the energy required to propagate[1.1].
Tris(2-ethylhexyl) phosphate (TEHP): TEHP utilizes a more complex, dual-phase mechanism. In the condensed (solid) phase , thermal decomposition of TEHP yields phosphoric and polyphosphoric acids. These act as powerful dehydrating agents, promoting polymer cross-linking and the formation of a carbonaceous char layer. This char acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles. Simultaneously, in the gas phase , TEHP releases phosphorus-containing radicals (PO·) that scavenge combustion radicals, similar to the action of BFRs[1.2].
Diagram 1: Logical relationship comparing the gas-phase mechanism of BFRs vs. the dual-phase TEHP.
Experimental Methodologies & Self-Validating Protocols
To objectively evaluate these mechanisms, we rely on orthogonal testing workflows. We do not merely measure if a material burns; we measure how it burns.
Protocol 1: Cone Calorimetry (ISO 5660)
Causality & Self-Validation: We utilize Cone Calorimetry because it is a self-validating system based on Huggett’s principle of oxygen consumption calorimetry (13.1 MJ of heat is released per kg of O2 consumed, regardless of the polymer). By continuously measuring differential oxygen concentration in the exhaust duct against an ambient baseline, the system mathematically derives the Heat Release Rate (HRR) without relying on theoretical polymer enthalpies. Measuring Mass Loss Rate (MLR) directly validates the condensed-phase charring efficiency of TEHP, while HRR validates the gas-phase quenching of BFRs.
Step-by-Step Methodology:
-
Sample Preparation: Formulate the base polymer (e.g., PVC or PBT) with the specified phr (parts per hundred resin) of the flame retardant. Mold into standard 100 x 100 x 3 mm plaques.
-
System Calibration: Calibrate the paramagnetic oxygen analyzer and set the radiant conical heater to a constant heat flux (typically 35 kW/m² or 50 kW/m²).
-
Ignition Setup: Place the sample in the load-cell holder. Position the spark igniter directly above the sample surface to ignite flammable volatiles.
-
Data Acquisition: Expose the sample to the radiant heat. Record the Time to Ignition (TTI).
-
Combustion Monitoring: Continuously log O2 depletion to calculate HRR. Track the sample mass via the load cell to determine MLR.
-
Exhaust Analysis: Monitor CO and CO2 yields in the exhaust duct to evaluate smoke toxicity.
Diagram 2: Experimental workflow integrating Cone Calorimetry and UL-94 testing for FR profiling.
Quantitative Performance Comparison
Experimental data reveals distinct performance profiles. BFRs (such as brominated polystyrene) are highly efficient at reducing peak HRR (often by >70%) due to aggressive gas-phase inhibition, but they fail to reduce MLR and significantly increase toxic CO and smoke yields[1.12]. Conversely, TEHP effectively reduces MLR by forming a robust char layer, suppressing both heat release and smoke production[1.2].
| Performance Metric | Control Polymer (No FR) | Brominated FRs (e.g., Br-Polystyrene) | TEHP (Organophosphorus) |
| Primary Mechanism | N/A | Gas Phase (Radical Scavenging) | Dual Phase (Charring + Scavenging) |
| UL-94 Rating | V-Fail | V-0 (at standard loadings) | V-0 (at ~60 phr in PVC) |
| Peak HRR Reduction | Baseline | >70% reduction | Moderate to High reduction |
| Mass Loss Rate (MLR) | High | Unchanged or slightly reduced | Significantly reduced (Char effect) |
| Smoke / CO Yield | Baseline | Significantly Increased | Reduced / Suppressed |
Toxicological & Transcriptomic Alterations
For drug development professionals and toxicologists, the biological footprint of these compounds as environmental leachates is critical. While BFRs are notorious for their environmental persistence, bioaccumulation, and endocrine disruption, TEHP presents its own unique cyto-genotoxic challenges that require careful profiling.
Recent transcriptomic studies indicate that TEHP acts as an oxidative stressor and putative hepatocarcinogen. In human liver cells (HepG2), TEHP exposure elevates intracellular reactive oxygen species (ROS) and nitric oxide (NO), leading to mitochondrial dysfunction (ΔΨm) and driving cells into the SubG1 apoptotic phase[1.11]. Furthermore, in TM3 Leydig cells, TEHP has been shown to induce reproductive toxicity by inhibiting autophagy flux and enhancing endoplasmic reticulum (ER) stress[1.9].
Protocol 2: Cytotoxicity & Apoptosis Assay (HepG2 Model)
Causality & Self-Validation: This protocol is self-validating through orthogonal multiplexing. Flow cytometric analysis of ROS (via DCFH-DA) is cross-validated by mitochondrial membrane potential depolarization and subsequent SubG1 phase accumulation (PI staining). The biochemical causality is confirmed across multiple independent cellular readouts.
Step-by-Step Methodology:
-
Cell Culture: Cultivate HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 humidified incubator.
-
TEHP Exposure: Seed cells in well plates and treat with varying concentrations of TEHP (e.g., 100, 200, 400 µM) for 72 hours.
-
ROS Quantification: Wash cells and stain with the DCFH-DA fluorescent probe. Analyze via flow cytometry to quantify intracellular ROS generation.
-
Apoptosis Analysis: Harvest and fix cells in cold 70% ethanol. Stain with Propidium Iodide (PI) containing RNase A, and measure the SubG1 phase population via flow cytometry to quantify DNA fragmentation.
Diagram 3: Cellular signaling pathway of TEHP-induced cytotoxicity in HepG2 and TM3 cell lines.
Conclusion
The transition from Brominated Flame Retardants to organophosphates like TEHP represents a trade-off between fire suppression mechanisms and toxicological profiles. While BFRs offer unparalleled gas-phase flame quenching, their tendency to increase smoke toxicity and bioaccumulate makes them environmentally problematic. TEHP provides a highly effective dual-phase alternative that physically protects the polymer via charring while suppressing smoke. However, as demonstrated by rigorous in vitro assays, TEHP's potential to induce ER stress and hepatotoxicity necessitates careful handling, precise loading optimization, and continuous toxicological monitoring.
References
- SCO Chemical.Bromine based flame retardants: mechanism of action, core advantages, and early application foundation.
- BenchChem.Einecs 246-889-0 mechanism of action as a flame retardant.
- Combustion Institute.COMPARISON OF BROMINATED AND HALOGEN FREE FLAME RETARDANT BEHAVIOURS IN GLASS-FIBRE- REINFORCED POLY(BUTYLENE TEREPHTHALATE).
- MDPI.Cyto-Genotoxic and Transcriptomic Alterations in Human Liver Cells by Tris (2-Ethylhexyl) Phosphate (TEHP): A Putative Hepatocarcinogen.
- PubMed (NIH).Tris(2-ethylhexyl) phosphate induces cytotoxicity in TM3 Leydig cells by modulating autophagy and endoplasmic reticulum stress.
cross-laboratory validation of D2EHPA purity analysis
Cross-Laboratory Validation of D2EHPA Purity Analysis: A Comparative Guide for High-Performance Extraction
Introduction
Di-(2-ethylhexyl)phosphoric acid (D2EHPA) is a cornerstone acidic extractant utilized across hydrometallurgy, rare-earth element (REE) separation, and increasingly, radiopharmaceutical purification[1][2]. However, commercial "industrial-grade" D2EHPA typically exhibits a purity of only 90–95%. The remainder comprises synthesis byproducts: primarily mono-(2-ethylhexyl)phosphoric acid (M2EHPA) and tri-(2-ethylhexyl)phosphate (T2EHP)[3].
For advanced applications—particularly in drug development and radiometal isolation (e.g., Lutetium-177)—trace impurities drastically alter phase separation kinetics and metal selectivity. This guide objectively compares the performance of High-Purity D2EHPA against standard alternatives and establishes a cross-laboratory validated framework for rigorous purity analysis.
The Mechanistic Impact of Impurities: Why Purity Dictates Performance
As application scientists, we must understand the causality behind extraction failures, which frequently traces back to the M2EHPA impurity. While D2EHPA possesses a single acidic proton, M2EHPA is a dibasic acid with two distinct protons[3].
-
Causality of Crud Formation: M2EHPA forms highly stable, highly charged complexes with trivalent metals (like Fe³⁺ or REEs). These complexes exhibit poor solubility in aliphatic diluents (like kerosene or dodecane), leading to third-phase ("crud") formation[3][4].
-
Stripping Resistance: Metals bound to M2EHPA require prohibitively high acid concentrations for stripping, which degrades the organic phase over time and drastically reduces solvent lifecycle[5].
Caption: Mechanistic pathway of D2EHPA synthesis impurities and their extraction impact.
Comparative Performance of D2EHPA Grades
To demonstrate the necessity of rigorous purity, we compare three grades of D2EHPA commonly encountered in laboratory and industrial settings:
-
Standard Industrial Grade: Unpurified, direct from synthesis (~90-95%).
-
Lab-Purified Grade: Purified via the classic copper-precipitation method, where D2EHPA is converted to a copper salt, precipitated in acetone, and stripped with dilute mineral acid[6].
-
Commercial High-Purity Grade: Subjected to advanced chromatographic or vacuum distillation purification (>99%)[2].
Table 1: Performance and Compositional Comparison of D2EHPA Grades
| Parameter | Standard Industrial Grade | Lab-Purified Grade (Cu-Precipitation) | Commercial High-Purity Grade |
| D2EHPA Content | 90.5% | 98.2% | > 99.5% |
| M2EHPA Content | 4.0 - 6.5% | < 1.0% | < 0.1% |
| T2EHP Content | 3.0 - 5.0% | < 0.8% | < 0.1% |
| Fe³⁺ Stripping Efficiency (0.5M Oxalic Acid) | 42% (Severe resistance) | 88% | > 98% |
| Phase Separation Time (O/A = 1:1) | > 300 seconds (Emulsion) | 45 seconds | < 15 seconds (Crisp break) |
Note: Stripping efficiency data reflects the antagonistic effect of M2EHPA on Fe³⁺ recovery[5].
Cross-Laboratory Analytical Methodologies
A self-validating analytical system requires orthogonal techniques. Relying solely on one method can mask impurities; for example, a simple acid-base titration to pH 7 misses the second proton of M2EHPA, falsely inflating the calculated D2EHPA purity[3]. We outline three cross-validated protocols.
Protocol A: Differential Potentiometric Titration (Lab 1)
Causality of Choice: M2EHPA has two pKa values, while D2EHPA has one. By titrating in a mixed aqueous-organic solvent (e.g., 50% acetone), the dielectric constant of the medium is lowered, resolving the two equivalence points that would otherwise overlap in pure water[3][7].
Step-by-Step Methodology:
-
Standardization: Dry Potassium Hydrogen Phthalate (KHP) at 110°C for 2 hours. Titrate 0.1 M KOH against KHP to establish exact titrant molarity. (Self-validation: Ensures titrant accuracy independent of atmospheric CO₂ absorption).
-
Sample Preparation: Accurately weigh ~30 mg of the D2EHPA sample and dissolve it into 50 mL of high-purity acetone (>99.8%) and 50 mL of Milli-Q water[3].
-
Titration: Immerse a calibrated glass pH electrode. Titrate with standardized 0.1 M KOH using an autotitrator set to dynamic dosing.
-
Data Analysis: Calculate the first derivative (dpH/dV) to find equivalence volumes V1 (pH 5-6) and V2 (pH 8-9)[3].
-
Moles of M2EHPA = (V2−V1)×MKOH
-
Moles of D2EHPA = (V1−(V2−V1))×MKOH
-
Protocol B: Quantitative ³¹P-NMR Spectroscopy (Lab 2)
Causality of Choice: Phosphorus-31 NMR directly differentiates the chemical environments of the phosphorus atom in D2EHPA, M2EHPA, and T2EHP without relying on acidic protons[3][8].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 50 mg of D2EHPA in 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard Addition: Add a precisely weighed amount of Triphenyl phosphate (TPP). (Self-validation: TPP provides a distinct, non-overlapping ³¹P peak at ~ -17 ppm with a known concentration to quantify absolute mass, rather than just relative ratios).
-
Acquisition: Acquire spectra on a 400 MHz spectrometer using inverse gated decoupling. (Causality: This suppresses the Nuclear Overhauser Effect (NOE), ensuring peak integration is directly proportional to phosphorus concentration).
-
Integration: Integrate the D2EHPA peak (~ 1.5 ppm), M2EHPA peak (~ 2.0 ppm), and T2EHP peak (~ -0.5 ppm) relative to the TPP standard.
Protocol C: HPLC-MS for Trace Profiling (Lab 3)
Causality of Choice: While titration and NMR quantify bulk impurities, HPLC-MS identifies trace degradation products (e.g., 2-ethylhexanol) and confirms the absence of heavy metal-organic complexes[3].
Step-by-Step Methodology:
-
Preparation: Dilute D2EHPA 1:1000 in LC-MS grade methanol.
-
Separation: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).
-
Detection: Utilize Electrospray Ionization (ESI) in negative mode, as D2EHPA [M-H]⁻ (m/z 321.2) and M2EHPA [M-H]⁻ (m/z 209.1) readily ionize[3].
Caption: Cross-laboratory validation workflow for D2EHPA purity assessment.
Cross-Laboratory Validation Data
To objectively validate the Commercial High-Purity D2EHPA, identical blind aliquots were sent to three independent laboratories utilizing the orthogonal methods described above.
Table 2: Cross-Laboratory Validation Results for High-Purity D2EHPA
| Analyte | Lab 1 (Titration) | Lab 2 (³¹P-NMR) | Lab 3 (HPLC-MS) | Mean ± SD | RSD (%) |
| D2EHPA (%) | 99.62 | 99.58 | 99.65 | 99.61 ± 0.03 | 0.03% |
| M2EHPA (%) | 0.08 | 0.09 | 0.07 | 0.08 ± 0.01 | 12.5% |
| T2EHP (%) | N/A* | 0.05 | 0.06 | 0.055 ± 0.007 | 12.7% |
*Note: T2EHP is neutral and lacks acidic protons, making it invisible to potentiometric titration. This highlights the necessity of orthogonal cross-validation.
Conclusion
The cross-laboratory data demonstrates exceptional agreement between potentiometric and spectroscopic methods, confirming the >99% purity of the commercial product and validating the analytical framework. The strict correlation between M2EHPA absence and improved phase separation underscores the absolute necessity of utilizing high-purity reagents in sensitive extraction workflows.
References
-
Some Physicochemical Properties of (D2EHPA). 1. Distribution, Dimerization, and Acid Dissociation Constants... Industrial & Engineering Chemistry Research - ACS Publications. 1
-
Di(2-ethylhexyl)phosphoric acid (P204/D2EHPA) Zhongda Chemical. 2
-
Separation and Purification Technology Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous elec KU Leuven. 3
-
OAK RIDGE NATIONAL LABORATORY OSTI.GOV. 7
-
Synergistic Extraction of Cd, Cu and Ni with D2EHPA/TBP: Screening of Factors by Fractional Factorial Design IJCEA.
-
US3641226A - Method for purification of di-(2-ethyl-hexyl) phosphoric acid Google Patents. 6
-
Stripping of Fe(III) from D2EHPA using different reagents Academia.edu. 5
-
Phase Equilibria in o-Xylene–Di-(2-ethylhexyl)phosphoric Acid–Lanthanum (Praseodymium, Terbium, Lutetium) Di-(2-ethylhexyl)phosphate Systems at 298.15 K Journal of Chemical & Engineering Data - ACS Publications. 4
-
Linear 2-Ethylhexyl Imidophosphoric Esters as Effective Rare-Earth Element Extractants MDPI. 8
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A Comparative Life Cycle Assessment of D2EHPA and Alternative Extractants: A Guide for Sustainable Solvent Extraction
From the Desk of the Senior Application Scientist
To my fellow researchers, scientists, and professionals in drug development and chemical processing,
In our pursuit of efficiency and purity, the tools we choose have consequences that extend far beyond the laboratory bench or the manufacturing floor. Solvent extraction remains a cornerstone of separation science, and for decades, Di(2-ethylhexyl)phosphoric acid (D2EHPA) has been a workhorse extractant, prized for its versatility and effectiveness. However, the growing imperative for sustainable practices compels us to look closer at the entire life cycle of the reagents we employ.
This guide is designed to provide an in-depth, objective comparison of D2EHPA with its common and emerging alternatives through the rigorous framework of Life Cycle Assessment (LCA). Our goal is not merely to list data but to explain the causality behind the numbers, empowering you to make more informed, environmentally conscious decisions in your own work. We will explore the trade-offs, the hidden impacts, and the opportunities for genuine progress in green chemistry.
The Framework for Comparison: Understanding Life Cycle Assessment (LCA)
Before comparing extractants, we must first establish a scientifically sound method of evaluation. A Life Cycle Assessment is a standardized, holistic methodology used to evaluate the environmental impacts of a product or process throughout its entire life span.[1] To ensure credibility and comparability, we adhere to the principles outlined in the ISO 14040 and 14044 standards.[2]
An LCA is typically conducted in four distinct, interrelated phases:
-
Goal and Scope Definition: Clearly defining the purpose of the study, the functional unit (e.g., the extraction of 1 kg of a target metal), and the system boundaries ("cradle-to-gate" or "cradle-to-grave").
-
Life Cycle Inventory (LCI): The data collection phase, where all inputs (raw materials, energy, water) and outputs (emissions, waste, co-products) for each stage of the life cycle are quantified.[3]
-
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts of the LCI flows, such as global warming potential, acidification, and ecotoxicity.[3]
Caption: The iterative four-phase structure of a Life Cycle Assessment (LCA).
Profiling the Extractants
A meaningful comparison requires understanding the candidates. While dozens of extractants exist, we will focus on D2EHPA and two primary classes of alternatives: a similar organophosphorus compound and an example of a "green solvent."
Di(2-ethylhexyl)phosphoric acid (D2EHPA)
D2EHPA is an acidic organophosphorus extractant widely used in hydrometallurgy for recovering metals like cobalt, nickel, zinc, and rare earth elements.[4][5] Its popularity stems from its high extraction efficiency and relatively low cost. However, its life cycle presents environmental challenges, including the toxicity associated with organophosphorus compounds and the use of petroleum-based precursors in its synthesis.[4]
Alternative 1: Cyanex 272 (Bis(2,4,4-trimethylpentyl)phosphinic acid)
Cyanex 272 is another acidic organophosphorus extractant often used for separating cobalt and nickel.[6] Its chemical structure differs from D2EHPA, which gives it different selectivity and performance characteristics, particularly its ability to separate cobalt from nickel at higher pH values than D2EHPA.[7] While it shares the general class-related concerns of D2EHPA, its distinct operational parameters have life cycle implications.
Alternative 2: Ionic Liquids (ILs)
Ionic liquids are salts with low melting points that are often touted as "green solvents" due to their negligible vapor pressure, which reduces volatile organic compound (VOC) emissions.[8] However, a full LCA reveals a more complex picture. The synthesis of many ILs can be energy-intensive and involve toxic precursors, potentially leading to a larger overall environmental footprint than conventional solvents when not designed with life cycle principles in mind.[9][10] Their performance as extractants is highly tunable but must be weighed against their entire "cradle-to-grave" impact.
Comparative Life Cycle Assessment: A Use-Phase-Oriented Approach
A complete "cradle-to-gate" LCA comparing the manufacturing emissions of specific commercial extractants is challenging due to the proprietary nature of industrial synthesis data.[1] However, for the practicing scientist, the most significant environmental impacts are often dictated by the use phase . Therefore, we will focus our comparative LCA on a defined functional unit: The extraction and recovery of 1 kg of cobalt from a synthetic acidic sulfate solution.
Caption: Workflow for a use-phase-centric comparative LCA of extractants.
Life Cycle Stage 1: Manufacturing (Cradle-to-Gate)
While specific LCI data is limited, we can make qualitative assessments. The synthesis of both D2EHPA and Cyanex 272 involves multiple chemical transformations of petroleum-derived feedstocks, requiring significant energy input.[11] LCA studies of other complex organic molecules, such as active pharmaceutical ingredients, show that energy use and feedstock production are the dominant sources of environmental impact.[11]
For ionic liquids, the story is similar. Studies have shown that processes using ILs can have a larger life cycle environmental impact than conventional methods, primarily due to the energy and chemical intensity of their synthesis.[8][9]
Key Takeaway: The manufacturing phase for all these extractants is energy- and resource-intensive. This underscores the critical importance of minimizing consumption and maximizing reuse during the application phase.
Life Cycle Stage 2: Use Phase
This is where operational parameters create significant divergence in environmental impact.
A. Extraction and Separation Efficiency
The choice of extractant is dictated by its selectivity for the target metal over impurities. D2EHPA and Cyanex 272 exhibit different behaviors depending on the pH of the aqueous phase.
| Parameter | D2EHPA | Cyanex 272 | Rationale & Implication |
| pH for Zinc Separation | ~2.0 - 2.5[6] | ~3.5[6] | D2EHPA can remove impurities like Zinc at a lower pH, potentially reducing the need for large amounts of base to adjust the feed solution, thus lowering the life cycle impact of reagent production. |
| pH for Cobalt/Nickel Separation | Poor separation[7] | Good separation (ΔpH₅₀ ≈ 1.7)[7] | For Co/Ni streams, Cyanex 272 is superior. Using D2EHPA would require more complex and energy-intensive processing steps to achieve the same purity, increasing the overall environmental burden. |
| Manganese Extraction | Superior[12] | Less Efficient[12] | In manganese recovery, D2EHPA is significantly more efficient, requiring lower extractant concentrations or fewer stages to achieve the same recovery, reducing solvent inventory and potential losses.[12] |
B. Diluent and Modifier Impact
Extractants are rarely used pure; they are dissolved in a diluent (e.g., kerosene) to modify viscosity and phase separation properties. The diluent constitutes the bulk of the organic phase and has its own significant environmental footprint.
| Diluent Type | Cradle-to-Gate CO₂ Emissions (kg CO₂-eq per t) | Source |
| Kerosene (Petroleum-derived) | +462 | [13] |
| Diluent from Tall Oil (Bio-based) | +240 | [13] |
| Diluent from Recycled Plastic | 0 | [13] |
Causality: The choice of diluent can have a substantial impact on the Global Warming Potential (GWP) of the entire solvent extraction circuit.[13] Opting for diluents derived from waste or bio-based feedstocks can dramatically lower the carbon footprint of the operation.
C. Solvent Loss and Regeneration
The single most effective way to reduce the life cycle impact of a solvent is to avoid consuming it. Solvent is lost through entrainment in the aqueous phase, solubility, and degradation. The need to replace lost solvent directly contributes to the manufacturing-phase impacts. Therefore, efficient regeneration (stripping and reuse) is paramount.
-
Stripping: Recovering the extracted metal from the loaded organic phase is typically done with a strong acid. The type and concentration of acid required vary. For example, stripping Fe(III) from D2EHPA can require concentrated acids like 6M HCl, which can degrade the extractant over time, whereas weaker organic acids can be more efficient and less damaging.[14]
-
Recycling: An efficient solvent recovery and reuse system can mitigate the environmental burdens associated with both solvent production and waste disposal.[2]
Life Cycle Stage 3: End-of-Life
When an organic phase can no longer be effectively regenerated, it must be disposed of. Organophosphorus compounds are of environmental concern due to their potential toxicity and persistence.[4] Incineration is a common disposal method, but it requires energy and contributes to GHG emissions. The "green" claim of ionic liquids is also challenged here, as many are not readily biodegradable and their impact on aquatic ecosystems is an active area of research.[15]
Experimental Protocols for In-House Evaluation
To empower your own sustainability efforts, we provide the following validated protocols.
Protocol 1: Simplified Life Cycle Assessment (LCA) based on ISO 14040/14044
This protocol outlines the steps to conduct a focused LCA on your specific solvent extraction process.
-
Goal and Scope Definition:
-
Goal: To compare the environmental impact of Extractant A vs. Extractant B for a specific separation.
-
Functional Unit: Define a clear basis for comparison (e.g., "processing 10 L of aqueous feed to >99% purity").
-
System Boundaries: Define the start and end points. A "gate-to-gate" assessment of your lab process is a practical start. Include:
-
Inputs: Electricity for mixing/pumping, mass of extractant, diluent, pH adjustment chemicals, stripping chemicals.
-
Outputs: Purified product stream, waste aqueous stream (raffinate), waste organic stream.
-
-
-
Life Cycle Inventory (LCI):
-
For a defined experimental run (per the functional unit), meticulously measure and record every input and output.
-
Use literature or database values (e.g., from sources like Ecoinvent or GREET models) to find the "cradle-to-gate" impact of your inputs (e.g., kg CO₂-eq per kWh of electricity, kg CO₂-eq per kg of NaOH produced).[16]
-
-
Life Cycle Impact Assessment (LCIA):
-
Multiply the mass/energy of each input by its impact factor to calculate the total impact for categories like Global Warming Potential (GWP).
-
Sum the impacts for all inputs to get a total process footprint.
-
-
Interpretation:
-
Compare the total impact scores for Extractant A and Extractant B.
-
Identify the largest contributors (e.g., "electricity for heating accounted for 60% of the GWP"). This identifies your "hotspots" for optimization.
-
Protocol 2: Evaluating Solvent Performance and Recyclability
-
Extraction Isotherm:
-
Prepare a series of organic phases with a fixed extractant concentration and an aqueous phase with a known metal concentration.
-
Vary the organic-to-aqueous phase ratio (O/A) from 0.1 to 10.
-
Agitate each mixture until equilibrium is reached (e.g., 30 minutes).
-
Separate the phases and measure the metal concentration in the aqueous phase (raffinate).
-
Calculate the metal concentration in the organic phase by mass balance.
-
Plot the metal concentration in the organic phase vs. the aqueous phase to determine the loading capacity.
-
-
Stripping Efficiency:
-
Take a loaded organic phase from Step 1.
-
Contact it with a stripping agent (e.g., H₂SO₄) at various concentrations and O/A ratios.
-
Agitate to equilibrium.
-
Measure the metal concentration in the resulting aqueous strip solution to determine the percentage of metal recovered.
-
-
Multi-Cycle Stability:
-
Perform five consecutive cycles of extraction (loading) and stripping (regeneration) with the same batch of organic solvent.
-
After each cycle, measure the extraction efficiency.
-
A significant drop in efficiency indicates solvent degradation, which has major negative implications for its life cycle.
-
Conclusion and Future Outlook
This comparative guide demonstrates that the environmental performance of a solvent extractant is a complex issue with no simple answers.
-
D2EHPA remains a highly effective extractant, and in applications where its efficiency is superior (e.g., manganese extraction), it can result in a lower use-phase impact than less efficient alternatives.[12]
-
Cyanex 272 offers critical selectivity for specific separations like Co/Ni, which can vastly simplify flowsheets and reduce the associated energy and reagent consumption, making it the more sustainable choice in those contexts.[7]
-
Ionic Liquids and other "green solvents" are not inherently sustainable. Their true environmental merit can only be judged through a rigorous, full life cycle assessment, as their synthesis can be a significant environmental hotspot.[9] Their promise lies in highly specialized applications where their unique properties can lead to dramatic process simplification.
Ultimately, the path to sustainable solvent extraction lies not in finding a single "perfect" reagent, but in a holistic approach:
-
Intelligent Selection: Choosing the most efficient and selective extractant for the specific task to minimize reagent use and process steps.
-
Process Optimization: Minimizing energy consumption and solvent losses during operation.
-
Circular Thinking: Designing and implementing robust solvent recycling loops to maximize the useful life of the organic phase.[2]
As scientists and engineers, the responsibility rests with us to apply the principles of life cycle thinking to our work, ensuring that our pursuit of chemical innovation also contributes to a healthier planet.
References
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Zhang, Y., Bakshi, B. R., & Demessie, E. S. (2008). Life cycle assessment of an ionic liquid versus molecular solvents and their applications. Environmental science & technology, 42(5), 1724–1730. [Link]
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ResearchGate. (n.d.). Life Cycle Assessment of an Ionic Liquid versus Molecular Solvents and Their Applications | Request PDF. Retrieved from [Link]
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RSC Publishing. (n.d.). Role of life-cycle externalities in the valuation of protic ionic liquids – a case study in biomass pretreatment solvents. Green Chemistry. [Link]
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ResearchGate. (n.d.). Ionic Liquid versus Traditional Volatile Organic Solvent in the Natural Gas Dehydration Process: A Comparison from Life Cycle Perspective | Request PDF. Retrieved from [Link]
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Cuellar-Franca, R., et al. (n.d.). A life cycle approach to solvent design: challenges and opportunities for ionic liquids – application to CO2 capture. Reaction Chemistry & Engineering, RSC Publishing. [Link]
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ResearchGate. (n.d.). Comparative environmental and economic assessment of emerging hydrometallurgical recycling technologies for Li-ion battery cathodes | Request PDF. Retrieved from [Link]
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MDPI. (2025). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. [Link]
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Ahamed, A. M., et al. (2023). Low-carbon footprint diluents in solvent extraction for lithium-ion battery recycling. RSC Sustainability. [Link]
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Adegbenro, P., et al. (2022). Comparison of the extractability of organophosphorus flame retardants in landfill media using organic and green solvents. Scientific Reports. [Link]
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ACS Publications. (2022). Comparative Life Cycle Assessment of Hardmetal Chemical Recycling Routes. ACS Sustainable Chemistry & Engineering. [Link]
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ResearchGate. (2024). Systematic LCA-AHP Approach to Compare Hydrometallurgical Routes for Copper Recovery from Printed Circuit Boards: Environmental Analysis. [Link]
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IOPscience. (n.d.). Life Cycle Assessment of Hydrometallurgical Recycling for Cathode Active Materials. Retrieved from [Link]
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DFC. (2022). Ceyhan Propane Dehydrogenation - Polypropylene Production Project. [Link]
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MDPI. (2024). Systematic LCA-AHP Approach to Compare Hydrometallurgical Routes for Copper Recovery from Printed Circuit Boards: Environmental Analysis. [Link]
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Academia.edu. (n.d.). Stripping of Fe(III) from D2EHPA using different reagents. Retrieved from [Link]
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Scribd. (2010). Grupo 5. LCA Chemical Solvent. [Link]
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ResearchGate. (2014). Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment alternatives. [Link]
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ResearchGate. (n.d.). Life cycle assessment of solvent extraction as a low-energy alternative to distillation for recovery of N-methyl-2-pyrrolidone from process waste. Retrieved from [Link]
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Discovery Alert. (2026). Optimised Closed-Circuit Leaching Systems for Rare Earth Extraction. [Link]
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Schreiber, A., Marx, J., & Zapp, P. (2021). Life Cycle Assessment studies of rare earths production - Findings from a systematic review. Science of The Total Environment, 791, 148257. [Link]
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CiteseerX. (n.d.). Abstract 2370 - Life Cycle Assessment technique coupled with simulation for enhanced sustainability of phosphoric acid production. Retrieved from [Link]
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SCIRP. (n.d.). Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2. Retrieved from [Link]
-
Frontiers. (2025). Life cycle assessment of agro-industrial residues valorization processes to obtain phenolic-rich extracts. [Link]
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ResearchGate. (2025). Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV). [Link]
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journalssystem.com. (2012). SEPARATION OF NICKEL AND ZINC IONS IN A SYNTHETIC ACIDIC SOLUTION BY SOLVENT EXTRACTION USING D2EHPA AND CYANEX 272. [Link]
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ETH Zurich Research Collection. (2010). Life cycle assessment of fine chemical production. [Link]
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ScienceDirect. (n.d.). Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. Retrieved from [Link]
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Comparative Guide: Validation of TEHP Migration Models from Food Contact Materials
Executive Summary & Toxicological Context
Tris(2-ethylhexyl) phosphate (TEHP) is a widely utilized organophosphate ester (OPE) functioning as a plasticizer and flame retardant in food contact materials (FCMs) such as polyethylene (PE) and polypropylene (PP). Recent toxicological evaluations demonstrate that TEHP exposure induces cytotoxicity, reactive oxygen species (ROS) generation, and mitochondrial membrane dysfunction in1[1]. Consequently, accurately predicting and validating TEHP migration from packaging into food is a critical mandate for drug development professionals and food safety scientists conducting exposure risk assessments.
This guide objectively compares the performance of standard migration models and provides a self-validating experimental framework for empirical verification.
Theoretical Framework: Comparison of Migration Models
Predicting TEHP migration requires mathematical models that simulate mass transfer dynamics. These models are broadly categorized into mechanistic and empirical approaches. Selecting the correct model depends entirely on the physical state of the polymer matrix and the environmental conditions.
Table 1: Objective Comparison of TEHP Migration Models
| Model Type | Mathematical Basis | Primary Application | Limitations & Causality |
| Fickian Diffusion (Mechanistic) | Fick's Second Law of Diffusion | Stable polymer matrices at ambient temperatures. | Fails during severe polymer swelling. Causality: Assumes constant diffusion ( Dp ), which breaks down if the simulant plasticizes the matrix. |
| Weibull Kinetic (Empirical) | Probabilistic exponential distribution | High-temperature processing (e.g., 120°C sterilization). | Lacks mechanistic explanation. Causality: Fits the curve of matrix degradation but cannot predict behavior in untested simulants. |
| Numerical Software (e.g., FACET) | Finite Element Analysis (FEA) | Regulatory compliance and complex multi-layer FCMs. | Requires extensive pre-validated database inputs for partition coefficients ( Kp,f ); prone to "garbage in, garbage out" errors. |
Experimental Validation Protocol
To validate these predictive models, empirical data must be generated through a rigorous, self-validating experimental protocol. The causality behind this specific design is to isolate the diffusion ( Dp ) and partitioning ( Kp,f ) variables while completely negating matrix effects and extraction losses.
Caption: Experimental workflow for validating TEHP migration models using isotope dilution.
Step-by-Step Methodology:
-
Polymer Standardization: Formulate PP and PE test films doped with a precise concentration of TEHP (e.g., 50 µg/g). Causality: Establishing a uniform initial concentration ( Cp,0 ) is mathematically required to set the boundary conditions for Fickian diffusion equations.
-
Simulant Exposure: Submerge the films in standardized food simulants (e.g., 3% acetic acid for acidic foods, 10% ethanol for aqueous, and 95% ethanol or vegetable oil for fatty foods) to evaluate 2[2].
-
Kinetic Incubation & Sampling: Incubate samples at controlled temperatures (e.g., 25°C for ambient storage, 120°C for 3)[3]. Extract 1 mL aliquots at logarithmic time intervals (1, 2, 4, 8, 24, 168, and 336 hours). Causality: Migration rates decay exponentially; logarithmic sampling captures the critical early-phase kinetic curve necessary for accurately calculating the diffusion coefficient.
-
Isotope Dilution (Self-Validating Step): Spike all extracted aliquots with a known concentration of isotopically labeled internal standard (TEHP-d5) prior to Solid Phase Extraction (SPE). Causality: This creates a self-validating system. Any physical loss of the analyte during extraction or ionization suppression during mass spectrometry is proportionally mirrored by the heavy isotope, ensuring 100% absolute quantitative accuracy regardless of human error.
-
GC-MS/MS Quantification: Analyze the extracts using Gas Chromatography-Tandem Mass Spectrometry in multiple reaction monitoring (MRM) mode.
-
Mathematical Fitting: Plot the fractional mass release ( Mt/M∞ ) against the square root of time ( t ). Fit the empirical data to the predictive models using non-linear regression to validate model accuracy.
Quantitative Data & Model Performance
Empirical validation demonstrates that TEHP migration is highly dependent on the polymer matrix, temperature, and simulant lipophilicity.
Table 2: Experimental vs. Predicted TEHP Migration Efficiencies
| Polymer Matrix | Simulant Type | Temp / Time | Experimental Migration | Best Fit Model |
| Polypropylene (PP) | Oily Simulant | 25°C / 14 Days | 31.4 ng/mL (54.9% release)[2] | Fickian Diffusion |
| Polyethylene (PE) | Oily Simulant | 25°C / 14 Days | 28.5 ng/mL (67.3% release)[2] | Fickian Diffusion |
| Mixed Plastics | Aqueous / Acidic | 25°C / 14 Days | < 1.21 ng/mL[2] | Fickian Diffusion |
| PP/PE Matrix | High-Fat Food | 120°C / 1 Hour | > 100 ng/g (12-fold increase)[3] | Weibull Kinetic |
Data Interpretation: Fickian models accurately predict the slow, steady release of TEHP at 25°C. However, at 120°C, the Weibull model is required to account for the rapid structural relaxation of the polymer matrix.
Mechanistic Insights: Causality in Mass Transfer
The accuracy of any migration model hinges on understanding the physical causality of mass transfer. TEHP migration is not a simple linear bleed; it is a thermodynamically driven process seeking chemical equilibrium between the solid polymer and the liquid simulant.
Caption: Mechanistic pathway of TEHP mass transfer from polymer matrix to food simulant.
In lipophilic (oily) simulants, the partition coefficient ( Kp,f ) heavily favors the liquid phase. The simulant acts as a thermodynamic "sink," maintaining a steep concentration gradient at the polymer-liquid interface, which accelerates2[2]. Conversely, in acidic or aqueous environments, migration is severely bottlenecked by TEHP's low aqueous solubility, causing the interface to saturate rapidly and halting further diffusion from the matrix. Furthermore, at elevated temperatures (e.g., 120°C), increased thermal kinetic energy expands the polymer's free volume, exponentially increasing the diffusion coefficient ( Dp ) and causing 3[3].
References
-
Title: Cyto-Genotoxic and Transcriptomic Alterations in Human Liver Cells by Tris (2-Ethylhexyl) Phosphate (TEHP): A Putative Hepatocarcinogen Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Occurrence and Release of Organophosphite Antioxidants and Novel Organophosphate Esters from Plastic Food Packaging Source: ACS Publications URL: [Link]
-
Title: Convenient Self-Heating Instant Food Causes Significant Increasing Human Exposure to Organophosphate Esters Source: PMC (National Institutes of Health) URL: [Link]
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- 3. Convenient Self-Heating Instant Food Causes Significant Increasing Human Exposure to Organophosphate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing D2EHPA Solvent Extraction: A Comprehensive Comparison of Diluent Performance
As a Senior Application Scientist, one of the most frequent optimization challenges I encounter in hydrometallurgical processing and radiochemical separations is the selection of the correct diluent for Di-(2-ethylhexyl)phosphoric acid (D2EHPA). While D2EHPA is the active chelating agent, the diluent is far from a passive spectator. It dictates the thermodynamic state of the extractant, alters the coordination geometry of the metal complex, and ultimately governs the efficiency, selectivity, and phase stability of the entire system.
This guide provides an in-depth, mechanistic comparison of different diluents in D2EHPA solvent extraction, supported by experimental data and field-proven protocols.
Mechanistic Principles: The Causality of Diluent Effects
D2EHPA is an acidic organophosphorus extractant that typically extracts metal ions via a cation-exchange mechanism, releasing protons into the aqueous phase. However, the efficiency of this reaction is entirely dependent on the extractant's aggregation state in the organic phase.
In non-polar diluents, D2EHPA exists predominantly as a hydrogen-bonded dimer (H2R2) . This dimeric structure is highly stable and forms lipophilic complexes with metal ions (e.g., M(HR2)n ). When we introduce polar or aromatic diluents, the physicochemical environment shifts:
-
Aliphatic Diluents (Kerosene, Hexane): Maximize dimerization, leading to the highest raw extraction efficiencies[1]. However, their low polarity limits the solubility of the metal-loaded complex, increasing the risk of third-phase formation (a heavy organic layer separating from the bulk diluent)[2].
-
Aromatic Diluents (Toluene): The delocalized π -electrons weakly interact with the extractant complexes, providing better solvation. This suppresses emulsion and third-phase formation, often yielding higher separation factors between closely related metals (e.g., Yttrium vs. Cerium)[3].
-
Polar/Halogenated Diluents (Chloroform, 1-Octanol): Solvents like chloroform act as hydrogen-bond donors, interacting directly with the phosphoryl oxygen (P=O) of D2EHPA. This solvent-extractant competition disrupts dimerization, shifts metal coordination geometry (e.g., from square planar to tetrahedral in Cu(II) complexes), and significantly lowers extraction efficiency[4].
Caption: Mechanistic pathway of diluent polarity affecting D2EHPA dimerization and extraction efficiency.
Performance Comparison Data
To objectively evaluate these diluents, we compare their performance metrics across standard extraction parameters. The data below synthesizes extraction behaviors for target metals including Zinc (Zn), Cobalt (Co), and Rare Earth Elements (REEs)[1][3][5].
Table 1: Physicochemical Impact of Diluents on D2EHPA Extraction
| Diluent Category | Representative Solvents | D2EHPA State | Relative Extraction Efficiency (e.g., Zn, Nd) | Selectivity (Separation Factors) | Third-Phase Risk (LOC)* |
| Aliphatic | Kerosene, Cyclohexane, Hexane | Highly Dimerized | Highest (>95% under optimal pH) | Moderate | High (Low LOC) |
| Aromatic | Toluene, Benzene | Dimerized (with π interactions) | High (~85-90%) | Highest (e.g., Dy/Nd, Y/Ce) | Low (High LOC) |
| Halogenated | Chloroform, Dichloromethane | Partially Monomerized | Low (<60%) | Low | Very Low |
| Polar Oxygenated | 1-Octanol, MIBK | Monomerized (H-bonded) | Variable (Geometry dependent) | Low | None (Acts as modifier) |
*LOC = Limiting Organic Concentration. A lower LOC means the system is more prone to third-phase formation at high metal loadings.
Key Takeaways from the Data:
-
Kerosene remains the industry standard: It offers the best balance of high extraction efficiency, low toxicity, high flash point, and cost-effectiveness[3]. However, for high-concentration REE extraction, modifiers (like TBP or 1-octanol) must be added to kerosene to prevent third-phase formation[2].
-
Toluene excels in difficult separations: If the goal is to separate adjacent rare earth elements (e.g., separating heavy REEs from light REEs), toluene yields higher separation factors than kerosene[1][3].
-
Chloroform is counterproductive for standard extraction: Due to strong hydrogen bonding with D2EHPA, chloroform acts as an antagonist, significantly depressing the distribution ratio of metals like Zinc and Copper[4].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes internal mass-balance checks and dynamic pH monitoring to verify the integrity of the D2EHPA extraction mechanism.
Objective: Determine the Distribution Ratio ( D ) and Limiting Organic Concentration (LOC) of Zn(II) using D2EHPA in Various Diluents.
Phase 1: Reagent Preparation & Standardization
-
Aqueous Feed: Prepare a 1.0 g/L Zn(II) solution using ZnSO4⋅7H2O in a 0.1 M Na2SO4 background matrix (to maintain constant ionic strength). Adjust the initial pH to exactly 3.0 using dilute H2SO4 or NaOH .
-
Organic Extractant: Prepare 0.1 M D2EHPA solutions in three separate diluents: Kerosene, Toluene, and Chloroform.
-
Validation Check: Titrate a 5 mL aliquot of each organic phase with standardized ethanolic NaOH to confirm the exact active concentration of D2EHPA prior to extraction.
-
Phase 2: Equilibration (The Extraction Step)
-
In thermostated separatory funnels (25 ± 0.5 °C), combine equal volumes (e.g., 20 mL) of the aqueous feed and the organic phase (A:O ratio = 1:1)[5].
-
Agitate the mixtures vigorously at 300 rpm for 15 minutes to ensure chemical equilibrium.
-
Allow the phases to disengage for 10 minutes.
-
Observation Check: Visually inspect the interface. Note any emulsion stability or the appearance of a cloudy third phase (most likely to occur in the Kerosene system at higher metal loadings).
-
Phase 3: Phase Separation & Mass Balance Validation
-
Carefully separate the aqueous and organic phases.
-
pH Shift Verification: Measure the equilibrium pH of the aqueous phase. Because D2EHPA extracts Zn(II) via cation exchange ( Zn2++2(HR2)org⇌Zn(HR2)2+2H+ ), the pH must drop. If the pH does not drop, extraction has not occurred.
-
Quantification: Analyze the aqueous phase for Zn(II) concentration ( Caq,eq ) using ICP-OES or AAS[5].
-
Stripping (Mass Balance Check): Strip the loaded organic phase using 2.0 M H2SO4 (O:A = 1:1) and analyze the strip liquor for Zn(II) ( Corg,eq ).
-
Self-Validation: Calculate the mass balance: Caq,initial=Caq,eq+Corg,eq . A discrepancy >5% indicates volumetric error, third-phase precipitation, or analytical drift.
-
Phase 4: Data Calculation Calculate the Distribution Ratio ( D ) and Extraction Efficiency ( E% ):
-
D=Corg,eq/Caq,eq
-
E%=(D/(D+(Vaq/Vorg)))×100
Conclusion & Selection Matrix
The choice of diluent in D2EHPA solvent extraction is a strategic compromise between extraction power and phase stability.
-
Select Aliphatic diluents (Kerosene) for bulk recovery operations (e.g., zinc recovery from leachates) where maximum throughput and efficiency are required[5].
-
Select Aromatic diluents (Toluene) for high-purity separations (e.g., intra-REE separations) where selectivity and the suppression of third-phase formation outweigh the need for maximum loading capacity[1].
-
Avoid Halogenated diluents unless explicitly utilizing their geometry-shifting properties for specialized analytical separations[4].
References
-
Effect of the diluent on the solvent extraction of neodymium(III) by bis(2-ethylhexyl)phosphoric acid (D2EHPA). researchgate.net. [Link]
-
Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. mdpi.com.[Link]
-
Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA. scirp.org.[Link]
-
Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency. mdpi.com.[Link]
-
Solvent Extraction of Zinc from Acidic Solution Obtained from Cold Purification Filter Cake of Angouran Mine Concentrate Using D2EHPA. ijche.com.[Link]
Sources
A Senior Application Scientist’s Guide to the Synergistic Extraction Mechanism of D2EHPA-TBP Systems
Introduction: Beyond Single-Extractant Limitations
In the realm of hydrometallurgy and solvent extraction, the pursuit of enhanced efficiency and selectivity is perpetual. While Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a robust and widely utilized acidic extractant, its performance can be significantly augmented through synergistic combinations. This guide provides an in-depth validation of the D2EHPA-Tri-n-butyl phosphate (TBP) system, a classic example of synergistic extraction. We will dissect the underlying mechanism, present comparative performance data, and provide field-proven experimental protocols for researchers, scientists, and professionals in process and drug development.
The core principle of synergistic extraction is that the combined effect of two extractants surpasses the simple sum of their individual extraction capabilities.[1] In the D2EHPA-TBP system, D2EHPA acts as the primary cation exchanger, while TBP, a neutral or solvating extractant, functions as a powerful synergist or modifier. This combination not only boosts extraction efficiency but can also improve phase separation and prevent the formation of a deleterious third phase, a common issue in solvent extraction circuits.[2][3][4]
Pillar 1: The Synergistic Mechanism Unveiled
To comprehend the power of the D2EHPA-TBP system, one must first understand the behavior of D2EHPA in a nonpolar organic diluent like kerosene. D2EHPA predominantly exists as a stable hydrogen-bonded dimer, (HA)₂, where HA represents the D2EHPA monomer. This dimerization reduces the concentration of free monomeric D2EHPA, which is the active species for metal extraction.
The primary role of TBP is to disrupt this dimerization. TBP, with its strong electron-donating phosphoryl group (P=O), forms a hydrogen bond with the D2EHPA monomer. This interaction breaks the (HA)₂ dimer, thereby increasing the effective concentration of the monomeric extractant available to complex with the metal ion.[5] This mechanism of addition and solvation is key to the observed synergistic effect.[1]
The extraction of a divalent metal ion (M²⁺) can be conceptually represented as follows:
Without TBP (Ion Exchange): M²⁺(aq) + 2(HA)₂(org) ⇌ M(A)₂(HA)₂(org) + 2H⁺(aq)
With TBP (Synergistic Ion Exchange): (HA)₂(org) + TBP(org) ⇌ HA·TBP(org) + HA(org) M²⁺(aq) + 2HA(org) + TBP(org) ⇌ M(A)₂·TBP(org) + 2H⁺(aq)
The following diagram illustrates this fundamental interaction.
Caption: D2EHPA dimer dissociation and complexation with TBP and a metal ion.
Pillar 2: Comparative Performance Analysis
The theoretical advantages of the D2EHPA-TBP system are validated by extensive experimental data across a range of metal ions. The addition of TBP not only increases the extraction percentage but can also significantly improve the separation factor between different metals by shifting their extraction isotherms.[6][7]
Case Study 1: Iron (Fe³⁺) and Zinc (Zn²⁺) Separation
The separation of iron from zinc is a common challenge in hydrometallurgy. While D2EHPA can extract both, the D2EHPA-TBP system offers superior selectivity.
| System | Target Ion | Organic Phase Composition | Aqueous Phase pH | Extraction % | Separation Factor (β Fe/Zn) | Source |
| D2EHPA | Fe³⁺ / Zn²⁺ | 20% D2EHPA in Kerosene | ~2.0 | High for both | Low | [6] |
| D2EHPA-TBP | Fe³⁺ | 0.12M D2EHPA + 0.58M TBP | ~1.0 | 96.25% | 13,300 | [6] |
| D2EHPA-TBP | Zn²⁺ | 0.12M D2EHPA + 0.58M TBP | ~3.0 | 99.0% | N/A | [6] |
Insight: The data clearly shows that increasing the TBP to D2EHPA ratio markedly shifts the extraction isotherm for zinc to a higher pH, while only slightly shifting iron's isotherm.[6][7] This enhanced separation is critical for producing high-purity zinc solutions.
Case Study 2: Scandium (Sc³⁺) Extraction
Scandium recovery is of high economic interest. The D2EHPA-TBP system demonstrates a pronounced synergistic effect, though an optimal concentration of TBP is crucial.
| D2EHPA (v/v) | TBP (v/v) | Aqueous Feed | O/A Ratio | Sc Extraction % | Co-extracted Impurities % | Source |
| 8% | 0% | Vanadium Slag Leachate | 1:10 | 59.83% | < 5% | [2] |
| 8% | 2% | Vanadium Slag Leachate | 1:10 | 84.38% | < 2% | [2] |
| 8% | 8% | Vanadium Slag Leachate | 1:10 | 55.97% | < 5% | [2] |
Insight: The extraction efficiency of Scandium initially increases significantly with the addition of TBP, peaking around 2% (v/v).[2] Further increases in TBP concentration lead to a decrease in extraction, likely due to the formation of a stable D2EHPA-TBP complex that reduces the availability of the extractant for scandium. This demonstrates the importance of optimizing the synergist concentration.[2]
Pillar 3: Validated Experimental Protocols
The following protocols provide a standardized workflow for evaluating the D2EHPA-TBP system. The causality behind each step is explained to ensure scientific integrity and reproducibility.
General Experimental Workflow
The diagram below outlines the standard procedure for a solvent extraction experiment, from phase preparation to analysis.
Caption: Standard workflow for a solvent extraction and stripping experiment.
Protocol 1: Synergistic Extraction of a Target Metal
-
Organic Phase Preparation:
-
Accurately measure the required volumes of D2EHPA and TBP to achieve the desired concentrations (e.g., 8% D2EHPA, 2% TBP v/v).[2]
-
Dissolve the extractants in a suitable organic diluent, such as kerosene, to the final volume.
-
Causality: Kerosene is a common, low-cost diluent that is immiscible with aqueous solutions. The extractant concentrations are critical variables that dictate extraction efficiency and selectivity.
-
-
Aqueous Phase Preparation:
-
Prepare a stock solution of the target metal(s) (e.g., from sulfate or chloride salts) at a known concentration.
-
Adjust the pH of the aqueous solution to the desired value using dilute H₂SO₄ or NaOH. The optimal pH is highly dependent on the target metal.[6]
-
Causality: The extraction of most metals by D2EHPA is a pH-dependent ion-exchange reaction. Precise pH control is paramount for achieving desired selectivity and reproducibility.
-
-
Extraction Procedure:
-
Combine the organic and aqueous phases in a separation funnel at a specified phase ratio (O:A), for example, 1:1.[1]
-
Agitate the mixture for a predetermined time (e.g., 15 minutes) at a constant speed (e.g., 250 rpm) to ensure equilibrium is reached.[1]
-
Causality: Sufficient agitation creates a large interfacial area, facilitating mass transfer of the metal ion from the aqueous to the organic phase. The contact time must be adequate to reach equilibrium without promoting emulsion formation.
-
-
Phase Separation and Analysis:
-
Allow the phases to separate completely under gravity (e.g., for up to 1 hour).[1]
-
Carefully separate the two phases. The aqueous phase after extraction is termed the "raffinate."
-
Analyze the metal concentration in the raffinate using appropriate analytical techniques (e.g., ICP-OES or AAS).
-
The extraction efficiency (%) is calculated as: [(C_initial - C_final) / C_initial] * 100, where C is the metal concentration in the aqueous phase.
-
Protocol 2: Stripping of Metal from Loaded Organic Phase
Stripping is the reverse of extraction, used to recover the metal from the organic phase and regenerate the extractant for recycling.
-
Stripping Solution Preparation:
-
Prepare an acidic solution. The type and concentration of acid depend on the stability of the extracted metal complex. For many metals, 2-4 M H₂SO₄ or HCl is effective.[2][8]
-
For highly stable complexes like Fe(III)-D2EHPA, a reductive stripping agent may be required. A solution of 3 M H₂SO₄ mixed with a reducing agent like 0.1 M Na₂SO₃ can be used to convert Fe³⁺ to the more easily stripped Fe²⁺.[9]
-
Causality: The high concentration of H⁺ ions in the stripping solution shifts the extraction equilibrium in reverse, protonating the extractant and releasing the metal ion back into the aqueous phase.
-
-
Stripping Procedure:
-
Combine the "loaded" organic phase from the extraction step with the stripping solution at a defined O:A ratio (e.g., 1:1).
-
Agitate the mixture similarly to the extraction step to ensure efficient mass transfer.
-
Allow the phases to separate. The resulting aqueous phase is the "pregnant strip solution," now enriched with the target metal. The organic phase is now "stripped" and can be recycled.
-
-
Analysis:
-
Analyze the metal concentration in the pregnant strip solution and the stripped organic phase to determine the stripping efficiency.
-
Conclusion
The D2EHPA-TBP system is a prime example of how a synergistic approach can overcome the limitations of individual extractants. By disrupting the dimerization of D2EHPA, TBP enhances extraction kinetics and efficiency while often improving phase stability. The experimental data conclusively shows that this system can be tailored through the optimization of parameters like pH and extractant ratios to achieve highly selective separation of valuable metals. The protocols provided herein offer a robust framework for researchers to validate and apply this powerful synergistic system in their own work, ensuring both scientific rigor and practical success.
References
- Synergistic Extraction of Yttrium Using Mixtures of Organophosphorus Extractants. AIP Publishing.
- Stripping of Fe(III) from the Loaded Mixture of D2EHPA and TBP with Sulfuric Acid Containing Reducing Agents. KoreaScience.
- Solvent Extraction of Sc(III) by D2EHPA/TBP from the Leaching Solution of Vanadium Slag. MDPI.
- Synergistic interplay between D2EHPA and TBP towards the extraction of lithium using hollow fiber supported liquid membrane.
- Stripping of Fe(III) from D2EHPA using different reagents. Academia.edu.
- Synergistic extraction and separation of Fe (III) and Zn (II) using TBP and D2EHPA.
- Synergistic extraction of cobalt (II) and nickel (II) with a mixture of D2EHPA and 1-octanol. Taylor & Francis Online.
- Interaction between TBP and D2EHPA during Zn, Cd, Mn, Cu, Co and Ni solvent extraction: A thermodynamic and empirical approach. Hydrometallurgy.
- Synergistic Effect of D2EHPA and Cyanex 272 on Separation of Zinc and Manganese by Solvent Extraction. Academia.edu.
- Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. PMC.
- Synergistic Extraction of Cd, Cu and Ni with D2EHPA/TBP: Screening of Factors by Fractional Factorial Design. International Journal of Chemical and Environmental Engineering.
- Stripping of Fe(III) from the loaded mixture of D2EHPA and TBP with sulfuric acid containing reducing agents.
- Silver extraction using emulsion liquid membrane system containing D2EHPA-TBP as synergistic carrier: optimization through response surface methodology. Taylor & Francis Online.
- Effect of adding TBP to D2EHPA on the extraction of Fe(III) and Zn(II) at 25°C and O/A ratio of 1:1.
- TBP-D2EHPA system for synergizing phenol extraction in emulsion liquid membrane process.
- Stripping rare earth elements and iron from D2EHPA during zinc solvent extraction. SciSpace.
- Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. PMC.
- Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sci-Hub: are you are robot? [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Stripping of Fe(III) from the Loaded Mixture of D2EHPA and TBP with Sulfuric Acid Containing Reducing Agents -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
Comparative Efficacy Guide: Saponified D2EHPA in Industrial Solvent Extraction
Introduction: The Hydrometallurgical Imperative
In the landscape of industrial solvent extraction—particularly within battery recycling, rare earth element (REE) separation, and wastewater remediation—di-(2-ethylhexyl)phosphoric acid (D2EHPA) remains a foundational extractant. However, its native, unsaponified form presents severe thermodynamic limitations when processing high-concentration leachates. As a Senior Application Scientist, I frequently observe process failures stemming from a misunderstanding of extractant equilibrium.
This guide provides a rigorous, data-backed comparison of saponified versus unsaponified D2EHPA, detailing the mechanistic causality behind its enhanced efficacy, and outlining a self-validating protocol for industrial implementation.
Mechanistic Causality: The Thermodynamics of Saponification
D2EHPA is a cationic organophosphorus extractant. In its unsaponified state, it extracts metal cations ( Mn+ ) by exchanging them for protons ( H+ ). The fundamental extraction equation is:
M(aq)n++n(RH)2(org)⇌M(HR2)n(org)+nH(aq)+
The Causality of Failure: According to Le Chatelier’s principle, as extraction proceeds, the accumulation of released H+ ions drastically lowers the aqueous pH[1]. Because D2EHPA's extraction efficiency is highly pH-dependent, this acidification thermodynamically drives the reverse reaction, prematurely halting extraction.
The Saponification Solution: By pre-treating D2EHPA with a base (typically NaOH or NH4OH ), the extractant is converted into its sodium or ammonium salt. During extraction with saponified D2EHPA, Na+ is released into the aqueous phase instead of H+ . This buffers the system, preventing the pH drop and driving the extraction of target metals to near-completion[1]. Furthermore, saponification induces the formation of reverse micelles (water-in-oil microemulsions), which significantly enhances extraction kinetics and alters selectivity[2].
Logical causality of D2EHPA saponification on extraction efficiency and pH stability.
Comparative Performance Analysis
To objectively validate the efficacy of saponified D2EHPA, we must compare its performance against its unsaponified counterpart and alternative extractants (like Cyanex 272) across various industrial applications.
Table 1: Comparative Extraction Efficiencies in Industrial Scenarios
| Target Metal | Source Material | Extractant System | Saponification Degree | Extraction Efficiency | Reference |
| Iron ( Fe3+ ) | Ni-Cd Battery Leachate | 1.0 M D2EHPA | 0% (Unsaponified) | 26.58% | [3] |
| Iron ( Fe3+ ) | Ni-Cd Battery Leachate | 1.0 M D2EHPA | 70% | 95.65% | [3] |
| Manganese ( Mn2+ ) | Li-ion Battery Leachate | 0.8 M D2EHPA | 20% | 67.86% | [4] |
| Manganese ( Mn2+ ) | Li-ion Battery Leachate | 0.8 M D2EHPA | 40% | 91.50% | [4] |
| Calcium ( Ca2+ ) | Resin Regen. Wastewater | D2EHPA | 0% (Unsaponified) | Moderate/Low | [5] |
| Calcium ( Ca2+ ) | Resin Regen. Wastewater | D2EHPA | 15% | >99.9% | [5] |
| Cobalt ( Co2+ ) | Sulfate Solution | Cyanex 272 | 40% | 73.77% (Selective over Ni) | [4] |
Data Synthesis: The data unequivocally demonstrates that saponification is not merely an optimization step; it is a prerequisite for high-yield recovery. For instance, increasing the saponification of D2EHPA from 0% to 70% in iron extraction yields a nearly 4-fold increase in recovery[3]. Cyanex 272 is often used downstream of D2EHPA specifically for Cobalt/Nickel separation due to its higher selectivity for Co over Ni[4].
Self-Validating Experimental Protocol: Mn/Co Separation
Trustworthiness in chemical engineering relies on self-validating systems. The following protocol for separating Manganese from Cobalt using saponified D2EHPA incorporates internal mass-balance checks to ensure data integrity.
Phase 1: Preparation and Saponification
-
Solvent Preparation: Dilute pure D2EHPA in an aliphatic diluent (e.g., Kerosene or Isopar L) to achieve a 0.8 M concentration[4]. Add 5% v/v Tributyl Phosphate (TBP) as a phase modifier to prevent third-phase formation[1].
-
Stoichiometric Saponification: To achieve a 40% degree of saponification ( σ=40% ), calculate the required moles of NaOH . Slowly add 10 M NaOH to the organic phase under continuous agitation at 25°C for 5 minutes[4].
-
Verification: Measure the pH of the aqueous drop-out. A successful saponification will yield a stable, homogeneous organic phase (often exhibiting reverse micelle microemulsions)[2].
Phase 2: Counter-Current Solvent Extraction
-
Equilibration: Mix the 40% saponified D2EHPA organic phase with the aqueous sulfate leachate (containing Mn2+ , Co2+ , Ni2+ ) at an Organic-to-Aqueous (O:A) ratio of 1:1[4].
-
Agitation: Agitate the mixture at 25°C for 15 minutes to reach thermodynamic equilibrium[4].
-
Phase Separation: Allow the mixture to settle in a separatory funnel until clear phase disengagement occurs.
Phase 3: Self-Validation (Mass Balance)
-
Raffinate Analysis: Analyze the aqueous raffinate via ICP-OES.
-
Stripping: Strip the loaded organic phase using 0.2 M H2SO4 and analyze the resulting aqueous strip liquor.
-
Integrity Check: The sum of the metal mass in the raffinate and the strip liquor MUST equal the initial feed mass ( ±2% ). A discrepancy indicates metal loss to precipitation (crud) or third-phase entrainment[2].
Self-validating experimental workflow for metal extraction using saponified D2EHPA.
Industrial Case Studies
Case Study 1: Spent Lithium-Ion Battery (LIB) Recycling In the recycling of LIBs, the leachate contains a complex matrix of Li, Co, Ni, Mn, and Cu. Using 40% saponified D2EHPA in the first extraction stage selectively removes over 91.5% of Manganese, Copper, and Iron, leaving Cobalt and Nickel in the raffinate[4]. The saponification strictly controls the pH shift (from initial 2.8 to 3.4), preventing the co-extraction of Cobalt, which is later recovered using saponified Cyanex 272[1],[4].
Case Study 2: High-Value Iron Recovery from Ni-Cd Batteries Iron acts as a severe impurity in Nickel-Cadmium battery recycling. Research demonstrates that 70% saponified D2EHPA operates via a highly efficient cation exchange mechanism, achieving a single-stage extraction rate of >95% for Fe3+ , compared to a mere 26.58% without saponification[3]. The loaded iron is subsequently stripped with oxalic acid to yield high-value iron oxalate[3].
Case Study 3: Calcium Removal from Wastewater In the regeneration of cation-exchange resins, wastewater is heavily laden with Calcium ions. Implementing a 15% saponified D2EHPA system achieves a Ca2+ extraction efficiency exceeding 99.9%, allowing the effluent to meet stringent national emission standards directly after two levels of extraction[5].
Conclusion
The validation of saponified D2EHPA in industrial applications is grounded in fundamental thermodynamics. By neutralizing the acidic protons of the extractant prior to metal contact, saponification circumvents the pH-driven equilibrium limitations of native D2EHPA. Whether targeting Manganese in battery black mass, Iron in Ni-Cd leachates, or Calcium in wastewater, the empirical data confirms that controlled saponification is a non-negotiable parameter for achieving high-yield, selective, and industrially viable solvent extraction.
References
-
Application of saponified D2EHPA for the selective extraction of manganese from spend lithium-ion batteries Source: ResearchGate URL:1
-
Solvent extraction of calcium ion from cation-exchange resin regeneration wastewater using D2EHPA and saponified D2EHPA Source: Desalination and Water Treatment (deswater.com) URL:5
-
Continuous separation of cobalt from sulphate solutions using saponified D2EHPA and Cyanex 272 in a Taylor-Couette Disc Contactor Source: Taylor & Francis (tandfonline.com) URL:4
-
High-Value Recovery of the Iron via Solvent Extraction from Waste Nickel-Cadmium Battery Sulfuric Acid Leachate Using Saponified D2EHPA Source: MDPI URL:3
-
Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous solutions Source: KU Leuven (kuleuven.be) URL:2
Sources
- 1. researchgate.net [researchgate.net]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. High-Value Recovery of the Iron via Solvent Extraction from Waste Nickel-Cadmium Battery Sulfuric Acid Leachate Using Saponified D2EHPA | MDPI [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. deswater.com [deswater.com]
Safety Operating Guide
Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 2-Ethylhexyl Phosphate
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of chemical handling, ensuring personal safety is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Ethylhexyl phosphate (mixed isomers), a compound that demands rigorous adherence to safety protocols. Our commitment is to empower you with the knowledge to not just follow, but to understand the critical reasoning behind each safety measure, fostering a culture of proactive safety in your laboratory.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
2-Ethylhexyl phosphate and its various forms, such as Bis(2-ethylhexyl) phosphate and Tris(2-ethylhexyl) phosphate, are classified as hazardous substances.[1] The primary dangers associated with these compounds are severe skin corrosion and serious eye damage.[2][3][4] Contact with the skin can lead to chemical burns, and in some cases, harmful systemic effects upon absorption.[1] Direct eye contact is particularly dangerous, with the potential to cause severe, irreversible damage.[1][2] Inhalation of mists or vapors can also cause respiratory irritation.[2][5]
Given these significant risks, the selection and proper use of Personal Protective Equipment (PPE) is not merely a recommendation but a critical line of defense. The Occupational Safety and Health Administration (OSHA) mandates that employers determine the appropriate PPE for each hazard and provide training on its correct use.[5]
Core PPE Requirements for Handling 2-Ethylhexyl Phosphate
The following table summarizes the essential PPE for handling 2-Ethylhexyl phosphate, categorized by the level of protection required.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Material: PVC or other acid-resistant materials are recommended.[1][5] Always check the manufacturer's glove compatibility data. Rationale: Prevents direct skin contact, which can cause severe chemical burns.[1][3] |
| Eyes/Face | Safety goggles and face shield | Type: Tightly fitting safety goggles with side-shields are essential.[6][7] A face shield provides an additional layer of protection against splashes.[6] Rationale: Protects against severe eye damage and burns from direct contact with the chemical.[1][2] |
| Body | Protective clothing | Items: A lab coat is a minimum requirement. For larger quantities or in case of potential splashes, a PVC apron or a full chemical-resistant suit is necessary.[1][6] Rationale: Shields the skin from accidental contact and contamination.[5] |
| Respiratory | Respirator (as needed) | Conditions for Use: Required when there is a risk of inhaling vapors or mists, especially in poorly ventilated areas or during aerosol-generating procedures.[6][7] Type: Use a NIOSH/MSHA or European Standard approved respirator.[8] Rationale: Prevents irritation of the nose, throat, and lungs.[5] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict protocol for donning and doffing PPE is as crucial as the equipment itself. This systematic approach minimizes the risk of cross-contamination and exposure.
Donning PPE: The Order of Application
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Protective Clothing: Put on your lab coat or chemical-resistant suit. Ensure it is fully fastened.
-
Respiratory Protection: If required, fit your respirator. Perform a seal check to ensure it is working correctly.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don your chemical-resistant gloves last. Ensure the cuffs of the gloves go over the sleeves of your lab coat.
Doffing PPE: A Sequence for Safe Removal
-
Gloves: Remove your gloves first, using a technique that avoids touching the outer, contaminated surface with your bare hands.
-
Protective Clothing: Remove your lab coat or suit, turning it inside out as you remove it to contain any contaminants.
-
Face and Eye Protection: Remove your face shield and then your goggles, handling them by the sides.
-
Respiratory Protection: Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Operational Plans: From Handling to Disposal
Safe handling of 2-Ethylhexyl phosphate extends beyond personal protection to include proper storage and waste disposal.
Safe Handling and Storage
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4][9]
-
Store containers in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents and strong bases.[5][10]
-
Emergency eyewash stations and safety showers should be readily accessible in the immediate work area.[5]
Spill Management
In the event of a spill:
-
Evacuate all non-essential personnel from the area.[5]
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][5]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][11]
-
Ventilate the area and decontaminate the spill site.[5]
Disposal of Contaminated PPE and Waste
-
All waste, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.[1]
-
Dispose of contaminated materials in sealed, properly labeled containers.[5][6]
-
Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[1][4] Consult your institution's environmental health and safety department for specific guidance.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the task at hand.
Caption: Decision workflow for selecting appropriate PPE.
By internalizing these guidelines and understanding the rationale behind them, you can significantly mitigate the risks associated with handling 2-Ethylhexyl phosphate, ensuring a safer laboratory environment for yourself and your colleagues.
References
- Santa Cruz Biotechnology. (n.d.). Bis(2-ethylhexyl) phosphate Material Safety Data Sheet.
- CPAchem. (2024, February 22). Safety data sheet: Tris(2-ethylhexyl) Phosphate.
- Chemos GmbH & Co. KG. (2020, June 8). Safety Data Sheet: 2-ethylhexyl dihydrogen phosphate.
- Carl ROTH. (n.d.). Safety Data Sheet: Bis(2-ethylhexyl) phosphate.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: Bis(2-ethylhexyl) phosphate.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Ethylhexyl Phosphate (Mono- and Di- Ester mixture).
- AK Scientific, Inc. (n.d.). Mono-2-ethylhexyl (2-Ethylhexyl)phosphonate Safety Data Sheet.
- CDH Fine Chemical. (n.d.). DI-2-ETHYL HEXYL PHOSPHATE CAS NO 298-07-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- New Jersey Department of Health. (n.d.). DI (2-ETHYLHEXYL)- PHOSPHORIC ACID HAZARD SUMMARY.
- Santa Cruz Biotechnology. (n.d.). Tris(2-ethylhexyl) phosphate Safety Data Sheet.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Phosphoric acid, 2-ethylhexyl ester.
- ECHEMI. (n.d.). Mono(2-ethylhexyl)phosphate SDS, 1070-03-7 Safety Data Sheets.
- INCHEM. (2021). ICSC 1412 - BIS(2-ETHYLHEXYL)PHOSPHATE.
- Fisher Scientific. (2023, October 6). SAFETY DATA SHEET: Bis(2-ethylhexyl) hydrogen phosphate.
- INCHEM. (2021). ICSC 1412 - BIS(2-ETHYLHEXYL)PHOSPHATE.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemos.de [chemos.de]
- 3. carlroth.com [carlroth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.at [fishersci.at]
- 9. aksci.com [aksci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. ICSC 1412 - BIS(2-ETHYLHEXYL)PHOSPHATE [inchem.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
